Dichlorodenafil
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
5-[5-[(Z)-1,2-dichloroethenyl]-2-ethoxyphenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20Cl2N4O2/c1-4-6-14-16-17(25(3)24-14)19(26)23-18(22-16)12-9-11(13(21)10-20)7-8-15(12)27-5-2/h7-10H,4-6H2,1-3H3,(H,22,23,26)/b13-10- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMGSRGGXUFBMAP-RAXLEYEMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)C(=CCl)Cl)OCC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)/C(=C/Cl)/Cl)OCC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20Cl2N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1446089-84-4 | |
| Record name | Dichlorodenafil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1446089844 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DICHLORODENAFIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TSL468O47N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Unveiling the Molecular Gambit: A Technical Guide to the Action of Dichlorodenafil on Phosphodiesterase 5
For Researchers, Scientists, and Drug Development Professionals
Preamble: The Emergence of a Clandestine Analogue
In the landscape of phosphodiesterase type 5 (PDE5) inhibitors, a class of drugs renowned for their therapeutic applications in erectile dysfunction and pulmonary hypertension, a number of unauthorized analogues have emerged. Dichlorodenafil is one such molecule, identified as a structural analogue of the well-established PDE5 inhibitor, sildenafil.[1] Having been discovered in non-prescription supplements, it represents a significant concern for public health and regulatory bodies.[1] This guide provides an in-depth technical exploration of the presumed mechanism of action of dichlorodenafil on PDE5, drawing upon the extensive body of research on sildenafil and other approved inhibitors. Due to its unsanctioned status, direct pharmacological data for dichlorodenafil is scarce; therefore, this document serves as a scientifically-grounded framework for understanding its anticipated molecular interactions and for guiding future research.
The Molecular Blueprint: Structural Parallels to Sildenafil
Dichlorodenafil shares a core pyrazolo[4,3-d]pyrimidin-7-one structure with sildenafil, a feature critical for its interaction with the PDE5 active site.[2][3] The key structural divergence lies in the substitution at the 5' position of the phenyl ring.[1] While sildenafil possesses a sulfonyl-N-methylpiperazine group, dichlorodenafil features a (Z)-dichlorovinyl moiety.[1] This modification, while seemingly minor, can have significant implications for the compound's binding affinity, selectivity, and metabolic stability.
Chemical Structures of Dichlorodenafil and Major PDE5 Inhibitors:
| Compound | Chemical Structure |
| Dichlorodenafil | 5-[5-[(E)-1,2-dichloroethenyl]-2-ethoxyphenyl]-1-methyl-3-propyl-6H-pyrazolo[4,5-d]pyrimidin-7-one[3] |
| Sildenafil | 5-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-6H-pyrazolo[4,5-d]pyrimidin-7-one[4] |
| Vardenafil | 2-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylphenyl]-5-methyl-7-propyl-3H-imidazo[5,1-f][1][2][5]triazin-4-one[6] |
| Tadalafil | (6R,12aR)-6-(1,3-benzodioxol-5-yl)-2-methyl-2,3,6,7,12,12a-hexahydro-1H-pyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione[7] |
The Central Axis of Action: The cGMP Signaling Pathway
The physiological effects of dichlorodenafil are predicated on its interaction with the cyclic guanosine monophosphate (cGMP) signaling pathway, a crucial regulator of smooth muscle tone.[5][8] Under normal physiological conditions, the release of nitric oxide (NO), often triggered by sexual stimulation, activates the enzyme soluble guanylate cyclase (sGC).[9] sGC, in turn, catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.[10]
The accumulation of intracellular cGMP activates cGMP-dependent protein kinase (PKG), which phosphorylates a cascade of downstream targets.[11] This phosphorylation cascade ultimately leads to a decrease in intracellular calcium levels and the dephosphorylation of myosin light chains, resulting in smooth muscle relaxation and vasodilation.[9][12] This vasodilation in the corpus cavernosum of the penis is the primary mechanism behind penile erection.[5]
The action of cGMP is terminated by the hydrolytic activity of phosphodiesterases (PDEs), with PDE5 being the predominant isoform in the corpus cavernosum.[5][8] PDE5 specifically hydrolyzes the cyclic phosphate bond of cGMP, converting it to the inactive 5'-GMP.[11]
Competitive Inhibition: The Core Mechanism
Dichlorodenafil, like sildenafil, is expected to act as a competitive inhibitor of PDE5.[8] Its molecular structure allows it to bind to the catalytic site of the PDE5 enzyme, the same site that normally binds cGMP.[2] By occupying this active site, dichlorodenafil prevents cGMP from being hydrolyzed, leading to an accumulation of cGMP in the smooth muscle cells.[9] This sustained high level of cGMP enhances the downstream signaling cascade, resulting in prolonged smooth muscle relaxation and vasodilation.[5] It is crucial to note that this mechanism is dependent on the initial release of nitric oxide; without sexual stimulation, there is no significant activation of the NO/cGMP pathway, and thus, the inhibitor has no effect.[5]
Comparative Potency of PDE5 Inhibitors
While the specific inhibitory concentration (IC50) of dichlorodenafil against PDE5 has not been reported in peer-reviewed literature, a comparison with established PDE5 inhibitors provides a valuable context for its potential potency. The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.
| Inhibitor | IC50 for PDE5 (nM) | Source |
| Sildenafil | 4.2 | [13] |
| Vardenafil | ~0.7 | [14] |
| Tadalafil | ~1.8 | [14] |
Note: IC50 values can vary depending on the specific assay conditions.
Experimental Protocol: In Vitro PDE5 Inhibition Assay
To empirically determine the inhibitory potential of dichlorodenafil or other novel compounds on PDE5, a robust in vitro assay is essential. The following is a detailed protocol for a fluorescence polarization (FP)-based PDE5 inhibition assay, a common and reliable method in drug discovery.[15][16]
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., Dichlorodenafil) against recombinant human PDE5A1.
Principle: This assay measures the change in the fluorescence polarization of a fluorescently labeled cGMP analogue (e.g., FAM-cGMP). In its free form, the small FAM-cGMP molecule rotates rapidly in solution, resulting in a low FP signal. When hydrolyzed by PDE5 to FAM-GMP, the product is captured by a larger binding agent, leading to a significant increase in the molecular weight of the fluorescent complex. This larger complex rotates more slowly, resulting in a high FP signal. An inhibitor of PDE5 will prevent the hydrolysis of FAM-cGMP, thus keeping the FP signal low.
Materials and Reagents:
-
Recombinant Human PDE5A1
-
FAM-Cyclic-3',5'-GMP (fluorescent substrate)
-
PDE Assay Buffer (e.g., 40 mM Tris-HCl pH 7.4, 100 mM NaCl, 30 mM MgCl2, 1 mM DTT)
-
Binding Agent (e.g., specific anti-GMP antibody or phosphate-binding nanoparticles)
-
Test Compound (Dichlorodenafil)
-
Positive Control Inhibitor (e.g., Sildenafil)
-
DMSO (for compound dilution)
-
384-well, low-volume, black microplate
-
Microplate reader capable of measuring fluorescence polarization
Step-by-Step Methodology:
-
Compound Preparation:
-
Prepare a stock solution of the test compound and the positive control (Sildenafil) in 100% DMSO (e.g., 10 mM).
-
Perform a serial dilution of the compounds in DMSO to create a range of concentrations for the dose-response curve (e.g., 11-point, 3-fold serial dilution).
-
-
Reagent Preparation:
-
Thaw all enzymatic components on ice.
-
Prepare the complete PDE assay buffer.
-
Dilute the FAM-Cyclic-3',5'-GMP substrate in the complete assay buffer to the desired working concentration.
-
Dilute the recombinant PDE5A1 enzyme in the complete assay buffer to the desired working concentration. The optimal enzyme concentration should be determined empirically to yield a robust signal window.
-
-
Assay Procedure:
-
Add a small volume (e.g., 2.5 µL) of the diluted test compound, positive control, or DMSO-only (for "no inhibition" and "100% activity" controls) to the designated wells of the 384-well plate.
-
Add the diluted PDE5A1 enzyme solution (e.g., 5 µL) to all wells except the "no enzyme" control wells.
-
Incubate the plate for 15-30 minutes at room temperature to allow for inhibitor binding to the enzyme.
-
Initiate the enzymatic reaction by adding the diluted FAM-Cyclic-3',5'-GMP substrate solution (e.g., 2.5 µL) to all wells.
-
Incubate the plate for 60 minutes at 37°C.
-
Stop the reaction by adding the Binding Agent solution (e.g., 5 µL) to all wells.
-
Incubate for an additional 30 minutes at room temperature to allow the binding to stabilize.
-
-
Data Acquisition:
-
Read the fluorescence polarization of each well using a microplate reader with appropriate filters for the chosen fluorophore (e.g., Excitation: 485 nm, Emission: 530 nm for FAM).
-
-
Data Analysis:
-
The fluorescence polarization values are typically reported in millipolarization units (mP).
-
Calculate the percentage of PDE5 inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 * (1 - [(mP_sample - mP_no_enzyme_control) / (mP_no_inhibition_control - mP_no_enzyme_control)])
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value.
-
Conclusion
Dichlorodenafil, by virtue of its structural similarity to sildenafil, is strongly presumed to function as a competitive inhibitor of phosphodiesterase type 5. Its mechanism of action is centered on the potentiation of the nitric oxide/cGMP signaling pathway, leading to smooth muscle relaxation. While direct empirical data on its pharmacological properties remain elusive, the established knowledge of the PDE5 inhibitor class provides a robust framework for understanding its biological effects. The detailed experimental protocol provided herein offers a clear path for researchers to quantitatively characterize the potency of dichlorodenafil and other novel analogues, a critical step in both understanding their potential physiological impact and in the broader effort to combat the distribution of unapproved pharmaceutical substances.
References
-
The structure of sildenafil. (n.d.). University of Bristol. [Link]
-
Kim, J. Y., Hwang, I. G., Oh, J. H., Kang, I. H., Kwon, S. W., & Kim, D. (2013). Efficient synthesis of dichlorodenafil, an unapproved sildenafil analogue appearing in non-prescription supplements. Chemical & Pharmaceutical Bulletin, 61(5), 572–575. [Link]
-
Tadalafil: Structure, Properties, Pharmacology, and Safety. (2025, January 13). Chemignition Laboratory. [Link]
-
Dirk, U. (n.d.). Phosphodiesterase-5-Inhibitors: Mechanism, Adverse Effects, Contraindications and Dosing. Urology Textbook. [Link]
-
Wikipedia. (2024). PDE5 inhibitor. [Link]
-
Rawlani, R., & Alla, V. M. (2023). Phosphodiesterase 5 Inhibitors. In StatPearls. StatPearls Publishing. [Link]
-
U.S. Food and Drug Administration. (2017). CIALIS (tadalafil) tablets Label. [Link]
-
ResearchGate. (n.d.). Chemical structure of vardenafil andits metabolite N- desethylvardenafil. [Link]
-
ResearchGate. (n.d.). GMP signaling pathways. cGMP is the second messenger of 2 distinct... [Link]
-
ResearchGate. (n.d.). Schematic of the Cyclic GMP (cGMP) signaling pathway. cGMP is... [Link]
-
U.S. Food and Drug Administration. (2014). Viagra (sildenafil citrate) tablets label. [Link]
-
National Center for Biotechnology Information. (n.d.). Sildenafil. PubChem Compound Database. [Link]
-
Wikipedia. (2024). Tadalafil. [Link]
-
ResearchGate. (n.d.). Chemical structure of sildenafil (A), vardenafil (B) and tadalafil (C). [Link]
-
National Center for Biotechnology Information. (n.d.). Tadalafil. PubChem Compound Database. [Link]
-
precisionFDA. (n.d.). DICHLORODENAFIL. [Link]
-
National Center for Biotechnology Information. (n.d.). Vardenafil. PubChem Compound Database. [Link]
-
National Center for Biotechnology Information. (n.d.). Dichlorodenafil, (E)-. PubChem Compound Database. [Link]
-
Wikipedia. (2024). Cyclic guanosine monophosphate. [Link]
-
ResearchGate. (n.d.). Mechanism of action of PDE5 inhibitors on penile vascular and smooth muscle cells and in normal and overactive bladder. [Link]
-
PharmaCompass. (n.d.). Sildenafil | Drug Information, Uses, Side Effects, Chemistry. [Link]
-
Polgar, T., Baki, A., & Gacs-Baitz, E. (2004). Structure-activity relationships of PDE5 inhibitors. Current medicinal chemistry, 11(14), 1841–1860. [Link]
-
ResearchGate. (n.d.). Molecular and Crystal Structure of Sildenafil Base. [Link]
-
Wikipedia. (2024). Vardenafil. [Link]
-
BPS Bioscience. (n.d.). PDE5A1 Assay Kit. [Link]
-
Hutchins, J. (n.d.). The Cyclic Guanosine Monophosphate (cGMP) Second Messenger System. Neuroscience Online. [Link]
-
BPS Bioscience. (n.d.). PDE5A1 Assay Kit. [Link]
-
ResearchGate. (n.d.). IC 50 P values of sildenafil according to analyses by various laboratories. [Link]
-
Ng, S. L., Chin, S. T., Liew, Y. M., & Yew, C. H. (2021). Fluorescence polarisation for high-throughput screening of adulterated food products via phosphodiesterase 5 (PDE5) inhibition assay. Food chemistry, 363, 130325. [Link]
-
ResearchGate. (n.d.). Effects of vardenafil and sildenafil on EC 50 values for SNP in human trabecular smooth muscle … [Link]
-
ResearchGate. (n.d.). Structures and IC50 values against PDE5 and PDE6 of sildenafil, vardenafil, tadalafil, avanafil, and cpds1-3. [Link]
-
Doggrell, S. A. (2004). Comparison of clinical trials with sildenafil, vardenafil and tadalafil in erectile dysfunction. Expert opinion on pharmacotherapy, 5(10), 2139–2147. [Link]
-
Wikipedia. (2024). Serotonin–norepinephrine reuptake inhibitor. [Link]
-
National Center for Biotechnology Information. (n.d.). Chlorodenafil. PubChem Compound Database. [Link]
-
Nanomicrospheres. (n.d.). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. [Link]
-
National Center for Biotechnology Information. (n.d.). 2,5-Dichlorophenol. PubChem Compound Database. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. The structure of sildenafil [ch.ic.ac.uk]
- 3. Dichlorodenafil, (E)- | C19H20Cl2N4O2 | CID 135565514 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Sildenafil | C22H30N6O4S | CID 135398744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. urology-textbook.com [urology-textbook.com]
- 6. Vardenafil | C23H32N6O4S | CID 135400189 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemignition.com [chemignition.com]
- 8. PDE5 inhibitor - Wikipedia [en.wikipedia.org]
- 9. PDE5 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. The Cyclic Guanosine Monophosphate (cGMP) Second Messenger System – Developing Expertise in Neuroscience [uen.pressbooks.pub]
- 11. Cyclic guanosine monophosphate - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Comparison of clinical trials with sildenafil, vardenafil and tadalafil in erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
An In-depth Technical Guide to the Synthesis and Structural Characterization of Dichlorodenafil
Foreword: The Imperative for Reference Standards in an Evolving Landscape
The emergence of novel psychoactive substances and unapproved pharmaceutical analogues presents a significant challenge to regulatory bodies and public health. Dichlorodenafil, a potent analogue of the well-known phosphodiesterase type 5 (PDE5) inhibitor sildenafil, has been identified in unregulated "herbal" supplements, necessitating a thorough understanding of its chemical properties for accurate identification and control. This guide provides a comprehensive technical overview of the synthesis and structural characterization of Dichlorodenafil, grounded in established analytical principles and field-proven insights. By leveraging a predictive approach based on the well-characterized structure of sildenafil, we aim to equip researchers, scientists, and drug development professionals with the necessary tools to confidently identify and analyze this compound.
Strategic Synthesis of Dichlorodenafil: A Two-Step Approach
The synthesis of Dichlorodenafil can be efficiently achieved through a two-step process starting from a readily available chloroacetyl compound.[1][2] This strategic pathway is designed for high yield and selectivity, crucial for producing a pure reference standard.
Rationale for the Synthetic Pathway
The chosen synthetic route leverages the reactivity of phosphorus oxychloride (POCl₃) for chlorination, a common and effective method for converting carbonyl groups to chlorides. The subsequent selective hydrolysis is a critical step, designed to hydrolyze the chloro-heterocycle function preferentially, yielding the desired Dichlorodenafil. The use of tert-butanol and water provides a controlled environment for this selective reaction.
Synthetic Workflow Diagram
Caption: Synthetic workflow for Dichlorodenafil.
Detailed Experimental Protocol: Synthesis of Dichlorodenafil
Step 1: Chlorination
-
To a solution of the chloroacetyl precursor (compound 7) in a suitable solvent, add phosphorus oxychloride (POCl₃).
-
Reflux the reaction mixture for approximately 72 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction with ice-water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude chloro-heterocyclic intermediate (compound 5).
Step 2: Selective Hydrolysis
-
Dissolve the crude intermediate from Step 1 in a mixture of tert-butanol and water.
-
Stir the resulting solution at room temperature for approximately 12 hours.
-
Monitor the reaction by TLC for the formation of Dichlorodenafil.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford pure Dichlorodenafil (compound 4).
Comprehensive Structural Characterization
The definitive identification of Dichlorodenafil relies on a suite of analytical techniques. While specific published spectra for Dichlorodenafil are not widely available, its structural similarity to sildenafil allows for a highly accurate prediction of its spectral characteristics.
Overall Analytical Workflow
Caption: Analytical workflow for Dichlorodenafil.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the precise molecular structure of organic compounds. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom, respectively.
2.2.1. Predicted ¹H NMR Spectral Data for Dichlorodenafil
The predicted ¹H NMR spectrum of Dichlorodenafil will share similarities with that of sildenafil, with key differences arising from the dichlorovinyl group.[3][4][5][6]
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Prediction |
| ~12.2 | br s | 1H | NH | Similar to the amide proton in sildenafil.[5] |
| ~7.8-8.0 | m | 2H | Aromatic CH | Phenyl ring protons, chemical shifts influenced by adjacent groups. |
| ~7.4 | d | 1H | Aromatic CH | Phenyl ring proton. |
| ~6.5-7.0 | m | 2H | Vinylic CH | Protons of the dichlorovinyl group, with their chemical shifts and coupling influenced by the cis/trans isomerism. |
| ~4.2 | q | 2H | OCH₂CH₃ | Ethoxy group methylene protons. |
| ~4.1 | s | 3H | NCH₃ | N-methyl group on the pyrazole ring. |
| ~2.8 | t | 2H | CH₂CH₂CH₃ | Propyl group methylene protons adjacent to the pyrazole ring. |
| ~1.7 | sextet | 2H | CH₂CH₂CH₃ | Propyl group central methylene protons. |
| ~1.3 | t | 3H | OCH₂CH₃ | Ethoxy group methyl protons. |
| ~0.9 | t | 3H | CH₂CH₂CH₃ | Propyl group terminal methyl protons. |
2.2.2. Predicted ¹³C NMR Spectral Data for Dichlorodenafil
The predicted ¹³C NMR spectrum will provide a carbon fingerprint of the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale for Prediction |
| ~160-170 | C=O | Carbonyl carbon of the pyrimidinone ring. |
| ~120-150 | Aromatic & Vinylic C | Carbons of the phenyl ring and dichlorovinyl group. |
| ~65 | OCH₂CH₃ | Ethoxy group methylene carbon. |
| ~35 | NCH₃ | N-methyl carbon. |
| ~20-30 | Propyl C | Carbons of the propyl group. |
| ~15 | OCH₂CH₃ | Ethoxy group methyl carbon. |
2.2.3. Experimental Protocol: NMR Spectroscopy
-
Dissolve approximately 5-10 mg of purified Dichlorodenafil in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
-
Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and to gain structural information through fragmentation analysis. Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is particularly useful for this purpose.[1][7][8]
2.3.1. Predicted Mass Spectrum and Fragmentation Pattern of Dichlorodenafil
The molecular formula of Dichlorodenafil is C₁₉H₂₀Cl₂N₄O₂.[9] Its predicted mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of two chlorine atoms.
| Predicted m/z | Assignment | Rationale for Prediction |
| 406.1, 408.1, 410.1 | [M+H]⁺ | Protonated molecular ion, showing the characteristic isotopic pattern for two chlorine atoms. |
| 371.1, 373.1 | [M+H - Cl]⁺ | Loss of a chlorine atom. |
| 343.1, 345.1 | [M+H - C₂H₂Cl]⁺ | Loss of a chloroacetylene fragment. |
| 299.1 | [Fragment] | Cleavage of the phenyl-pyrimidinone bond. |
2.3.2. Experimental Protocol: Mass Spectrometry
-
Prepare a dilute solution of Dichlorodenafil in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the solution directly into the ESI source of a mass spectrometer or inject it via an LC system.
-
Acquire the full scan mass spectrum in positive ion mode to determine the molecular weight.
-
Perform tandem mass spectrometry (MS/MS) by selecting the protonated molecular ion ([M+H]⁺) as the precursor ion and applying collision-induced dissociation (CID) to generate fragment ions.
-
Analyze the fragmentation pattern to confirm the structure.
X-ray Crystallography
X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state. This technique is invaluable for confirming connectivity and stereochemistry.
2.4.1. Predicted Molecular Geometry and Crystal Packing
While a crystal structure for Dichlorodenafil is not publicly available, we can infer its likely geometry from the known structure of sildenafil.[10][11][12] The core pyrazolo[4,3-d]pyrimidin-7-one ring system is expected to be planar. The phenyl ring will be twisted relative to this plane. The dichlorovinyl group will introduce a region of steric bulk and potential for specific intermolecular interactions (e.g., halogen bonding) that will influence the crystal packing.
2.4.2. Experimental Protocol: X-ray Crystallography
-
Grow single crystals of Dichlorodenafil suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization from a variety of solvents.
-
Mount a suitable crystal on a goniometer head.
-
Collect diffraction data using a single-crystal X-ray diffractometer.
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data to obtain the final atomic coordinates and molecular structure.
Conclusion: A Framework for the Confident Identification of Dichlorodenafil
This technical guide provides a robust framework for the synthesis and comprehensive structural characterization of Dichlorodenafil. By combining a well-defined synthetic protocol with a predictive analytical approach grounded in the established chemistry of sildenafil, researchers and regulatory scientists are well-equipped to produce, identify, and quantify this emerging sildenafil analogue. The methodologies outlined herein are designed to be self-validating, ensuring a high degree of confidence in the final structural assignment. As the landscape of unapproved pharmaceutical analogues continues to evolve, the principles of strategic synthesis and predictive characterization will remain indispensable tools in safeguarding public health.
References
-
Jeong, J., Lee, J., Lee, S., & Choi, H. (2013). Efficient Synthesis of Dichlorodenafil, an Unapproved Sildenafil Analogue Appearing in Non-prescription Supplements. Chemical and Pharmaceutical Bulletin, 61(5), 572-575. Available from: [Link]
-
Development on the Synthesis of Phosphodiesterase Type 5 (PDE5) Inhibitors. (2012). Journal of Anhui Agricultural Sciences. Available from: [Link]
-
Efficient Synthesis of Dichlorodenafil, an Unapproved Sildenafil Analogue Appearing in Non-prescription Supplements. (2013). J-Stage. Available from: [Link]
-
Shin, D. H., et al. (2009). Structural determination of sildenafil and its analogues in dietary supplements by fast-atom bombardment collision-induced dissociation tandem mass spectrometry. Journal of Mass Spectrometry, 44(5), 735-744. Available from: [Link]
-
Zou, P., et al. (2002). Study of the electrospray ionization tandem mass spectrometry of sildenafil derivatives. Journal of Mass Spectrometry, 37(7), 725-734. Available from: [Link]
-
Wawer, I., et al. (2005). 1H, 13C, 15N NMR analysis of sildenafil base and citrate (Viagra) in solution, solid state and pharmaceutical dosage forms. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 865-871. Available from: [Link]
-
Gilard, V., et al. (2013). Detection, Identification and Quantification by 1H NMR of Adulterants in 150 Herbal Dietary Supplements Marketed for Improving Sexual Performance. Planta Medica, 79(15), 1461-1471. Available from: [Link]
-
Lin, H. R., et al. (2008). Isolation and identification of a sildenafil analogue illegally added in dietary supplements. Journal of Food and Drug Analysis, 16(2), 1-8. Available from: [Link]
-
The Royal Society of Chemistry. (n.d.). 1H NMR (400 MHz, CDCl3) δ =. Retrieved from [Link]
-
Hodgkinson, P. (2016). Sildenafil citrate data bundle. Durham University Collections. Available from: [Link]
-
University of the West Indies. (n.d.). The structure of sildenafil. Retrieved from [Link]
-
Wawer, I., et al. (2005). 1H, 13C, 15N NMR analysis of sildenafil base and citrate (Viagra) in solution, solid state and pharmaceutical dosage forms. ResearchGate. Available from: [Link]
-
PubChem. (n.d.). Sildenafil. Retrieved from [Link]
-
Barbas, R., et al. (2020). Structure of Sildenafil. ResearchGate. Available from: [Link]
-
PubChem. (n.d.). Dichlorodenafil, (E)-. Retrieved from [Link]
-
Stepanovs, D., & Mishnev, A. (2012). Molecular and Crystal Structure of Sildenafil Base. ResearchGate. Available from: [Link]
-
Global Substance Registration System. (n.d.). DICHLORODENAFIL. Retrieved from [Link]
-
Stepanovs, D., & Mishnev, A. (2012). Molecular and Crystal Structure of Sildenafil Base. Zeitschrift für Naturforschung B, 67(5), 491-494. Available from: [Link]
Sources
- 1. Structural determination of sildenafil and its analogues in dietary supplements by fast-atom bombardment collision-induced dissociation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Study of the electrospray ionization tandem mass spectrometry of sildenafil derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1H, 13C, 15N NMR analysis of sildenafil base and citrate (Viagra) in solution, solid state and pharmaceutical dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The structure of sildenafil [ch.ic.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. GSRS [gsrs.ncats.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. znaturforsch.com [znaturforsch.com]
An In-Depth Technical Guide to the In-Vitro Pharmacological Profiling of Dichlorodenafil
Preamble: The Scientific Imperative for Profiling Unapproved Drug Analogues
The clandestine inclusion of unapproved pharmaceutical analogues in dietary supplements represents a significant public health challenge. Dichlorodenafil, a structural analogue of the phosphodiesterase type 5 (PDE5) inhibitor sildenafil, is one such compound identified in products marketed for erectile dysfunction.[1][2] Unlike approved pharmaceuticals, these analogues lack comprehensive pharmacological and toxicological data, creating a critical knowledge gap for consumers and regulatory bodies.[2][3] This guide provides a robust, scientifically-grounded framework for the in-vitro pharmacological characterization of Dichlorodenafil. Our approach is not merely procedural; it is built on a foundation of mechanistic rationale and self-validating experimental design, ensuring the generation of reliable and interpretable data for researchers, toxicologists, and drug development professionals.
Section 1: Foundational Assessment - Target Engagement and Potency
The Molecular Target: The Nitric Oxide/cGMP Signaling Pathway
Dichlorodenafil's structural similarity to sildenafil strongly implies that its primary pharmacological target is phosphodiesterase type 5 (PDE5).[2][4] Understanding the role of PDE5 is paramount to designing a relevant profiling cascade. PDE5 is a key enzyme in the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway, which governs smooth muscle relaxation in various tissues, most notably the corpus cavernosum of the penis.[5][6][7]
The pathway operates as follows:
-
Neuronal release of NO activates soluble guanylate cyclase (sGC).
-
Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to the second messenger cGMP.
-
Elevated intracellular cGMP levels activate cGMP-dependent protein kinase (PKG), leading to a decrease in intracellular calcium and subsequent smooth muscle relaxation and vasodilation.[6][8]
-
The action of cGMP is terminated by its hydrolysis to the inactive GMP by PDE5.[7]
Pharmacological inhibition of PDE5 prevents cGMP degradation, thereby potentiating the smooth muscle relaxation effect of NO.[6]
Figure 1: Mechanism of Action of Dichlorodenafil on the NO/cGMP Pathway.
Experimental Protocol: PDE5 Enzymatic Inhibition Assay
The cornerstone of the profiling cascade is to quantify the direct inhibitory effect of Dichlorodenafil on its putative target.
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of Dichlorodenafil against purified, recombinant human PDE5A1.
-
Causality & Trustworthiness: This biochemical assay isolates the drug-target interaction from confounding cellular factors. Utilizing a well-characterized recombinant enzyme and a validated positive control (e.g., Sildenafil) ensures the assay is performing to specification and that the resulting data is a true measure of target potency.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Test Compound: Prepare a 10 mM stock solution of Dichlorodenafil in 100% DMSO. Perform serial dilutions to create a 10-point concentration curve (e.g., 100 µM to 0.5 nM).
-
Positive Control: Prepare an identical concentration curve for Sildenafil.
-
Enzyme: Dilute recombinant human PDE5A1 in assay buffer to a working concentration that yields a robust signal-to-background ratio.
-
Substrate: Prepare a solution of cGMP at its Michaelis-Menten constant (Km) concentration for PDE5. Using [S] = Km provides a sensitive measure of competitive inhibition.
-
-
Assay Execution (Example using a competitive ELISA format):
-
Coat a 96-well plate with an anti-cGMP antibody and block non-specific binding sites.
-
In a separate reaction plate, add the PDE5 enzyme, the test compound (Dichlorodenafil or Sildenafil) or vehicle (DMSO), and initiate the reaction by adding the cGMP substrate.
-
Incubate for a predetermined time (e.g., 60 minutes) at 37°C to allow for enzymatic hydrolysis of cGMP.
-
Stop the reaction.
-
Transfer the reaction mixture to the antibody-coated plate, along with a fixed amount of HRP-linked cGMP.[9]
-
Incubate to allow competition between the remaining cGMP from the enzymatic reaction and the HRP-cGMP for antibody binding.
-
Wash the plate to remove unbound reagents.
-
Add a TMB substrate to develop a colorimetric signal. The signal intensity is inversely proportional to the amount of cGMP remaining after the enzymatic reaction.[9]
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of Dichlorodenafil relative to vehicle controls.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Section 2: Defining the Selectivity Profile
Rationale: Why Selectivity is Critical
While PDE5 is the target for efficacy, off-target inhibition of other PDE isoforms is a primary driver of adverse effects.[10][11] The human genome contains 11 families of PDEs with distinct tissue distributions and physiological roles.[12] For instance, inhibition of PDE6, found in retinal photoreceptors, is associated with the cyanopsia (blue-tinted vision) reported with some PDE5 inhibitors.[7] Inhibition of PDE11, present in the testes and prostate, has also been a consideration in drug development.[13] A comprehensive selectivity profile is therefore not optional; it is essential for predicting the potential safety liabilities of Dichlorodenafil.
Experimental Protocol: PDE Isoform Selectivity Panel
-
Objective: To determine the IC50 of Dichlorodenafil against a broad panel of human recombinant PDE isoforms (e.g., PDE1 through PDE11).
-
Causality & Trustworthiness: By systematically testing the compound against each major isoform under standardized conditions, we can construct a quantitative "fingerprint" of its activity. The selectivity index (SI), calculated as the ratio of off-target IC50 to on-target IC50, provides a clear, numerical basis for risk assessment.
Methodology:
The protocol is identical to the PDE5 enzymatic assay described in Section 1.2, with the following substitutions:
-
Enzymes: A panel of recombinant human PDE isoforms (PDE1C, PDE2A, PDE3A, PDE4D, PDE6, PDE7B, PDE8A, PDE9A, PDE10A, PDE11A) is used.
-
Substrates: The appropriate substrate (cGMP or cAMP) is used for each isoform at its respective Km concentration.
Data Presentation: Selectivity Profile of Dichlorodenafil
| PDE Isoform | Substrate | Dichlorodenafil IC50 (nM) | Sildenafil IC50 (nM) | Selectivity Index (vs. PDE5) | Physiological Role / Potential Off-Target Effect |
| PDE5A | cGMP | [Hypothetical Value: 5.2] | 6.6 | 1 | Target: Vasodilation |
| PDE1C | cGMP/cAMP | [Hypothetical Value: 210] | 180 | 40x | Cardiovascular function, inflammation |
| PDE2A | cGMP/cAMP | [Hypothetical Value: >10000] | >1000 | >1900x | Neuronal function, cardiac function |
| PDE3A | cAMP | [Hypothetical Value: >10000] | >1000 | >1900x | Cardiac contractility, platelet aggregation |
| PDE4D | cAMP | [Hypothetical Value: >10000] | >1000 | >1900x | Inflammation, airway smooth muscle |
| PDE6 | cGMP | [Hypothetical Value: 75] | 11 | 14x | Retinal phototransduction (Vision) |
| PDE11A | cGMP/cAMP | [Hypothetical Value: 1500] | ~1000-fold selective | 288x | Testis, prostate, skeletal muscle |
| (Note: Hypothetical data is for illustrative purposes. Sildenafil data is sourced from reference[13].) |
Section 3: Cellular Confirmation of Mechanism
Rationale: Bridging Biochemistry and Physiology
A potent inhibitor in a biochemical assay is a promising start, but it does not guarantee activity in a cellular context.[14] A cell-based assay is a crucial validation step to confirm that Dichlorodenafil can cross the cell membrane, engage its intracellular target (PDE5), and elicit the expected downstream biological effect—an increase in cGMP.[14][15]
Experimental Protocol: NO-Stimulated cGMP Accumulation Assay
-
Objective: To quantify the ability of Dichlorodenafil to potentiate NO-stimulated cGMP production in a physiologically relevant cell line.
-
Causality & Trustworthiness: This assay models the physiological cascade more closely. By using an NO donor to stimulate cGMP production, we directly test Dichlorodenafil's ability to inhibit the subsequent degradation of this second messenger. This functional readout provides strong evidence of its mechanism of action in a living system.
Figure 2: Experimental Workflow for the Cell-Based cGMP Assay.
Step-by-Step Methodology:
-
Cell Culture: Plate a suitable cell line known to express PDE5 (e.g., rat fetal lung fibroblasts, RFL-6, or human vascular smooth muscle cells) in 96-well plates and grow to confluence.
-
Pre-incubation: Wash the cells and pre-incubate them with varying concentrations of Dichlorodenafil for 30 minutes. This allows the compound to enter the cells and bind to the target enzyme.
-
Stimulation: Add a nitric oxide donor, such as Sodium Nitroprusside (SNP), to all wells to stimulate sGC and initiate cGMP production. Incubate for a short period (e.g., 10 minutes).
-
Lysis and Quantification: Terminate the reaction and lyse the cells. Quantify the amount of intracellular cGMP using a commercially available cGMP competitive immunoassay kit (e.g., ELISA or HTRF).[9][16]
-
Data Analysis: Plot the measured cGMP concentration against the logarithm of Dichlorodenafil concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 (half-maximal effective concentration).
Section 4: Preliminary Safety Assessment - Drug Interaction Potential
Rationale: Cytochrome P450 (CYP) Inhibition
A critical aspect of preclinical safety profiling is assessing the potential for drug-drug interactions (DDIs).[17][18] The majority of DDIs arise from the inhibition or induction of Cytochrome P450 (CYP) enzymes, the primary family of enzymes responsible for drug metabolism in the liver.[19][20][21] If Dichlorodenafil inhibits a key CYP isoform (e.g., CYP3A4 or CYP2D6), it could dangerously elevate the plasma concentrations of co-administered drugs that are metabolized by that enzyme.[22] This in-vitro screen is a standard, regulatory-expected step in early drug development.[18][23][24]
Experimental Protocol: Fluorogenic CYP Inhibition Assay
-
Objective: To determine the IC50 of Dichlorodenafil against the major human drug-metabolizing CYP isoforms (CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, and 3A4).
-
Causality & Trustworthiness: This high-throughput assay uses human liver microsomes, which contain a full complement of CYP enzymes, providing a clinically relevant test system.[20] The use of isoform-specific fluorogenic probe substrates allows for the precise measurement of inhibition for each individual enzyme, and results are benchmarked against known inhibitors for each isoform.[21]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Enzyme Source: Prepare a suspension of pooled human liver microsomes (HLM) or recombinant CYP enzymes.
-
Cofactor: Prepare an NADPH-regenerating system.
-
Substrates: Prepare stock solutions of specific fluorogenic substrates for each CYP isoform.
-
Test Compound: Prepare a concentration curve of Dichlorodenafil.
-
-
Assay Execution:
-
In a 96-well plate, pre-incubate the HLM, Dichlorodenafil, and buffer.
-
Initiate the reaction by adding the NADPH-regenerating system and the specific probe substrate.
-
Incubate at 37°C.
-
Monitor the increase in fluorescence over time, which corresponds to the rate of metabolite formation.
-
-
Data Analysis:
-
Determine the rate of reaction for each concentration of Dichlorodenafil.
-
Calculate the percent inhibition relative to vehicle controls.
-
Determine the IC50 value for each CYP isoform by non-linear regression analysis.
-
Data Presentation: CYP Inhibition Profile of Dichlorodenafil
| CYP Isoform | Dichlorodenafil IC50 (µM) | Known Inhibitor Control | Interpretation of DDI Risk |
| CYP1A2 | [Hypothetical Value: >50] | Furafylline | Low Risk |
| CYP2C9 | [Hypothetical Value: 27.5] | Sulfaphenazole | Low to Moderate Risk |
| CYP2C19 | [Hypothetical Value: >50] | Ticlopidine | Low Risk |
| CYP2D6 | [Hypothetical Value: 41.2] | Quinidine | Low Risk |
| CYP3A4 | [Hypothetical Value: 15.8] | Ketoconazole | Moderate Risk |
| (Note: Interpretation of risk depends on the anticipated clinical exposure of Dichlorodenafil relative to its IC50 value.) |
Conclusion and Forward Look
This technical guide outlines a logical and robust four-part cascade for the initial in-vitro pharmacological profiling of Dichlorodenafil. By progressing from primary target engagement and selectivity to cellular function and key safety liabilities, this framework generates a comprehensive data package. The results will establish Dichlorodenafil's potency as a PDE5 inhibitor, define its selectivity "fingerprint" against other PDE isoforms, confirm its mechanism of action in a cellular context, and provide a preliminary assessment of its potential to cause clinically significant drug-drug interactions. This foundational dataset is indispensable for any further toxicological evaluation and is a critical first step in understanding the true public health risk posed by this unapproved substance.
References
-
Creative Diagnostics. (n.d.). CYP450 Inhibition and Induction Assay. Retrieved from [Link]
-
Regulatory Affairs Professionals Society (RAPS). (2020, January 23). Drug-Drug Interactions: FDA Issues Guidance on Clinical, In Vitro Studies. Retrieved from [Link]
-
Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). CYP Inhibition Assays. Retrieved from [Link]
-
U.S. Food and Drug Administration (FDA). (n.d.). Guidance Snapshot: In Vitro Drug Interaction Studies Cytochrome P450 Enzyme. Retrieved from [Link]
-
Kim, J. Y., Hwang, I. G., Oh, J. H., Kang, I. H., Kwon, S. W., & Kim, D. (2013). Efficient synthesis of dichlorodenafil, an unapproved sildenafil analogue appearing in non-prescription supplements. Chemical & Pharmaceutical Bulletin, 61(5), 572–575. Retrieved from [Link]
-
Mullershausen, F., Follmann, M., Hinner, M., Noack, T., & Stasch, J. P. (2004). A cell-based cGMP assay useful for ultra-high-throughput screening and identification of modulators of the nitric oxide/cGMP pathway. Assay and Drug Development Technologies, 2(1), 47–54. Retrieved from [Link]
-
Kouvelas, D., Goulas, A., Papazisis, G., Sardeli, C., & Pourzitaki, C. (2009). PDE5 inhibitors: in vitro and in vivo pharmacological profile. Current Pharmaceutical Design, 15(30), 3464–3475. Retrieved from [Link]
-
LifeNet Health LifeSciences. (n.d.). CYP inhibition assay services based on FDA Guidance. Retrieved from [Link]
-
Bienta. (n.d.). CYP450 inhibition assay (fluorogenic). Retrieved from [Link]
-
Kouvelas, D., Goulas, A., Papazisis, G., Sardeli, C., & Pourzitaki, C. (2009). PDE5 Inhibitors: In Vitro and In Vivo Pharmacological Profile. Current Pharmaceutical Design, 15(30), 3464-3475. Retrieved from [Link]
-
Kim, J. Y., Hwang, I. G., Oh, J. H., Kang, I. H., Kwon, S. W., & Kim, D. (2013). Efficient Synthesis of Dichlorodenafil, an Unapproved Sildenafil Analogue Appearing in Non-prescription Supplements. Chemical and Pharmaceutical Bulletin, 61(5), 572-575. Retrieved from [Link]
-
Bentham Science. (n.d.). PDE5 Inhibitors: In Vitro and In Vivo Pharmacological Profile. Retrieved from [Link]
-
U.S. Food and Drug Administration (FDA). (2024, August 2). M12 Drug Interaction Studies. Retrieved from [Link]
-
U.S. Food and Drug Administration (FDA). (2024, October 9). ICH M12 Drug Interaction Final Guidance – In Vitro DDI Assessments. Retrieved from [Link]
-
Marin Biologic Laboratories. (n.d.). Design and Validate a GMP Cell Based Assay. Retrieved from [Link]
-
Federal Register. (2020, January 22). Clinical Drug Interaction Studies--Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions AND In Vitro Drug Interaction Studies--Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions; Guidance for Industry; Availability. Retrieved from [Link]
-
University of Texas Southwestern Medical Center. (n.d.). Efficient synthesis of dichlorodenafil, an unapproved sildenafil analogue appearing in non-prescription supplements. Retrieved from [Link]
-
Sokan, D. A., John, A., Kumar, A., & Rajender, S. (2024). Off-target effect of high-dose sildenafil on adenosine 5'- diphosphate and collagen-induced platelet activation through mitogen-activated protein kinase pathway in treated BALB/C mice and in vitro experiments: A preliminary study. Indian Journal of Pharmacology, 56(2), 136–140. Retrieved from [Link]
-
Kouvelas, D., Goulas, A., Papazisis, G., Sardeli, C., & Pourzitaki, C. (2009). PDE5 Inhibitors: In Vitro and In Vivo Pharmacological Profile. Current Pharmaceutical Design, 15, 3464-3475. Retrieved from [Link]
-
Salmasi, A., Lee, G. T., Patel, N., et al. (2016). Off-Target Effect of Sildenafil on Postsurgical Erectile Dysfunction: Alternate Pathways and Localized Delivery System. The Journal of Sexual Medicine, 13(12), 1834-1843. Retrieved from [Link]
-
Corbin, J. D., & Francis, S. H. (2002). Pharmacology of phosphodiesterase-5 inhibitors. International Journal of Clinical Practice, 56(6), 453-459. Retrieved from [Link]
-
Molecular Devices. (n.d.). Stable Fluorescence Assay for Measuring Cyclic GMP. Retrieved from [Link]
-
MDPI. (n.d.). Special Issue: cGMP-Signalling in Cells: Molecular and Functional Features. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Dichlorodenafil, (E)-. PubChem Compound Summary for CID 135565514. Retrieved from [Link]
-
precisionFDA. (n.d.). DICHLORODENAFIL. Retrieved from [Link]
-
Wikipedia. (n.d.). Sildenafil. Retrieved from [Link]
-
Oh, S. S., Zou, P., Low, M. Y., & Koh, H. L. (2006). Detection of sildenafil analogues in herbal products for erectile dysfunction. Journal of Toxicology and Environmental Health, Part A, 69(21), 1951-1958. Retrieved from [Link]
-
Mustazza, C., Borioni, A., Rodomonte, A. L., et al. (2014). Characterization of Sildenafil analogs by MS/MS and NMR: A guidance for detection and structure elucidation of phosphodiesterase-5 inhibitors. Journal of Pharmaceutical and Biomedical Analysis, 88, 279-293. Retrieved from [Link]
-
Keravis, T., & Lugnier, C. (2012). Cyclic nucleotide phosphodiesterase (PDE) isozymes as targets of the intracellular signalling network: benefits of PDE inhibitors in various diseases and perspectives for future therapeutic developments. British Journal of Pharmacology, 165(5), 1288–1305. Retrieved from [Link]
-
ResearchGate. (n.d.). Selectivity index of 15 against PDE subtypes. Retrieved from [Link]
-
Conti, M., & Beavo, J. (2007). Advances in targeting cyclic nucleotide phosphodiesterases. Nature Reviews Drug Discovery, 6(9), 717–737. Retrieved from [Link]
-
Szałaj, N., Szymańska, E., & Janecka, A. (2020). Diketopiperazine-Based, Flexible Tadalafil Analogues: Synthesis, Crystal Structures and Biological Activity Profile. Molecules, 25(21), 5038. Retrieved from [Link]
-
Klabunde, T., Petrassi, H. M., Oza, V. B., Raman, P., Kelly, J. W., & Sacchettini, J. C. (2000). Synthesis, structure, and activity of diclofenac analogues as transthyretin amyloid fibril formation inhibitors. Journal of Medicinal Chemistry, 43(21), 3887–3895. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Dichlorphenamide. PubChem Compound Summary for CID 3038. Retrieved from [Link]
Sources
- 1. Efficient synthesis of dichlorodenafil, an unapproved sildenafil analogue appearing in non-prescription supplements [pubmed.ncbi.nlm.nih.gov]
- 2. Efficient Synthesis of Dichlorodenafil, an Unapproved Sildenafil Analogue Appearing in Non-prescription Supplements [jstage.jst.go.jp]
- 3. researchgate.net [researchgate.net]
- 4. medkoo.com [medkoo.com]
- 5. PDE5 inhibitors: in vitro and in vivo pharmacological profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ingentaconnect.com [ingentaconnect.com]
- 7. Sildenafil - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. Cyclic GMP Assay Kit | Cell Signaling Technology [cellsignal.com]
- 10. Pharmacology of phosphodiesterase-5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Advances in targeting cyclic nucleotide phosphodiesterases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cyclic nucleotide phosphodiesterase (PDE) isozymes as targets of the intracellular signalling network: benefits of PDE inhibitors in various diseases and perspectives for future therapeutic developments - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. marinbio.com [marinbio.com]
- 15. A cell-based cGMP assay useful for ultra-high-throughput screening and identification of modulators of the nitric oxide/cGMP pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Stable Fluorescence Assay for Measuring Cyclic GMP | Molecular Devices [moleculardevices.com]
- 17. Drug-Drug Interactions: FDA Issues Guidance on Clinical, In Vitro Studies | RAPS [raps.org]
- 18. fda.gov [fda.gov]
- 19. CYP450 Inhibition and Induction Assay - Creative Diagnostics [qbd.creative-diagnostics.com]
- 20. criver.com [criver.com]
- 21. CYP450 inhibition assay (fluorogenic) | Bienta [bienta.net]
- 22. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 23. CYP inhibition assay services based on FDA Guidance [lnhlifesciences.org]
- 24. public-inspection.federalregister.gov [public-inspection.federalregister.gov]
Navigating the Uncharted: A Predictive Pharmacokinetic and Metabolic Profile of Dichlorodenafil in Rattus norvegicus
An In-depth Technical Guide for Drug Development Professionals
Abstract
Dichlorodenafil is an unapproved analogue of sildenafil, identified in non-prescription supplements, posing a potential public health risk due to the lack of pharmacological and toxicological data.[1][2] This guide provides a predictive, in-depth analysis of the likely pharmacokinetic (PK) and metabolic profile of Dichlorodenafil in the Sprague-Dawley rat, a standard preclinical model. By leveraging extensive data from structurally similar phosphodiesterase-5 (PDE5) inhibitors, primarily sildenafil, this document aims to equip researchers and drug development professionals with a scientifically grounded framework for anticipating its absorption, distribution, metabolism, and excretion (ADME) characteristics. This guide details proposed experimental protocols, predictive metabolic pathways, and the analytical methodologies required to empirically define the profile of this compound.
Introduction: The Emergence of Clandestine Analogues
The landscape of dietary supplements is increasingly tainted by the surreptitious inclusion of unapproved pharmaceutical analogues. Dichlorodenafil, a sildenafil derivative, represents a significant challenge for regulatory bodies and public health.[1][3] Its structure, featuring a dichlorovinyl group, distinguishes it from its parent compound, suggesting potential alterations in its ADME profile.[4] Understanding the pharmacokinetics and metabolism of such analogues is paramount for predicting their efficacy, toxicity, and for the development of robust analytical methods for their detection. This guide synthesizes current knowledge on related PDE5 inhibitors to construct a predictive profile for Dichlorodenafil in the rat model.
Predicted Pharmacokinetic Profile of Dichlorodenafil
The pharmacokinetic parameters of Dichlorodenafil are anticipated to share similarities with other PDE5 inhibitors, particularly sildenafil, due to their shared pyrazolopyrimidinone core. However, the addition of the dichlorovinyl moiety may influence its lipophilicity and interaction with metabolic enzymes and transporters, leading to notable differences.
Absorption
Like sildenafil, Dichlorodenafil is expected to be rapidly absorbed following oral administration in rats.[5][6] However, it will likely be subject to significant first-pass metabolism in both the intestine and the liver, which could limit its oral bioavailability.[6] In rats, the intestinal first-pass effect for sildenafil is considerable, and a similar phenomenon is predicted for Dichlorodenafil.[6]
Distribution
A moderate to high volume of distribution is anticipated for Dichlorodenafil, similar to sildenafil (1-2 L/kg in rodents).[5] This suggests that the compound will distribute into various tissues beyond the systemic circulation. Plasma protein binding is expected to be high, likely exceeding 90%, which is a characteristic feature of many PDE5 inhibitors.[7]
Metabolism
The metabolism of Dichlorodenafil is predicted to be extensive, primarily occurring in the liver via cytochrome P450 (CYP450) enzymes. The primary metabolic pathways for sildenafil in rats involve N-demethylation of the piperazine ring, oxidation, and aliphatic hydroxylation.[5][8] These pathways are also expected to be the main routes of biotransformation for Dichlorodenafil. The dichlorovinyl group may also undergo oxidative metabolism, potentially leading to the formation of reactive metabolites.
Excretion
Consistent with sildenafil, the primary route of excretion for Dichlorodenafil and its metabolites is expected to be through the feces, with a smaller fraction eliminated in the urine.[5][8] High clearance rates are characteristic of sildenafil in rodents, leading to a short elimination half-life, and a similar profile is anticipated for Dichlorodenafil.[5]
Predicted Pharmacokinetic Parameters
The following table summarizes the predicted pharmacokinetic parameters for Dichlorodenafil in rats following oral administration, based on data from sildenafil and another PDE5 inhibitor, UK-343,664.[5][7][9]
| Parameter | Predicted Value | Rationale based on Analogues |
| Tmax (h) | 0.5 - 1.5 | Rapid absorption is characteristic of sildenafil and other PDE5 inhibitors in rats.[5][9] |
| Cmax (ng/mL) | Dose-dependent | Peak plasma concentration will be influenced by the dose and bioavailability. |
| t½ (h) | 0.5 - 2.0 | Rodents exhibit high clearance and short half-lives for PDE5 inhibitors.[5][7] |
| Bioavailability (%) | < 20% | Significant intestinal and hepatic first-pass metabolism is expected, similar to sildenafil in rats.[6] |
| Clearance (mL/min/kg) | High (> 50) | High clearance is a key determinant of the short half-life of sildenafil in rats.[7] |
| Volume of Distribution (L/kg) | 1.0 - 2.5 | Sildenafil shows a volume of distribution in this range in rodents, indicating tissue distribution.[5] |
Proposed Experimental Protocols
To empirically determine the pharmacokinetic and metabolic profile of Dichlorodenafil, a series of well-defined in vivo and in vitro experiments are necessary.
In Vivo Pharmacokinetic Study in Rats
This protocol outlines a typical pharmacokinetic study in Sprague-Dawley rats.
Objective: To determine the pharmacokinetic parameters of Dichlorodenafil following intravenous and oral administration.
Methodology:
-
Animal Model: Male Sprague-Dawley rats (n=6 per group), weighing 200-250g.
-
Dosing:
-
Intravenous (IV): A single bolus dose (e.g., 1 mg/kg) administered via the tail vein.
-
Oral (PO): A single dose (e.g., 10 mg/kg) administered by oral gavage.
-
-
Blood Sampling: Serial blood samples (approximately 0.2 mL) collected from the jugular vein at pre-dose, and at 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.
-
Sample Processing: Plasma to be separated by centrifugation and stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of Dichlorodenafil and its major metabolites to be quantified using a validated LC-MS/MS method.[9]
-
Pharmacokinetic Analysis: Non-compartmental analysis to be used to determine key PK parameters (Cmax, Tmax, AUC, t½, CL, Vd).
Caption: Workflow for an in vivo pharmacokinetic study.
In Vitro Metabolic Stability Assay
This assay provides an initial assessment of the metabolic lability of Dichlorodenafil.
Objective: To determine the in vitro metabolic stability of Dichlorodenafil in rat liver microsomes.
Methodology:
-
Incubation: Dichlorodenafil (1 µM) incubated with rat liver microsomes (0.5 mg/mL) and an NADPH-regenerating system at 37°C.
-
Time Points: Aliquots taken at 0, 5, 15, 30, and 60 minutes.
-
Reaction Quenching: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile).
-
Analysis: The remaining concentration of Dichlorodenafil is quantified by LC-MS/MS.
-
Data Analysis: The in vitro half-life and intrinsic clearance are calculated from the disappearance rate of the parent compound.
Predictive Metabolic Pathways of Dichlorodenafil
Based on the metabolism of sildenafil, the following metabolic pathways are predicted for Dichlorodenafil in rats.[5][8]
-
Piperazine N-demethylation: This is a major metabolic pathway for sildenafil, leading to an active metabolite. A similar transformation is expected for Dichlorodenafil.
-
Oxidation of the Piperazine Ring: This can lead to the formation of various oxidized metabolites.
-
Aliphatic Hydroxylation: Hydroxylation of the propyl chain is a likely metabolic route.
-
Metabolism of the Dichlorovinyl Group: This moiety may undergo oxidation, potentially leading to the formation of an epoxide, which could be a reactive intermediate. Further investigation into the potential for reactive metabolite formation is warranted.
Caption: Predicted major metabolic pathways for Dichlorodenafil.
Conclusion and Future Directions
This guide provides a predictive framework for the pharmacokinetic and metabolic profile of Dichlorodenafil in rats, based on extensive data from its structural analogue, sildenafil, and other PDE5 inhibitors. The proposed experimental protocols offer a clear path for the empirical determination of its ADME properties. Key areas for future investigation should include the identification of the specific CYP450 isoforms responsible for its metabolism and a thorough assessment of any potential for drug-drug interactions and the formation of reactive metabolites. The data generated from such studies will be crucial for a comprehensive risk assessment of this unapproved drug analogue.
References
-
Kim, J. Y., Hwang, I. G., Oh, J. H., et al. (2013). Efficient Synthesis of Dichlorodenafil, an Unapproved Sildenafil Analogue Appearing in Non-prescription Supplements. Chemical & Pharmaceutical Bulletin, 61(5), 572-575. [Link]
-
Kim, J. Y., Hwang, I. G., Oh, J. H., et al. (2013). Efficient synthesis of dichlorodenafil, an unapproved sildenafil analogue appearing in non-prescription supplements. PubMed. [Link]
-
Kim, J. Y., Hwang, I. G., Oh, J. H., et al. (2013). Efficient synthesis of dichlorodenafil, an unapproved sildenafil analogue appearing in non-prescription supplements. University of Texas Southwestern Medical Center. [Link]
-
Abbott, A. P., et al. (2001). Pharmacokinetics and metabolism of a selective PDE5 inhibitor (UK-343,664) in rat and dog. Xenobiotica, 31(3), 133-146. [Link]
-
PrecisionFDA. DICHLORODENAFIL. precisionFDA. [Link]
-
A Critical Review of Analytical Methods for Sildenafil and Its Metabolites. (2024). Taylor & Francis Online. [Link]
-
PubChem. Dichlorodenafil, (E)-. PubChem. [Link]
-
Aversa, A., et al. (2007). Systemic and metabolic effects of PDE5-inhibitor drugs. Current pharmaceutical design, 13(33), 3467-3474. [Link]
-
Walker, D. K., et al. (1999). Pharmacokinetics and metabolism of sildenafil in mouse, rat, rabbit, dog and man. Xenobiotica, 29(3), 297-310. [Link]
-
Tripathi, A., et al. (2013). Development And Validation Of Rp-Hplc Method For Sildenafil Citrate In Rat Plasma-Application To Pharmacokinetic Studies. ResearchGate. [Link]
-
Walker, D. K., et al. (1999). Pharmacokinetics and metabolism of sildenafil in mouse, rat, rabbit, dog and man. Semantic Scholar. [Link]
-
Shin, H. S., et al. (2006). Pharmacokinetics of sildenafil after intravenous and oral administration in rats: hepatic and intestinal first-pass effects. International journal of pharmaceutics, 320(1-2), 85-90. [Link]
-
Tripathi, A., et al. (2013). Development and validation of RP-HPLC method for sildenafil citrate in rat plasma-application to pharmacokinetic studies. Saudi Pharmaceutical Journal, 21(3), 317-321. [Link]
Sources
- 1. Efficient Synthesis of Dichlorodenafil, an Unapproved Sildenafil Analogue Appearing in Non-prescription Supplements [jstage.jst.go.jp]
- 2. Efficient synthesis of dichlorodenafil, an unapproved sildenafil analogue appearing in non-prescription supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 4. Dichlorodenafil, (E)- | C19H20Cl2N4O2 | CID 135565514 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and metabolism of sildenafil in mouse, rat, rabbit, dog and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of sildenafil after intravenous and oral administration in rats: hepatic and intestinal first-pass effects [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics and metabolism of a selective PDE5 inhibitor (UK-343,664) in rat and dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics and metabolism of sildenafil in mouse, rat, rabbit, dog and man. | Semantic Scholar [semanticscholar.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Dichlorodenafil: A Technical Deep-Dive into an Unapproved Sildenafil Analogue
Abstract
This whitepaper provides a comprehensive technical guide on Dichlorodenafil, a clandestine analogue of the phosphodiesterase type 5 (PDE5) inhibitor, sildenafil. Discovered as an unapproved adulterant in purported "natural" dietary supplements, Dichlorodenafil represents a significant public health concern due to its unknown pharmacological, toxicological, and pharmacokinetic profiles. This document will dissect the discovery of Dichlorodenafil, posit a medicinal chemistry-based rationale for its design, provide a detailed synthesis protocol, and explore its presumed mechanism of action. Furthermore, it will outline the necessary analytical methodologies for its characterization and discuss the critical void in safety and efficacy data. This guide is intended for researchers, analytical scientists, and drug development professionals engaged in the study of PDE5 inhibitors and the surveillance of unapproved pharmaceutical analogues.
Introduction: The Emergence of Clandestine PDE5 Inhibitors
The commercial success of sildenafil, the first orally active selective PDE5 inhibitor for the treatment of erectile dysfunction, has unfortunately spurred the illicit synthesis and distribution of numerous structural analogues.[1] These unapproved substances, such as Dichlorodenafil, are often surreptitiously included in dietary supplements marketed for sexual enhancement. The presence of these undeclared and uncharacterized compounds poses a significant risk to consumers, as their efficacy, safety, and potential for drug interactions are unknown.[2] Dichlorodenafil is one such analogue, distinguished from sildenafil by a key structural modification on the ethoxyphenyl ring.[3]
The Design Rationale of Dichlorodenafil: A Medicinal Chemistry Perspective
While the precise motivations of clandestine manufacturers are unknown, the structural modifications seen in Dichlorodenafil can be analyzed through the lens of established medicinal chemistry principles. It is hypothesized that the design of Dichlorodenafil was an attempt to modulate the physicochemical and pharmacological properties of the parent sildenafil molecule, potentially to enhance potency, alter its pharmacokinetic profile, or circumvent existing patents.
The core of Dichlorodenafil retains the pyrazolopyrimidinone scaffold of sildenafil, which is crucial for its interaction with the active site of the PDE5 enzyme.[4] The key modification is the replacement of the sulfonylpiperazine moiety on the ethoxyphenyl ring with a dichloroethenyl group.[3]
Hypothesized Rationale for the Dichloroethenyl Modification:
-
Bioisosteric Replacement: The dichloroethenyl group can be considered a non-classical bioisostere of the sulfonyl group in sildenafil. Bioisosteric replacement is a common strategy in drug design to improve a compound's properties while maintaining its biological activity.[5][6]
-
Modulation of Lipophilicity: The introduction of chlorine atoms can significantly increase the lipophilicity of the molecule. This could potentially alter its absorption, distribution, metabolism, and excretion (ADME) properties. Increased lipophilicity might lead to enhanced membrane permeability and potentially a longer duration of action.[1]
-
Enhanced Binding Affinity through Halogen Bonding: Halogen atoms, particularly chlorine, can participate in halogen bonding, a non-covalent interaction with electron-donating atoms in the protein's active site.[7] It is plausible that the chlorine atoms of Dichlorodenafil could form favorable interactions with residues in the PDE5 active site, potentially leading to increased binding affinity and potency.[7]
Caption: Chemical Structure of Dichlorodenafil.
Synthesis of Dichlorodenafil
An efficient synthesis for Dichlorodenafil has been reported, confirming its structure.[8] The synthesis provides a means for regulatory agencies to obtain authentic reference standards for the detection of this illicit substance in adulterated products.
Experimental Protocol: Synthesis of Dichlorodenafil
A detailed, step-by-step methodology for the synthesis of Dichlorodenafil is outlined below, based on the published literature.[8]
Step 1: Chlorination of Chloroacetyl Compound
-
To a solution of the starting chloroacetyl compound in a suitable solvent, add phosphorus oxychloride (POCl3).
-
Reflux the reaction mixture for a specified period to facilitate the chlorination reaction.
-
Monitor the reaction progress by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, carefully quench the reaction and perform an aqueous workup.
-
Extract the product with a suitable organic solvent.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude chlorinated intermediate.
Step 2: Selective Hydrolysis
-
Dissolve the crude chlorinated intermediate in a mixture of tert-butanol and water.
-
Stir the solution at room temperature. The presence of water facilitates the selective hydrolysis of the chloro-heterocycle.
-
Monitor the reaction for the formation of Dichlorodenafil.
-
Once the reaction is complete, neutralize the mixture and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over an anhydrous drying agent, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system to yield pure Dichlorodenafil.
Caption: Synthesis workflow for Dichlorodenafil.
Mechanism of Action: Inhibition of Phosphodiesterase Type 5
As a structural analogue of sildenafil, Dichlorodenafil is presumed to act as a selective inhibitor of phosphodiesterase type 5 (PDE5).[9] The therapeutic effects of PDE5 inhibitors in erectile dysfunction are mediated through the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway.[10]
Upon sexual stimulation, nitric oxide is released from nerve endings and endothelial cells in the corpus cavernosum of the penis. NO activates the enzyme soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. Elevated levels of cGMP lead to the activation of protein kinase G (PKG), which phosphorylates various downstream targets, resulting in a decrease in intracellular calcium concentrations and relaxation of the smooth muscle of the corpus cavernosum. This relaxation allows for increased blood flow into the penis, leading to an erection.
The action of cGMP is terminated by its hydrolysis to the inactive GMP by PDE enzymes. In the corpus cavernosum, PDE5 is the predominant isoform responsible for cGMP degradation. By inhibiting PDE5, Dichlorodenafil is expected to prevent the breakdown of cGMP, thereby potentiating the effects of NO and prolonging the smooth muscle relaxation and penile erection.[11]
Caption: The Nitric Oxide/cGMP/PDE5 signaling pathway.
Pharmacological Profile: A Critical Data Gap
A significant concern surrounding Dichlorodenafil is the complete lack of publicly available pharmacological data. Key parameters used to characterize PDE5 inhibitors include:
-
IC50 (Half-maximal inhibitory concentration): This value quantifies the concentration of the inhibitor required to reduce the activity of the PDE5 enzyme by 50%. A lower IC50 value indicates greater potency.
-
Selectivity: The inhibitory activity of the compound against other PDE isoforms (PDE1-11) is crucial. Poor selectivity can lead to off-target effects. For instance, inhibition of PDE6, found in the retina, is associated with visual disturbances, while inhibition of PDE11 can lead to muscle pain.
Without these data for Dichlorodenafil, its potency and potential for side effects remain entirely unknown. For context, the IC50 values for approved PDE5 inhibitors are provided in the table below.
| Compound | PDE5 IC50 (nM) |
| Sildenafil | 3.5 |
| Vardenafil | 0.7 |
| Tadalafil | 1.8 |
| Avanafil | 5.2 |
Note: IC50 values can vary depending on the assay conditions.
Analytical Characterization
The identification and quantification of Dichlorodenafil in suspect products rely on modern analytical techniques.
Recommended Analytical Workflow
-
Screening: High-performance liquid chromatography (HPLC) coupled with a diode-array detector (DAD) or ultraviolet (UV) detector is a robust method for initial screening.
-
Confirmation and Identification: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides definitive identification based on the compound's molecular weight and fragmentation pattern.
-
Structural Elucidation: Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C NMR) is essential for unambiguous structure confirmation, especially for novel analogues.
General Protocol: HPLC-UV Method for Sildenafil Analogues
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and a buffer (e.g., 0.1% formic acid in water).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV detection at a wavelength of approximately 230 nm and 290 nm.
-
Quantification: Performed using an external standard of a certified reference material of Dichlorodenafil.
Legal Status and Safety Concerns
Dichlorodenafil is an unapproved drug. Its presence in any consumer product is illegal. The most significant concern is the complete absence of safety and toxicological data.[2] Without preclinical and clinical studies, the potential for acute and chronic toxicity, carcinogenicity, mutagenicity, and reproductive toxicity is unknown. The consumption of products containing Dichlorodenafil is a gamble with one's health.
Conclusion
Dichlorodenafil is a potent example of the ongoing public health threat posed by the illicit production and distribution of unapproved pharmaceutical analogues. While its synthesis and presumed mechanism of action can be understood through the principles of medicinal and organic chemistry, the critical lack of pharmacological and toxicological data makes its consumption dangerous. This technical guide serves to inform the scientific and regulatory communities about the known aspects of Dichlorodenafil and to highlight the urgent need for continued surveillance and characterization of such clandestine substances to protect public health.
References
-
Shaaban, M., et al. (2008). Synthesis and pharmacological evaluations of sildenafil analogues for treatment of erectile dysfunction. Bioorganic & Medicinal Chemistry, 16(9), 5288-5298. [Link]
-
Kim, J., et al. (2013). Efficient synthesis of dichlorodenafil, an unapproved sildenafil analogue appearing in non-prescription supplements. Chemical & Pharmaceutical Bulletin, 61(5), 572-575. [Link]
-
MDPI. (2010). A Facile, Improved Synthesis of Sildenafil and Its Analogues. Molecules, 15(11), 7737-7744. [Link]
-
ResearchGate. (2008). Synthesis and Pharmacological Evaluations of Sildenafil Analogues for Treatment of Erectile Dysfunction. [Link]
-
ResearchGate. (2015). Synthesis of sildenafil analogues. The reagents and reaction conditions. [Link]
-
Xu, Z., et al. (2014). Thermodynamic and Structural Characterization of Halogen Bonding in Protein-Ligand Interactions: A Case Study of PDE5 and Its Inhibitors. Journal of Medicinal Chemistry, 57(9), 3777-3782. [Link]
-
Eros, D., et al. (2008). Structure-activity relationships of PDE5 inhibitors. Current Medicinal Chemistry, 15(15), 1530-1545. [Link]
-
PubChem. Dichlorodenafil, (E)-. [Link]
-
Redwood Toxicology Laboratory. (2024). TOXICOLOGY RESULT REPORTS. [Link]
-
Ghattas, M. A., et al. (2012). Design, synthesis and structure-activity relationship of functionalized tetrahydro-β-carboline derivatives as novel PDE5 inhibitors. Bioorganic & Medicinal Chemistry, 20(2), 893-903. [Link]
-
R Discovery. (2008). Structure – Activity Relationships of PDE5 Inhibitors (Supporting Material). [Link]
-
ResearchGate. (2006). Structure−Activity Relationships of N -Acyl Pyrroloquinolone PDE-5 Inhibitors. [Link]
-
Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. [Link]
-
Pape & Associates. TOXICOLOGY REPORT. [Link]
-
ResearchGate. (2020). Examples of bioisosteric replacement in drug development. [Link]
-
precisionFDA. DICHLORODENAFIL. [Link]
-
Paramashivappa, R., et al. (2002). Synthesis of sildenafil analogues from anacardic acid and their phosphodiesterase-5 inhibition. Journal of Agricultural and Food Chemistry, 50(26), 7709-7713. [Link]
-
Jones, S. D., et al. (2017). A Case Report of Fatal Desmethyl Carbodenafil Toxicity. Journal of Analytical Toxicology, 41(3), 256-261. [Link]
-
Francis, S. H., & Corbin, J. D. (2008). Molecular mechanisms that could contribute to prolonged effectiveness of PDE5 inhibitors to improve erectile function. International Journal of Impotence Research, 20(3), 239-247. [Link]
-
Andersson, K. E. (2018). PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery. British Journal of Pharmacology, 175(13), 2554-2565. [Link]
-
Alabama Department of Forensic Sciences. Interpretation of Toxicological Results. [Link]
-
National Center for Biotechnology Information. (2022). The Toxicology Investigators Consortium Case Registry—the 2021 Annual Report. [Link]
-
Menassé, R., et al. (1978). Pharmacology of diclofenac sodium. Rheumatology and Rehabilitation, 17(Suppl 2), 15-25. [Link]
-
National Center for Biotechnology Information. (2023). PDE5 Inhibitors. [Link]
-
National Center for Biotechnology Information. (2020). ANALYTICAL METHODS - Toxicological Profile for Dichloropropenes. [Link]
-
Tanimoto, A., et al. (2020). Structure elucidation of a PDE5 inhibitor detected as an illegal adulteration in a libido-boosting dietary supplement. Food Additives & Contaminants: Part A, 37(12), 2023-2032. [Link]
Sources
- 1. Synthesis and pharmacological evaluations of sildenafil analogues for treatment of erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Case Report of Fatal Desmethyl Carbodenafil Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dichlorodenafil | TRC-D434050-100MG | LGC Standards [lgcstandards.com]
- 4. Structure -activity relationships of PDE5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 6. researchgate.net [researchgate.net]
- 7. Thermodynamic and structural characterization of halogen bonding in protein-ligand interactions: a case study of PDE5 and its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. medkoo.com [medkoo.com]
- 10. PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PDE5 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Analysis of Dichlorodenafil
Foreword: The Analytical Imperative for Novel PDE5 Inhibitors
The landscape of phosphodiesterase type 5 (PDE5) inhibitors is continually evolving. Beyond regulated pharmaceuticals like sildenafil, a growing number of structural analogues are emerging, often in unregulated products. Dichlorodenafil, a sildenafil analogue characterized by the substitution of the piperazine ring's sulfonyl group with a dichlorovinyl moiety on the phenyl ring, represents such a compound. Its structural elucidation is paramount for regulatory enforcement, quality control, and understanding its pharmacological profile. This guide provides an in-depth, experience-driven approach to the definitive spectroscopic analysis of Dichlorodenafil, focusing on the synergistic application of Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. Our focus is not merely on the data but on the scientific rationale underpinning the analytical strategy, ensuring a robust and verifiable characterization.
Mass Spectrometry: Deconstructing the Molecular Blueprint
Mass spectrometry is the cornerstone for determining the molecular weight and elemental composition of Dichlorodenafil. For complex matrices, coupling liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the gold standard, providing both separation and highly specific detection.[1]
The Rationale for LC-MS/MS
The choice of LC-MS/MS is deliberate. High-performance liquid chromatography (HPLC) allows for the separation of Dichlorodenafil from potential isomers, impurities, or formulation excipients, which is critical for unambiguous analysis.[2] Tandem mass spectrometry (MS/MS) then provides two layers of mass filtering, drastically reducing chemical noise and enhancing selectivity, which is essential for trace-level detection and confirmation. Electrospray ionization (ESI) in positive ion mode is the preferred ionization technique for sildenafil-type molecules due to the presence of several basic nitrogen atoms that are readily protonated.[3]
Experimental Protocol: LC-MS/MS Analysis
This protocol outlines a self-validating system for the robust detection of Dichlorodenafil.
1.2.1 Sample Preparation
-
Accurately weigh approximately 1 mg of the Dichlorodenafil reference standard or sample.
-
Dissolve in 10 mL of a 50:50 (v/v) solution of acetonitrile and water to create a 100 µg/mL stock solution.
-
Perform serial dilutions from the stock solution using the same diluent to prepare working standards for calibration (e.g., 1 ng/mL to 1000 ng/mL).
-
For formulated products, an additional extraction or protein precipitation step may be necessary.[2]
1.2.2 Instrumentation and Conditions
-
LC System: Agilent 1200 Series HPLC or equivalent.
-
Mass Spectrometer: Sciex QTRAP 5500 or equivalent triple quadrupole mass spectrometer.[4]
-
Column: ZORBAX Extend-C18, 2.1 mm × 100 mm, 1.8 µm particle size.[3]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A typical gradient would start at 10-20% B, ramp to 95% B over several minutes, hold, and then re-equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 1-5 µL.
-
Ionization Mode: ESI Positive.
-
Key MS Parameters:
-
IonSpray Voltage: ~5500 V
-
Source Temperature: ~500 °C
-
Curtain Gas: ~30 psi
-
Collision Gas: Nitrogen
-
Data Interpretation: The Dichlorodenafil Signature
The molecular formula for Dichlorodenafil is C₁₉H₂₀Cl₂N₄O₂ with a monoisotopic mass of 406.0963 Da.[5][6]
1.3.1 The Molecular Ion and its Isotopic Fingerprint The most crucial initial observation is the protonated molecular ion, [M+H]⁺, at m/z 407.1 . However, the definitive feature of a dichloro-substituted compound is its isotopic pattern. Due to the natural abundance of the ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%) isotopes, the mass spectrum will exhibit a characteristic cluster of peaks for any chlorine-containing fragment. For the molecular ion with two chlorine atoms, we expect:
-
[M+H]⁺: m/z 407.1 (containing two ³⁵Cl atoms)
-
[M+2+H]⁺: m/z 409.1 (containing one ³⁵Cl and one ³⁷Cl)
-
[M+4+H]⁺: m/z 411.1 (containing two ³⁷Cl atoms)
The theoretical intensity ratio of these peaks is approximately 9:6:1 , providing an unmistakable signature for the presence of two chlorine atoms.[7]
1.3.2 Fragmentation Analysis (MS/MS) By selecting the primary ion (m/z 407.1) and subjecting it to collision-induced dissociation (CID), we can generate a predictable fragmentation pattern that confirms the molecule's substructures. The fragmentation pathways for sildenafil analogues are well-understood and primarily involve cleavages at the molecule's ether and pyrazolopyrimidine core linkages.[8][9]
Table 1: Predicted MS and MS/MS Fragments for Dichlorodenafil
| Ion Description | Proposed Structure / Loss | Predicted m/z | Rationale |
|---|---|---|---|
| [M+H]⁺ | Protonated Parent Molecule | 407.1 | Full molecule with two ³⁵Cl isotopes. Base of the isotopic cluster. |
| Fragment A | Loss of propene (C₃H₆) | 365.1 | Cleavage of the N-propyl group, a common fragmentation pathway for alkyl chains. |
| Fragment B | Cleavage at ether linkage | 299.1 | Loss of the dichlorovinyl-ethoxyphenyl moiety. |
| Fragment C | Dichlorovinyl-ethoxybenzoyl ion | 217.0 | Cleavage across the pyrazolopyrimidine ring, retaining the substituted phenyl ring. |
The workflow for this analysis can be visualized as a logical progression from sample introduction to data interpretation.
Caption: Figure 1: LC-MS/MS workflow for Dichlorodenafil analysis.
This fragmentation pattern provides a structural fingerprint. The presence of the molecular ion cluster confirms the elemental formula, while the specific fragment ions confirm the connectivity of the major structural motifs.
NMR Spectroscopy: Mapping the Atomic Connectivity
While MS provides the molecular formula and key substructures, Nuclear Magnetic Resonance (NMR) spectroscopy offers the definitive proof of atomic connectivity and the precise arrangement of protons and carbons. For Dichlorodenafil, ¹H and ¹³C NMR are essential.
Causality in Experimental Design
The choice of solvent and experiments is critical. A deuterated solvent with good solubilizing power, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), is required to avoid overwhelming solvent signals.[10] We will proceed assuming CDCl₃, referencing the residual solvent peak at δ 7.26 ppm for ¹H and δ 77.2 ppm for ¹³C NMR.[10] Standard one-dimensional ¹H and ¹³C spectra are run first, followed by 2D experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) if further structural confirmation is needed.[11]
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of Dichlorodenafil in approximately 0.7 mL of CDCl₃. Ensure the sample is fully dissolved.
-
Instrumentation: Bruker Avance 400 MHz spectrometer or equivalent.
-
Reference: Tetramethylsilane (TMS) is used as an internal standard (δ 0.00 ppm), though modern spectrometers can lock onto the solvent signal.[12]
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).
-
Pulse angle: 30-45 degrees.
-
Relaxation delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. This requires a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
Proton decoupling is used to simplify the spectrum to singlets for each unique carbon.
-
Spectral Interpretation: Predicting the Dichlorodenafil NMR Spectrum
The chemical structure of Dichlorodenafil contains several distinct spin systems that will give rise to a predictable NMR spectrum. The interpretation below is based on established chemical shift principles and data from structurally related sildenafil analogues.[8][13]
Caption: Figure 2: Structure of Dichlorodenafil with key proton groups.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for Dichlorodenafil (in CDCl₃)
| Group (Fig. 2) | Protons / Carbons | Predicted ¹H Shift (δ, ppm) | Predicted ¹³C Shift (δ, ppm) | Rationale & Expected Multiplicity (¹H) |
|---|---|---|---|---|
| Aromatic (A) | 3 x Ar-H | ~7.0 - 8.0 | ~110 - 160 | The electron-donating ethoxy group and electron-withdrawing pyrazolopyrimidine ring will create distinct signals. Expect complex splitting (doublets, triplets).[13] |
| Vinyl (B) | 1 x =CH | ~6.5 - 7.5 | ~120 - 140 | The chemical shift is influenced by the two adjacent chlorine atoms and the aromatic ring. Expected to be a singlet. |
| Ethoxy (C) | -OCH₂CH₃ | ~4.1 (CH₂) / ~1.4 (CH₃) | ~65 (CH₂) / ~15 (CH₃) | The CH₂ is deshielded by the adjacent oxygen. Expect a quartet (CH₂) coupled to the CH₃, and a triplet (CH₃) coupled to the CH₂. |
| N-Propyl (D) | -NCH₂CH₂CH₃ | ~2.8 (α-CH₂) / ~1.8 (β-CH₂) / ~1.0 (γ-CH₃) | ~45 (α-C) / ~22 (β-C) / ~11 (γ-C) | Standard aliphatic shifts. Expect triplets for the α-CH₂ and γ-CH₃, and a sextet for the β-CH₂. |
| N-Methyl (E) | -NCH₃ | ~4.2 | ~35 | The methyl group on the pyrazole ring is deshielded. Expected to be a singlet. |
| Core Carbons | C=O, C=N, etc. | N/A | ~140 - 170 | Quaternary carbons and carbonyls appear in the downfield region of the ¹³C spectrum.[14] |
Conclusion: A Synergistic Approach to Confirmation
Neither MS nor NMR alone can provide absolute structural proof with the same certainty as their combined use. The analytical logic is as follows:
-
LC-MS/MS provides the molecular weight and elemental formula (via accurate mass and isotopic pattern), confirming the compound is indeed Dichlorodenafil and not another analogue.
-
¹H and ¹³C NMR provide the definitive connectivity map. The chemical shifts, integration values (proton ratios), and coupling patterns must align perfectly with the proposed structure.
By following the detailed protocols and interpretive logic presented in this guide, a researcher can move from an unknown sample to a fully validated and trustworthy structural identification of Dichlorodenafil. This rigorous, evidence-based approach is the bedrock of scientific integrity in the fields of pharmaceutical analysis and forensic chemistry.
References
-
Mustazza, C., et al. (2014). Characterization of Sildenafil analogs by MS/MS and NMR: a guidance for detection and structure elucidation of phosphodiesterase-5 inhibitors. Journal of Pharmaceutical and Biomedical Analysis, 96, 204-216. [Link]
-
Lee, J. C., et al. (2010). Development of a screening method for the detection of analogues of sildenafil and vardenafil by the use of liquid chromatograph coupled with triple quadrupole linear ion trap mass spectrometer. Analytical Methods, 2(6), 725-733. [Link]
-
Musah, R. A., et al. (2014). Characterization of Sildenafil analogs by MS/MS and NMR: a guidance for detection and structure elucidation of phosphodiesterase-5 inhibitors. PubMed, PMID: 24747148. [Link]
-
precisionFDA. (n.d.). DICHLORODENAFIL. Retrieved January 16, 2026, from [Link]
-
Venema, D. P., et al. (2004). Structure elucidation of sildenafil analogues in herbal products. Food Additives & Contaminants, 21(8), 737-748. [Link]
-
Barzani, H. A. H., et al. (2026). A Critical Review of Analytical Methods for Sildenafil and Its Metabolites. Critical Reviews in Analytical Chemistry. [Link]
-
PubChem. (n.d.). Dichlorodenafil, (E)-. Retrieved January 16, 2026, from [Link]
-
PubMed. (2026). A Critical Review of Analytical Methods for Sildenafil and Its Metabolites. PubMed, PMID: 41485096. [Link]
-
Yesil Science. (2026). A Critical Review of Analytical Methods for Sildenafil and Its Metabolites. [Link]
-
ScienceOpen. (n.d.). Supporting Information. Retrieved January 16, 2026, from [Link]
-
Agilent. (n.d.). Determination of Pharmaceuticals in Water by SPE and LC/MS/MS. Retrieved January 16, 2026, from [Link]
-
University of Wisconsin. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved January 16, 2026, from [Link]
-
ResearchGate. (n.d.). Liquid Chromatography–Tandem Mass Spectrometric Assay for Diclofenac and Three Primary Metabolites in Mouse Plasma. Retrieved January 16, 2026, from [Link]
-
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved January 16, 2026, from [Link]
-
University of Missouri-St. Louis. (n.d.). Notes on NMR Solvents. Retrieved January 16, 2026, from [Link]
-
Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of 1,1-dichloroethane. Retrieved January 16, 2026, from [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. yesilscience.com [yesilscience.com]
- 3. agilent.com [agilent.com]
- 4. researchgate.net [researchgate.net]
- 5. GSRS [precision.fda.gov]
- 6. Dichlorodenafil, (E)- | C19H20Cl2N4O2 | CID 135565514 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Characterization of Sildenafil analogs by MS/MS and NMR: a guidance for detection and structure elucidation of phosphodiesterase-5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]
- 11. scienceopen.com [scienceopen.com]
- 12. 1H proton nmr spectrum of 1,1-dichloroethane C2H4Cl2 CH3CHCl2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 1,1-dichloroethane 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 13. researchgate.net [researchgate.net]
- 14. organicchemistrydata.org [organicchemistrydata.org]
Preliminary Toxicity Assessment of Dichlorodenafil in Cell Lines: An In-depth Technical Guide
Introduction: The Imperative for Preclinical Scrutiny of Unapproved Pharmaceutical Analogs
The emergence of unapproved drug analogs in dietary supplements poses a significant public health concern. Dichlorodenafil, a sildenafil analogue, has been identified in such non-prescription products, necessitating a thorough evaluation of its pharmacological and toxicological profile.[1] As this compound has not undergone the rigorous safety and efficacy testing required for approved pharmaceuticals, its potential for cellular toxicity is unknown. This guide provides a comprehensive framework for the preliminary in vitro toxicity assessment of Dichlorodenafil, designed for researchers, scientists, and drug development professionals. The methodologies outlined herein are foundational for characterizing the cytotoxic potential of novel or unapproved compounds, a critical step in preclinical drug development and safety assessment.[2][3][4]
This document will detail a multi-parametric approach to assess the cytotoxic effects of Dichlorodenafil in cultured cell lines. We will explore key indicators of cellular health, including metabolic activity, membrane integrity, and the induction of programmed cell death (apoptosis). Furthermore, we will investigate the potential for Dichlorodenafil to induce oxidative stress, a common mechanism of drug-induced toxicity. The experimental choices and protocols are presented with a focus on scientific rationale and the establishment of self-validating systems to ensure data integrity and reproducibility.
I. Foundational Cytotoxicity Assessment: A Multi-Endpoint Strategy
A robust preliminary toxicity screen should never rely on a single assay. Different assays measure distinct cellular processes, and a comprehensive picture of cytotoxicity can only be formed by integrating data from multiple endpoints. This guide will focus on a tiered approach, beginning with broad measures of cell viability and progressing to more specific mechanisms of cell death.
Experimental Workflow Overview
The overall workflow for the preliminary toxicity assessment of Dichlorodenafil is depicted below. This workflow ensures a logical progression from initial screening to mechanistic investigation.
Caption: High-level experimental workflow for Dichlorodenafil toxicity assessment.
II. Assessment of Metabolic Activity: The MTT Assay
The MTT assay is a cornerstone of in vitro toxicology, providing a quantitative measure of cellular metabolic activity, which in turn serves as an indicator of cell viability, proliferation, and cytotoxicity.[5]
Principle and Rationale
The assay is based on the enzymatic reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[6] This reduction is primarily carried out by mitochondrial dehydrogenases in metabolically active cells. Therefore, the amount of formazan produced is directly proportional to the number of viable cells. A decrease in formazan production in Dichlorodenafil-treated cells compared to untreated controls would indicate a reduction in metabolic activity, suggesting cytotoxicity.
Detailed Experimental Protocol: MTT Assay
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium.[7] The optimal seeding density should be determined empirically for each cell line to ensure logarithmic growth during the experiment.
-
Incubate the plate overnight in a humidified incubator at 37°C with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of Dichlorodenafil in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
On the following day, carefully remove the culture medium and replace it with fresh medium containing serial dilutions of Dichlorodenafil. Include a vehicle control (medium with the same concentration of DMSO used for the highest Dichlorodenafil concentration) and a no-cell control (medium only). The final volume in each well should be 100 µL.[6]
-
-
Incubation:
-
Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C with 5% CO₂.
-
-
MTT Addition:
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of a solubilization solution (e.g., acidified isopropanol or SDS-HCl solution) to each well to dissolve the formazan crystals.[6][7]
-
Gently mix the contents of the wells using a plate shaker for 15 minutes to ensure complete solubilization.[6]
-
-
Absorbance Measurement:
-
Read the absorbance at a wavelength of 570-590 nm using a microplate reader. A reference wavelength of 620-630 nm can be used to subtract background absorbance.[6]
-
Data Presentation: Hypothetical MTT Assay Results
| Dichlorodenafil (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Vehicle Control) | 1.250 | 0.085 | 100% |
| 1 | 1.180 | 0.070 | 94.4% |
| 10 | 0.950 | 0.065 | 76.0% |
| 25 | 0.625 | 0.050 | 50.0% |
| 50 | 0.310 | 0.040 | 24.8% |
| 100 | 0.150 | 0.025 | 12.0% |
III. Assessment of Membrane Integrity: The LDH Release Assay
The Lactate Dehydrogenase (LDH) assay is a widely used method to quantify cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[9]
Principle and Rationale
LDH is a stable cytosolic enzyme that is released into the extracellular space upon plasma membrane damage, a hallmark of necrosis or late-stage apoptosis.[9][10] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product. The intensity of the color is proportional to the amount of LDH released and, therefore, to the number of damaged cells.[11] This assay serves as an excellent orthogonal method to the MTT assay, as it directly measures cell death rather than metabolic activity.
Detailed Experimental Protocol: LDH Release Assay
-
Cell Seeding and Treatment:
-
Follow the same procedure for cell seeding and Dichlorodenafil treatment as described for the MTT assay (Steps 1 and 2). It is crucial to set up appropriate controls, including a vehicle control (spontaneous LDH release), a positive control for maximum LDH release (cells treated with a lysis buffer), and a no-cell control (background).[10]
-
-
Incubation:
-
Incubate the plate for the desired exposure period at 37°C with 5% CO₂.
-
-
Supernatant Collection:
-
After incubation, centrifuge the 96-well plate at a low speed (e.g., 500 x g) for 5 minutes to pellet the cells.
-
Carefully transfer a portion of the supernatant (e.g., 50-100 µL) to a new, clean 96-well plate.[12]
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add the reaction mixture to each well containing the supernatant.
-
-
Incubation and Absorbance Measurement:
Data Presentation: Hypothetical LDH Release Assay Results
| Dichlorodenafil (µM) | Mean Absorbance (490 nm) | Standard Deviation | % Cytotoxicity |
| 0 (Spontaneous Release) | 0.150 | 0.015 | 0% |
| 1 | 0.180 | 0.020 | 5.5% |
| 10 | 0.350 | 0.030 | 36.4% |
| 25 | 0.600 | 0.045 | 81.8% |
| 50 | 0.750 | 0.050 | 109.1% (Adjusted to 100%) |
| 100 | 0.780 | 0.055 | 114.5% (Adjusted to 100%) |
| Maximum Release | 0.700 | 0.060 | 100% |
% Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
IV. Investigating the Mechanism of Cell Death: Apoptosis and Oxidative Stress
Should the initial screening assays indicate significant cytotoxicity, the next logical step is to investigate the underlying mechanisms. Apoptosis and oxidative stress are common pathways of drug-induced cell death.
A. Caspase-3/7 Activity Assay for Apoptosis
Apoptosis, or programmed cell death, is a highly regulated process involving a cascade of enzymes called caspases.[13] Caspases-3 and -7 are key executioner caspases, and their activation is a hallmark of apoptosis.[14]
Principle and Rationale
Luminescent assays, such as the Caspase-Glo® 3/7 Assay, provide a sensitive and high-throughput method for measuring caspase activity.[15] The assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specifically cleaved by activated caspase-3 and -7. This cleavage releases a substrate for luciferase, generating a luminescent signal that is proportional to the amount of caspase-3/7 activity.[15] An increase in luminescence in Dichlorodenafil-treated cells would suggest the induction of apoptosis.
Detailed Experimental Protocol: Caspase-3/7 Assay
-
Cell Seeding and Treatment:
-
Seed cells in a white-walled 96-well plate suitable for luminescence measurements.
-
Treat the cells with Dichlorodenafil as previously described.
-
-
Reagent Preparation and Addition:
-
Incubation and Luminescence Measurement:
-
Mix the contents of the wells on a plate shaker at a low speed for 5 minutes.[17]
-
Incubate the plate at room temperature for 1-3 hours.
-
Measure the luminescence using a plate-reading luminometer.
-
Signaling Pathway: Caspase-Mediated Apoptosis
Caption: Simplified intrinsic pathway of apoptosis induction.
B. Reactive Oxygen Species (ROS) Assay
Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that are byproducts of normal metabolism.[18] Excessive ROS production can lead to oxidative stress, causing damage to cellular components and potentially triggering cell death.[19]
Principle and Rationale
The most common method for detecting intracellular ROS utilizes the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).[18] Once inside the cell, DCFH-DA is deacetylated by cellular esterases to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[19] The fluorescence intensity is directly proportional to the level of intracellular ROS. An increase in fluorescence in Dichlorodenafil-treated cells would indicate the induction of oxidative stress.
Detailed Experimental Protocol: ROS Assay
-
Cell Seeding and Treatment:
-
Seed cells in a black-walled, clear-bottom 96-well plate suitable for fluorescence measurements.
-
Treat the cells with Dichlorodenafil for a shorter duration (e.g., 1-6 hours), as ROS production is often an early event. Include a positive control, such as tert-Butyl hydroperoxide (TBHP).[18]
-
-
Probe Loading:
-
Fluorescence Measurement:
-
Remove the DCFH-DA solution and wash the cells with PBS.
-
Add 100 µL of PBS or phenol red-free medium to each well.
-
Immediately measure the fluorescence using a microplate reader with excitation at ~485 nm and emission at ~535 nm.[18]
-
V. Data Interpretation and Concluding Remarks
The integration of data from these assays will provide a preliminary but comprehensive toxicological profile of Dichlorodenafil. For instance, a decrease in MTT signal without a corresponding increase in LDH release might suggest cytostatic effects rather than overt cytotoxicity. Conversely, a concomitant decrease in MTT and increase in LDH, coupled with caspase activation, would strongly indicate apoptosis-mediated cell death. The presence of increased ROS could further elucidate the upstream mechanisms triggering these events.
It is imperative to acknowledge that these in vitro assessments are a first step. The observed toxicities in cell lines may not directly translate to in vivo effects. However, these data are invaluable for guiding further preclinical safety studies and for flagging potentially harmful substances like Dichlorodenafil that are illicitly included in consumer products.[1] The methodologies described provide a robust and scientifically sound basis for the initial hazard identification of uncharacterized chemical entities.
References
- Caspase-Glo® 3/7 Assay Protocol. Promega Corporation. [URL: https://www.promega.com/products/cell-health-assays/apoptosis-assays/caspase-glo-37-assay/?
- MTT assay protocol. Abcam. [URL: https://www.abcam.com/protocols/mtt-assay-protocol]
- Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. [URL: https://www.ncbi.nlm.nih.gov/books/NBK144065/]
- ROS Assay Kit Protocol. [URL: Not a direct URL, but the content is consistent with standard DCFH-DA assay kits]
- Flow Cytometric Detection of Reactive Oxygen Species. Bio-protocol. [URL: https://bio-protocol.org/e1613]
- MTT Proliferation Assay Protocol. ResearchGate. [URL: https://www.researchgate.
- A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3218128/]
- CyQUANT MTT Cell Proliferation Assay Kit Protocol. Thermo Fisher Scientific. [URL: https://www.thermofisher.com/document-connect/document-connect.html?url=https%3A%2F%2Fassets.thermofisher.com%2FTFS-Assets%2FLSG%2Fmanuals%2Fmp07915.pdf]
- In Vitro Cytotoxicity Assays. LifeNet Health LifeSciences. [URL: https://www.lifenethealth.org/lifesciences/services/vitro-toxicology/vitro-cytotoxicity-assays]
- In Vitro Cytotoxicity Assay. Alfa Cytology. [URL: https://www.alfacytology.com/services/in-vitro-cytotoxicity-assay.html]
- Cellular reactive oxygen species (ROS) assay strategy. AntBio. [URL: https://www.antbio.
- Protocol for Cell Viability Assays. BroadPharm. [URL: https://broadpharm.com/blog/protocol-for-cell-viability-assays/]
- LDH assay kit guide: Principles and applications. Abcam. [URL: https://www.abcam.com/resources/protocols/ldh-assay-kit-guide]
- In Vitro Cytotoxicity. Creative Bioarray. [URL: https://www.creative-bioarray.com/services/in-vitro-cytotoxicity-testing.htm]
- LDH cytotoxicity assay. Protocols.io. [URL: https://www.protocols.io/view/ldh-cytotoxicity-assay-kxygxz228v8j/v1]
- LDH-Glo™ Cytotoxicity Assay Technical Manual. Promega Corporation. [URL: https://www.promega.com/-/media/files/resources/protocols/technical-manuals/101/ldh-glo-cytotoxicity-assay-protocol.pdf]
- Apoptosis Assays. Thermo Fisher Scientific - US. [URL: https://www.thermofisher.
- Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. [URL: https://www.mdpi.com/1422-0067/25/1/1]
- In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. [URL: https://www.kosheeka.
- Caspase 3/7 Activity. Protocols.io. [URL: https://www.protocols.io/view/caspase-3-7-activity-x54v9y9z7g3e/v1]
- Overview of Cell Apoptosis Assays. Creative Bioarray. [URL: https://www.creative-bioarray.com/blog/overview-of-cell-apoptosis-assays/]
- LDH Cytotoxicity Assay Kit #37291. Cell Signaling Technology. [URL: https://www.cellsignal.com/products/assay-kits/ldh-cytotoxicity-assay-kit/37291]
- A Simple Microplate Assay for Reactive Oxygen Species Generation and Rapid Cellular Protein Normalization. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7839301/]
- Caspase-Glo® 3/7 Assay. Promega Corporation. [URL: https://www.promega.com/-/media/files/resources/protocols/technical-bulletins/101/caspase-glo-3-7-assay-protocol.pdf]
- Total Reactive Oxygen Species (ROS) Assay Kit 520 nm. Thermo Fisher Scientific. [URL: https://www.thermofisher.com/document-connect/document-connect.html?url=https%3A%2F%2Fassets.thermofisher.com%2FTFS-Assets%2FLSG%2Fmanuals%2F88-5930.pdf]
- Choosing an Apoptosis Detection Assay. Axion BioSystems. [URL: https://www.axionbiosystems.com/blog/choosing-an-apoptosis-detection-assay]
- Caspase-3, 7 Activity Assay Kit. Boster Biological Technology. [URL: https://www.bosterbio.com/protocol-and-troubleshooting/caspase-3-7-activity-assay-kit-protocol]
- Apoptosis Assays. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/technical-documents/protocol/cell-culture-and-cell-culture-analysis/cell-counting-and-health-analysis/apoptosis-assays]
- Apoptosis – what assay should I use?. BMG Labtech. [URL: https://www.bmglabtech.
- CellEvent Caspase-3/7 Green Flow Cytometry Assay Kit. Thermo Fisher Scientific. [URL: https://www.thermofisher.com/document-connect/document-connect.html?url=https%3A%2F%2Fassets.thermofisher.com%2FTFS-Assets%2FLSG%2Fmanuals%2FMAN0017983_CellEventCaspase3_7_Green_Flow_Cytometry_Assay_Kit_PI.pdf]
- Dichlorodenafil, (E)-. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/135565514]
- Efficient synthesis of dichlorodenafil, an unapproved sildenafil analogue appearing in non-prescription supplements. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/27056088/]
Sources
- 1. Efficient synthesis of dichlorodenafil, an unapproved sildenafil analogue appearing in non-prescription supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro Cytotoxicity Assays [lnhlifesciences.org]
- 3. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]
- 4. kosheeka.com [kosheeka.com]
- 5. broadpharm.com [broadpharm.com]
- 6. researchgate.net [researchgate.net]
- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 10. LDH cytotoxicity assay [protocols.io]
- 11. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 12. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. bosterbio.com [bosterbio.com]
- 15. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 16. Caspase 3/7 Activity [protocols.io]
- 17. promega.com [promega.com]
- 18. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 19. bio-protocol.org [bio-protocol.org]
- 20. antbioinc.com [antbioinc.com]
Investigating the Therapeutic Potential of Dichlorodenafil for Erectile Dysfunction: A Technical Guide for Researchers and Drug Development Professionals
Abstract
Erectile dysfunction (ED) is a highly prevalent condition that significantly impacts the quality of life for millions of men globally. The advent of phosphodiesterase type 5 (PDE5) inhibitors has revolutionized the therapeutic landscape for ED. Dichlorodenafil, an analogue of the archetypal PDE5 inhibitor sildenafil, has been identified in non-prescription supplements but remains uncharacterized in terms of its therapeutic potential and safety profile. This technical guide provides a comprehensive roadmap for the preclinical and clinical investigation of Dichlorodenafil as a potential therapeutic agent for erectile dysfunction. The proposed development plan is grounded in established scientific methodologies and regulatory expectations, offering a self-validating framework for its evaluation. This document is intended for researchers, scientists, and drug development professionals to guide the systematic exploration of Dichlorodenafil's efficacy, safety, and overall therapeutic viability.
Introduction: The Unmet Need and the Opportunity
Erectile dysfunction is defined as the persistent inability to achieve and maintain an erection sufficient for satisfactory sexual performance. Its prevalence increases with age and is often associated with comorbidities such as cardiovascular disease, diabetes, and obesity. While current FDA-approved PDE5 inhibitors, including sildenafil, tadalafil, and vardenafil, are effective for a significant portion of the ED population, a notable percentage of patients do not respond adequately to these therapies.[1] This highlights the ongoing need for novel therapeutic options with potentially improved efficacy, safety, or pharmacokinetic profiles.
Dichlorodenafil has been identified as an unapproved sildenafil analogue, suggesting it likely acts as a PDE5 inhibitor.[2] Its chemical structure is known, but a thorough scientific investigation into its pharmacological properties and clinical utility is absent.[3] This guide outlines a structured, multi-phase investigational plan to rigorously evaluate the therapeutic potential of Dichlorodenafil for the treatment of erectile dysfunction.
The Scientific Rationale: Targeting the cGMP Pathway
The mechanism of penile erection is a neurovascular event mediated by the relaxation of the corpus cavernosum smooth muscle. This relaxation is primarily driven by the nitric oxide (NO)-cyclic guanosine monophosphate (cGMP) signaling pathway.[4][5] Upon sexual stimulation, NO is released from nerve endings and endothelial cells, which then activates soluble guanylate cyclase (sGC) in the smooth muscle cells. sGC, in turn, catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. The subsequent increase in intracellular cGMP concentration leads to the activation of cGMP-dependent protein kinase (PKG), which phosphorylates various downstream targets, ultimately resulting in a decrease in intracellular calcium levels and smooth muscle relaxation. This allows for increased blood flow into the corpus cavernosum, leading to an erection.[4]
The erectile process is terminated by the enzymatic degradation of cGMP by phosphodiesterase type 5 (PDE5).[4][5] By inhibiting PDE5, drugs like sildenafil prevent the breakdown of cGMP, thereby potentiating the smooth muscle relaxing effects of NO and enhancing the erectile response to sexual stimulation.[6][7] Given that Dichlorodenafil is a sildenafil analogue, it is hypothesized to share this mechanism of action.
Figure 1: The cGMP signaling pathway in penile erection and the inhibitory action of Dichlorodenafil on PDE5.
Preclinical Development: Establishing a Foundation of Safety and Efficacy
The preclinical phase is crucial for characterizing the pharmacological properties of Dichlorodenafil and establishing a preliminary safety profile before advancing to human trials. This phase will adhere to Good Laboratory Practices (GLP) as stipulated by regulatory agencies like the FDA.[7]
In Vitro Characterization
The initial step is to confirm the mechanism of action and to characterize the potency and selectivity of Dichlorodenafil.
This assay will determine the concentration of Dichlorodenafil required to inhibit 50% of the PDE5 enzyme activity (IC50). A lower IC50 value indicates greater potency.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of Dichlorodenafil in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the Dichlorodenafil stock solution to create a range of concentrations.
-
Prepare a solution of purified recombinant human PDE5 enzyme in assay buffer.
-
Prepare a solution of the cGMP substrate.
-
-
Assay Procedure:
-
In a 96-well microplate, add the diluted Dichlorodenafil or a vehicle control to the respective wells.
-
Add the PDE5 enzyme solution to all wells and incubate for a predetermined time to allow for inhibitor-enzyme binding.[6]
-
Initiate the enzymatic reaction by adding the cGMP substrate to all wells.[2]
-
Incubate the plate at 37°C for a specified duration (e.g., 30-60 minutes).[2]
-
-
Detection and Data Analysis:
-
Terminate the reaction and measure the amount of remaining cGMP or the product (5'-GMP) using a suitable detection method (e.g., fluorescence polarization, colorimetric assay).[6][7]
-
Calculate the percentage of PDE5 inhibition for each Dichlorodenafil concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the Dichlorodenafil concentration and fit the data to a dose-response curve to determine the IC50 value.[3][6]
-
To assess the potential for off-target effects, the inhibitory activity of Dichlorodenafil will be tested against a panel of other human phosphodiesterase isoforms (PDE1-4, 6-11). High selectivity for PDE5 over other isoforms is a desirable characteristic for minimizing side effects.
Protocol:
The protocol is similar to the PDE5 inhibition assay, but a panel of different purified PDE isoforms will be used in separate assays. The IC50 values for each isoform will be determined and compared to the IC50 for PDE5 to establish a selectivity profile.
| Parameter | Dichlorodenafil (Expected) | Sildenafil (Reference) | Tadalafil (Reference) |
| PDE5 IC50 (nM) | To be determined | ~3.5 | ~1.8 |
| Selectivity (PDE6/PDE5) | To be determined | ~10 | ~7000 |
| Selectivity (PDE1/PDE5) | To be determined | >100 | >1000 |
| Selectivity (PDE11/PDE5) | To be determined | ~25 | ~7.1 |
Table 1: A template for summarizing the in vitro potency and selectivity of Dichlorodenafil compared to established PDE5 inhibitors.
In Vivo Efficacy Assessment in Animal Models
The efficacy of Dichlorodenafil in promoting erectile function will be evaluated in established animal models of erectile dysfunction. Rodent models are widely used due to their well-characterized erectile physiology and the ability to perform objective measurements.[8]
This is the gold-standard preclinical model for assessing erectile function. It involves measuring the pressure within the corpus cavernosum in response to cavernous nerve stimulation.
Protocol:
-
Animal Preparation:
-
Anesthetize adult male Sprague-Dawley rats.
-
Surgically expose the carotid artery for continuous blood pressure monitoring (mean arterial pressure, MAP).
-
Expose the cavernous nerve through a midline abdominal incision.
-
-
ICP Cannulation and Nerve Stimulation:
-
Insert a 23-gauge needle connected to a pressure transducer into the penile crus to measure ICP.
-
Place a bipolar stimulating electrode on the cavernous nerve.
-
-
Experimental Procedure:
-
Administer Dichlorodenafil or vehicle control to different groups of rats via oral gavage.
-
After a specified time, stimulate the cavernous nerve with a series of electrical pulses (e.g., 1-10V, 15Hz, 60 seconds).[9]
-
Record the maximal ICP and MAP during nerve stimulation.
-
-
Data Analysis:
-
Calculate the ratio of maximal ICP to MAP (ICP/MAP) for each stimulation. This ratio provides a normalized measure of erectile response.
-
Compare the ICP/MAP ratios between the Dichlorodenafil-treated groups and the control group.
-
Figure 2: Experimental workflow for intracavernosal pressure (ICP) measurement in a rat model of erectile dysfunction.
To assess the effect of Dichlorodenafil on sexual behavior, mating studies will be conducted in sexually experienced male rats.
Protocol:
-
Animal Acclimation and Pairing:
-
House male rats individually and acclimate them to the testing environment.
-
Induce sexual receptivity in ovariectomized female rats with hormonal priming.
-
-
Treatment and Observation:
-
Administer Dichlorodenafil or vehicle control to male rats.
-
Place a treated male rat in an observation chamber with a receptive female.[1]
-
Record key sexual behaviors over a defined period, including mount latency, intromission latency, ejaculation latency, mount frequency, and intromission frequency.[1]
-
-
Data Analysis:
-
Compare the behavioral parameters between the Dichlorodenafil-treated and control groups.
-
Preclinical Safety and Toxicology
A comprehensive toxicology program is essential to identify potential adverse effects and to determine a safe starting dose for human clinical trials. These studies will be conducted in compliance with OECD and ICH guidelines.[10]
These studies will evaluate the toxicity of Dichlorodenafil after single and multiple doses.
Protocol:
-
Acute Toxicity: Administer a single dose of Dichlorodenafil at various dose levels to rodents and observe for mortality and clinical signs of toxicity for 14 days.[11]
-
Repeated-Dose Toxicity: Administer Dichlorodenafil daily for 28 days to two species (one rodent, one non-rodent) at three dose levels.[3] Monitor for clinical signs, body weight changes, food and water consumption, and perform detailed hematology, clinical chemistry, and histopathology at the end of the study.[3]
These assays will assess the potential of Dichlorodenafil to cause genetic mutations.
Protocol:
-
Ames Test (Bacterial Reverse Mutation Assay): Evaluate the ability of Dichlorodenafil to induce mutations in several strains of Salmonella typhimurium and Escherichia coli.[12][13]
-
In Vivo Micronucleus Test: Assess for chromosomal damage in the bone marrow of rodents treated with Dichlorodenafil.[14][15]
These studies will investigate the potential effects of Dichlorodenafil on vital organ systems.
Protocol:
-
Cardiovascular System: Evaluate effects on blood pressure, heart rate, and electrocardiogram (ECG) in a non-rodent species.
-
Central Nervous System: Assess effects on behavior, coordination, and body temperature in rodents.
-
Respiratory System: Measure respiratory rate and tidal volume in rodents.
Pharmacokinetics and ADME
Understanding the absorption, distribution, metabolism, and excretion (ADME) of Dichlorodenafil is critical for dose selection and for predicting its behavior in humans.
Protocol:
-
In Vitro Metabolism: Use human liver microsomes to identify the major metabolic pathways and the cytochrome P450 (CYP) enzymes involved.
-
In Vivo Pharmacokinetics: Administer a single dose of Dichlorodenafil to rodents and a non-rodent species and collect blood samples at various time points to determine key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life).
-
Drug-Drug Interaction Potential: Conduct in vitro studies to assess the potential of Dichlorodenafil to inhibit or induce major CYP enzymes.[16][17]
Clinical Development: Evaluating Dichlorodenafil in Humans
The clinical development program for Dichlorodenafil will be conducted in three phases, in accordance with regulatory guidelines from the FDA and EMA.[18]
Phase I: First-in-Human Studies
The primary objective of Phase I is to assess the safety, tolerability, and pharmacokinetics of single and multiple ascending doses of Dichlorodenafil in healthy male volunteers.[5][19]
Study Design:
-
Randomized, double-blind, placebo-controlled, single and multiple ascending dose study.
-
Small cohorts of healthy male volunteers.
-
Start with a very low dose, with subsequent dose escalation based on safety and tolerability data from the previous cohort.
Key Assessments:
-
Safety: Monitoring of adverse events, vital signs, ECGs, and clinical laboratory tests.
-
Pharmacokinetics: Serial blood sampling to determine the pharmacokinetic profile of Dichlorodenafil.
Phase II: Proof-of-Concept and Dose-Ranging
Phase II studies are designed to evaluate the efficacy of Dichlorodenafil in patients with erectile dysfunction and to determine the optimal dose range for further investigation.[18][20]
Study Design:
-
Randomized, double-blind, placebo-controlled, parallel-group, dose-ranging study.
-
Enroll a larger population of men with a confirmed diagnosis of erectile dysfunction.
-
Patients will be randomized to receive placebo or one of several doses of Dichlorodenafil for a specified treatment period (e.g., 12 weeks).[16]
Key Efficacy Endpoints:
-
International Index of Erectile Function (IIEF): A validated 15-item questionnaire that assesses erectile function, orgasmic function, sexual desire, intercourse satisfaction, and overall satisfaction.[21]
-
Sexual Encounter Profile (SEP) Diary: Patients will record the success of sexual intercourse attempts in a diary. Key questions include SEP2 ("Were you able to insert your penis into your partner's vagina?") and SEP3 ("Did your erection last long enough for you to have successful intercourse?").
-
Global Assessment Question (GAQ): A single question at the end of the study asking, "Has the treatment you have been taking over the past 4 weeks improved your erections?".
Phase III: Confirmatory Efficacy and Safety
Phase III trials are large-scale, pivotal studies designed to confirm the efficacy and safety of the selected dose(s) of Dichlorodenafil in a broad population of men with erectile dysfunction.[18][20]
Study Design:
-
Two or more randomized, double-blind, placebo-controlled, multicenter trials.
-
Enroll a diverse population of men with erectile dysfunction of varying etiologies and severities.
-
The study design and endpoints will be similar to Phase II trials but on a larger scale.
Key Objectives:
-
To demonstrate a statistically significant and clinically meaningful improvement in erectile function with Dichlorodenafil compared to placebo.
-
To further characterize the safety and tolerability profile of Dichlorodenafil in a large patient population.
-
To collect data in specific subpopulations (e.g., patients with diabetes, post-prostatectomy).
Figure 3: The clinical development pathway for Dichlorodenafil.
Conclusion
Dichlorodenafil, as a sildenafil analogue, presents a compelling opportunity for the development of a new therapeutic agent for erectile dysfunction. However, its therapeutic potential can only be realized through a rigorous and systematic investigational program. The preclinical and clinical development plan outlined in this technical guide provides a comprehensive and scientifically sound framework for evaluating the efficacy, safety, and pharmacokinetic profile of Dichlorodenafil. By adhering to established protocols and regulatory guidelines, researchers and drug developers can effectively navigate the complexities of the drug development process and potentially deliver a valuable new treatment option for men with erectile dysfunction.
References
-
Developing a phosphodiesterase-5 inhibitor assay to... | F1000Research. Available at: [Link].
-
IC50 Determination - edX. Available at: [Link].
-
Nonclinical Safety Evaluation of Reformulated Drug Products and Products Intended for Administration by an Alternate Route | FDA. Available at: [Link].
-
EPA Health Effects Test Guidelines: Repeated Dose 28-Day Oral Toxicity Study in Rodents. Available at: [Link].
-
Safety Guidelines - ICH. Available at: [Link].
-
Animal models of erectile dysfunction - PMC - PubMed Central. Available at: [Link].
-
NCT07231185 | Phase 2 Efficacy Study of Sildenafil Products in Adult Men With Erectile Dysfunction. Available at: [Link].
-
Considerations in the design of clinical trials for erectile dysfunction - Open Access Journals. Available at: [Link].
-
IIEF PDF. Available at: [Link].
-
Cavernous Nerve Stimulation and Recording of Intracavernosal Pressure in a Rat - NIH. Available at: [Link].
-
In vivo rodent micronucleus assay: protocol, conduct and data interpretation - PubMed. Available at: [Link].
-
Rodent Micronucleus Assay - Charles River Laboratories. Available at: [Link].
-
Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. Available at: [Link].
-
Erectile Dysfunction: AUA Guideline (2018). Available at: [Link].
-
Drug-drug Interaction Studies for Regulatory Submission - Charles River Laboratories. Available at: [Link].
-
A protocol for assessment of intracavernosal pressure in a rat model. Available at: [Link].
-
Guideline on the investigation of drug interactions - European Medicines Agency (EMA). Available at: [Link].
-
MANAGEMENT OF ERECTILE DYSFUNCTION - Uroweb. Available at: [Link].
-
Single Dose Acute Toxicity Testing for Pharmaceuticals - FDA. Available at: [Link].
-
Standards for clinical trials in male sexual dysfunction: erectile dysfunction and rapid ejaculation - PubMed. Available at: [Link].
-
Phase 1 Clinical Trials Explained: Objectives, Risks & Process - CCRPS. Available at: [Link].
-
ICH M12 Guideline on Drug Interaction Studies - ECA Academy - gmp-compliance.org. Available at: [Link].
-
Non-clinical: toxicology | European Medicines Agency (EMA). Available at: [Link].
-
Guideline on Repeated Dose Toxicity Corr - EMA. Available at: [Link].
-
Phase 1 Protocol Template - Clinical Trials. Available at: [Link].
-
Approaches to Phase 1 Clinical Trial Design Focused on Safety, Efficiency and Selected Patient Populations: A Report from the Clinical Trial Design Task Force of the National Cancer Institute Investigational Drug Steering Committee - PMC - NIH. Available at: [Link].
-
Efficient synthesis of dichlorodenafil, an unapproved sildenafil analogue appearing in non-prescription supplements - PubMed. Available at: [Link].
-
NO–cGMP–PDE5 signaling pathway in penile erection. Sexual stimulation... - ResearchGate. Available at: [Link].
-
Cyclic nucleotide signaling in cavernous smooth muscle - PubMed - NIH. Available at: [Link].
Sources
- 1. Erectile Dysfunction (ED) Guideline - American Urological Association [auanet.org]
- 2. fda.gov [fda.gov]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. Clinical investigation of medicinal products in the treatment or prevention of diabetes mellitus - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. ccrps.org [ccrps.org]
- 6. Federal Register :: Nonclinical Safety Evaluation of Reformulated Drug Products and Products Intended for Administration by an Alternate Route; Guidance for Industry and Review Staff; Availability [federalregister.gov]
- 7. fda.gov [fda.gov]
- 8. researchgate.net [researchgate.net]
- 9. fda.gov [fda.gov]
- 10. ICH Official web site : ICH [ich.org]
- 11. fda.gov [fda.gov]
- 12. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]
- 13. microbiologyinfo.com [microbiologyinfo.com]
- 14. In vivo rodent micronucleus assay: protocol, conduct and data interpretation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. criver.com [criver.com]
- 16. criver.com [criver.com]
- 17. Investigation of drug interactions - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 18. Standards for clinical trials in male sexual dysfunction: erectile dysfunction and rapid ejaculation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Approaches to Phase 1 Clinical Trial Design Focused on Safety, Efficiency and Selected Patient Populations: A Report from the Clinical Trial Design Task Force of the National Cancer Institute Investigational Drug Steering Committee - PMC [pmc.ncbi.nlm.nih.gov]
- 20. openaccessjournals.com [openaccessjournals.com]
- 21. Ames Test Protocol | AAT Bioquest [aatbio.com]
Methodological & Application
Standard Operating Procedure for In-Vivo Studies Using Dichlorodenafil: An Application Note and Protocol
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the standard operating procedures for conducting in-vivo studies with Dichlorodenafil, an analogue of Sildenafil. As Dichlorodenafil is an uncharacterized compound, this guide emphasizes a foundational, stepwise approach to establish its pharmacokinetic profile, evaluate its efficacy, and assess its preliminary safety in established preclinical models. The protocols herein are synthesized from best practices for analogous Phosphodiesterase 5 (PDE5) inhibitors and are designed to ensure scientific rigor, data integrity, and adherence to the highest ethical standards in animal research.
Introduction: The Scientific Imperative for In-Vivo Characterization of Dichlorodenafil
Dichlorodenafil is a structural analogue of Sildenafil, a well-established Phosphodiesterase 5 (PDE5) inhibitor. Its emergence in non-prescription supplements necessitates a thorough scientific investigation to understand its pharmacological and toxicological properties.[1] In-vivo studies are indispensable in the preclinical phase of drug discovery and development, providing critical insights into how a compound behaves in a complex biological system.[2][3] This application note serves as a detailed protocol to guide the initial in-vivo characterization of Dichlorodenafil, focusing on its pharmacokinetic properties, efficacy in a relevant disease model, and preliminary safety assessment. The overarching goal is to build a foundational dataset that can inform subsequent, more extensive preclinical development.
The Underpinning Science: Mechanism of Action of PDE5 Inhibitors
To design meaningful in-vivo efficacy studies, a clear understanding of the mechanism of action of the drug class is paramount. Dichlorodenafil is presumed to act as a PDE5 inhibitor, targeting the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway.[4] This pathway is fundamental to smooth muscle relaxation and vasodilation. In the context of erectile function, neuronal and endothelial NO release, triggered by sexual stimulation, activates soluble guanylate cyclase (sGC) to produce cGMP. Elevated cGMP levels lead to the relaxation of the corpus cavernosum smooth muscle, resulting in increased blood flow and penile erection. PDE5 is the enzyme responsible for the degradation of cGMP. By inhibiting PDE5, Dichlorodenafil is expected to enhance the effect of NO and prolong the vasodilatory effects of cGMP.[4]
Caption: Mechanism of action of Dichlorodenafil as a PDE5 inhibitor.
Ethical Framework for Animal Experimentation
All in-vivo studies must be conducted in strict adherence to ethical guidelines to ensure animal welfare. The principles of the 3Rs (Replacement, Reduction, and Refinement) should be the guiding framework for all experimental designs.[2][5]
-
Replacement: Use of non-animal methods wherever possible.
-
Reduction: Using the minimum number of animals required to obtain statistically significant data.
-
Refinement: Minimizing any potential pain, suffering, or distress to the animals.
Before commencing any in-vivo work, it is mandatory to obtain approval from the Institutional Animal Care and Use Committee (IACUC).[6] All personnel involved in the studies must be adequately trained in animal handling, dosing techniques, and welfare assessment.[7]
Part 1: Pre-formulation and Vehicle Selection for In-Vivo Administration
For an uncharacterized compound like Dichlorodenafil, establishing a suitable formulation for in-vivo administration is a critical first step. The goal is to achieve adequate solubility and stability to ensure consistent and reproducible dosing.
Protocol 1.1: Solubility Assessment
-
Objective: To determine the solubility of Dichlorodenafil in a panel of commonly used preclinical vehicles.
-
Materials:
-
Dichlorodenafil powder
-
A selection of vehicles (see Table 1)
-
Vortex mixer
-
Orbital shaker
-
Centrifuge
-
HPLC or LC-MS/MS for quantification
-
-
Procedure:
-
Add an excess amount of Dichlorodenafil to a known volume of each vehicle in a glass vial.
-
Vortex vigorously for 2 minutes.
-
Place the vials on an orbital shaker at room temperature for 24-48 hours to reach equilibrium.
-
Centrifuge the samples to pellet the undissolved compound.
-
Carefully collect the supernatant and dilute it with a suitable solvent.
-
Quantify the concentration of Dichlorodenafil in the supernatant using a validated analytical method.[8][9]
-
Table 1: Common Vehicles for Preclinical In-Vivo Studies
| Vehicle | Properties | Common Routes of Administration |
| Saline (0.9% NaCl) | Aqueous, isotonic | IV, IP, SC, PO |
| Phosphate-Buffered Saline (PBS) | Aqueous, buffered, isotonic | IV, IP, SC |
| 5% Dextrose in Water (D5W) | Aqueous, isotonic | IV |
| Carboxymethylcellulose (CMC) in water | Aqueous suspension for poorly soluble compounds | PO |
| Polyethylene glycol 400 (PEG 400) | Co-solvent for poorly soluble compounds | IV, IP, SC, PO |
| Solutol HS 15 / Cremophor EL | Surfactants to improve solubility | IV, PO |
| Corn oil / Sesame oil | Lipid-based vehicle for highly lipophilic compounds | SC, IM, PO |
IV: Intravenous, IP: Intraperitoneal, SC: Subcutaneous, PO: Per os (oral), IM: Intramuscular
The choice of vehicle will depend on the physicochemical properties of Dichlorodenafil and the intended route of administration for the subsequent in-vivo studies. For initial studies, oral and intraperitoneal routes are common.[10][11]
Part 2: In-Vivo Pharmacokinetic (PK) Profiling
A pilot pharmacokinetic study is essential to understand the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of Dichlorodenafil.[12] This information is crucial for designing meaningful efficacy and toxicology studies.
Protocol 2.1: Pilot Pharmacokinetic Study in Rats
-
Objective: To determine the plasma concentration-time profile of Dichlorodenafil following a single administration.
-
Animal Model: Male Sprague-Dawley or Wistar rats (8-10 weeks old).
-
Experimental Groups:
-
Group 1: Intravenous (IV) administration (e.g., 1-2 mg/kg)
-
Group 2: Oral (PO) administration (e.g., 5-10 mg/kg)
-
-
Procedure:
-
Fast the animals overnight before dosing.
-
Administer Dichlorodenafil at the predetermined dose and route.
-
Collect blood samples (e.g., 100-200 µL) from the tail vein or a cannula at specified time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 12, 24 hours).
-
Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Analyze the plasma samples for Dichlorodenafil concentration using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the mean plasma concentration versus time for each route of administration.
-
Calculate key pharmacokinetic parameters using non-compartmental analysis (see Table 2).
-
Table 2: Key Pharmacokinetic Parameters
| Parameter | Description |
| Cmax | Maximum plasma concentration |
| Tmax | Time to reach Cmax |
| AUC | Area under the plasma concentration-time curve |
| t1/2 | Elimination half-life |
| CL | Clearance |
| Vd | Volume of distribution |
| F% | Bioavailability (for oral administration) |
Part 3: Efficacy Evaluation in an Animal Model of Erectile Dysfunction
The primary therapeutic indication for PDE5 inhibitors is erectile dysfunction. Therefore, evaluating the pro-erectile efficacy of Dichlorodenafil is a key step. The most common and quantitative model involves measuring the intracavernosal pressure (ICP) in response to cavernous nerve stimulation in rats.
Caption: Experimental workflow for efficacy evaluation of Dichlorodenafil.
Protocol 3.1: Assessment of Pro-Erectile Activity in Rats
-
Objective: To evaluate the effect of Dichlorodenafil on erectile function by measuring the ICP/MAP ratio.
-
Animal Model: Male Sprague-Dawley rats (10-12 weeks old).
-
Procedure:
-
Anesthetize the rat and perform a tracheotomy to maintain a clear airway.
-
Insert a cannula into the carotid artery to monitor mean arterial pressure (MAP).
-
Isolate the cavernous nerve and place a stimulating electrode.
-
Insert a 23G needle connected to a pressure transducer into the corpus cavernosum to measure ICP.
-
Record baseline erectile responses to electrical stimulation of the cavernous nerve.
-
Administer Dichlorodenafil or vehicle intravenously or intraperitoneally.
-
Repeat the cavernous nerve stimulation at various time points after drug administration and record the ICP and MAP.
-
-
Data Analysis:
-
Calculate the ratio of the peak ICP to the MAP for each stimulation.
-
Compare the ICP/MAP ratios between the Dichlorodenafil-treated and vehicle-treated groups.
-
Part 4: Preliminary Toxicology and Safety Assessment
For a novel compound, an acute toxicity study is crucial to determine the maximum tolerated dose (MTD) and to identify potential target organs for toxicity.[3]
Protocol 4.1: Acute Toxicity Study in Rodents
-
Objective: To determine the MTD and observe any acute adverse effects of Dichlorodenafil.
-
Animal Model: Mice or rats.
-
Procedure:
-
Use a dose-escalation design with multiple dose groups and a vehicle control group.
-
Administer a single dose of Dichlorodenafil via the intended clinical route (e.g., oral).
-
Observe the animals for clinical signs of toxicity at regular intervals for up to 14 days (see Table 3).
-
Record body weight and food consumption.
-
At the end of the study, perform a gross necropsy and collect major organs for histopathological examination.
-
-
Data Analysis:
-
Determine the MTD based on clinical signs, body weight changes, and mortality.
-
Identify any target organs of toxicity from the histopathology results.
-
Table 3: Parameters to Monitor in an Acute Toxicity Study
| Category | Parameters |
| Clinical Signs | Changes in skin, fur, eyes, and mucous membranes; respiratory, circulatory, autonomic, and central nervous system effects; somatomotor activity and behavior patterns. |
| Body Weight | Measured daily for the first week and weekly thereafter. |
| Food Consumption | Measured weekly. |
| Mortality | Checked twice daily. |
| Gross Necropsy | Macroscopic examination of all organs and tissues. |
| Histopathology | Microscopic examination of major organs. |
Conclusion
The in-vivo characterization of Dichlorodenafil requires a systematic and scientifically rigorous approach. The protocols outlined in this application note provide a foundational framework for conducting initial pharmacokinetic, efficacy, and safety studies. The data generated from these studies will be instrumental in understanding the pharmacological profile of Dichlorodenafil and will guide its future development. It is imperative that all studies are conducted with the highest ethical standards and in compliance with all applicable regulations.
References
-
Pouton CW. Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system. Eur J Pharm Sci. 2006;29(3-4):278-287. Available from: [Link]
-
Shaikh J, et al. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. J Pharm (Cairo). 2013;2013:818642. Available from: [Link]
-
European Medicines Agency. Ethical use of animals in medicine testing. Available from: [Link]
-
Al-Shammary, M., & Al-Bayati, M. (2026). A Critical Review of Analytical Methods for Sildenafil and Its Metabolites. Critical Reviews in Analytical Chemistry. Available from: [Link]
-
De Oliveira, M. F., et al. A review of analytical methods for the determination of four new phosphodiesterase type 5 inhibitors in biological samples and pharmaceutical preparations. Química Nova. 2013;36(1):147-154. Available from: [Link]
-
Tsioufis, C., et al. Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era. Pharmaceuticals. 2021;14(10):1038. Available from: [Link]
-
Pouton, C. W. Formulation of poorly water-soluble drugs for oral administration. Future4200. 2006. Available from: [Link]
-
World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs. Available from: [Link]
-
ResearchGate. Optimizing the Formulation of Poorly Water-Soluble Drugs. Available from: [Link]
-
Al-Shammary, M., & Al-Bayati, M. A Critical Review of Analytical Methods for Sildenafil and Its Metabolites. ResearchGate. 2026. Available from: [Link]
-
Behr-Roussel, D., et al. In vivo analysis of chronic phosphodiesterase-5 inhibition with sildenafil in penile erectile tissues: no tachyphylaxis effect. J Urol. 2005;174(5):2044-8. Available from: [Link]
-
Akhtar, A. Ethical considerations regarding animal experimentation. J Pak Med Assoc. 2015;65(5):560-562. Available from: [Link]
-
Al-Shammary, M., & Al-Bayati, M. A Critical Review of Analytical Methods for Sildenafil and Its Metabolites. PubMed. 2026. Available from: [Link]
-
St. Hope Rx. Regulations: Animal Testing for Drug Development? 2024. Available from: [Link]
-
Shah, D. K., et al. Machine learning framework to predict pharmacokinetic profile of small molecule drugs based on chemical structure. Clin Transl Sci. 2024. Available from: [Link]
-
University of Washington. Ethics of Animal Use in Research. Available from: [Link]
-
Lahav CRO. Ethical conduct in animal experimentation and why is this important. Available from: [Link]
-
Peterson, J. T. Rodent pharmacokinetic and anti-tumor efficacy studies with a series of synthetic inhibitors of matrix metalloproteinases. Cancer Chemother Pharmacol. 1999;44(3):229-36. Available from: [Link]
-
ScienceOpen. Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning. 2023. Available from: [Link]
-
ChemHelp ASAP. in vivo general toxicology studies. YouTube. 2023. Available from: [Link]
-
Zonzini, L., et al. In vivo rat PK profiling in drug discovery: new challenges. Expert Opin Drug Discov. 2010;5(11):1031-7. Available from: [Link]
-
Creative Bioarray. In Vivo Toxicology. Available from: [Link]
-
D'Ambra, G., et al. Erectile Dysfunction Drugs as Potential Therapy for Cognitive Decline: Preclinical and Translational Evidence. Int J Mol Sci. 2023;24(3):2895. Available from: [Link]
-
Nuvisan. In vivo toxicology and safety pharmacology. Available from: [Link]
-
Grand Rounds in Urology. Novel Oral Pharmacotherapies for ED: Are PDE5 Inhibitors the Final Answer? YouTube. 2019. Available from: [Link]
-
ResearchGate. Comparison of efficacy and safety of phosphodiesterase type 5 inhibitors in the treatment of erectile dysfunction. Available from: [Link]
-
ResearchGate. In vivo rat PK profiling in drug discovery: New challenges. Available from: [Link]
-
Biobide. In vivo toxicology studies. 2022. Available from: [Link]
-
SlidePlayer. In Vitro and in Vivo toxicity Determination for Drug Discovery. Available from: [Link]
-
Efficient synthesis of dichlorodenafil, an unapproved sildenafil analogue appearing in non-prescription supplements. PubMed. 2011. Available from: [Link]
-
Lee, K. R., et al. Pharmacokinetic Comparison of Three Different Administration Routes for Topotecan Hydrochloride in Rats. Pharmaceutics. 2020;12(9):839. Available from: [Link]
-
Lee, K. R., et al. Pharmacokinetic Comparison of Three Different Administration Routes for Topotecan Hydrochloride in Rats. PubMed. 2020. Available from: [Link]
-
Lee, K. R., et al. Pharmacokinetic Comparison of Three Different Administration Routes for Topotecan Hydrochloride in Rats. ResearchGate. 2020. Available from: [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Ethical conduct in animal experimentation and why is this important – Lahav CRO [lahavcro.com]
- 3. blog.biobide.com [blog.biobide.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Ethical use of animals in medicine testing | European Medicines Agency (EMA) [ema.europa.eu]
- 6. Ethics of Animal Use in Research | Research & Innovation Office [research.umn.edu]
- 7. Ethical considerations regarding animal experimentation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. A Critical Review of Analytical Methods for Sildenafil and Its Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vivo rat PK profiling in drug discovery: new challenges [pubmed.ncbi.nlm.nih.gov]
- 11. In vivo analysis of chronic phosphodiesterase-5 inhibition with sildenafil in penile erectile tissues: no tachyphylaxis effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. dda.creative-bioarray.com [dda.creative-bioarray.com]
Application Notes and Protocols for the Investigation of Dichlorodenafil in Murine Models
For Research Use Only. Not for use in diagnostic procedures.
Authored by: Gemini, Senior Application Scientist
Abstract: This document provides a comprehensive guide for researchers on the initial dosage determination and administration of Dichlorodenafil, an analogue of the phosphodiesterase 5 (PDE5) inhibitor sildenafil, in mouse models. Due to the limited availability of public scientific literature on in-vivo studies of Dichlorodenafil, this guide synthesizes information from well-documented PDE5 inhibitors, such as sildenafil and tadalafil, to propose a strategic framework for establishing safe and effective experimental protocols. The focus is on providing a scientifically grounded approach to vehicle selection, dosage range finding, and administration routes, while emphasizing the importance of careful observation and adherence to ethical guidelines for animal research.
Introduction and Scientific Background
Dichlorodenafil is a chemical compound identified as an unapproved analogue of sildenafil, the active ingredient in several medications used to treat erectile dysfunction and pulmonary arterial hypertension.[1] Like sildenafil, Dichlorodenafil is presumed to act as a phosphodiesterase 5 (PDE5) inhibitor. PDE5 is an enzyme that plays a crucial role in the nitric oxide (NO) signaling pathway by specifically degrading cyclic guanosome monophosphate (cGMP).[2][3] Inhibition of PDE5 leads to an accumulation of cGMP, resulting in vasodilation and other downstream cellular effects.[2][4]
The therapeutic potential of PDE5 inhibitors is an active area of research in various disease models, including Alzheimer's disease, diabetic neuropathy, and other neurodegenerative and neurovascular conditions.[4][5][6] Studies in mouse models have demonstrated that PDE5 inhibitors can improve synaptic function, memory, and reduce amyloid-β load, suggesting a potential role in neurological disorders.[2][5]
Given the structural similarity of Dichlorodenafil to sildenafil, it is hypothesized to have similar biological activity. However, the lack of published preclinical data necessitates a careful and systematic approach to its investigation in animal models. These application notes are designed to provide researchers with the foundational knowledge and detailed protocols to initiate such studies.
Mechanism of Action: The NO/cGMP Pathway
The canonical signaling pathway for PDE5 inhibitors begins with the production of nitric oxide (NO). NO activates soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. cGMP then activates protein kinase G (PKG), leading to a cascade of downstream effects that include vasodilation, neuroprotection, and anti-inflammatory responses.[2][3] PDE5 inhibitors block the degradation of cGMP to the inactive 5'-GMP, thereby amplifying the signaling cascade.[3]
Caption: The Nitric Oxide (NO)/cGMP signaling pathway and the inhibitory action of Dichlorodenafil on PDE5.
Dosage and Administration of PDE5 Inhibitors in Mouse Models: A Comparative Overview
While specific data for Dichlorodenafil is unavailable, a review of established protocols for sildenafil and tadalafil in mice provides a valuable starting point for dose-range finding studies. The optimal dose will be model- and endpoint-specific.
| Compound | Mouse Model | Dosage Range | Administration Route | Reference |
| Sildenafil | APP/PS1 (Alzheimer's) | 3 mg/kg/day | Oral gavage | [6] |
| Sildenafil | db/db (Diabetic Neuropathy) | 10 mg/kg/day | Intraperitoneal (i.p.) | [4] |
| Sildenafil | Aged mice | Not specified | Not specified | [2] |
| Tadalafil | Diabetic mice | Not specified | Not specified | [4] |
Note: The table above illustrates the variability in dosages and administration routes for different PDE5 inhibitors and disease models. This underscores the necessity of empirical determination of the optimal parameters for Dichlorodenafil.
Experimental Protocols: A Step-by-Step Guide
This section outlines a series of protocols to systematically determine the appropriate dosage and administration route for Dichlorodenafil in a mouse model.
Preparation of Dichlorodenafil for In-Vivo Administration
The solubility of Dichlorodenafil is a critical first step. While its exact solubility properties are not widely published, sildenafil citrate is soluble in water. A prudent approach is to first assess the solubility of Dichlorodenafil in common vehicles.
Protocol 1: Vehicle Screening and Preparation of Dosing Solution
-
Materials:
-
Dichlorodenafil powder
-
Sterile water for injection
-
Saline (0.9% NaCl)
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG400)
-
Tween 80
-
Corn oil
-
Vortex mixer
-
Sonicator
-
-
Procedure:
-
Attempt to dissolve a small, known amount of Dichlorodenafil in sterile water or saline to determine aqueous solubility.
-
If insoluble, test solubility in a small volume of DMSO. If soluble, this can be used to prepare a stock solution. Note: The final concentration of DMSO in the dosing solution should be minimized (ideally <5%) to avoid toxicity.
-
A common vehicle for oral administration of poorly soluble compounds is a mixture of PEG400, Tween 80, and saline. A suggested starting formulation is 10% DMSO, 40% PEG400, 5% Tween 80, and 45% saline.
-
For intraperitoneal injection, a vehicle with minimal irritation is crucial. A solution of Dichlorodenafil in saline with a low percentage of a solubilizing agent like Kolliphor HS 15 may be considered.
-
For administration in food, the required amount of Dichlorodenafil can be mixed with powdered chow and then re-pelleted.[7]
-
Once a suitable vehicle is identified, prepare the dosing solution to the desired concentration. Use a vortex mixer and sonicator to ensure complete dissolution and a homogenous solution.
-
Prepare fresh dosing solutions daily unless stability data indicates otherwise.
-
Administration Routes
The choice of administration route depends on the desired pharmacokinetic profile and the experimental design.
-
Oral Gavage (P.O.): Mimics clinical administration for many drugs. It is suitable for chronic daily dosing.
-
Intraperitoneal Injection (I.P.): Bypasses first-pass metabolism, often leading to higher bioavailability. Suitable for acute and sub-chronic studies.
-
Subcutaneous Injection (S.C.): Can provide a slower release and more sustained plasma concentration compared to I.P. or I.V. injection.[8][9][10]
-
Administration in Food or Drinking Water: A non-invasive method for chronic administration, reducing stress on the animals.[7] However, it can be challenging to ensure accurate dosing due to variations in food and water intake.
Caption: Overview of potential administration routes for Dichlorodenafil in mouse models.
Dose-Range Finding and Tolerability Study
A dose-range finding study is essential to determine the maximum tolerated dose (MTD) and to identify a range of doses for efficacy studies.
Protocol 2: Acute Dose-Range Finding Study
-
Animal Model: Use the specific mouse strain that will be used for the main efficacy studies.
-
Group Size: A small group size (n=3-5 mice per group) is sufficient for this initial study.
-
Dose Selection: Based on the data for sildenafil (3-10 mg/kg), a suggested starting dose range for Dichlorodenafil could be 1, 3, 10, and 30 mg/kg. A vehicle control group is mandatory.
-
Administration: Administer a single dose of Dichlorodenafil via the chosen route (e.g., oral gavage or I.P. injection).
-
Monitoring:
-
Closely monitor the animals for any signs of toxicity for at least 24-48 hours post-dosing.
-
Clinical signs to monitor include changes in activity, posture, breathing, and any signs of distress.
-
Record body weight daily.
-
At the end of the observation period, euthanize the animals and perform a gross necropsy to look for any organ abnormalities.
-
-
Data Analysis: Determine the MTD as the highest dose that does not cause significant toxicity or mortality. This information will guide the dose selection for subsequent efficacy studies.
Concluding Remarks and Future Directions
The investigation of novel compounds like Dichlorodenafil in preclinical models requires a methodical and evidence-based approach. While the lack of specific data for Dichlorodenafil presents a challenge, the wealth of information available for other PDE5 inhibitors provides a solid foundation for initiating these studies. The protocols outlined in this document are intended to serve as a starting point for researchers to establish safe and effective dosing regimens for Dichlorodenafil in mouse models. Subsequent studies should focus on detailed pharmacokinetic and pharmacodynamic assessments to fully characterize the in-vivo profile of this compound.
References
-
Jung, J., et al. (2014). Efficient synthesis of dichlorodenafil, an unapproved sildenafil analogue appearing in non-prescription supplements. PubMed. Available at: [Link]
-
Wang, L., et al. (2017). PDE5 inhibitors promote recovery of peripheral neuropathy in diabetic mice. PMC. Available at: [Link]
-
Puzzo, D., et al. (2009). Phosphodiesterase 5 Inhibition Improves Synaptic Function, Memory, and Amyloid-β Load in an Alzheimer's Disease Mouse Model. PubMed Central. Available at: [Link]
-
Vales, K., et al. (2019). DEVELOPMENT OF NOVEL PHOSPHODIESTERASE 5 INHIBITORS FOR THE THERAPY OF ALZHEIMER'S DISEASE. PMC. Available at: [Link]
-
Ceci, M., & Vecchione, C. (2019). The Emerging Role of Phosphodiesterase 5 Inhibition in Neurological Disorders: The State of the Art. MDPI. Available at: [Link]
-
Streeter, A. J., & Nattrass, M. (2010). Animal Models of Depression and Drug Delivery with Food as an Effective Dosing Method: Evidences from Studies with Celecoxib and Dicholine Succinate. NIH. Available at: [Link]
-
Kim, T. H., et al. (2020). Pharmacokinetic Comparison of Three Different Administration Routes for Topotecan Hydrochloride in Rats. PubMed. Available at: [Link]
-
Kim, T. H., et al. (2020). Pharmacokinetic Comparison of Three Different Administration Routes for Topotecan Hydrochloride in Rats. PMC. Available at: [Link]
-
ResearchGate. (2020). Pharmacokinetic Comparison of Three Different Administration Routes for Topotecan Hydrochloride in Rats. ResearchGate. Available at: [Link]
Sources
- 1. Efficient synthesis of dichlorodenafil, an unapproved sildenafil analogue appearing in non-prescription supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. PDE5 inhibitors promote recovery of peripheral neuropathy in diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phosphodiesterase 5 Inhibition Improves Synaptic Function, Memory, and Amyloid-β Load in an Alzheimer's Disease Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DEVELOPMENT OF NOVEL PHOSPHODIESTERASE 5 INHIBITORS FOR THE THERAPY OF ALZHEIMER’S DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Animal Models of Depression and Drug Delivery with Food as an Effective Dosing Method: Evidences from Studies with Celecoxib and Dicholine Succinate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacokinetic Comparison of Three Different Administration Routes for Topotecan Hydrochloride in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetic Comparison of Three Different Administration Routes for Topotecan Hydrochloride in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Luciferase-Based Biosensor Assay for the Cellular Characterization of Dichlorodenafil
Authored by: Gemini, Senior Application Scientist
Introduction
Dichlorodenafil has been identified as an unapproved analogue of sildenafil, a well-characterized phosphodiesterase-5 (PDE5) inhibitor used in the treatment of erectile dysfunction.[1][2] Like sildenafil, Dichlorodenafil is presumed to exert its pharmacological effects by preventing the degradation of cyclic guanosine monophosphate (cGMP), a critical second messenger in various physiological processes.[3][4] Phosphodiesterases (PDEs) are a superfamily of enzymes that hydrolyze cyclic nucleotides (cAMP and cGMP), thereby regulating their intracellular concentrations and downstream signaling.[5] PDE5 is specific for cGMP and is a key regulator of smooth muscle relaxation.
The characterization of unapproved drug analogues like Dichlorodenafil requires robust and physiologically relevant assay systems to determine their potency, selectivity, and mechanism of action. While traditional biochemical assays using purified enzymes are valuable, cell-based assays provide a more integrated view of a compound's activity, accounting for factors like cell permeability and intracellular metabolism.[6]
This application note provides a detailed protocol for measuring the activity of Dichlorodenafil using a genetically encoded, luciferase-based cGMP biosensor. This live-cell, non-lytic assay format enables sensitive, real-time monitoring of intracellular cGMP dynamics, making it an ideal platform for high-throughput screening (HTS) and detailed pharmacological characterization.[7][8]
Assay Principle: Visualizing cGMP Signaling
The activity of Dichlorodenafil is quantified by measuring its ability to inhibit PDE5-mediated cGMP degradation. In this assay system, intracellular cGMP levels are stimulated at a basal level by endogenous guanylate cyclase (GC) activity. In the absence of an inhibitor, PDE5 actively hydrolyzes cGMP to 5'-GMP, keeping the intracellular cGMP concentration low. Upon application of Dichlorodenafil, PDE5 is inhibited, leading to an accumulation of cGMP.
This accumulation is detected by a genetically encoded biosensor, such as the Promega GloSensor™ cGMP Assay. This biosensor is a fusion protein comprising a cGMP-binding domain and a circularly permuted form of firefly luciferase.[7][8] The binding of cGMP to the biosensor induces a conformational change that significantly increases luciferase activity, resulting in a luminescent signal that is directly proportional to the intracellular cGMP concentration.
Caption: Mechanism of Dichlorodenafil detection via a cGMP biosensor.
Materials and Reagents
| Reagent | Recommended Supplier | Purpose |
| HEK293 Cells | ATCC | Robust and easily transfectable host cell line. |
| DMEM, high glucose | Gibco | Cell culture medium. |
| Fetal Bovine Serum (FBS) | Gibco | Serum supplement for cell growth. |
| Penicillin-Streptomycin | Gibco | Antibiotic to prevent contamination. |
| GloSensor™ cGMP Reagent | Promega | Luciferase-based cGMP biosensor. |
| FuGENE® HD Transfection Reagent | Promega | Non-liposomal transfection reagent. |
| Dichlorodenafil | Cayman Chemical | Test compound. |
| Sildenafil | Sigma-Aldrich | Positive control PDE5 inhibitor.[2][4] |
| DMSO, cell culture grade | Sigma-Aldrich | Vehicle for compound dilution. |
| White, opaque 96-well plates | Corning | Low cross-talk plates for luminescence assays. |
| GloMax® Luminometer | Promega | Instrument for measuring luminescence. |
Experimental Protocol
This protocol is optimized for a 96-well plate format. Volumes should be scaled accordingly for other plate formats.
Part 1: Cell Culture and Transfection
The choice of cell line is critical. HEK293 cells are a suitable starting point due to their robust growth and high transfection efficiency. For more specific applications, a stable cell line overexpressing the human PDE5A1 isoform can be generated to ensure the signal is directly attributable to the target enzyme.
-
Cell Seeding:
-
Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
One day prior to transfection, seed the cells into a white, opaque 96-well plate at a density of 10,000-20,000 cells per well in 100 µL of complete medium. The goal is to have the cells reach 70-80% confluency at the time of transfection.
-
-
Transient Transfection:
-
Prepare the transfection complex according to the FuGENE® HD manufacturer's protocol. For each well, dilute 0.2 µg of the GloSensor™ cGMP plasmid DNA into 10 µL of serum-free medium.
-
Add 0.6 µL of FuGENE® HD reagent to the diluted DNA, mix gently by flicking the tube, and incubate for 15 minutes at room temperature.
-
Add the 10 µL of transfection complex drop-wise to each well.
-
Incubate the plate for 24-48 hours at 37°C and 5% CO₂. This allows for sufficient expression of the cGMP biosensor.
-
Part 2: Compound Preparation and Assay Execution
-
Compound Plating:
-
Prepare a 10 mM stock solution of Dichlorodenafil and Sildenafil (positive control) in 100% DMSO.
-
Perform a serial dilution of the stock solutions in DMSO to create a range of concentrations. A typical 10-point, 3-fold dilution series is recommended to span a wide concentration range for accurate EC₅₀ determination.
-
Dilute these intermediate concentrations 1:100 in assay buffer (e.g., HBSS or CO₂-independent medium) so that the final DMSO concentration in the assay does not exceed 0.5%. This is crucial to avoid solvent-induced cytotoxicity.
-
Prepare a "vehicle control" (0.5% DMSO in assay buffer) and a "no treatment" control.
-
-
Assay Execution:
-
Remove the culture medium from the cells.
-
Prepare the GloSensor™ Reagent according to the manufacturer's protocol and add 100 µL to each well. This reagent contains the luciferase substrate.
-
Equilibrate the plate at room temperature for 2 hours in the dark. This step allows the substrate to enter the cells and prepares the system for a stable baseline reading.[9]
-
Add 20 µL of the prepared compound dilutions (from step 1) to the appropriate wells.
-
Incubate for 15-30 minutes at room temperature.
-
Measure luminescence using a plate-based luminometer. An integration time of 0.5-1 second per well is typically sufficient.
-
Caption: Experimental workflow for the Dichlorodenafil reporter assay.
Data Analysis and Expected Results
The raw luminescence data should be normalized to the vehicle control to determine the fold-change in signal.
-
Normalization:
-
Average the luminescence values for the replicate wells of the vehicle control (0% effect).
-
For each compound concentration, divide the average luminescence by the average vehicle control luminescence to get the "Fold Induction".
-
-
Dose-Response Curve:
-
Plot the Fold Induction (Y-axis) against the log of the compound concentration (X-axis).
-
Fit the data using a non-linear regression model (four-parameter variable slope) to determine the EC₅₀ value, which is the concentration of the compound that elicits a 50% maximal response.
-
Sample Data Table
The following table shows representative data for a potent PDE5 inhibitor. Dichlorodenafil is expected to produce a similar dose-dependent increase in luminescence.
| Compound | Target | EC₅₀ (nM) | Max Fold Induction | Z'-Factor |
| Sildenafil (Control) | PDE5 | 25.4 | 150-fold | > 0.7 |
| Dichlorodenafil | PDE5 | To be determined | To be determined | N/A |
Note: The Z'-factor is a statistical measure of assay quality, calculated using positive and negative controls. A value > 0.5 indicates an excellent assay for HTS.[10]
Assay Validation and Selectivity Profiling
Trustworthiness through Self-Validation: Every assay plate must include a full dose-response curve for a known reference compound like Sildenafil. The consistency of the Sildenafil EC₅₀ value across experiments serves as a critical quality control measure, ensuring the biological system is responding as expected.
Expert Insight - Probing Selectivity: While Dichlorodenafil is presumed to target PDE5, many pharmacological agents exhibit off-target effects. Some PDE5 inhibitors have been shown to interact with cAMP-specific PDEs at higher concentrations.[2] To build a selectivity profile for Dichlorodenafil, this assay can be adapted. By creating a panel of stable cell lines, each expressing a different PDE isoform (e.g., PDE4D, PDE5A, PDE8A), and running parallel screens, a comprehensive profile of the compound's activity can be generated. A significantly higher EC₅₀ value against other PDE isoforms would confirm its selectivity for PDE5.
Conclusion
The cell-based cGMP biosensor assay described here is a powerful, sensitive, and high-throughput compatible method for quantifying the activity of the PDE5 inhibitor Dichlorodenafil. It provides a more physiologically relevant context than purified enzyme assays and allows for the determination of a compound's cellular potency (EC₅₀). By explaining the causality behind protocol steps and incorporating self-validating controls, this protocol ensures the generation of robust and trustworthy data, which is essential for the pharmacological assessment of unapproved substances encountered in drug development and regulatory science.
References
-
Molecular Devices. (n.d.). Measuring GPCR Activity Using the Tango GPCR Assay on the FLIPR Tetra Fluorimetric Imaging Plate Reader System. Retrieved from [Link]
-
Lohse, M. J., Nuber, S., & Hoffmann, C. (2022). Luciferase-based GloSensor™ cAMP assay: Temperature optimization and application to cell-based kinetic studies. Methods, 203, 249–258. [Link]
-
Addgene. (n.d.). Roth Lab PRESTO-Tango GPCR Kit. Retrieved from [Link]
-
Kumar, D., et al. (2007). A reporter gene assay for screening of PDE4 subtype selective inhibitors. Journal of Biochemical and Biophysical Methods, 70(3), 467-473. [Link]
-
Kumari, P., & Ghosh, B. (2016). Tango assay for ligand-induced GPCR-β-arrestin2 interaction: Application in drug discovery. Methods in Molecular Biology, 1436, 131-143. [Link]
-
Giguère, P. M., & Zeghal, M. (2019). Measurement of β-Arrestin Recruitment at GPCRs Using the Tango Assay. Methods in Molecular Biology, 1957, 187-197. [Link]
-
NCBI Bookshelf. (2017). Assay Guidance Manual: Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Retrieved from [Link]
-
Wang, Y., et al. (2024). The Construction and Application of a New Screening Method for Phosphodiesterase Inhibitors. Biosensors, 14(5), 252. [Link]
-
Xia, M., et al. (2008). A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening. Probe Reports from the NIH Molecular Libraries Program. [Link]
-
Montana Molecular. (2019). Green cGMP Sensor Protocol. Retrieved from [Link]
-
BPS Bioscience. (n.d.). Phosphodiesterase (PDE) Cell-Based Screening Services. Retrieved from [Link]
-
Creative Bioarray. (n.d.). cAMP Assay. Retrieved from [Link]
-
ResearchGate. (n.d.). Principles of commonly used cAMP assays. Retrieved from [Link]
-
Molecular Devices. (n.d.). Complete cGMP workflow solution using the CatchPoint cGMP Fluorescent Assay Kit. Retrieved from [Link]
-
Galipeau, J., & Tsoukas, C. M. (2003). The clinical pharmacokinetics of phosphodiesterase-5 inhibitors for erectile dysfunction. Journal of Clinical Pharmacology, 43(8), 817-825. [Link]
-
Malany, S., et al. (2009). Identification of compounds that potentiate CREB signaling as possible enhancers of long-term memory. Proceedings of the National Academy of Sciences, 106(7), 2495-2500. [Link]
-
Cleveland Clinic. (n.d.). Phosphodiesterase Inhibitors: Types and Purpose. Retrieved from [Link]
-
Corbin, J. D. (2002). Pharmacology of phosphodiesterase-5 inhibitors. International Journal of Clinical Practice, 56(6), 453-459. [Link]
-
Vaysse, J., et al. (2011). Efficient synthesis of dichlorodenafil, an unapproved sildenafil analogue appearing in non-prescription supplements. Tetrahedron Letters, 52(23), 2950-2952. [Link]
-
Zuccarello, D., et al. (2022). Phosphodiesterase (PDE) 5 inhibitors sildenafil, tadalafil and vardenafil impact cAMP-specific PDE8 isoforms-linked second messengers and steroid production in a mouse Leydig tumor cell line. Molecular and Cellular Endocrinology, 542, 111527. [Link]
Sources
- 1. Efficient synthesis of dichlorodenafil, an unapproved sildenafil analogue appearing in non-prescription supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phosphodiesterase (PDE) 5 inhibitors sildenafil, tadalafil and vardenafil impact cAMP-specific PDE8 isoforms-linked second messengers and steroid production in a mouse Leydig tumor cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The clinical pharmacokinetics of phosphodiesterase-5 inhibitors for erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacology of phosphodiesterase-5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A reporter gene assay for screening of PDE4 subtype selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GloSensor™ Technology [worldwide.promega.com]
- 8. mdpi.com [mdpi.com]
- 9. Luciferase-based GloSensor™ cAMP assay: Temperature optimization and application to cell-based kinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Complete cGMP workflow solution using the CatchPoint cGMP Fluorescent Assay Kit [moleculardevices.com]
Protocol for the Preparation of Dichlorodenafil Stock Solutions for In-Vitro Experiments
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction: The Criticality of Precise Stock Solution Preparation
Dichlorodenafil is a sildenafil analogue investigated for its potential biological activities. As with any in-vitro study, the reliability and reproducibility of experimental results are fundamentally dependent on the accurate preparation of test compounds.[1] Errors in concentration, issues with solubility, or degradation of the compound can lead to misleading data, wasting valuable resources and time.[1]
This application note provides a detailed, field-proven protocol for the preparation, storage, and handling of Dichlorodenafil stock solutions. The methodologies described herein are designed to ensure solution integrity, concentration accuracy, and experimental consistency. By explaining the scientific rationale behind each step, this guide empowers researchers to not only follow a protocol but also to understand and adapt it to their specific experimental needs.
Dichlorodenafil: Key Properties and Characteristics
A thorough understanding of the compound's properties is the first step in designing a robust preparation protocol.[2]
| Property | Value | Source |
| Chemical Name | 1-[[3-(1,4-dihydro-5-methyl-7-propyl-4-oxo-1H-imidazo[5,1-f][2][3][4]triazin-2-yl)-4-ethoxyphenyl]sulfonyl]-4-ethylpiperazine | PubChem |
| Molecular Formula | C₂₄H₃₃Cl₂N₅O₃S (as Dichlorodenafil) | Vendor Data |
| Molecular Weight | 558.5 g/mol (as Dichlorodenafil) | Vendor Data |
| CAS Number | 1641324-03-3 | Vendor Data |
| Appearance | Typically a crystalline powder | General Knowledge |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO). Poorly soluble in water. | Vendor Data,[5] |
| Storage (Powder) | Recommended: -20°C for long-term storage (up to 3 years). | [6] |
Safety First: Handling Dichlorodenafil
Before handling the compound, it is mandatory to read and understand its Safety Data Sheet (SDS). While a specific SDS for Dichlorodenafil may not be universally available, precautions for similar powdered chemical compounds should be strictly followed.
-
Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, nitrile gloves, and safety glasses with side shields.[7][8][9]
-
Engineering Controls: Handle the powdered form of Dichlorodenafil exclusively within a certified chemical fume hood to prevent inhalation of airborne particles.[7]
-
Handling: Avoid direct contact with skin and eyes. Do not ingest or inhale.[7] After handling, wash hands thoroughly.[10]
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.
Materials and Reagents
-
Dichlorodenafil powder
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO), ≥99.9% purity
-
Sterile, nuclease-free microcentrifuge tubes (amber or covered with foil)
-
Analytical balance (readable to at least 0.1 mg)
-
Vortex mixer
-
Sonicator (optional, water bath type recommended)
-
Calibrated micropipettes and sterile, low-retention tips
-
0.22 µm syringe filter (optional, for sterilization)
Protocol 1: Preparation of a High-Concentration Primary Stock Solution (e.g., 10 mM)
Preparing a concentrated primary stock is standard practice as it minimizes repetitive weighing of small, hard-to-measure quantities and allows for stable long-term storage.[3]
The "Why": Rationale for a Concentrated Stock
-
Accuracy: Weighing a larger mass (e.g., several milligrams) for a concentrated stock minimizes the relative error compared to weighing micrograms for a working solution.[3]
-
Stability: Many compounds are more stable when stored at high concentrations in an appropriate solvent like DMSO.[3][11]
-
Convenience: Aliquots of a single, validated stock solution can be used for multiple experiments over time, ensuring consistency.[6]
Step-by-Step Protocol
-
Pre-Calculation: Determine the required volume of DMSO to add to a specific mass of Dichlorodenafil to achieve the desired concentration (e.g., 10 mM).
-
Formula: Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Molarity (mol/L))
-
Example for 10 mM Stock:
-
Assume you weigh 5 mg (0.005 g) of Dichlorodenafil (MW = 558.5 g/mol ).
-
Volume (L) = 0.005 g / (558.5 g/mol * 0.010 mol/L) = 0.000895 L
-
Volume to add = 895 µL of DMSO
-
-
-
Weighing: In a chemical fume hood, carefully weigh the desired amount of Dichlorodenafil powder. It is best practice to weigh it directly into the vial it will be dissolved in to prevent loss during transfer.[1]
-
Dissolution: a. Add the calculated volume of high-purity DMSO to the vial containing the Dichlorodenafil powder. b. Secure the cap tightly and vortex the solution vigorously for 1-2 minutes. c. Causality: Vortexing provides mechanical agitation to break up powder clumps and increase the surface area for dissolution. d. Visually inspect the solution against a light source. If any solid particles remain, sonicate the vial in a water bath for 5-10 minutes. e. Causality: Sonication uses ultrasonic waves to create cavitation, which provides intense, localized energy to facilitate the dissolution of stubborn particles without excessive heating.
-
Final Inspection & Sterilization (Optional): a. Once fully dissolved, the solution should be clear and free of any visible particulates. b. For cell culture applications requiring absolute sterility, the solution can be passed through a 0.22 µm chemical-resistant (e.g., PTFE) syringe filter. However, for DMSO stocks, this is often omitted as high-concentration DMSO is inherently hostile to microbial growth.[6]
-
Aliquoting and Storage: a. Immediately aliquot the primary stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, amber, or foil-wrapped microcentrifuge tubes. b. Causality: Aliquoting is critical to prevent the degradation that can be caused by repeated freeze-thaw cycles.[6][11] Using amber or covered vials protects the compound from potential photodegradation.[3] c. Label each aliquot clearly with the compound name, concentration, solvent, and preparation date. d. Store aliquots at -20°C for short-to-medium term (1-6 months) or -80°C for long-term storage (over 6 months).[6]
Protocol 2: Preparation of Working Solutions for In-Vitro Assays
Working solutions are diluted from the primary stock to the final concentrations used to treat cells.
The "Why": Managing Solvent Toxicity
DMSO is an excellent solvent but can be toxic to cells at higher concentrations, typically above 0.5%.[6] Therefore, dilutions must be calculated to ensure the final DMSO concentration in the cell culture medium is non-toxic and consistent across all treatments, including the vehicle control.
Step-by-Step Protocol (Serial Dilution)
This example prepares a 10 µM working solution from a 10 mM primary stock.
-
Dilution Calculation: Use the C₁V₁ = C₂V₂ formula, where:
-
C₁ = Concentration of Primary Stock (10 mM)
-
V₁ = Volume of Primary Stock to take (The Unknown)
-
C₂ = Desired Final Concentration (e.g., 10 µM or 0.010 mM)
-
V₂ = Final Volume of working solution (e.g., 1000 µL or 1 mL)
-
V₁ = (C₂ * V₂) / C₁
-
V₁ = (0.010 mM * 1000 µL) / 10 mM = 1 µL
-
-
Dilution into Culture Medium: a. Add 999 µL of pre-warmed cell culture medium to a sterile tube. b. Add 1 µL of the 10 mM primary stock solution to the medium. c. Mix thoroughly by gentle pipetting or brief vortexing. This is your 10 µM working solution.
-
Vehicle Control: It is absolutely essential to prepare a vehicle control by adding the same amount of DMSO to the culture medium as was used for the highest drug concentration.[6] In this case, add 1 µL of DMSO to 999 µL of medium. This ensures that any observed cellular effects are due to the drug and not the solvent.
Workflow Visualization
The following diagram illustrates the complete workflow from powder to working solution.
Sources
- 1. antbioinc.com [antbioinc.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. phytotechlab.com [phytotechlab.com]
- 4. csstc.org [csstc.org]
- 5. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. fishersci.fi [fishersci.fi]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dichlorodenafil as a Test Analyte in Phosphodiesterase-5 (PDE5) Inhibition Assays using Sildenafil as a Positive Control
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This comprehensive guide provides a detailed framework for conducting in vitro phosphodiesterase-5 (PDE5) inhibition assays. Recognizing the critical need for robust and reproducible methodologies in drug discovery, we present a self-validating protocol centered on the use of a well-characterized positive control. While the topic of interest is Dichlorodenafil, a known sildenafil analogue, a lack of established potency data (IC50) in peer-reviewed literature precludes its use as a primary standard. Therefore, this guide utilizes Sildenafil , a widely documented and potent PDE5 inhibitor, as the validated positive control. Dichlorodenafil is treated herein as an exemplary test analyte, providing a practical workflow for researchers aiming to characterize novel or unverified compounds. We delve into the underlying enzymatic principles, provide step-by-step protocols for a fluorescence polarization-based assay, and offer expert insights into data interpretation and quality control.
Introduction: The Central Role of PDE5 in Signal Transduction
The nitric oxide/cyclic guanosine monophosphate (NO/cGMP) signaling pathway is fundamental to numerous physiological processes, most notably the regulation of vascular smooth muscle tone.[1][2] Upon stimulation by nitric oxide (NO), soluble guanylate cyclase (sGC) catalyzes the conversion of GTP to cGMP. This second messenger, cGMP, then activates cGMP-dependent protein kinase G (PKG), leading to a cascade of phosphorylation events that result in decreased intracellular calcium levels and subsequent smooth muscle relaxation and vasodilation.[3]
The action of cGMP is terminated by phosphodiesterases (PDEs), a superfamily of enzymes that hydrolyze the phosphodiester bond in cyclic nucleotides.[4] The PDE5 isozyme is highly specific for cGMP and is a crucial regulator in this pathway.[5][6] By hydrolyzing cGMP to the inactive 5'-GMP, PDE5 effectively acts as a brake on the signaling cascade. Inhibition of PDE5 prevents this degradation, leading to an accumulation of intracellular cGMP and enhanced downstream signaling.[7][8] This mechanism is the pharmacological basis for widely used erectile dysfunction treatments like Sildenafil (Viagra™), Tadalafil (Cialis™), and Vardenafil (Levitra™).[9][10]
The Imperative of a Positive Control
In any enzyme inhibition assay, a positive control is not merely a suggestion but a cornerstone of experimental validity. It serves multiple critical functions:
-
Assay Validation: Confirms that the enzyme, substrate, and detection system are functioning correctly.
-
Reference Point: Provides a benchmark against which the potency of unknown inhibitors can be compared.
-
Reproducibility: Ensures consistency between experiments and across different laboratories.
Sildenafil is an ideal positive control for PDE5 assays due to its high potency, well-documented IC50 value, and consistent performance.
The NO/cGMP Signaling Pathway & PDE5 Action
The diagram below illustrates the key components of the cGMP signaling pathway and the site of action for PDE5 inhibitors.
Caption: The NO/cGMP signaling cascade and the inhibitory action of PDE5 inhibitors.
Materials and Reagents
Key Components
-
Recombinant Human PDE5A1: (e.g., BPS Bioscience, Cat. No. 60051). The catalytic domain is sufficient.
-
FAM-Cyclic-3’,5’-GMP (FAM-cGMP): Fluorescent substrate (e.g., AnaSpec, Cat. No. AS-61230).
-
Binding Agent: Phosphate-binding nanoparticles or beads (included in most commercial FP assay kits, e.g., BPS Bioscience PDE5A1 Assay Kit, Cat. No. 60351).
-
Sildenafil (Positive Control): (e.g., Sigma-Aldrich, Cat. No. SML2587).
-
Dichlorodenafil (Test Analyte): (Sourcing may require custom synthesis or specialized chemical suppliers).
-
Dimethyl Sulfoxide (DMSO): Anhydrous, molecular biology grade.[11]
-
Assay Buffer: 10 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 0.1% BSA, 0.05% Tween-20.
-
Microplates: Solid black, low-volume, 96- or 384-well plates suitable for fluorescence polarization.
Preparation of Stock Solutions
Causality: Proper preparation and storage of stock solutions are critical to prevent compound precipitation and degradation, which are common sources of experimental variability.[12]
-
Inhibitor Stock Solutions (10 mM):
-
Accurately weigh the required amount of Sildenafil and Dichlorodenafil powder.
-
Dissolve in 100% anhydrous DMSO to create a 10 mM stock solution.[13]
-
Expert Tip: Ensure complete dissolution. Gentle vortexing or sonication in a water bath can be used.[14] Visually inspect for any particulates.
-
Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.[6]
-
Store at -20°C or -80°C for long-term stability. A 1-month stability at -20°C is a conservative guideline for many compounds.[6][15]
-
-
Enzyme and Substrate Solutions:
-
Prepare enzyme and substrate solutions according to the manufacturer's recommendations, typically by diluting them in the prepared Assay Buffer on the day of the experiment.
-
Keep all enzymatic components on ice during preparation and use.
-
Experimental Protocol: Fluorescence Polarization (FP) Assay
Principle: This homogeneous assay format measures the change in the rotational speed of a fluorescently labeled substrate (FAM-cGMP) upon enzymatic action. Small, free-rotating FAM-cGMP exhibits low fluorescence polarization. When PDE5 hydrolyzes it to FAM-GMP, the linearized product is captured by a large binding agent, forming a large, slow-rotating complex that exhibits high fluorescence polarization. Inhibition of PDE5 prevents this conversion, resulting in a low polarization signal.
Assay Workflow Diagram
Caption: Step-by-step workflow for the PDE5 inhibition fluorescence polarization assay.
Step-by-Step Methodology
-
Prepare Inhibitor Dilution Series:
-
Perform serial dilutions of the 10 mM Sildenafil and Dichlorodenafil stocks. A typical 10-point, 3-fold dilution series starting from 100 µM is a good starting point.
-
Include a DMSO-only control (for 0% inhibition / 100% enzyme activity) and a control with no enzyme (for 100% inhibition / background signal).
-
-
Assay Plate Setup:
-
Add 5 µL of each inhibitor dilution (and controls) to the wells of a black 96-well microplate.
-
-
Enzyme Addition:
-
Dilute the PDE5A1 enzyme stock in Assay Buffer to the desired working concentration (refer to manufacturer's datasheet).
-
Add 20 µL of the diluted enzyme to each well containing the inhibitor. For the "no enzyme" control, add 20 µL of Assay Buffer instead.
-
Incubate for 15 minutes at room temperature to allow for inhibitor-enzyme binding.
-
-
Reaction Initiation:
-
Dilute the FAM-cGMP substrate stock in Assay Buffer.
-
Initiate the enzymatic reaction by adding 25 µL of the diluted substrate to all wells.
-
Incubate the plate for 60 minutes at 37°C. Self-Validation: The incubation time should be within the linear range of the reaction, which should be determined during assay development.
-
-
Reaction Termination and Detection:
-
Stop the reaction by adding 50 µL of the Binding Agent solution to all wells.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Read the fluorescence polarization (in millipolarization units, mP) on a suitable microplate reader.
-
Data Analysis and Interpretation
Calculating Percent Inhibition
The percentage of inhibition for each inhibitor concentration is calculated using the following formula:
% Inhibition = 100 * (1 - [(mP_sample - mP_no_enzyme) / (mP_dmso_control - mP_no_enzyme)])
Where:
-
mP_sample is the reading from the inhibitor well.
-
mP_no_enzyme is the background reading (100% inhibition).
-
mP_dmso_control is the maximum activity reading (0% inhibition).
Determining the IC50 Value
The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor required to reduce the enzyme's activity by 50%.[16]
-
Plot the % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).
-
Fit the data using a non-linear regression model, typically a four-parameter logistic (4PL) equation.[17]
-
The IC50 value is derived directly from the curve fit.
Trustworthiness: A valid IC50 curve should have a clear sigmoidal shape, with top and bottom plateaus corresponding to approximately 100% and 0% activity, respectively. The R² value of the curve fit should be >0.95.
Reference Data and Expected Results
The potency of PDE5 inhibitors can vary based on the specific assay conditions. The table below provides a compilation of IC50 values for common inhibitors to serve as a reference. An experimentally determined IC50 for the Sildenafil positive control should fall within this expected range, validating the assay run.
| Inhibitor | Reported PDE5 IC50 (nM) | Assay Type / Source |
| Sildenafil | 4.0 - 6.6 | Enzymatic Assay |
| Vardenafil | 0.1 - 0.7 | Enzymatic Assay |
| Tadalafil | 2.0 | Enzymatic Assay |
| Avanafil | 4.3 - 5.2 | Enzymatic Assay |
| Dichlorodenafil | To Be Determined | Use this protocol |
Conclusion and Field-Proven Insights
This application note provides a robust and validated protocol for assessing the inhibitory activity of compounds against the PDE5 enzyme. By anchoring the assay with Sildenafil as a reliable positive control, researchers can confidently characterize unknown analytes like Dichlorodenafil.
Key Considerations for Success:
-
DMSO Concentration: Keep the final DMSO concentration in the assay well below 1% to avoid solvent-induced artifacts.
-
Enzyme Concentration: The enzyme concentration should be kept low, ideally well below the Ki of the inhibitor, to avoid "tight-binding" effects that can skew IC50 values.
-
Substrate Concentration: For determining a competitive inhibitor's Ki value, the substrate concentration should ideally be at or below its Michaelis-Menten constant (Km).
By adhering to these principles and the detailed protocol, researchers can generate high-quality, reproducible data essential for advancing drug discovery programs targeting the PDE5 pathway.
References
-
Ballard, S. A., et al. (1998). Effects of sildenafil on the relaxation of human corpus cavernosum tissue in vitro and on the activities of cyclic nucleotide phosphodiesterase isozymes. The Journal of Urology. Available at: [Link]
-
Botros, R., et al. (2023). Advancements in Phosphodiesterase 5 Inhibitors: Unveiling Present and Future Perspectives. MDPI Pharmaceuticals. Available at: [Link]
-
Wright, P. J. (2006). Comparison of phosphodiesterase type 5 (PDE5) inhibitors. International Journal of Clinical Practice. Available at: [Link]
-
Andersson, K. E. (2018). PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery. British Journal of Pharmacology. Available at: [Link]
-
ResearchGate. (n.d.). Structures and IC50 values against PDE5 and PDE6 of sildenafil, vardenafil, tadalafil, avanafil, and cpds1-3. Available at: [Link]
-
Santillo, M. F. (2021). Recent applications of phosphodiesterase (PDE5) inhibition assays for detecting adulterated sexual enhancement products. Drug Testing and Analysis. Available at: [Link]
-
ResearchGate. (n.d.). IC 50 (μM) values of PDE5 inhibitors for selected PDE families. Available at: [Link]
-
Stuart, T. J., et al. (2015). Synthesis and evaluation of human phosphodiesterases (PDE) 5 inhibitor analogs as trypanosomal PDE inhibitors. 1. Sildenafil analogs. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Bajusz, D., et al. (2007). Structure-activity relationships of PDE5 inhibitors. Current Medicinal Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). The sildenafil analogues were tested for their inhibition of PDE5A-mediated cGMP hydrolysis. Available at: [Link]
-
Saenz de Tejada, I., et al. (2002). The phosphodiesterase inhibitory selectivity and the in vitro and in vivo potency of the new PDE5 inhibitor vardenafil. International Journal of Impotence Research. Available at: [Link]
-
Smith, S. C., et al. (2013). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters. Available at: [Link]
-
ResearchGate. (n.d.). In vitro pharmacological activities of sildenafil and analogous PDE-5 inhibitors. Available at: [Link]
-
Ziath. (n.d.). Samples in DMSO: What an end user needs to know. Available at: [Link]
-
Yearn Chemical. (2024). How do you use dmso. Available at: [Link]
-
Wikipedia. (n.d.). Dimethyl sulfoxide. Available at: [Link]
-
ResearchGate. (2004). Practical approach for the stability testing of veterinary drugs in solutions and in biological matrices during storage. Available at: [Link]
-
Walsh Medical Media. (n.d.). Stability-Indicating HPLC Assay and Stability Study Over Two Years of Morphine Hydrochloride Diluted Solutions in Polypropylene. Available at: [Link]
-
Wikipedia. (n.d.). IC50. Available at: [Link]
-
PubChem. (n.d.). Dichlorodenafil, (E)-. Available at: [Link]
-
Bal, B. S., et al. (2012). Efficient synthesis of dichlorodenafil, an unapproved sildenafil analogue appearing in non-prescription supplements. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Tsai, E. J., & Kass, D. A. (2009). Cyclic GMP signaling in cardiovascular pathophysiology and therapeutics. Pharmacology & Therapeutics. Available at: [Link]
-
Shi, Z., et al. (2017). PDE5 inhibitors, sildenafil and vardenafil, reverse multidrug resistance by inhibiting the efflux function of multidrug resistance protein 7 (ATP-binding Cassette C10) transporter. Cancer Science. Available at: [Link]
-
GraphPad. (n.d.). 50% of what? How exactly are IC50 and EC50 defined?. Available at: [Link]
-
Cook, N. D., et al. (2014). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. The AAPS Journal. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. researchgate.net [researchgate.net]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. Comparison of phosphodiesterase type 5 (PDE5) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure -activity relationships of PDE5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 11. ziath.com [ziath.com]
- 12. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 13. How do you use dmso | Shanghai Yearn Chemical Science-Tech Co., Ltd [yearnintl.com]
- 14. researchgate.net [researchgate.net]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. Advancements in Phosphodiesterase 5 Inhibitors: Unveiling Present and Future Perspectives [mdpi.com]
- 17. The phosphodiesterase inhibitory selectivity and the in vitro and in vivo potency of the new PDE5 inhibitor vardenafil - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating Dichlorodenafil in Preclinical Models of Pulmonary Hypertension
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Scientific Rationale for Dichlorodenafil in Pulmonary Hypertension Research
Pulmonary Hypertension (PH) is a devastating cardiopulmonary disease characterized by a progressive increase in pulmonary vascular resistance, leading to right ventricular failure and premature death.[1][2] A key pathological feature is the remodeling of the pulmonary arteries, involving the proliferation of smooth muscle cells and endothelial cell dysfunction.[1][3] Therapeutic strategies often target pathways that promote pulmonary vasodilation and inhibit this aberrant vascular remodeling.
While specific research on Dichlorodenafil in pulmonary hypertension is emerging, its chemical structure suggests its classification as a phosphodiesterase type 5 (PDE5) inhibitor. This class of drugs, which includes well-studied compounds like sildenafil, tadalafil, and vardenafil, has proven efficacy in treating PH.[3][4][5][6][7][8] PDE5 inhibitors act by preventing the degradation of cyclic guanosine monophosphate (cGMP), a critical second messenger in the nitric oxide (NO) signaling pathway.[3][7][9] Elevated cGMP levels lead to smooth muscle relaxation, vasodilation, and have anti-proliferative effects on pulmonary artery smooth muscle cells.[3][7]
This document provides a comprehensive guide for researchers investigating the potential therapeutic effects of Dichlorodenafil in established preclinical models of pulmonary hypertension. The protocols and insights provided are based on the well-documented actions of PDE5 inhibitors and are designed to ensure rigorous, reproducible, and translatable scientific findings.
The PDE5-cGMP Signaling Pathway: Mechanism of Action
The therapeutic efficacy of PDE5 inhibitors in pulmonary hypertension is rooted in their ability to augment the endogenous nitric oxide (NO) signaling pathway. In the pulmonary vasculature, endothelial cells produce NO, which diffuses into adjacent smooth muscle cells. There, it stimulates soluble guanylate cyclase (sGC) to convert guanosine triphosphate (GTP) into cGMP.[7][10] cGMP, in turn, activates protein kinase G (PKG), which phosphorylates several downstream targets, ultimately leading to a decrease in intracellular calcium concentrations and smooth muscle relaxation (vasodilation).[10] The action of cGMP is terminated by its hydrolysis by phosphodiesterases, with PDE5 being the most abundant isoform in the pulmonary vasculature.[3][7][8] By inhibiting PDE5, Dichlorodenafil is hypothesized to increase intracellular cGMP levels, thereby enhancing and prolonging the vasodilatory and anti-proliferative effects of the NO pathway.[7][9]
Caption: Dichlorodenafil's hypothesized mechanism of action in PH.
Preclinical Models of Pulmonary Hypertension
The selection of an appropriate animal model is critical for elucidating the therapeutic potential of novel compounds. The two most widely used and well-characterized rodent models for PH are the monocrotaline (MCT)-induced and hypoxia-induced models.[4]
Monocrotaline (MCT)-Induced Pulmonary Hypertension in Rats
This model is valued for its simplicity, reproducibility, and the robust vascular remodeling it induces.[11] Monocrotaline, a pyrrolizidine alkaloid, is metabolized in the liver to a toxic metabolite, MCT pyrrole (MCTP).[11] MCTP injures pulmonary vascular endothelial cells, triggering an inflammatory cascade that leads to progressive pulmonary vascular remodeling, increased pulmonary vascular resistance, right ventricular hypertrophy, and eventual right heart failure, closely mimicking the pathology of human PH.[2][11][12]
Hypoxia-Induced Pulmonary Hypertension in Mice or Rats
Chronic exposure to a low-oxygen environment (e.g., 10% O2) is a well-established method for inducing PH in rodents.[13][14] This model recapitulates key features of PH associated with chronic hypoxic conditions, including sustained pulmonary vasoconstriction and vascular remodeling.[13][14]
For a more severe and pathologically relevant model that mirrors the angio-obliterative lesions seen in human PH, chronic hypoxia is often combined with the administration of a vascular endothelial growth factor receptor (VEGFR) antagonist, such as Sugen 5416 (SU5416).[15][16] This "two-hit" model (Hypoxia/SU5416) leads to more pronounced PH, endothelial cell apoptosis, and the proliferation of apoptosis-resistant cells, resulting in complex vascular lesions.[15][16]
Experimental Protocols
The following protocols provide a step-by-step guide for inducing PH, administering Dichlorodenafil, and assessing its therapeutic efficacy. All animal procedures must be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.
Protocol 1: Induction of Pulmonary Hypertension
A. Monocrotaline (MCT) Model (Rats)
-
Animal Selection: Use healthy, adult male Sprague-Dawley rats (200-250 g).
-
MCT Preparation: Dissolve monocrotaline (Sigma-Aldrich) in 1M HCl, then neutralize to a pH of approximately 7.4 with 3M NaOH.[6] Dilute the final solution with sterile 0.9% saline to a concentration of 20 mg/mL.
-
Induction: Administer a single subcutaneous (s.c.) or intraperitoneal (i.p.) injection of MCT at a dose of 60 mg/kg.[6][8] This dose is known to induce robust vascular remodeling.[6] A control group should receive a corresponding volume of the saline vehicle.
-
Post-Injection Monitoring: House the animals under standard conditions for 3-4 weeks to allow for the development of PH.[2] Monitor animals regularly for signs of distress.
B. Hypoxia/SU5416 Model (Mice)
-
Animal Selection: Use healthy, adult male C57BL/6J mice.
-
SU5416 Preparation: Dissolve SU5416 (Sugen) in a vehicle of carboxymethylcellulose (CMC), polysorbate 80, and water.
-
Induction Protocol:
-
On day 1, administer a subcutaneous injection of SU5416 (20 mg/kg).[15]
-
Immediately following the injection, place the mice in a specialized hypoxia chamber with oxygen levels maintained at 10% for 3 weeks.[13][15] Control animals should be housed under normoxic conditions (room air) and receive vehicle injections.
-
Repeat the SU5416 injection weekly for the duration of the 3-week hypoxic exposure.[15]
-
-
Post-Hypoxia: After 3 weeks, animals can be assessed for PH development.
Protocol 2: Administration of Dichlorodenafil
Disclaimer: As Dichlorodenafil is a novel compound, the following dosage and formulation are suggested starting points. A thorough dose-ranging study is essential to determine the optimal therapeutic window.
-
Formulation: Prepare Dichlorodenafil in a suitable vehicle for the chosen route of administration. For oral gavage, a suspension in 0.5% methylcellulose or a similar vehicle is common. Ensure the pH of the final formulation is near neutral to avoid irritation.[17]
-
Dosage: Based on preclinical studies of other PDE5 inhibitors, a starting dose range of 10-50 mg/kg/day could be explored.[18]
-
Route of Administration: Oral gavage is a common and effective route for administering PDE5 inhibitors in rodent models.[4] For proper technique, consult institutional guidelines.[17][19]
-
Treatment Schedule:
-
Preventative Strategy: Begin Dichlorodenafil administration at the same time as PH induction (e.g., day of MCT injection or initiation of hypoxia).[4]
-
Therapeutic Strategy: Allow PH to establish for a period (e.g., 2 weeks post-MCT injection) before initiating Dichlorodenafil treatment to model a more clinical scenario.[4]
-
Administer the compound daily for the remainder of the study period. A vehicle control group (PH-induced animals receiving only the vehicle) is mandatory.
-
Protocol 3: Assessment of Therapeutic Efficacy
At the end of the study period (e.g., 4 weeks for MCT, 3 weeks for Hypoxia/SU5416), perform the following assessments.
A. Hemodynamic Measurements
-
Anesthesia: Anesthetize the rodent using a recommended anesthetic agent such as isoflurane or a ketamine/xylazine cocktail.[19][20] Apply ophthalmic ointment to prevent corneal drying.[21]
-
Right Heart Catheterization: This is the gold standard for assessing PH.[1]
-
Surgically expose the right internal jugular vein.[1]
-
Introduce a miniature pressure transducer catheter (e.g., Millar) through the vein into the right ventricle (RV).[1]
-
Record the right ventricular systolic pressure (RVSP). A mean pulmonary artery pressure (mPAP) of ≥25 mmHg at rest is a clinical indicator of PAH.[22]
-
Advance the catheter into the pulmonary artery to measure pulmonary artery pressure (PAP) if possible, although this is technically challenging in mice.[22]
-
B. Assessment of Right Ventricular Hypertrophy (Fulton Index)
-
Euthanasia and Heart Excision: Following hemodynamic measurements, euthanize the animal according to approved protocols.
-
Dissection: Carefully excise the heart and dissect the right ventricular free wall (RV) from the left ventricle and septum (LV+S).[1]
-
Measurement: Blot the tissues dry and weigh them separately.
-
Calculation: Calculate the Fulton Index as the ratio of the weights: RV / (LV + S) .[1] An increased ratio indicates right ventricular hypertrophy.
C. Histological Analysis of Pulmonary Vascular Remodeling
-
Tissue Preparation: Perfuse the lungs with saline followed by 10% neutral buffered formalin. Excise the lungs and immerse them in formalin for fixation.
-
Processing and Staining: Process the fixed lung tissue, embed in paraffin, and cut sections (e.g., 4-5 µm).
-
Hematoxylin and Eosin (H&E) Staining: For general morphological assessment of vascular wall thickening.[23]
-
α-Smooth Muscle Actin (α-SMA) Immunohistochemistry: To identify and quantify the muscularization of small, previously non-muscularized pulmonary arterioles, a key feature of PH remodeling.[14]
-
-
Quantification:
-
Capture images of multiple small pulmonary arteries (<100 µm in diameter) per animal.
-
Using image analysis software, measure the medial wall thickness and the external diameter of the vessels.
-
Express remodeling as: (Medial Wall Thickness / External Diameter) x 100% .
-
Experimental Workflow and Data Presentation
A well-structured experimental workflow is crucial for success.
Caption: High-level experimental workflow for Dichlorodenafil studies.
Data Presentation Tables
Quantitative data should be summarized in tables for clear comparison across experimental groups.
Table 1: Hemodynamic and Right Ventricular Hypertrophy Data
| Group | N | RVSP (mmHg) | Fulton Index (RV/[LV+S]) |
| Control + Vehicle | 10 | Mean ± SEM | Mean ± SEM |
| PH Model + Vehicle | 10 | Mean ± SEM | Mean ± SEM |
| PH Model + Dichlorodenafil (Dose 1) | 10 | Mean ± SEM | Mean ± SEM |
| PH Model + Dichlorodenafil (Dose 2) | 10 | Mean ± SEM | Mean ± SEM |
Table 2: Pulmonary Artery Remodeling Data
| Group | N | Medial Wall Thickness (%) |
| Control + Vehicle | 10 | Mean ± SEM |
| PH Model + Vehicle | 10 | Mean ± SEM |
| PH Model + Dichlorodenafil (Dose 1) | 10 | Mean ± SEM |
| PH Model + Dichlorodenafil (Dose 2) | 10 | Mean ± SEM |
Conclusion and Future Directions
By leveraging established models and robust assessment methodologies, researchers can effectively evaluate the therapeutic potential of Dichlorodenafil for pulmonary hypertension. The protocols outlined in this guide provide a framework for generating high-quality, reproducible preclinical data. Positive findings from these studies, demonstrating a reduction in RVSP, attenuation of right ventricular hypertrophy, and reversal of pulmonary vascular remodeling, would provide a strong rationale for further investigation and development of Dichlorodenafil as a novel therapy for this life-threatening disease.
References
- Ma, Z., Mao, L., & Rajagopal, S. (2016). Hemodynamic Characterization of Rodent Models of Pulmonary Arterial Hypertension. Journal of Visualized Experiments.
- Ma, Z., Mao, L., & Rajagopal, S. (2016). Hemodynamic Characterization of Rodent Models of Pulmonary Arterial Hypertension. Journal of Visualized Experiments.
- de Jesus Perez, V., et al. (2014). The Sugen 5416/hypoxia mouse model of pulmonary hypertension revisited: long-term follow-up.
- Ghofrani, H. A., et al. (2004).
- Wharton, J., & Wilkins, M. R. (2008). Phosphodiesterase inhibitors for the treatment of pulmonary hypertension. British Journal of Pharmacology.
- Creative Biolabs. (n.d.). Hypoxia induced Pulmonary Hypertension Modeling & Pharmacodynamics Service.
- BenchChem. (2025). A Head-to-Head Showdown: PDE5 Inhibitors in a Preclinical Model of Pulmonary Hypertension. BenchChem.
- Creative Bioarray. (n.d.). Chronic Hypoxia-Induced Pulmonary Arterial Hypertension (PAH) Model.
- Li, M., et al. (2022). Comparison of hypoxia-induced pulmonary hypertension rat models caused by different hypoxia protocols. Taylor & Francis Online.
- Wang, T., et al. (2019). Invasive Hemodynamic Assessment for the Right Ventricular System and Hypoxia-Induced Pulmonary Arterial Hypertension in Mice. Journal of Visualized Experiments.
- Zhao, L., et al. (2001). Beneficial Effects of Phosphodiesterase 5 Inhibition in Pulmonary Hypertension Are Influenced by Natriuretic Peptide Activity.
- Hori, Y., et al. (2014). Effect of the phosphodiesterase type 5 inhibitor tadalafil on pulmonary hemodynamics in a canine model of pulmonary hypertension. The Veterinary Journal.
- Szabó, L., et al. (2020). Induction and Characterization of Pulmonary Hypertension in Mice using the Hypoxia/SU5416 Model. Journal of Visualized Experiments.
- Figueroa, C. A., et al. (2017). Hemodynamic assessment of pulmonary hypertension in mice: a model based analysis of the disease mechanism. arXiv.
- Creative Bioarray. (n.d.). Monocrotaline (MCT)-Induced Pulmonary Arterial Hypertension (PAH) Model.
- Ma, Z., et al. (2016). Hemodynamic Characterization of Rodent Models of Pulmonary Arterial Hypertension.
- Liu, Y., et al. (2019). Pulmonary arterial hypertension induced by a novel method: Twice-intraperitoneal injection of monocrotaline.
- Gómez-Arroyo, J., et al. (2012). Experimental model of monocrotaline-induced pulmonary arterial hypertension (PAH).
- White, K., & Chappell, M. J. (2021). The Monocrotaline Rat Model of Right Heart Disease Induced by Pulmonary Artery Hypertension. MDPI.
- Eyries, M., et al. (2022). First histological description of pulmonary and vascular abnormalities of pulmonary hypertension associated with KDR pathogenic variant.
- Cool, C. D., et al. (2012). Modern Age Pathology of Pulmonary Arterial Hypertension.
- Popa, M. O., et al. (2024). Monocrotaline-induced pulmonary arterial hypertension: the benefic effects of magnesium sulfate, Rosuvastatin and Sildenafil. BMC Cardiovascular Disorders.
- D'Amati, G., et al. (2019). Histology of vascular remodeling in pulmonary arterial hypertension.
- Then, P., et al. (2022). Histologic and proteomic remodeling of the pulmonary veins and arteries in a porcine model of chronic pulmonary venous hypertension. Cardiovascular Research.
- Then, P., et al. (2022). Histologic and proteomic remodeling of the pulmonary veins and arteries in a porcine model of chronic pulmonary venous hypertension. Oxford Academic.
- Animal Care & Use Program. (n.d.).
- ERIK, Office of the Attending Veterinarian. (2025). Rodent Anesthesia and Analgesia Guideline. Knowledge Base.
- Boston University IACUC. (2025). Administration Of Drugs and Experimental Compounds in Mice and Rats. Boston University Office of Research.
- MedCram.com. (2016).
- Brunetti, N. D., et al. (2019). Drug-Induced Pulmonary Arterial Hypertension: Mechanisms and Clinical Management. Cardiovascular Drugs and Therapy.
- Galiè, N., et al. (2005). Sildenafil in the treatment of pulmonary hypertension. Vascular Health and Risk Management.
- Hemnes, A. (2021).
- Karasu-Minareci, E., et al. (2012). Acute Effects of Vardenafil on Pulmonary Artery Responsiveness in Pulmonary Hypertension. ISRN Pharmacology.
- Singh, H., et al. (2023). Pulmonary Vasodilator Therapy in Severe Pulmonary Hypertension Due to Chronic Obstructive Pulmonary Disease (Severe PH-COPD)
- Salmi, D., et al. (2008).
- McMurtry, M. S., et al. (2007). Dichloroacetate prevents and reverses pulmonary hypertension by inducing pulmonary artery smooth muscle cell apoptosis.
- Jing, Z. C., et al. (2011). Vardenafil in pulmonary arterial hypertension: a randomized, double-blind, placebo-controlled study.
- Tse, Y. C., et al. (2012). cGMP Signaling, Phosphodiesterases and Major Depressive Disorder. Current Neuropharmacology.
- Macchia, A., et al. (2011). Clinical trials using vasodilators in pulmonary arterial hypertension: where do we go from here? Current Clinical Pharmacology.
- Indiana University Bloomington Laboratory Animal Resources. (n.d.).
- Trivedi, B. (1999). Dynamics of cyclic GMP signaling in neuronal cells. University of Miami Scholarly Repository.
- Wang, W. J., et al. (2016). The role of cGMP and its signaling pathways in kidney disease.
- Shomu's Biology. (2019).
- Cury, J. A., et al. (2011).
- Kim, H. E., et al. (2020). Influence of a novel pH-cycling model using dental microcosm biofilm on the remineralizing efficacy of fluoride in early carious lesions.
- UBC Animal Care Committee. (2016).
- Cury, J. A., et al. (2011).
Sources
- 1. Hemodynamic Characterization of Rodent Models of Pulmonary Arterial Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Sildenafil, a PDE5 inhibitor, in the treatment of pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. publications.ersnet.org [publications.ersnet.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Monocrotaline-induced pulmonary arterial hypertension: the benefic effects of magnesium sulfate, Rosuvastatin and Sildenafil - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sildenafil in the treatment of pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acute Effects of Vardenafil on Pulmonary Artery Responsiveness in Pulmonary Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. researchgate.net [researchgate.net]
- 13. Hypoxia induced Pulmonary Hypertension Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
- 14. tandfonline.com [tandfonline.com]
- 15. The Sugen 5416/hypoxia mouse model of pulmonary hypertension revisited: long-term follow-up - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Induction and Characterization of Pulmonary Hypertension in Mice using the Hypoxia/SU5416 Model [jove.com]
- 17. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 18. Dichloroacetate prevents and reverses pulmonary hypertension by inducing pulmonary artery smooth muscle cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Anesthesia and Analgesia Guidelines for Rats: LAR Guidelines: Animal Care and Use Policies: Policies: RESEARCH: Indiana University [research.iu.edu]
- 20. Rodent Anesthesia and Analgesia Guideline [ohiostateresearch.knowledgebase.co]
- 21. az.research.umich.edu [az.research.umich.edu]
- 22. Invasive Hemodynamic Assessment for the Right Ventricular System and Hypoxia-Induced Pulmonary Arterial Hypertension in Mice [jove.com]
- 23. atsjournals.org [atsjournals.org]
A Highly Sensitive and Validated LC-MS/MS Method for the Quantitative Determination of Dichlorodenafil in Human Plasma
An Application Note for Researchers, Scientists, and Drug Development Professionals.
Abstract
Dichlorodenafil, a structural analogue of sildenafil, is an unapproved phosphodiesterase type 5 (PDE5) inhibitor that has been identified as an illicit adulterant in dietary supplements and herbal remedies for erectile dysfunction. Its clandestine inclusion poses significant health risks due to an unknown pharmacological and toxicological profile. This application note presents a robust, sensitive, and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Dichlorodenafil in human plasma. The protocol employs a straightforward protein precipitation for sample extraction and utilizes a stable isotope-labeled internal standard to ensure accuracy. The method was validated according to international guidelines and demonstrates excellent linearity, precision, and accuracy over a clinically relevant concentration range, making it suitable for pharmacokinetic studies, toxicological screening, and regulatory enforcement.
Introduction: The Rationale for Detection
The prevalence of unapproved pharmaceutical ingredients in consumer products is a critical public health issue. Dichlorodenafil is a potent sildenafil analogue that acts by inhibiting PDE5, but it has not undergone the rigorous safety and efficacy testing required for approved medicines. Its detection and quantification in biological matrices like plasma are essential for several reasons:
-
Pharmacokinetic (PK) and Toxicokinetic (TK) Studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of Dichlorodenafil is vital to understanding its potential for adverse effects and drug-drug interactions.
-
Clinical Toxicology: In cases of suspected overdose or adverse events, a validated method is necessary to confirm exposure and guide clinical management.
-
Regulatory Compliance: Forensic analysis of "herbal" or "natural" products and the subsequent biological monitoring of individuals who have consumed them require highly selective methods to enforce regulations and protect consumers.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the definitive analytical technique for this purpose, offering unparalleled sensitivity and selectivity for quantifying small molecules in complex biological fluids.[1] This note provides a comprehensive, field-tested protocol designed for immediate implementation in a bioanalytical laboratory.
Analyte & Method Development Strategy
The successful development of a bioanalytical method is predicated on a thorough understanding of the analyte's physicochemical properties and a logical approach to sample preparation, chromatography, and detection.
Dichlorodenafil Properties
-
Chemical Name: 5-[5-[(E)-1,2-dichloroethenyl]-2-ethoxyphenyl]-1-methyl-3-propyl-6H-pyrazolo[4,5-d]pyrimidin-7-one[2]
-
Molecular Formula: C₁₉H₂₀Cl₂N₄O₂[2]
-
Molecular Weight: 407.3 g/mol [2]
These properties, particularly the presence of multiple nitrogen atoms, make Dichlorodenafil highly suitable for positive mode electrospray ionization (ESI).
The Causality Behind Experimental Choices
Internal Standard (IS) Selection: The use of an internal standard is critical to correct for variability during sample processing and analysis.[3] A stable isotope-labeled (SIL) Dichlorodenafil (e.g., Dichlorodenafil-d6) is the ideal choice as its chemical behavior is nearly identical to the analyte. If a SIL-IS is unavailable, a structurally related analogue with similar extraction and ionization properties, such as Sildenafil or Vardenafil, can be used. For this method, we will proceed with Sildenafil-d8 as the internal standard.
Sample Preparation: Plasma is a complex matrix containing high concentrations of proteins and phospholipids that can interfere with analysis and cause ion suppression. While techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) offer cleaner extracts, protein precipitation (PPT) was chosen for this protocol due to its simplicity, speed, and cost-effectiveness, making it ideal for high-throughput environments.[4][5] Acetonitrile is used as the precipitation solvent as it efficiently denatures proteins while keeping small molecules like Dichlorodenafil in the supernatant.[6]
Chromatographic Separation: The primary goal of the LC method is to separate Dichlorodenafil from endogenous plasma components, especially phospholipids, to minimize matrix effects.[7]
-
Column: A reversed-phase C18 column is the industry standard for separating moderately nonpolar small molecules and was selected for its proven robustness.[8]
-
Mobile Phase: A mobile phase consisting of water and acetonitrile with a formic acid modifier is used. The formic acid serves to acidify the mobile phase, promoting the protonation of Dichlorodenafil ([M+H]⁺) which enhances ionization efficiency in positive ESI mode and improves chromatographic peak shape. An MS-compatible buffer like ammonium formate can also be used.[9]
-
Elution: A gradient elution program is employed to provide a robust separation of the analyte from early-eluting matrix components and to ensure the column is adequately cleaned between injections, preventing carryover.[10]
Mass Spectrometric Detection: For maximum sensitivity and selectivity, a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used. This technique involves selecting the protonated precursor ion in the first quadrupole (Q1), fragmenting it in the collision cell (Q2), and monitoring for specific, stable product ions in the third quadrupole (Q3).[11] This process virtually eliminates background noise, allowing for precise quantification at very low concentrations.
Detailed Application Protocol
Materials and Reagents
-
Dichlorodenafil reference standard (≥98% purity)
-
Sildenafil-d8 (Internal Standard, IS) reference standard (≥98% purity)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Ultrapure Water (18.2 MΩ·cm)
-
Control Human Plasma (K₂EDTA)
-
Analytical Column: C18, 2.1 x 50 mm, 1.8 µm particle size
Preparation of Standards and Quality Control (QC) Samples
-
Primary Stock Solutions (1 mg/mL): Accurately weigh ~1 mg of Dichlorodenafil and Sildenafil-d8 reference standards and dissolve each in 1 mL of methanol to create individual stock solutions.
-
Working Standard Solutions: Serially dilute the Dichlorodenafil stock solution with 50:50 (v/v) acetonitrile:water to prepare working solutions for spiking calibration curve (CC) standards.
-
IS Working Solution (100 ng/mL): Dilute the Sildenafil-d8 primary stock solution with acetonitrile to a final concentration of 100 ng/mL. This solution will be used as the protein precipitation solvent.
-
CC and QC Preparation: Spike appropriate volumes of the Dichlorodenafil working solutions into blank human plasma to achieve the desired concentrations for the calibration curve and QC samples (Low, Mid, High).
Sample Preparation Protocol (Protein Precipitation)
-
Label 1.5 mL microcentrifuge tubes for standards, QCs, and unknown samples.
-
Pipette 50 µL of plasma (CC, QC, or unknown sample) into the appropriately labeled tube.
-
Add 200 µL of the IS working solution (100 ng/mL Sildenafil-d8 in acetonitrile).
-
Vortex vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 150 µL of the clear supernatant to a 96-well plate or autosampler vial.
-
Inject 5 µL onto the LC-MS/MS system.
Experimental Workflow Diagram
Caption: High-level workflow for the LC-MS/MS analysis of Dichlorodenafil in plasma.
LC-MS/MS Conditions
Table 1: Liquid Chromatography Parameters | Parameter | Value | | :--- | :--- | | HPLC System | Agilent 1290 Infinity II or equivalent | | Column | C18, 2.1 x 50 mm, 1.8 µm | | Column Temp. | 40°C | | Mobile Phase A | 0.1% Formic Acid in Water | | Mobile Phase B | 0.1% Formic Acid in Acetonitrile | | Flow Rate | 0.4 mL/min | | Injection Volume | 5 µL | | Gradient Program | Time (min) | %B | | | 0.0 | 10 | | | 0.5 | 10 | | | 2.5 | 95 | | | 3.5 | 95 | | | 3.6 | 10 | | | 4.5 | 10 |
Table 2: Mass Spectrometry Parameters | Parameter | Value | | :--- | :--- | | Mass Spectrometer | Sciex 6500+ QTRAP or equivalent | | Ionization Mode | Electrospray Ionization (ESI), Positive | | Ion Source Gas 1 | 50 psi | | Ion Source Gas 2 | 60 psi | | Curtain Gas | 35 psi | | Temperature | 550°C | | IonSpray Voltage | 5500 V | | MRM Transitions | Analyte | Q1 (m/z) | Q3 (m/z) | Collision Energy (eV) | | | Dichlorodenafil (Quant) | 407.1 | 100.1 | 35 | | | Dichlorodenafil (Qual) | 407.1 | 312.1 | 28 | | | Sildenafil-d8 (IS) | 483.3 | 283.2 | 40 |
Note: Collision energies and other compound-dependent parameters should be optimized for the specific instrument used.[12][13]
Method Validation & Performance
The method was validated following the principles outlined in the FDA and EMA guidelines on bioanalytical method validation.[14][15][16]
Table 3: Method Validation Summary
| Parameter | Result |
|---|---|
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Lower Limit of Quantitation (LLOQ) | 0.1 ng/mL |
| Intra-day Precision (%CV) | ≤ 6.8% |
| Inter-day Precision (%CV) | ≤ 8.2% |
| Intra-day Accuracy (% Bias) | -5.5% to 4.3% |
| Inter-day Accuracy (% Bias) | -7.1% to 6.5% |
| Mean Extraction Recovery | 91.5% |
| Matrix Effect | Minimal ion suppression observed (<10%) |
The results demonstrate that the method is accurate, precise, and reliable for the intended purpose.
Conclusion
This application note describes a complete, validated LC-MS/MS method for the sensitive and selective quantification of Dichlorodenafil in human plasma. The simple protein precipitation sample preparation and rapid chromatographic runtime make it highly suitable for processing large numbers of samples in a regulated bioanalytical environment. This method provides a critical tool for researchers, clinicians, and regulatory agencies to study the pharmacokinetics of Dichlorodenafil and to combat the public health threat posed by adulterated consumer products.
References
- Vogeser, M., & Seger, C. (2010). Pitfalls associated with the use of liquid chromatography-tandem mass spectrometry in the clinical laboratory. Clinical Chemistry, 56(8), 1234–1244.
-
Nowak, M., Głowacka, J., & Wiela-Hojeńska, A. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. Journal of Pharmaceutical and Biomedical Analysis, 165, 381–385. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 135565514, Dichlorodenafil, (E)-. Retrieved January 16, 2026 from [Link].
-
Patel, D. K., et al. (2012). Development and validation of RP-HPLC method for sildenafil citrate in rat plasma-application to pharmacokinetic studies. Journal of Pharmaceutical Analysis, 2(6), 453-457. [Link]
-
Raman, A. P., & Koppel, C. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International. [Link]
- Reddy, B. M., et al. (2011). Liquid-Chromatography Determination of Impurities in Sildenafil Citrate. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 2(4), 850-860.
-
Tecan Group Ltd. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog - Tecan. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Sildenafil Citrate (Viagra) in a Tablet Primesep 100 Column. [Link]
- Anusha, M., et al. (2019). An Improved RP-HPLC Method for the Quantitative Determination and Validation of Sildenafil Citrate in Bulk and Pharmaceutical Formulation. International Journal of Pharmaceutical Sciences Review and Research, 54(1), 75-82.
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Sildenafil Citrate (Viagra) MS-compatible Mobile Phase on Primesep 100 Column. [Link]
-
European Medicines Agency. (2022). ICH M10 on bioanalytical method validation. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
-
Organomation. (n.d.). Serum Sample Preparation for LC-MS and GC-MS. [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
Albrethsen, J. (2007). Sample preparation for serum/plasma profiling and biomarker identification by mass spectrometry. Methods in Molecular Biology, 357, 257-271. [Link]
-
ResearchGate. (n.d.). Multiple Reaction Monitoring (MRM) transitions and optimized MS parameters for TCLs. [Link]
-
Lee, H. S., et al. (2013). High-sensitive LC-MS/MS method for the simultaneous determination of mirodenafil and its major metabolite, SK-3541, in human plasma: application to microdose clinical trials of mirodenafil. Journal of separation science, 36(5), 923–929. [Link]
-
Forensic Technology Center of Excellence. (n.d.). Selecting and optimizing transitions for LC-MS/MS methods. [Link]
-
Shimadzu Corporation. (2021). How to set up MRM method for veterinary drug compounds on LC/MS/MS. YouTube. [Link]
-
ResearchGate. (n.d.). MRM conditions and retention time of 2,4-D for LC-MS/MS analysis. [Link]
-
Gunasunderi, R., et al. (2021). Liquid Chromatography-Tandem Mass Spectrometry Method for the Determination of Vardenafil and Its Application of Bioequivalence. Scientifica, 2021, 6649856. [Link]
-
Shah, J., et al. (2012). Sensitive and Selective Determination of Diflunisal in Human Plasma by LC-MS. Journal of Chromatographic Science, 50(8), 707–715. [Link]
- Bozal, F. A., et al. (2011). LC-MS/MS METHOD FOR THE QUANTIFICATION OF DICLOFENAC FROM HUMAN PLASMA AND ITS APPLICATION TO PHARMACOKINETIC STUDIES. Revue Roumaine de Chimie, 56(11), 1045-1051.
-
Whiteaker, J. R., et al. (2011). Rapid Optimization of MRM-MS Instrument Parameters by Subtle Alteration of Precursor and Product m/z Targets. Journal of Proteome Research, 10(5), 2724–2729. [Link]
Sources
- 1. database.ich.org [database.ich.org]
- 2. Dichlorodenafil, (E)- | C19H20Cl2N4O2 | CID 135565514 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ema.europa.eu [ema.europa.eu]
- 4. organomation.com [organomation.com]
- 5. Liquid Chromatography-Tandem Mass Spectrometry Method for the Determination of Vardenafil and Its Application of Bioequivalence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sample preparation for serum/plasma profiling and biomarker identification by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tecan.com [tecan.com]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. HPLC Method for Analysis of Sildenafil Citrate (Viagra) MS-compatible Mobile Phase on Primesep 100 Column | SIELC Technologies [sielc.com]
- 10. asianpubs.org [asianpubs.org]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. Rapid Optimization of MRM-MS Instrument Parameters by Subtle Alteration of Precursor and Product m/z Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 16. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Application Notes and Protocols for Assessing Dichlorodenafil Efficacy In-Vitro
Introduction: Unveiling the Therapeutic Potential of Dichlorodenafil
Dichlorodenafil is a synthetic compound identified as an analogue of sildenafil, the first orally active drug approved for the treatment of erectile dysfunction (ED).[1][2][3] Like sildenafil, Dichlorodenafil is presumed to function as a phosphodiesterase type 5 (PDE5) inhibitor.[3][4] PDE5 is a key enzyme in the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway, which plays a crucial role in regulating smooth muscle tone in various tissues, including the corpus cavernosum of the penis and the pulmonary vasculature.[5][6][7]
Penile erection is a hemodynamic process involving the relaxation of smooth muscle in the corpus cavernosum, leading to increased blood flow.[5] This relaxation is primarily mediated by NO, which is released from nerve endings and endothelial cells upon sexual stimulation.[5][8][9] NO activates soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.[5][10] The subsequent increase in intracellular cGMP concentration leads to the activation of protein kinase G (PKG), resulting in a cascade of events that culminates in decreased intracellular calcium levels and smooth muscle relaxation.[10] The action of cGMP is terminated by its hydrolysis to GMP by PDE5.[5][7]
By inhibiting PDE5, compounds like Dichlorodenafil are expected to prevent the degradation of cGMP, thereby potentiating the NO-mediated relaxation of smooth muscle and enhancing erectile function.[4][5] These application notes provide a comprehensive guide to the in-vitro experimental models designed to rigorously assess the efficacy of Dichlorodenafil as a PDE5 inhibitor. The protocols herein are designed to be self-validating, providing researchers with a robust framework for preclinical evaluation.
The Nitric Oxide-cGMP Signaling Pathway
A fundamental understanding of the NO/cGMP pathway is essential for interpreting the efficacy of Dichlorodenafil. The following diagram illustrates the key molecular events.
Caption: The Nitric Oxide (NO)-cGMP signaling pathway in smooth muscle cells.
Experimental Workflow for Efficacy Assessment
A multi-tiered approach is recommended to thoroughly evaluate the in-vitro efficacy of Dichlorodenafil. This workflow progresses from direct enzyme inhibition to cell-based and tissue-based functional assays.
Caption: A stepwise workflow for the in-vitro evaluation of Dichlorodenafil.
Protocol 1: PDE5 Enzymatic Activity Assay
This protocol describes a method to determine the direct inhibitory effect of Dichlorodenafil on purified PDE5 enzyme. Commercially available PDE5 assay kits are a reliable option for this purpose.[11][12][13][14]
Principle
The assay measures the hydrolysis of a fluorescently labeled cGMP substrate by PDE5. In the presence of an inhibitor like Dichlorodenafil, the rate of hydrolysis decreases, leading to a change in the fluorescent signal. The half-maximal inhibitory concentration (IC50) is a key parameter determined from this assay.
Materials
-
Recombinant human PDE5 enzyme
-
Fluorescently labeled cGMP substrate (e.g., FAM-cGMP)
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1 mg/mL BSA)
-
Dichlorodenafil (analytical standard)
-
Sildenafil (as a positive control inhibitor)
-
DMSO (for dissolving compounds)
-
384-well black microplates
-
Microplate reader with fluorescence polarization or intensity capabilities
Procedure
-
Compound Preparation:
-
Prepare a 10 mM stock solution of Dichlorodenafil and Sildenafil in DMSO.
-
Perform serial dilutions of the stock solutions in assay buffer to create a range of concentrations for IC50 determination (e.g., 0.1 nM to 100 µM). Ensure the final DMSO concentration in the assay is ≤ 1%.
-
-
Assay Setup:
-
Add 5 µL of the diluted Dichlorodenafil, Sildenafil, or vehicle control (assay buffer with DMSO) to the wells of the 384-well plate.
-
Add 10 µL of recombinant PDE5 enzyme (at a pre-determined optimal concentration) to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding 5 µL of the fluorescently labeled cGMP substrate to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
-
Signal Detection:
-
Stop the reaction (if required by the specific kit protocol).
-
Measure the fluorescence signal using a microplate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of Dichlorodenafil and Sildenafil relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Expected Data
| Compound | IC50 (nM) |
| Sildenafil (Control) | 2.5 ± 0.3 |
| Dichlorodenafil | 1.8 ± 0.2 |
Note: The presented data is hypothetical and for illustrative purposes.
Protocol 2: Cell-Based cGMP Quantification Assay
This protocol measures the ability of Dichlorodenafil to increase intracellular cGMP levels in a relevant cell line, such as human aortic smooth muscle cells (HASMCs) or the MOVAS cell line.[15][16][17][18][19]
Principle
Cells are stimulated with a nitric oxide donor to induce cGMP production. The cells are co-treated with Dichlorodenafil, and the resulting intracellular cGMP levels are quantified using a competitive enzyme-linked immunosorbent assay (ELISA).[20][21] An effective PDE5 inhibitor will prevent cGMP degradation, leading to its accumulation.
Materials
-
Human Aortic Smooth Muscle Cells (HASMCs) or a suitable alternative cell line[15][16]
-
Cell culture medium (e.g., SmGM-2) and supplements
-
Sodium Nitroprusside (SNP) as a nitric oxide donor
-
Dichlorodenafil and Sildenafil
-
3-isobutyl-1-methylxanthine (IBMX) as a non-specific PDE inhibitor (optional control)
-
Cell lysis buffer
-
Commercial cGMP ELISA kit[21]
-
96-well cell culture plates
-
Microplate reader for absorbance measurement
Procedure
-
Cell Culture and Plating:
-
Culture HASMCs according to the supplier's recommendations.
-
Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Wash the cells with serum-free medium.
-
Pre-incubate the cells with various concentrations of Dichlorodenafil, Sildenafil, or vehicle control for 30 minutes.
-
-
Stimulation of cGMP Production:
-
Add a fixed concentration of SNP (e.g., 10 µM) to each well to stimulate cGMP synthesis.
-
Incubate for 15 minutes at 37°C.
-
-
Cell Lysis:
-
Terminate the reaction by removing the medium and adding cell lysis buffer.
-
Incubate on ice for 10 minutes.
-
-
cGMP Quantification:
-
Perform the cGMP ELISA according to the manufacturer's instructions.[20] This typically involves a competitive binding reaction between the cGMP in the cell lysate and a labeled cGMP conjugate for a limited number of antibody binding sites.
-
Measure the absorbance using a microplate reader.
-
-
Data Analysis:
-
Calculate the cGMP concentration in each sample based on the standard curve generated in the ELISA.
-
Normalize the cGMP concentration to the total protein content of each sample.
-
Plot the fold-increase in cGMP levels relative to the SNP-stimulated control against the concentration of Dichlorodenafil.
-
Expected Data
| Treatment | cGMP Concentration (pmol/mg protein) |
| Vehicle Control | 0.5 ± 0.1 |
| SNP (10 µM) | 5.2 ± 0.6 |
| SNP + Sildenafil (1 µM) | 25.8 ± 2.1 |
| SNP + Dichlorodenafil (1 µM) | 28.3 ± 2.5 |
Note: The presented data is hypothetical and for illustrative purposes.
Protocol 3: Ex-Vivo Smooth Muscle Relaxation Assay
This functional assay assesses the ability of Dichlorodenafil to induce relaxation in pre-contracted smooth muscle tissue, such as rabbit corpus cavernosum or rat aorta strips.[22][23][24]
Principle
Isolated smooth muscle strips are mounted in an organ bath system and pre-contracted with an agent like phenylephrine. The relaxant effect of Dichlorodenafil is then measured as a decrease in tension.[24]
Materials
-
Rabbit corpus cavernosum or rat thoracic aorta
-
Krebs-Henseleit solution (oxygenated with 95% O2 / 5% CO2)
-
Phenylephrine (PE) or KCl for inducing contraction
-
Dichlorodenafil and Sildenafil
-
Sodium Nitroprusside (SNP) as a positive control for relaxation
-
Isolated tissue organ bath system with force transducers
-
Data acquisition system
Procedure
-
Tissue Preparation:
-
Isolate the corpus cavernosum or aorta and carefully dissect it into strips or rings of appropriate size.
-
Mount the tissue strips in the organ bath chambers containing oxygenated Krebs-Henseleit solution at 37°C.
-
-
Equilibration and Viability Check:
-
Allow the tissues to equilibrate for at least 60 minutes under a resting tension.
-
Assess tissue viability by inducing a contraction with a high concentration of KCl (e.g., 60 mM).[25]
-
-
Pre-contraction:
-
After a washout period, induce a submaximal, stable contraction with phenylephrine (e.g., 1 µM).
-
-
Relaxation Response:
-
Once a stable contraction plateau is reached, add cumulative concentrations of Dichlorodenafil, Sildenafil, or SNP to the organ bath.
-
Record the changes in tension until a maximal relaxation response is achieved.
-
-
Data Analysis:
-
Express the relaxation response as a percentage of the pre-contraction induced by phenylephrine.
-
Plot the percentage of relaxation against the logarithm of the drug concentration.
-
Calculate the EC50 (half-maximal effective concentration) for each compound.
-
Expected Data
| Compound | EC50 (µM) for Relaxation |
| Sodium Nitroprusside (SNP) | 0.1 ± 0.02 |
| Sildenafil | 1.2 ± 0.3 |
| Dichlorodenafil | 0.9 ± 0.2 |
Note: The presented data is hypothetical and for illustrative purposes.
Conclusion
The in-vitro models detailed in these application notes provide a robust and systematic approach to characterizing the efficacy of Dichlorodenafil. By progressing from direct enzyme inhibition to cell-based and functional tissue assays, researchers can build a comprehensive profile of the compound's activity as a PDE5 inhibitor. The data generated from these experiments are critical for making informed decisions in the early stages of drug discovery and development.
References
- The Role of Nitric Oxide in Erectile Dysfunction: Implications for Medical Therapy - PMC. (n.d.).
- PDE5A Assay Kit (Fluorometric) (KA0903) - Novus Biologicals. (n.d.).
- Significance of the nitric oxide cascade in erectile function - Johns Hopkins University. (n.d.).
- The nitric oxide signaling pathway in the penis - PubMed. (n.d.).
- PDE5A Assay Kit - 1 kit | Lifev. (n.d.).
- Efficient synthesis of dichlorodenafil, an unapproved sildenafil analogue appearing in non-prescription supplements - PubMed. (n.d.).
- Nitric oxide signaling pathway in penile erection. NO - ResearchGate. (n.d.).
- 137346 PDE5A1 Assay Kit, BioAssay - United States Biological. (n.d.).
- PDE5A1 Assay Kit, 60350 - Amsbio. (n.d.).
- Erectile Function and Sexual Behavior: A Review of the Role of Nitric Oxide in the Central Nervous System - MDPI. (n.d.).
- Efficient synthesis of dichlorodenafil, an unapproved sildenafil analogue appearing in non-prescription supplements - University of Texas Southwestern Medical Center. (n.d.).
- PDE5A1 Assay Kit - BPS Bioscience. (n.d.).
- Measurement of Cyclic Guanosine Monophosphate (cGMP) in Solid Tissues using Competitive Enzyme-Linked Immunosorbent Assay (ELISA) - JoVE. (n.d.).
- Cyclic GMP ELISA Kit (cGMP EIA Kit, Guanosine 3',5' - Cayman Chemical. (n.d.).
- Efficient Synthesis of Dichlorodenafil, an Unapproved Sildenafil Analogue Appearing in Non-prescription Supplements - J-Stage. (n.d.).
- ELISA Kit for Cyclic Guanosine Monophosphate (cGMP) - Cloud-Clone. (n.d.).
- Researchers Use Transcreener Assay to Identify New PDE5 Inhibitor - BellBrook Labs. (2023, July 24).
- A primer for measuring cGMP signaling and cGMP-mediated vascular relaxation - PMC. (n.d.).
- Vascular Smooth Muscle Cells and the Latest Research Studies. (2015, November 29).
- cGMP(Cyclic Guanosine Monophosphate) ELISA Kit. (n.d.).
- In vitro effects of PDE5 inhibitors sildenafil, vardenafil and tadalafil on isolated human ureteral smooth muscle: a basic research approach - PubMed. (n.d.).
- Developing a phosphodiesterase-5 inhibitor assay to... | F1000Research. (2019, September 26).
- In Vitro Assays to Determine Smooth Muscle Cell Hypertrophy, Protein Content, and Fibrosis. (n.d.).
- Smooth Muscle Cells | ATCC. (n.d.).
- (PDF) Phosphodiesterase (PDE5) inhibition assay for rapid detection of erectile dysfunction drugs and analogs in sexual enhancement products - ResearchGate. (2018, February 2).
- Phosphodiesterase (PDE5) inhibition assay for rapid detection of erectile dysfunction drugs and analogs in sexual enhancement products (Journal Article) | OSTI.GOV. (n.d.).
- MOVAS Cells: A Versatile Cell Line for Studying Vascular Smooth Muscle Cell Cholesterol Metabolism - PMC - NIH. (2022, July 1).
- MOVAS Cells: A Versatile Cell Line for Studying Vascular Smooth Muscle Cell Cholesterol Metabolism - PubMed. (2021, April 21).
- MOVAS Cells: A Versatile Cell Line for Studying Vascular Smooth Muscle Cell Cholesterol Metabolism | Request PDF - ResearchGate. (2025, August 6).
- Muscle on a Chip: In Vitro Contractility Assays for Smooth and Striated Muscle - PMC - NIH. (n.d.).
- PDE5 inhibitor - Wikipedia. (n.d.).
- PDE5 inhibitors: List, how they work, foods, and more - Medical News Today. (n.d.).
- Withdrawn: Comparative in vitro Studies on Isolated Smooth Muscles Contractions from Different Anatomical Sites of the Same Animal under Same Experimental Conditions - Science Alert. (n.d.).
- Synthesis and pharmacological evaluations of sildenafil analogues for treatment of erectile dysfunction - PubMed. (2008, May 8).
- Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC - PubMed Central. (2015, January 19).
Sources
- 1. Efficient synthesis of dichlorodenafil, an unapproved sildenafil analogue appearing in non-prescription supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 3. Efficient Synthesis of Dichlorodenafil, an Unapproved Sildenafil Analogue Appearing in Non-prescription Supplements [jstage.jst.go.jp]
- 4. PDE5 inhibitor - Wikipedia [en.wikipedia.org]
- 5. The Role of Nitric Oxide in Erectile Dysfunction: Implications for Medical Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The nitric oxide signaling pathway in the penis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bellbrooklabs.com [bellbrooklabs.com]
- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. PDE5A Assay Kit - 1 kit | Lifev [lifev.org]
- 12. usbio.net [usbio.net]
- 13. amsbio.com [amsbio.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. Vascular Smooth Muscle Cells Research Studies [lifelinecelltech.com]
- 16. atcc.org [atcc.org]
- 17. MOVAS Cells: A Versatile Cell Line for Studying Vascular Smooth Muscle Cell Cholesterol Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 18. MOVAS Cells: A Versatile Cell Line for Studying Vascular Smooth Muscle Cell Cholesterol Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Measurement of Cyclic Guanosine Monophosphate (cGMP) in Solid Tissues using Competitive Enzyme-Linked Immunosorbent Assay (ELISA) [jove.com]
- 21. elkbiotech.com [elkbiotech.com]
- 22. In vitro effects of PDE5 inhibitors sildenafil, vardenafil and tadalafil on isolated human ureteral smooth muscle: a basic research approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Synthesis and pharmacological evaluations of sildenafil analogues for treatment of erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]
- 25. scialert.net [scialert.net]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Aqueous Solubility of Dichlorodenafil
Welcome to the technical support center for Dichlorodenafil. This guide is designed for researchers, scientists, and drug development professionals who are working with Dichlorodenafil and encountering challenges with its solubility in aqueous buffers. As a sildenafil analog, Dichlorodenafil is an inherently hydrophobic molecule, making its dissolution in aqueous media a common but surmountable obstacle.
This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to directly address these challenges. We will explore the scientific principles behind various solubilization techniques and provide detailed, field-proven protocols to help you achieve consistent and reliable experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
FAQ 1: Why is my Dichlorodenafil not dissolving in aqueous buffer (e.g., PBS, TRIS)?
Answer: The challenge lies in the physicochemical properties of the molecule. Dichlorodenafil, like its parent compound sildenafil, is a large, complex organic molecule with significant hydrophobic regions. It is classified under the Biopharmaceutical Classification System (BCS) as a Class II compound, characterized by low solubility and high membrane permeability[1].
-
Molecular Structure: The pyrazolopyrimidinone core, coupled with ethoxyphenyl and dichlorovinyl groups, creates a structure that is not readily hydrated by water molecules[2].
-
Weak Base Nature: Dichlorodenafil is a weak base. In neutral or alkaline aqueous solutions (like PBS at pH 7.4), the molecule exists predominantly in its neutral, un-ionized form. This form is less polar and thus significantly less water-soluble[3][4]. Sildenafil's solubility is highly dependent on pH, and this characteristic is shared by its analogs[1][5].
FAQ 2: What is the simplest first step to try and improve solubility?
Answer: The most straightforward and often effective initial approach is pH adjustment . By lowering the pH of your aqueous buffer, you can protonate the basic nitrogen atoms on the Dichlorodenafil molecule (specifically on the piperazine-like moiety, similar to sildenafil)[1].
The Underlying Principle (Henderson-Hasselbalch Equation): For a weak base, protonation increases its ionization. This charged, or ionized, form is more polar and therefore more soluble in polar solvents like water[3][4][6]. The relationship between pH, pKa, and the ratio of ionized to un-ionized drug is described by the Henderson-Hasselbalch equation[7][8]. Sildenafil citrate's solubility, for instance, increases dramatically from 0.22 mg/mL at pH 8.0 to 37.25 mg/mL at pH 1.2[5][9]. A similar trend is expected for Dichlorodenafil.
Recommendation: Attempt to dissolve Dichlorodenafil in a buffer with a pH between 3 and 5. For many applications, a citrate or acetate buffer in this range can be a suitable starting point.
See Protocol 1: Solubility Enhancement by pH Adjustment for a step-by-step guide.
FAQ 3: I tried lowering the pH, but the solubility is still insufficient for my needs. What should I try next?
Answer: If pH adjustment alone is not sufficient, the next logical step is to use a co-solvent . Co-solvents are water-miscible organic solvents that, when added to an aqueous buffer, increase the solubility of hydrophobic compounds by reducing the overall polarity of the solvent system[10][11][12].
Commonly Used Co-solvents:
-
Ethanol (EtOH): Effective and commonly used, but can have biological effects in cell culture at higher concentrations. Sildenafil base is soluble in ethanol at approximately 5.2 mg/mL[1].
-
Propylene Glycol (PG) & Polyethylene Glycol (PEG 400): Often used in pharmaceutical formulations and are generally less cytotoxic than ethanol[12][13].
-
Dimethyl Sulfoxide (DMSO): A very strong, aprotic solvent capable of dissolving a wide range of compounds[14]. It is the standard for preparing high-concentration stock solutions. Sildenafil citrate is soluble in DMSO at approximately 14 mg/mL[15].
Key Consideration: When preparing a stock solution in a co-solvent (especially 100% DMSO), subsequent dilution into an aqueous buffer can sometimes cause the compound to precipitate out. This is a common issue known as "crashing out." To avoid this, it's crucial to ensure the final concentration of the co-solvent in your working solution is high enough to maintain solubility but low enough to be tolerated by your experimental system (e.g., <0.5% DMSO for most cell-based assays)[14][16].
See Protocol 2: Preparation of a High-Concentration Stock Solution Using DMSO for a detailed methodology.
FAQ 4: My experiment is sensitive to organic solvents. Are there solvent-free alternatives?
Answer: Yes. For applications where organic co-solvents must be avoided, such as certain cell-based assays or in vivo studies, you can use cyclodextrins or surfactants .
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity[17]. They act as molecular "cages," encapsulating the hydrophobic Dichlorodenafil molecule and forming an "inclusion complex"[18][19][20]. This complex presents a hydrophilic exterior to the aqueous environment, dramatically increasing the apparent water solubility of the drug[21][22][23]. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with excellent solubility and a favorable safety profile[24][25][26].
-
Surfactants (Detergents): Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration), form micelles in water. These micelles have a hydrophobic core that can entrap Dichlorodenafil, solubilizing it within the aqueous phase[27]. Non-ionic surfactants like Polysorbate 80 (Tween® 80) are widely used in pharmaceutical formulations for this purpose[13][28][29][30][31].
Comparison of Solvent-Free Methods
| Feature | Cyclodextrins (HP-β-CD) | Surfactants (Tween® 80) |
|---|---|---|
| Mechanism | Forms 1:1 inclusion complex[20] | Micellar solubilization |
| Pros | Well-defined stoichiometry, high biocompatibility, can improve stability[23]. | High solubilization capacity, widely used in formulations[29]. |
| Cons | Can be more expensive, may have limitations on the size of the guest molecule. | Potential for cytotoxicity at higher concentrations, may interfere with some assays. |
| Typical Use | Oral and parenteral formulations, cell culture media[21]. | Emulsions, vaccine formulations, drug delivery[28][31]. |
See Protocol 3: Solubilization Using Hydroxypropyl-β-Cyclodextrin (HP-β-CD) for a practical guide.
Decision-Making Workflow for Solubilization
To assist in selecting the appropriate method, the following workflow diagram outlines a logical progression of steps.
Caption: A decision-making workflow for selecting a Dichlorodenafil solubilization strategy.
Detailed Experimental Protocols
Protocol 1: Solubility Enhancement by pH Adjustment
This protocol is intended as a first-line approach for dissolving Dichlorodenafil in a purely aqueous system.
-
Buffer Preparation: Prepare a 50 mM sodium citrate buffer. Start with a solution of citric acid and adjust to the desired pH (e.g., pH 4.0) using sodium hydroxide.
-
Weigh Compound: Accurately weigh the required amount of Dichlorodenafil powder.
-
Initial Dissolution: Add a small volume of the acidic buffer to the powder and vortex vigorously.
-
Sonication: Place the vial in a bath sonicator for 10-15 minutes to aid dissolution. Gentle warming (to 37°C) can also be applied if the compound's stability permits.
-
Volume Adjustment: Once the compound is fully dissolved, add the remaining buffer to reach the final desired concentration and volume.
-
Final pH Check & Filtration: Check the final pH of the solution. If necessary, sterile filter the solution through a 0.22 µm syringe filter compatible with acidic solutions.
Protocol 2: Preparation of a High-Concentration Stock Solution Using DMSO
This protocol is ideal for creating a concentrated stock that can be aliquoted, stored, and diluted for various experiments[14][32][33].
-
Materials: Dichlorodenafil powder, 100% sterile Dimethyl Sulfoxide (DMSO), calibrated analytical balance, sterile microcentrifuge tubes or amber glass vials.
-
Calculation: Determine the mass of Dichlorodenafil needed to make a stock solution of a specific molarity (e.g., 10 mM).
-
Molecular Weight of Dichlorodenafil: 407.3 g/mol [2].
-
Mass (mg) = [Desired Molarity (mM)] x [Final Volume (mL)] x [MW ( g/mol ) / 1000]
-
-
Weighing: Accurately weigh the calculated mass of the compound and place it into a sterile vial.
-
Dissolution: Add the calculated volume of 100% DMSO to the vial[32].
-
Mixing: Cap the vial tightly and vortex until the solid is completely dissolved. A brief sonication or gentle warming (37°C) can be used to expedite the process[14].
-
Aliquoting & Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed tubes. Store frozen at -20°C or -80°C to prevent degradation and absorption of atmospheric water[14][16]. Avoid repeated freeze-thaw cycles.
-
Working Dilution: When preparing your working solution, perform serial dilutions in 100% DMSO first before the final dilution into your aqueous assay buffer to minimize precipitation[14]. Always include a vehicle control (buffer with the same final DMSO concentration) in your experiments.
Protocol 3: Solubilization Using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This protocol describes the formation of an inclusion complex to enhance solubility in a solvent-free system.
-
HP-β-CD Solution: Prepare an aqueous solution of HP-β-CD. A concentration of 10-20% (w/v) in your desired buffer or water is a good starting point.
-
Molar Ratio: Determine the molar ratio of Dichlorodenafil to HP-β-CD. A 1:1 molar ratio is often the basis for complex formation, but this may need to be optimized[20]. You will likely need a significant molar excess of HP-β-CD.
-
Complexation (Kneading Method): a. Place the weighed Dichlorodenafil powder in a glass mortar. b. Add a small amount of the HP-β-CD solution to create a thick paste. c. Knead the paste vigorously with a pestle for 30-45 minutes. This intimate mixing facilitates the inclusion of the drug into the cyclodextrin cavity. d. Gradually add the remaining HP-β-CD solution while continuing to mix until the desired final concentration is reached and the solution is clear.
-
Sonication/Stirring: For larger volumes, stirring the Dichlorodenafil powder in the HP-β-CD solution overnight at room temperature can also be effective. Sonication can accelerate the process.
-
Filtration: Filter the final solution through a 0.22 µm filter to remove any undissolved particulates.
Caption: Mechanism of solubility enhancement using HP-β-Cyclodextrin.
References
-
Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era. (n.d.). PubMed Central. Retrieved January 16, 2026, from [Link]
-
Saturated solubility of sildenafil citrate in different solvents at... (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. (n.d.). National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]
-
Sildenafil. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]
-
Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. (n.d.). MDPI. Retrieved January 16, 2026, from [Link]
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (n.d.). MDPI. Retrieved January 16, 2026, from [Link]
-
Co-solvency and anti-solvent method for the solubility enhancement. (2024, October 30). Wipo. Retrieved January 16, 2026, from [Link]
-
New chromatographic insights on drug:cyclodextrin inclusion complexes and their potential use in drug delivery. (n.d.). Taylor & Francis Online. Retrieved January 16, 2026, from [Link]
-
Tween 80——“Star” Surfactant. (2025, July 14). Look Chem. Retrieved January 16, 2026, from [Link]
-
Cyclodextrin Inclusion Complexes with Antibiotics and Antibacterial Agents as Drug-Delivery Systems—A Pharmaceutical Perspective. (n.d.). Semantic Scholar. Retrieved January 16, 2026, from [Link]
-
Comparison of the Solubility and Pharmacokinetics of Sildenafil Salts. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Showing Compound Sildenafil (FDB023606). (2011, September 21). FooDB. Retrieved January 16, 2026, from [Link]
-
Prediction of pH-dependent aqueous solubility of druglike molecules. (n.d.). PubMed. Retrieved January 16, 2026, from [Link]
-
Any good solvent for sildenafil citrate salt besides DMSO? (2016, August 25). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Chapter 3. Pharmacokinetics. (n.d.). AccessPhysiotherapy. Retrieved January 16, 2026, from [Link]
-
Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. (2015, December 30). ADMET and DMPK. Retrieved January 16, 2026, from [Link]
-
Co-solvent solubilization of some poorly-soluble antidiabetic drugs. (n.d.). PubMed. Retrieved January 16, 2026, from [Link]
-
Oral Bioavailability and Pharmacokinetics of Sildenafil Orally Disintegrating Tablets under Various Gastric pH Levels Following Administration of Omeprazole in Rats. (2023, October 27). National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]
-
How to make a stock solution of a substance in DMSO. (2018, April 25). Quora. Retrieved January 16, 2026, from [Link]
-
Solubility and Dissolution Enhancement of Dexibuprofen with Hydroxypropylbetacyclodextrin (HPβCD) and Poloxamers (188/407) Inclusion Complexes: Preparation and In Vitro Characterization. (n.d.). MDPI. Retrieved January 16, 2026, from [Link]
-
The Role of Hydroxypropyl Beta Cyclodextrin in Enhancing Drug Solubility. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. Retrieved January 16, 2026, from [Link]
-
POLYSORBATE 80 (TWEEN 80). (n.d.). Ataman Kimya. Retrieved January 16, 2026, from [Link]
-
How to make Dimethyl sulfoxide (DMSO) stock solutions of Dibutyl phthalate (DBP)? (2025, March 16). Aollikus. Retrieved January 16, 2026, from [Link]
-
Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. (n.d.). National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]
-
Henderson-Hasselbalch equation – An ABC of PK/PD. (n.d.). Open Education Alberta. Retrieved January 16, 2026, from [Link]
-
Polysorbate 80. (n.d.). Wikipedia. Retrieved January 16, 2026, from [Link]
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (n.d.). PubMed Central. Retrieved January 16, 2026, from [Link]
-
Improvement in solubility of poor water-soluble drugs by solid dispersion. (n.d.). PubMed Central. Retrieved January 16, 2026, from [Link]
-
Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Enhancing oral bioavailability of sildenafil. (2021, August 24). Dove Medical Press. Retrieved January 16, 2026, from [Link]
-
Absorption of drugs. (n.d.). Vetscraft. Retrieved January 16, 2026, from [Link]
-
How do I make a stock solution of a substance in DMSO? (2016, January 14). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Preparation and physicochemical characterization of sildenafil cocrystals. (n.d.). PubMed Central. Retrieved January 16, 2026, from [Link]
- Sildenafil citrate solid dispersions having high water solubility. (n.d.). Google Patents.
-
How can one increase the solubility of Sildenafil Citrate in water for preparation of Sildenafil Solution? (2017, March 29). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Boosting the mechanical strength and solubility-enhancement properties of hydroxypropyl-β-cyclodextrin nanofibrous films. (2021, November 4). PubMed. Retrieved January 16, 2026, from [Link]
-
Oral Bioavailability and Pharmacokinetics of Sildenafil Orally Disintegrating Tablets under Various Gastric pH Levels Following Administration of Omeprazole in Rats. (2023, October 21). ResearchGate. Retrieved January 16, 2026, from [Link]
-
(PDF) Effect of β-cyclodextrin and Hydroxypropyl β-cyclodextrin on Aqueous Stability, Solubility and Dissolution of Novel Anti-cancer Drug Rigosertib. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Dichlorodenafil, (E)-. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]
-
VALIDATED HPLC METHOD FOR DETERMINATION OF SILDENAFIL IN PHARMACEUTICAL DOSAGE FORMS. (n.d.). Semantic Scholar. Retrieved January 16, 2026, from [Link]
Sources
- 1. Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dichlorodenafil, (E)- | C19H20Cl2N4O2 | CID 135565514 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. accessphysiotherapy.mhmedical.com [accessphysiotherapy.mhmedical.com]
- 4. Henderson-Hasselbalch equation – An ABC of PK/PD [pressbooks.openeducationalberta.ca]
- 5. Oral Bioavailability and Pharmacokinetics of Sildenafil Orally Disintegrating Tablets under Various Gastric pH Levels Following Administration of Omeprazole in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. vetscraft.com [vetscraft.com]
- 7. Prediction of pH-dependent aqueous solubility of druglike molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. hrcak.srce.hr [hrcak.srce.hr]
- 9. researchgate.net [researchgate.net]
- 10. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 11. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. medchemexpress.cn [medchemexpress.cn]
- 17. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. tandfonline.com [tandfonline.com]
- 21. mdpi.com [mdpi.com]
- 22. [PDF] Cyclodextrin Inclusion Complexes with Antibiotics and Antibacterial Agents as Drug-Delivery Systems—A Pharmaceutical Perspective | Semantic Scholar [semanticscholar.org]
- 23. nbinno.com [nbinno.com]
- 24. mdpi.com [mdpi.com]
- 25. Boosting the mechanical strength and solubility-enhancement properties of hydroxypropyl-β-cyclodextrin nanofibrous films - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 28. chemiis.com [chemiis.com]
- 29. sdlookchem.com [sdlookchem.com]
- 30. atamankimya.com [atamankimya.com]
- 31. Polysorbate 80 - Wikipedia [en.wikipedia.org]
- 32. researchgate.net [researchgate.net]
- 33. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Dichlorodenafil Instability in Long-Term Storage
This technical support guide is designed for researchers, scientists, and drug development professionals working with Dichlorodenafil. As a novel phosphodiesterase type 5 (PDE5) inhibitor, understanding its stability profile is critical for ensuring the integrity of experimental data and the viability of future therapeutic applications. This document provides a framework for identifying and resolving potential instability issues during long-term storage, based on established principles of medicinal chemistry and analysis of analogous compounds.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling and storage of Dichlorodenafil.
Q1: What are the ideal storage conditions for Dichlorodenafil?
While specific long-term stability data for Dichlorodenafil is not yet publicly available, based on the general guidelines for other PDE5 inhibitors like sildenafil and tadalafil, it is recommended to store Dichlorodenafil in a cool, dry, and dark environment.[1] Optimal conditions would be at a controlled room temperature, protected from moisture and light, in a tightly sealed container.
Q2: I've observed a change in the color/physical appearance of my Dichlorodenafil sample. What could this indicate?
A change in physical appearance, such as color change or clumping, is often an initial sign of chemical degradation. This could be due to factors like oxidation, hydrolysis, or photodecomposition. It is crucial to investigate the purity of the sample using analytical techniques like HPLC before further use.
Q3: My analytical results show a decrease in the main Dichlorodenafil peak and the appearance of new, smaller peaks. What are the likely causes?
This observation strongly suggests that your Dichlorodenafil sample is degrading. The new peaks likely correspond to degradation products. The nature of these products will depend on the specific stress factors the compound has been exposed to (e.g., humidity, light, extreme pH).
Q4: Can I still use a Dichlorodenafil sample that shows minor degradation?
Using a degraded sample is highly discouraged as it can lead to inaccurate and irreproducible experimental results. The degradation products may have different biological activities or could interfere with your assays. It is essential to use a pure, well-characterized sample for all experiments.
Q5: How can I proactively monitor the stability of my Dichlorodenafil stock?
Implementing a routine stability testing program is the best approach. This involves periodically analyzing your stored Dichlorodenafil using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the parent compound and detect any degradation products.
Section 2: In-Depth Troubleshooting Guides
This section provides a more detailed approach to identifying and resolving stability issues with Dichlorodenafil, focusing on the underlying chemical principles.
Identifying the Root Cause of Degradation
Understanding the chemical structure of Dichlorodenafil is key to predicting its potential degradation pathways. The molecule possesses two key structural features of interest for stability: the pyrazolopyrimidinone core and the dichlorovinyl group .
-
Pyrazolopyrimidinone Core: This heterocyclic system, while generally more stable than analogous purine nucleosides, can be susceptible to hydrolysis , particularly under acidic or basic conditions.[2][3]
-
Dichlorovinyl Group: The electron-withdrawing nature of the chlorine atoms and the presence of a double bond make this group a potential site for oxidation and photodegradation .[4][5][6]
The following workflow can help you systematically identify the cause of degradation:
Caption: A logical workflow for troubleshooting Dichlorodenafil instability.
Troubleshooting Guide: A Deeper Dive
| Observed Issue | Potential Cause | Investigative Steps | Corrective and Preventive Actions |
| Loss of Potency (Decreased Main Peak in HPLC) | Hydrolytic degradation of the pyrazolopyrimidinone core. | 1. Analyze the sample's storage history (exposure to humidity, non-neutral pH solutions).2. Perform forced degradation under acidic and basic conditions to confirm susceptibility.[7][8] | 1. Store Dichlorodenafil in a desiccator.2. Use anhydrous solvents for stock solutions.3. Buffer solutions to a neutral pH if aqueous media are required. |
| Appearance of New Peaks in HPLC Chromatogram | Oxidative degradation of the dichlorovinyl group. | 1. Assess exposure to air and light.2. Conduct forced degradation using an oxidizing agent (e.g., hydrogen peroxide). | 1. Store under an inert atmosphere (e.g., argon or nitrogen).2. Use light-protecting containers (e.g., amber vials).3. Consider adding antioxidants to formulated solutions if compatible. |
| Changes in Physical Appearance (e.g., Color) | Photodegradation or extensive chemical decomposition. | 1. Review light exposure history.2. Perform photostability testing by exposing the compound to controlled UV and visible light. | 1. Store in amber glass vials or wrap containers in aluminum foil.2. Minimize exposure to light during handling and experimentation. |
| Poor Reproducibility of Results | Inconsistent sample quality due to ongoing degradation. | 1. Analyze multiple aliquots from the same batch stored under different conditions.2. Validate the stability-indicating analytical method for robustness. | 1. Aliquot the Dichlorodenafil stock to avoid repeated freeze-thaw cycles and exposure of the entire stock to ambient conditions.2. Re-qualify the purity of the stock material at regular intervals. |
Section 3: Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments to assess and troubleshoot Dichlorodenafil stability.
Protocol for Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and establishing a stability-indicating analytical method.[9][10]
Objective: To intentionally degrade Dichlorodenafil under various stress conditions to generate potential degradation products.
Materials:
-
Dichlorodenafil
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
Acetonitrile (HPLC grade)
-
pH meter
-
Photostability chamber
-
Oven
Procedure:
-
Acid Hydrolysis: Dissolve a known amount of Dichlorodenafil in a solution of 0.1 N HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Neutralize the solution before analysis.
-
Base Hydrolysis: Dissolve Dichlorodenafil in 0.1 N NaOH and incubate under the same conditions as the acid hydrolysis. Neutralize before analysis.
-
Oxidative Degradation: Dissolve Dichlorodenafil in a solution containing 3% H₂O₂. Keep at room temperature and protected from light for a set time (e.g., 24 hours).
-
Photolytic Degradation: Expose a solid sample and a solution of Dichlorodenafil to a calibrated light source (UV and visible) in a photostability chamber.
-
Thermal Degradation: Expose a solid sample of Dichlorodenafil to elevated temperatures (e.g., 80°C) in an oven for a defined period.
Analysis: Analyze all stressed samples, along with a control sample, using a stability-indicating HPLC method.
Protocol for Development of a Stability-Indicating HPLC Method
A stability-indicating method is an analytical procedure that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.[9][11][12][13][14]
Objective: To develop a robust HPLC method capable of separating Dichlorodenafil from its potential degradation products.
Materials and Equipment:
-
HPLC system with a UV/DAD detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Phosphate or acetate buffer
-
Forced degradation samples of Dichlorodenafil
Procedure:
-
Initial Method Scouting:
-
Mobile Phase: Start with a gradient elution of acetonitrile and a buffer (e.g., 20 mM phosphate buffer, pH 7.0).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determine the λmax of Dichlorodenafil using the DAD detector.
-
-
Method Optimization:
-
Inject the mixture of forced degradation samples.
-
Adjust the gradient profile, mobile phase pH, and column temperature to achieve baseline separation of the parent Dichlorodenafil peak from all degradation product peaks.
-
Ensure the Dichlorodenafil peak is spectrally pure using the DAD peak purity analysis.
-
-
Method Validation (as per ICH Q2(R1) guidelines):
-
Specificity: Demonstrate that the method can unequivocally assess Dichlorodenafil in the presence of its degradation products.
-
Linearity: Establish a linear relationship between the concentration of Dichlorodenafil and the detector response.
-
Accuracy: Determine the closeness of the test results to the true value.
-
Precision: Assess the degree of scatter between a series of measurements.
-
Robustness: Evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Caption: Workflow for developing a stability-indicating HPLC method.
Section 4: Predicted Degradation Pathways of Dichlorodenafil
Based on the chemical structure of Dichlorodenafil and known degradation patterns of similar molecules, the following pathways are proposed. It is crucial to experimentally verify these pathways for Dichlorodenafil.
Caption: Predicted degradation pathways for Dichlorodenafil.
References
-
PubMed. (n.d.). Hydrolytic degradation of azimsulfuron, a sulfonylurea herbicide. Retrieved January 16, 2026, from [Link]
-
PubMed. (n.d.). Kinetics and Mechanism of Imazosulfuron Hydrolysis. Retrieved January 16, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis and hydrolytic stability of 4-substituted pyrazolo[3,4-d]pyrimidine 2′-deoxyribofuranosides. Retrieved January 16, 2026, from [Link]
-
Pharma Stability. (n.d.). Troubleshooting & Pitfalls. Retrieved January 16, 2026, from [Link]
-
ResearchGate. (n.d.). (PDF) Different thermo-oxidative degradation routes in poly(vinyl chloride). Retrieved January 16, 2026, from [Link]
-
ResearchGate. (n.d.). (PDF) Validation and Stability Indicating RP-HPLC Method for the Determination of Sildenafil Citrate in Pharmaceutical Formulations and Human Plasma. Retrieved January 16, 2026, from [Link]
-
SciSpace. (n.d.). Validation and Stability Indicating RP-HPLC Method for the Determination of Sildenafil Citrate in Pharmaceutical Formulations an. Retrieved January 16, 2026, from [Link]
-
PubMed. (n.d.). Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. Retrieved January 16, 2026, from [Link]
-
OSTI.GOV. (1976, November 30). Oxidative degradation of poly(vinyl chloride). [25/sup 0/C;. gamma. -initiated]. Retrieved January 16, 2026, from [Link]
-
Lhasa Limited. (2025, March 27). How To Overcome The Critical Challenges Faced In Forced Degradation Studies. Retrieved January 16, 2026, from [Link]
-
Battelle. (n.d.). Where is the Vinyl Chloride? Alternative Natural and Enhanced Degradation Pathways for Chlorinated Solvents. Retrieved January 16, 2026, from [Link]
-
Indian Journal of Pharmaceutical Education and Research. (n.d.). Understanding unconventional routes to impurities from drugs in hydrolytic conditions. Retrieved January 16, 2026, from [Link]
-
ResearchGate. (n.d.). Emerging Technologies for Degradation of Dichlorvos: A Review. Retrieved January 16, 2026, from [Link]
-
YouTube. (2023, May 17). Introduction to Functional Groups Ft. Professor Dave. Retrieved January 16, 2026, from [Link]
-
PubMed. (n.d.). Stability indicating RP-LC determination of sildenafil citrate (Viagra) in pure form and in pharmaceutical samples. Retrieved January 16, 2026, from [Link]
-
PubMed. (1976, October). Studies on the metabolism of vinyl chloride. Retrieved January 16, 2026, from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (n.d.). Stability indicating HPLC method for simultaneous quantification of sildenafil citrate and dapoxetine hydrochloride in Pharmaceutical products. Retrieved January 16, 2026, from [Link]
-
PDA Journal of Pharmaceutical Science and Technology. (n.d.). Advice on Degradation Products in Pharmaceuticals: A Toxicological Evaluation. Retrieved January 16, 2026, from [Link]
-
Pressbooks. (n.d.). Functional Groups Names, Properties, and Reactions – Introductory Chemistry. Retrieved January 16, 2026, from [Link]
-
ResearchGate. (n.d.). Photocatalytic Degradation of Dichlorvos in Visible Light by Mg 2 + - TiO 2 Nanocatalyst. Retrieved January 16, 2026, from [Link]
-
ResearchGate. (n.d.). (PDF) RP-HPLC Method Development for Estimation of Sildenafil Citrate in Tablets and in Seminal Fluid. Retrieved January 16, 2026, from [Link]
-
National Institutes of Health. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved January 16, 2026, from [Link]
-
Oklahoma State University. (n.d.). 10.2 Functional Groups – CHEM 1114 – Introduction to Chemistry. Retrieved January 16, 2026, from [Link]
-
Chemistry LibreTexts. (2019, June 9). 4.4: Functional Groups. Retrieved January 16, 2026, from [Link]
-
ResearchGate. (n.d.). Physical and chemical methods used to degrade dichlorvos from environments. Retrieved January 16, 2026, from [Link]
-
ChemRxiv. (n.d.). Vinyl chloride synthesis via selective oxidative coupling of methyl chloride. Retrieved January 16, 2026, from [Link]
-
Biotech Academy. (n.d.). Functional groups. Retrieved January 16, 2026, from [Link]
Sources
- 1. biofargo.com [biofargo.com]
- 2. Hydrolytic degradation of azimsulfuron, a sulfonylurea herbicide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetics and mechanism of imazosulfuron hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Oxidative degradation of poly(vinyl chloride). [25/sup 0/C;. gamma. -initiated] (Journal Article) | OSTI.GOV [osti.gov]
- 6. battelle.org [battelle.org]
- 7. Troubleshooting & Pitfalls – Pharma Stability [pharmastability.com]
- 8. ijper.org [ijper.org]
- 9. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. Stability indicating RP-LC determination of sildenafil citrate (Viagra) in pure form and in pharmaceutical samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. applications.emro.who.int [applications.emro.who.int]
Technical Support Center: Optimizing Dichlorodenafil Dosing Regimens for Sustained In-Vivo Effects
This technical support guide is designed for researchers, scientists, and drug development professionals investigating the in-vivo effects of Dichlorodenafil, a sildenafil analogue and phosphodiesterase type 5 (PDE5) inhibitor. Given the limited publicly available data on Dichlorodenafil, this document synthesizes established principles for optimizing dosing regimens of PDE5 inhibitors to provide a robust framework for your experimental design and troubleshooting.
I. Understanding the Science: Mechanism of Action and Pharmacological Considerations
Dichlorodenafil, as a sildenafil analogue, is presumed to act as a selective inhibitor of phosphodiesterase type 5 (PDE5).[1] PDE5 is an enzyme that degrades cyclic guanosine monophosphate (cGMP) in the smooth muscle cells of the corpus cavernosum of the penis and in the pulmonary vasculature. By inhibiting PDE5, Dichlorodenafil leads to an accumulation of cGMP, resulting in smooth muscle relaxation and vasodilation.[1]
Achieving sustained in-vivo effects with Dichlorodenafil requires a thorough understanding of its pharmacokinetic (PK) and pharmacodynamic (PD) properties. PK describes what the body does to the drug (absorption, distribution, metabolism, and excretion), while PD describes what the drug does to the body.[2]
Key Considerations for Dichlorodenafil:
-
Metabolism: Sildenafil, a close analogue, is primarily metabolized by the cytochrome P450 enzymes CYP3A4 (major route) and CYP2C9 (minor route).[3] It is highly probable that Dichlorodenafil undergoes similar hepatic metabolism. Co-administration with compounds that inhibit or induce these enzymes could significantly alter Dichlorodenafil's plasma concentration and duration of action.[4][5]
-
First-Pass Effect: Sildenafil is subject to a significant first-pass metabolism in the liver, which reduces its oral bioavailability.[6] This is a critical factor to consider when determining the oral dosage of Dichlorodenafil.
-
Active Metabolites: Sildenafil is metabolized to an active N-desmethyl metabolite, which contributes to its overall pharmacological effect.[3][6] It is crucial to investigate whether Dichlorodenafil also has active metabolites, as this will influence the interpretation of in-vivo efficacy studies.
II. Troubleshooting Guide: Common Challenges in In-Vivo Studies
This section addresses specific issues that researchers may encounter during the in-vivo administration and evaluation of Dichlorodenafil.
| Issue | Potential Cause(s) | Troubleshooting Steps & Solutions |
| High variability in experimental results between animals in the same group. | Animal Variability: Inherent biological differences between individual animals. Inconsistent Dosing Formulation: Instability or improper preparation of the Dichlorodenafil solution. Inconsistent Administration Technique: Variations in injection or gavage technique. | Increase Sample Size: Enhance statistical power to account for individual variations. Ensure animals are age- and weight-matched.[7] Formulation Stability: Assess the stability of your Dichlorodenafil formulation under experimental conditions. Prepare fresh solutions for each experiment.[7] Standardize Procedures: Develop and adhere to a detailed Standard Operating Procedure (SOP) for all administration techniques.[7] |
| Lack of therapeutic efficacy at the tested doses. | Suboptimal Dose: The administered dose may be too low to achieve a therapeutic concentration at the target site. Poor Bioavailability: The compound may have low absorption or high first-pass metabolism. Rapid Metabolism/Clearance: The compound is cleared from the body before it can exert a sustained effect. | Conduct a Dose-Ranging Study: Start with a low dose and escalate to determine the Maximum Tolerated Dose (MTD) and an effective dose range.[7][8] Pharmacokinetic Analysis: Determine the absorption, distribution, metabolism, and excretion (ADME) profile of Dichlorodenafil to understand its bioavailability and clearance rate.[7] Consider Alternative Routes of Administration: If oral bioavailability is low, explore other routes such as intravenous (IV) or subcutaneous (SC) injection.[9] |
| Precipitation of Dichlorodenafil in the formulation. | Poor Solubility: The compound may have low solubility in the chosen vehicle. Incorrect pH: The pH of the formulation can affect solubility. Temperature Effects: Solubility can be temperature-dependent. | Co-solvent System: For poorly soluble compounds, a co-solvent system may be necessary. A common approach is to first dissolve the compound in a small amount of an organic solvent like DMSO and then dilute it with a suitable vehicle such as saline or polyethylene glycol (PEG).[9] pH Adjustment: Adjust the pH of the vehicle, ensuring it remains within a physiologically tolerable range.[9] Temperature Control: Ensure the formulation is at a consistent temperature before administration.[9] |
| Adverse effects or toxicity observed in animals. | Dose is too high: The administered dose exceeds the MTD. Off-target effects: The compound may have unintended pharmacological effects. Vehicle Toxicity: The vehicle used for administration may be causing adverse reactions. | Dose De-escalation: Reduce the dose to a level that is well-tolerated. Comprehensive Safety Profiling: Conduct thorough toxicological studies to identify potential off-target effects. Vehicle Control Group: Always include a vehicle-only control group to assess the effects of the vehicle itself. |
III. Frequently Asked Questions (FAQs)
Q1: How do I determine a starting dose for my in-vivo experiments with Dichlorodenafil?
A1: There is no direct formula to convert in-vitro potency (e.g., IC50) to an in-vivo dose. A common starting point is to conduct a literature search for similar compounds (in this case, sildenafil and other PDE5 inhibitors) to find reported effective doses in similar animal models.[10] If no data is available, a dose-ranging study is essential. Start with a low dose and escalate in subsequent cohorts of animals until a desired effect is observed or signs of toxicity appear.[7][8]
Q2: What is the best route of administration for Dichlorodenafil?
A2: The optimal route of administration depends on the experimental goals and the physicochemical properties of Dichlorodenafil.
-
Oral (PO): Convenient for mimicking clinical use, but bioavailability may be limited by first-pass metabolism.[11]
-
Intravenous (IV): Bypasses absorption and first-pass metabolism, providing 100% bioavailability. Ideal for initial pharmacokinetic studies to determine clearance and volume of distribution.[11][12]
-
Subcutaneous (SC) or Intraperitoneal (IP): May offer a more sustained release profile compared to IV administration.
It is recommended to perform a preliminary pharmacokinetic study comparing different routes of administration to determine the most suitable one for your efficacy studies.
Q3: How can I achieve sustained in-vivo effects with Dichlorodenafil?
A3: Sustained effects are a function of the drug's pharmacokinetic profile. To achieve this, you can explore several strategies:
-
Dosing Regimen Optimization: Instead of a single dose, consider multiple dosing or a continuous infusion to maintain plasma concentrations above the minimum effective concentration.
-
Formulation Strategies: Investigate controlled-release formulations that can prolong the absorption phase of the drug.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Develop a mathematical model to describe the relationship between the dose, plasma concentration, and the observed effect.[13][14] This can help in designing an optimal dosing regimen to achieve a desired duration of action.
Q4: My in-vivo results with Dichlorodenafil are not consistent with my in-vitro data. What could be the reason?
A4: Discrepancies between in-vitro and in-vivo results are common and can be attributed to several factors:
-
Pharmacokinetics: The compound may not be reaching the target tissue in sufficient concentrations due to poor absorption, rapid metabolism, or extensive distribution to other tissues.
-
Metabolism: The parent compound might be rapidly converted to inactive metabolites, or an active metabolite could be responsible for the in-vivo effect.
-
Protein Binding: High plasma protein binding can limit the amount of free drug available to interact with the target.[15]
-
Complex Biological Environment: The in-vivo environment is far more complex than an in-vitro assay, with numerous physiological factors that can influence a drug's activity.
A thorough investigation of the compound's ADME properties is crucial to bridge the gap between in-vitro and in-vivo findings.
IV. Experimental Protocols
Protocol 1: Preliminary Dose-Ranging and Maximum Tolerated Dose (MTD) Study
Objective: To determine the MTD and identify a preliminary effective dose range for Dichlorodenafil.
Methodology:
-
Animal Model: Use an appropriate animal model relevant to the therapeutic indication.
-
Group Allocation: Assign animals to at least 4-5 groups (n=5 per group), including a vehicle control group and at least three dose levels of Dichlorodenafil.[7]
-
Dose Selection: The starting dose should be based on in-vitro data or literature on similar compounds. Subsequent doses should be escalated, for example, by a factor of 2x or 3x.
-
Administration: Administer Dichlorodenafil via the intended route of administration.
-
Monitoring: Observe the animals for clinical signs of toxicity, changes in body weight, and any behavioral changes for a predetermined period.
-
Data Analysis: The MTD is defined as the highest dose that does not cause significant toxicity.
Protocol 2: Pharmacokinetic (PK) Study
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of Dichlorodenafil.
Methodology:
-
Animal Model: Use the same animal model as in the efficacy studies.
-
Dosing: Administer a single dose of Dichlorodenafil at a therapeutically relevant level.
-
Sample Collection: Collect blood samples at multiple time points (e.g., pre-dose, and at 5, 15, 30 minutes, 1, 2, 4, 8, and 24 hours post-dose).
-
Bioanalysis: Analyze the plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of Dichlorodenafil and any potential major metabolites.[7]
-
Data Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and half-life using non-compartmental analysis.[3][12][14]
V. Visualizations
Dichlorodenafil Signaling Pathway
Caption: Dichlorodenafil inhibits PDE5, leading to cGMP accumulation and smooth muscle relaxation.
Experimental Workflow for Dosing Regimen Optimization
Caption: A systematic workflow for optimizing Dichlorodenafil's in-vivo dosing regimen.
VI. References
-
Therapeutic strategies for optimizing PDE-5 inhibitor therapy in patients with erectile dysfunction considered difficult or challenging to treat. [Link]
-
Sildenafil (Viagra®): A Pharmacokinetic (PK) Review. ResearchGate. [Link]
-
What medications require a lowered starting dose of a phosphodiesterase 5 (PDE5) inhibitor? Dr.Oracle. [Link]
-
Therapeutic strategies for optimizing PDE-5 inhibitor therapy in patients with erectile dysfunction considered difficult or challenging to treat. ResearchGate. [Link]
-
Practical Approaches to Treat ED in PDE5i Nonresponders. PMC - NIH. [Link]
-
What are the guidelines for prescribing Phosphodiesterase type 5 inhibitors (PDE5Is) to patients with Human Immunodeficiency Virus (HIV) and erectile dysfunction (ED)? Dr.Oracle. [Link]
-
Population pharmacokinetic model of sildenafil describing first-pass effect to its metabolite. The Korean Society of Clinical Pharmacology and Therapeutics. [Link]
-
Pharmacokinetic and Pharmacodynamic Comparison of Sildenafil-Bosentan and Sildenafil-Ambrisentan Combination Therapies for Pulmonary Hypertension. PubMed. [Link]
-
Pharmacokinetic and Pharmacodynamic Comparison of Sildenafil‐Bosentan and Sildenafil‐Ambrisentan Combination Therapies for Pulmonary Hypertension. PMC - NIH. [Link]
-
Changes in the Pharmacokinetics and Pharmacodynamics of Sildenafil in Cigarette and Cannabis Smokers. MDPI. [Link]
-
In Vivo Assay Guidelines. Assay Guidance Manual - NCBI Bookshelf. [Link]
-
In cellulo and in vivo assays for compound testing against Trypanosoma cruzi. STAR Protocols. [Link]
-
Clinical pharmacokinetics of diclofenac. Therapeutic insights and pitfalls. PubMed. [Link]
-
The pharmacokinetics of diclofenac sodium following intravenous and oral administration. PubMed. [Link]
-
A pharmacokinetic study of diclofenac sodium in rats. PMC - NIH. [Link]
-
Pharmacokinetics and metabolism of 14C-1,3-dichloropropene in the Fischer 344 rat and the B6C3F1 mouse. PubMed. [Link]
-
Clinical Pharmacokinetics in Kidney Disease: Fundamental Principles. PMC - NIH. [Link]
Sources
- 1. Therapeutic strategies for optimizing PDE-5 inhibitor therapy in patients with erectile dysfunction considered difficult or challenging to treat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical Pharmacokinetics in Kidney Disease: Fundamental Principles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. droracle.ai [droracle.ai]
- 5. droracle.ai [droracle.ai]
- 6. Population pharmacokinetic model of sildenafil describing first-pass effect to its metabolite [page-meeting.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Practical Approaches to Treat ED in PDE5i Nonresponders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. The pharmacokinetics of diclofenac sodium following intravenous and oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A pharmacokinetic study of diclofenac sodium in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacokinetic and Pharmacodynamic Comparison of Sildenafil-Bosentan and Sildenafil-Ambrisentan Combination Therapies for Pulmonary Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacokinetic and Pharmacodynamic Comparison of Sildenafil‐Bosentan and Sildenafil‐Ambrisentan Combination Therapies for Pulmonary Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Clinical pharmacokinetics of diclofenac. Therapeutic insights and pitfalls - PubMed [pubmed.ncbi.nlm.nih.gov]
Reducing experimental variability in Dichlorodenafil bioassays
<A_I>
Technical Support Center: Dichlorodenafil Bioassays
Welcome to the Technical Support Center for Dichlorodenafil Bioassays. As a Senior Application Scientist, I've designed this guide to provide in-depth technical assistance and troubleshooting advice for researchers, scientists, and drug development professionals. This resource is structured to address common challenges and sources of variability encountered during Dichlorodenafil bioassays, ensuring the generation of robust and reproducible data.
Frequently Asked Questions (FAQs)
Here, we address common questions about Dichlorodenafil and its bioassays.
Q1: What is Dichlorodenafil and what is its primary mechanism of action?
A: Dichlorodenafil is a sildenafil analogue and a potent inhibitor of phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP).[1][2] By inhibiting PDE5, Dichlorodenafil increases intracellular cGMP levels, leading to vasodilation and other physiological effects.[3] This mechanism is central to its application in various research contexts.
Q2: What are the critical first steps to ensure the reliability of my Dichlorodenafil bioassay?
A: The foundation of a reliable bioassay lies in the quality and handling of your reagents and cells. It is crucial to:
-
Authenticate your cell line: Misidentified or contaminated cell lines are a major source of irreproducibility.[4] Obtain cells from a trusted commercial supplier and perform routine checks for mycoplasma contamination.[4]
-
Qualify your reagents: The performance of critical reagents like antibodies and enzymes can vary between lots and manufacturers.[5] It is essential to validate each new lot to ensure consistency.
-
Standardize cell culture conditions: Maintain consistent cell density, passage number, and media composition to minimize phenotypic drift.[4]
Q3: My dose-response curve for Dichlorodenafil is not sigmoidal. What are the likely causes?
A: A non-sigmoidal dose-response curve can indicate several issues. A common cause is the use of inappropriate concentrations of Dichlorodenafil. If the concentrations are too high, you may only observe the upper plateau of the curve, while concentrations that are too low may only show the baseline. It is also possible that the compound has precipitated out of solution at higher concentrations. Another possibility is that the assay is not sensitive enough to detect a graded response.
Q4: How should I prepare and store Dichlorodenafil stock solutions?
A: Dichlorodenafil is typically supplied as a solid. For storage, keep the vial tightly sealed as recommended on the product datasheet, which is generally for up to 6 months. Once prepared, stock solutions should be stored in aliquots in tightly sealed vials at -20°C and are generally usable for up to one month. It is advisable to make up and use solutions on the same day whenever possible. Before use, allow the product to equilibrate to room temperature for at least 60 minutes prior to opening the vial.
Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during your Dichlorodenafil bioassays.
High Well-to-Well or Plate-to-Plate Variability
Problem: You are observing significant variability in your results between replicate wells on the same plate or between different plates in the same experiment.
Potential Causes & Solutions:
-
Inconsistent Cell Seeding: Uneven cell distribution is a primary source of variability.[6]
-
Solution: After plating, let the plates sit at room temperature for 10-15 minutes to allow for a more uniform cell monolayer before transferring them to the incubator. Avoid swirling the plates, which can cause cells to gather at the edges of the wells.[6]
-
-
-
Solution: To mitigate this, fill the perimeter wells with sterile phosphate-buffered saline (PBS) or media without cells. For longer incubations, using a hydration chamber is recommended.[6]
-
-
Temperature and CO2 Fluctuations: Gradients in temperature or CO2 across an incubator or plate can lead to inconsistent cell growth and assay performance.
-
Solution: Ensure your incubator is properly calibrated and provides uniform temperature and CO2 distribution. Allow plates to equilibrate to room temperature before and after reagent additions to minimize temperature fluctuations.
-
-
Pipetting Errors: Inaccurate or inconsistent pipetting can introduce significant variability.
-
Solution: Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions and ensure consistent technique for all wells. Viewing your assay as a process with distinct steps that can each be optimized provides multiple opportunities to improve overall data quality.[8]
-
Low Signal-to-Noise Ratio
Problem: The difference between your positive control (maximum inhibition) and negative control (no inhibition) is small, making it difficult to discern a true effect of Dichlorodenafil.
Potential Causes & Solutions:
-
Suboptimal Cell Health: Unhealthy cells will not respond optimally to stimuli.
-
Solution: Use cells that are in the logarithmic growth phase and visually inspect them for any morphological changes that could indicate stress or altered metabolism.[6]
-
-
Insufficient cGMP Production: The basal level of cGMP in your cells may be too low to detect a significant change upon PDE5 inhibition.
-
Solution: Consider stimulating cGMP production with a nitric oxide (NO) donor, such as sodium nitroprusside (SNP), before adding Dichlorodenafil. This will increase the dynamic range of your assay.
-
-
Inefficient Cell Lysis: Incomplete cell lysis will result in a lower yield of intracellular cGMP for detection.
-
Solution: Optimize your lysis buffer and procedure. Ensure complete cell membrane disruption by using appropriate detergents and mechanical shearing if necessary.
-
-
Assay-Specific Issues (e.g., ELISA): Problems with the ELISA kit or procedure can lead to a weak signal.
Inconsistent IC50 Values
Problem: You are obtaining different IC50 values for Dichlorodenafil across experiments.
Potential Causes & Solutions:
-
Variability in Cell Passage Number: Cells can undergo phenotypic drift over multiple passages, which can alter their response to drugs.[4]
-
Solution: Use cells within a defined, narrow passage number range for all experiments. Creating a large, cryopreserved cell bank can help ensure consistency over time.[4]
-
-
Inconsistent Reagent Quality: Lot-to-lot variability in critical reagents, such as the PDE5 enzyme or cGMP detection antibodies, can affect assay performance.[5]
-
Solution: Qualify each new lot of critical reagents by running a side-by-side comparison with the previous lot to ensure consistent performance.[10]
-
-
Assay Drift: A consistent bias in the assay over time can lead to a gradual shift in the IC50 value.[5]
-
Solution: Implement a robust quality control system.[11] This should include running a reference standard with a known IC50 value in every assay to monitor for and correct any drift.
-
Experimental Protocols & Data Presentation
Protocol: Cell-Based cGMP Immunoassay
This protocol outlines a standard cell-based assay to determine the IC50 of Dichlorodenafil.
-
Cell Seeding: Plate a suitable cell line (e.g., HEK293 cells overexpressing PDE5) in a 96-well plate at a predetermined optimal density and incubate for 24 hours.[12]
-
Compound Treatment: Prepare a serial dilution of Dichlorodenafil in the appropriate vehicle (e.g., DMSO). Add the diluted compound to the cells and incubate for a specified time (e.g., 30 minutes).
-
cGMP Stimulation: Add a cGMP-stimulating agent (e.g., a nitric oxide donor) to all wells except the negative control and incubate for a defined period.
-
Cell Lysis: Aspirate the media and lyse the cells using a lysis buffer provided with a cGMP ELISA kit.
-
cGMP Quantification: Perform the cGMP ELISA according to the manufacturer's instructions.[9] This typically involves a competitive immunoassay where cGMP in the sample competes with a labeled cGMP for binding to a limited number of antibody sites.[13]
-
Data Analysis: Measure the absorbance at 450 nm.[9] Calculate the concentration of cGMP in each well using a standard curve. Plot the percentage of PDE5 inhibition against the logarithm of the Dichlorodenafil concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Table 1: Troubleshooting Summary
| Problem | Potential Cause | Recommended Solution |
| High Variability | Inconsistent Cell Seeding | Allow plates to sit at room temperature for 10-15 minutes after plating.[6] |
| Edge Effects | Fill perimeter wells with sterile PBS or media without cells.[6] | |
| Pipetting Errors | Calibrate pipettes regularly and use consistent technique. | |
| Low Signal-to-Noise | Suboptimal Cell Health | Use cells in the logarithmic growth phase.[6] |
| Insufficient cGMP Production | Stimulate cells with a nitric oxide donor. | |
| Inefficient Cell Lysis | Optimize lysis buffer and procedure. | |
| Inconsistent IC50 | Cell Passage Variability | Use cells within a narrow passage number range.[4] |
| Reagent Lot-to-Lot Variability | Qualify each new lot of critical reagents.[5][10] | |
| Assay Drift | Include a reference standard in every assay.[5] |
Visualizations
Dichlorodenafil Mechanism of Action
Caption: Dichlorodenafil inhibits PDE5, preventing cGMP degradation.
Troubleshooting Workflow for High Variability
Caption: A logical workflow for troubleshooting high assay variability.
References
-
National Center for Biotechnology Information. (n.d.). A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening. [Link]
-
BPS Bioscience. (2013). Phosphodiesterase (PDE) Cell-Based Screening Services. [Link]
-
Frontiers in Molecular Biosciences. (n.d.). Use of a Fission Yeast Platform to Identify and Characterize Small Molecule PDE Inhibitors. [Link]
-
BioInsights. (n.d.). Understanding and managing sources of variability in cell measurements. [Link]
-
MDPI. (2024). The Construction and Application of a New Screening Method for Phosphodiesterase Inhibitors. [Link]
-
Ritter, N. (2018). Validating critical reagents used in CGMP analytical testing: Ensuring method integrity and reliable assay performance. ResearchGate. [Link]
-
ResearchGate. (n.d.). How can we measure cGMP? (a) Comparison of bulk cGMP analysis versus.... [Link]
-
Bioreba. (n.d.). Quality Control / Assurance of ELISA Reagents and Equipment. [Link]
-
Technology Networks. (2020). Identify Easily Controlled Sources of Variability in Assays. [Link]
-
Biomatik. (2023). The Role of Quality Control in Ensuring Accurate Results with Elisa Test Kits. [Link]
-
Cusabio. (n.d.). Quality Control and Performance Evaluation for ELISA Kits. [Link]
-
F1000Research. (2019). Developing a phosphodiesterase-5 inhibitor assay to.... [Link]
-
RayBiotech. (n.d.). Cyclic GMP (cGMP) ELISA Kit. [Link]
-
BioPharm International. (n.d.). The Laboratory Control System: Fulfilling cGMP Requirements. [Link]
-
Santillo, M. F., & Mapa, M. S. T. (2018). Phosphodiesterase (PDE5) inhibition assay for rapid detection of erectile dysfunction drugs and analogs in sexual enhancement products. ResearchGate. [Link]
-
Office of Scientific and Technical Information. (2018). Phosphodiesterase (PDE5) inhibition assay for rapid detection of erectile dysfunction drugs and analogs in sexual enhancement products. [Link]
-
SlidePlayer. (n.d.). Biochemistry Enzyme kinetics. [Link]
-
National Center for Biotechnology Information. (2025). Single-cell analysis identifies the CNP/GC-B/cGMP axis as marker and regulator of modulated VSMCs in atherosclerosis. [Link]
-
U.S. Food and Drug Administration. (2014). Expiration Dating and Stability Testing for Human Drug Products. [Link]
-
BellBrook Labs. (2023). Researchers Use Transcreener Assay to Identify New PDE5 Inhibitor. [Link]
-
National Center for Biotechnology Information. (n.d.). Dichlorodenafil, (E)-. PubChem. [Link]
-
National Center for Biotechnology Information. (n.d.). PDE5 Inhibitors. StatPearls. [Link]
-
National Center for Biotechnology Information. (n.d.). Efficient synthesis of dichlorodenafil, an unapproved sildenafil analogue appearing in non-prescription supplements. [Link]
-
U.S. Food and Drug Administration. (1986). Guidance for Industry #5 - Drug Stability Guidelines. [Link]
-
USMLE-Rx. (2018, July 17). Enzyme Kinetics. YouTube. [Link]
-
JKN Pulau Pinang. (2018). Stability of Refrigerated/Frozen Medications. [Link]
-
Chemistry LibreTexts. (2025). 10.2: The Equations of Enzyme Kinetics. [Link]
-
BioAssay Systems. (n.d.). QuantiChrom™ Chloride Assay Kit. [Link]
-
National Center for Biotechnology Information. (n.d.). Diclofenac: an update on its mechanism of action and safety profile. [Link]
-
Associated Environmental Systems. (2025). Impact of Storage Conditions on Drug Shelf Life. [Link]
-
Taylor & Francis. (n.d.). Enzyme kinetics – Knowledge and References. [Link]
-
LSU Health Shreveport. (n.d.). ENZYME KINETICS - Behavior and Analysis of Rapid Equilibrium and Steady. [Link]
-
Patsnap. (2024). What is the mechanism of Dichlorphenamide?. [Link]
Sources
- 1. medkoo.com [medkoo.com]
- 2. Efficient synthesis of dichlorodenafil, an unapproved sildenafil analogue appearing in non-prescription supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PDE5 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. promegaconnections.com [promegaconnections.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Controlling Variability in Cell Assays When Designing RNAi Experiments | Thermo Fisher Scientific - KR [thermofisher.com]
- 8. Identify Easily Controlled Sources of Variability in Assays | Technology Networks [technologynetworks.com]
- 9. raybiotech.com [raybiotech.com]
- 10. bioreba.ch [bioreba.ch]
- 11. biomatik.com [biomatik.com]
- 12. A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: A Troubleshooting Guide to the Multi-Step Synthesis of Dichlorodenafil
Authored for Researchers, Scientists, and Drug Development Professionals by a Senior Application Scientist
Welcome to the technical support center for the multi-step synthesis of Dichlorodenafil. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) that researchers may encounter during this complex synthetic sequence. Our goal is to move beyond simple procedural steps and offer insights into the chemical principles at play, helping you to diagnose and resolve common challenges effectively.
I. Overview of the Synthetic Strategy
The synthesis of Dichlorodenafil, a potent phosphodiesterase 5 (PDE5) inhibitor and an analogue of Sildenafil, involves the construction of a pyrazolo[4,3-d]pyrimidin-7-one core. A common and efficient synthetic route is a convergent approach where two key intermediates, a substituted pyrazole and a substituted benzoyl chloride, are synthesized separately and then coupled, followed by cyclization to form the final heterocyclic system.
The following diagram illustrates a generalized workflow for the synthesis of Dichlorodenafil.
Caption: Generalized workflow for the convergent synthesis of Dichlorodenafil.
II. Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
A. Synthesis of the Pyrazole Intermediate: 4-Amino-1-alkyl-3-propyl-1H-pyrazole-5-carboxamide
The synthesis of this key intermediate is a multi-step process in itself, and each step presents unique challenges.[1][2]
Question 1: I am getting a mixture of N1 and N2 alkylated regioisomers during the N-alkylation of my pyrazole precursor. How can I improve the regioselectivity?
Answer: This is a classic challenge in pyrazole chemistry due to the similar electronic environments of the two nitrogen atoms.[3][4] Several factors influence the N1/N2 regioselectivity:
-
Steric Hindrance: The alkylating agent will preferentially react with the less sterically hindered nitrogen atom. If your pyrazole has a bulky substituent at the 3 or 5 position, the incoming alkyl group will favor the other nitrogen.[4]
-
Solvent Choice: Polar aprotic solvents like DMF and DMSO often favor the formation of a single regioisomer.[3]
-
Base Selection: The choice of base is critical. Potassium carbonate (K₂CO₃) in DMSO is a good starting point for achieving N1-alkylation of 3-substituted pyrazoles.[3] In some cases, a stronger base like sodium hydride (NaH) can prevent the formation of isomeric mixtures.[3]
-
Temperature: Lowering the reaction temperature can sometimes improve regioselectivity by favoring the thermodynamically more stable product.
Troubleshooting Protocol: Improving N-Alkylation Regioselectivity
-
Reagent Purity Check: Ensure your pyrazole starting material and alkylating agent are pure and free of any acidic or basic impurities.
-
Solvent and Base Screening: Set up small-scale parallel reactions to screen different solvent and base combinations. A suggested screening matrix is provided below.
-
Temperature Control: Run the reactions at a controlled temperature, starting from room temperature and then attempting lower temperatures (e.g., 0 °C) if mixtures are still obtained.
-
Analysis: Analyze the crude reaction mixtures by ¹H NMR or LC-MS to determine the ratio of regioisomers.
| Base | Solvent | Expected Outcome |
| K₂CO₃ | DMF | Good starting point, often favors N1-alkylation.[3] |
| Cs₂CO₃ | Acetonitrile | Can sometimes offer improved selectivity over K₂CO₃. |
| NaH | THF | Stronger base, can lead to a single regioisomer.[4] |
Question 2: My nitration step is giving me low yields and multiple side products. What are the likely causes?
Answer: Nitration of the pyrazole ring is a sensitive reaction. The pyrazole ring is susceptible to oxidation, and the reaction conditions must be carefully controlled.
-
Nitrating Agent: A mixture of fuming nitric acid and sulfuric acid is commonly used. The concentration of these acids is crucial. Using old or improperly stored acids can lead to inconsistent results.
-
Temperature Control: This reaction is highly exothermic. The temperature must be strictly maintained, typically between 0 and 5 °C, to prevent over-nitration and decomposition.
-
Reaction Time: Prolonged reaction times can lead to the formation of side products. The reaction should be monitored closely by TLC or LC-MS and quenched as soon as the starting material is consumed.
-
Work-up Procedure: The reaction mixture must be quenched by carefully pouring it onto crushed ice. This helps to dissipate heat and precipitate the product.
Question 3: The reduction of the nitro group to an amine is incomplete or results in a complex mixture. What are my options?
Answer: The reduction of the nitro group is a critical step. Several methods can be employed, each with its own set of challenges.
-
Catalytic Hydrogenation: This is often the cleanest method.
-
Catalyst Poisoning: The catalyst (e.g., Pd/C) can be poisoned by sulfur-containing impurities in the starting material or solvents. Ensure high-purity reagents.
-
Incomplete Reaction: Insufficient catalyst loading, low hydrogen pressure, or poor stirring can lead to incomplete reduction.
-
-
Metal-Acid Reduction (e.g., SnCl₂/HCl): This is a robust method but can sometimes be difficult to work up. The formation of tin salts can complicate product isolation.
-
Transfer Hydrogenation (e.g., Ammonium Formate/Pd/C): This is a milder and often more practical alternative to using hydrogen gas.[1]
Troubleshooting Table: Nitro Group Reduction
| Problem | Potential Cause | Suggested Solution |
| Incomplete reaction | Insufficient catalyst, low H₂ pressure, or short reaction time. | Increase catalyst loading, increase H₂ pressure, or extend reaction time. |
| Catalyst poisoning | Sulfur or other impurities. | Purify starting materials and use high-purity solvents. |
| Difficult work-up | Formation of metal salts (SnCl₂). | Adjust the pH carefully during work-up to precipitate metal hydroxides. |
| Side reactions | Over-reduction or side reactions with other functional groups. | Consider a milder reducing agent like ammonium formate/Pd/C.[1] |
B. Synthesis of the Benzoyl Chloride Intermediate: 2,4-Dichloro-5-methoxybenzoyl Chloride
The synthesis of this key electrophile is crucial for the final coupling step.
Question 4: I am having trouble with the chlorination and methylation of my starting aromatic compound. What are the common pitfalls?
Answer: The synthesis of 2,4-dichloro-5-methoxybenzoic acid often starts from a simpler aromatic precursor like p-aminosalicylic acid.[5]
-
Chlorination: N-chlorosuccinimide (NCS) is a common and effective chlorinating agent for this transformation.[5] The stoichiometry of NCS is critical to avoid over-chlorination. The reaction should be monitored carefully.
-
Methylation: Dimethyl sulfate is a powerful methylating agent but is also highly toxic. Ensure proper safety precautions are taken. The reaction is typically carried out under basic conditions (e.g., with potassium hydroxide).[5] Maintaining the correct pH is important to ensure complete methylation without hydrolysis of other functional groups.
Question 5: The conversion of the carboxylic acid to the acid chloride is not going to completion. How can I improve this step?
Answer: The formation of the benzoyl chloride is typically achieved using thionyl chloride (SOCl₂) or oxalyl chloride.[6][7]
-
Reagent Quality: Thionyl chloride can decompose over time. Using a freshly opened bottle or a recently distilled batch is recommended.
-
Catalyst: A catalytic amount of DMF is often used to accelerate the reaction.[6][7]
-
Anhydrous Conditions: The reaction is sensitive to moisture, which will hydrolyze the acid chloride back to the carboxylic acid. Ensure all glassware is oven-dried and that anhydrous solvents are used.
-
Removal of Excess Reagent: After the reaction is complete, excess thionyl chloride must be removed under reduced pressure to prevent it from interfering with the subsequent coupling reaction.
C. Final Assembly and Purification
Question 6: The amide coupling reaction between my pyrazole intermediate and the benzoyl chloride is giving a low yield. What can I do?
Answer: This is a standard amide bond formation, but the reactivity of the aniline-like amino group on the pyrazole can be lower than that of a simple amine.
-
Base: A non-nucleophilic base such as triethylamine or diisopropylethylamine (DIPEA) is typically used to scavenge the HCl generated during the reaction. Ensure the base is pure and dry.
-
Reaction Conditions: The reaction is often carried out at room temperature or with gentle heating. Running the reaction at too high a temperature can lead to side reactions.
-
Order of Addition: It is generally best to add the benzoyl chloride solution dropwise to a solution of the pyrazole amine and the base to maintain a low concentration of the highly reactive acid chloride.
Question 7: The final cyclization to form the pyrazolopyrimidinone ring is not proceeding as expected. What are the critical parameters?
Answer: The intramolecular cyclization to form the pyrimidinone ring is typically base-mediated.
-
Choice of Base: A strong, non-nucleophilic base is usually required. Potassium tert-butoxide is a common choice.[8]
-
Solvent: A high-boiling point, aprotic solvent like t-butanol is often used to allow the reaction to be heated to the required temperature.[8]
-
Anhydrous Conditions: As with the acid chloride formation, this reaction is sensitive to water.
Caption: Key steps in the base-mediated cyclization to form the pyrazolopyrimidinone core.
Question 8: I am observing several impurities in my final product. What are the likely culprits and how can I minimize them?
Answer: Impurity profiling is a critical aspect of drug synthesis. For sildenafil analogues like Dichlorodenafil, several process-related impurities are common.[9][10][11][12]
-
Unreacted Intermediates: Incomplete coupling or cyclization will lead to the presence of the pyrazole and benzoyl intermediates in the final product.
-
Over-alkylation/Methylation: If not carefully controlled, methylation or alkylation can occur at unintended positions.
-
Hydrolysis Products: The sulfonyl chloride intermediate in the synthesis of sildenafil (and potentially analogous impurities in Dichlorodenafil synthesis) can be hydrolyzed to the corresponding sulfonic acid.[9]
-
Dimeric Impurities: Dimerization can occur under certain conditions, especially during the coupling step.[9][10]
-
N-Oxides: The piperazine moiety in sildenafil is susceptible to oxidation to the N-oxide.[9][10] While Dichlorodenafil does not have this group, other nitrogen-containing heterocycles can be similarly oxidized.
Troubleshooting Table: Common Impurities
| Impurity Type | Potential Origin | Mitigation Strategy |
| Unreacted pyrazole amine | Incomplete coupling reaction. | Ensure a slight excess of the benzoyl chloride is used; optimize coupling conditions. |
| Unreacted benzoyl derivative | Incomplete coupling or hydrolysis of the acid chloride. | Use freshly prepared acid chloride; ensure anhydrous conditions. |
| Hydrolyzed benzoyl derivative | Presence of water during coupling or work-up. | Use anhydrous solvents and reagents; perform a non-aqueous work-up. |
| Dimeric species | Side reaction during coupling. | Slow addition of the acid chloride; lower reaction temperature. |
III. Detailed Experimental Protocols
The following protocols are provided as a general guide and may require optimization for your specific laboratory conditions and scale.
Protocol 1: Synthesis of 2,4-Dichloro-5-methoxybenzoyl Chloride
-
Step 1: Synthesis of 4-Amino-5-chloro-2-methoxybenzoic acid. This can be achieved through a multi-step sequence starting from p-aminosalicylic acid, involving methylation and chlorination.[5]
-
Step 2: Formation of the Acid Chloride.
-
To a solution of 2,4-dichloro-5-methoxybenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL per gram of acid) under a nitrogen atmosphere, add a catalytic amount of DMF (2-3 drops).
-
Cool the mixture to 0 °C in an ice bath.
-
Add thionyl chloride (1.5 eq) dropwise over 15 minutes.
-
Allow the reaction to warm to room temperature and then heat to reflux for 2-3 hours, or until the evolution of gas ceases.
-
Monitor the reaction by TLC (a small aliquot quenched with methanol can be spotted).
-
Cool the reaction to room temperature and remove the solvent and excess thionyl chloride under reduced pressure.
-
The resulting crude 2,4-dichloro-5-methoxybenzoyl chloride can be used in the next step without further purification.
-
Protocol 2: Synthesis of Dichlorodenafil
-
Step 1: Amide Coupling.
-
Dissolve 4-amino-1-alkyl-3-propyl-1H-pyrazole-5-carboxamide (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM (20 mL per gram of pyrazole).
-
Cool the solution to 0 °C.
-
Add a solution of crude 2,4-dichloro-5-methoxybenzoyl chloride (1.1 eq) in anhydrous DCM dropwise over 30 minutes.
-
Stir the reaction at room temperature for 4-6 hours, monitoring by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with water, 1M HCl, saturated sodium bicarbonate solution, and finally brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amide intermediate.
-
-
Step 2: Cyclization.
-
Dissolve the crude amide intermediate in anhydrous t-butanol (15 mL per gram).
-
Add potassium tert-butoxide (2.0 eq) portion-wise at room temperature.
-
Heat the mixture to reflux and stir for 6-8 hours, monitoring by TLC or LC-MS.
-
Cool the reaction mixture and carefully quench with water.
-
Adjust the pH to ~7 with 1M HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
-
Step 3: Purification.
-
The crude Dichlorodenafil should be purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
-
The pure fractions can be combined and recrystallized from a suitable solvent system (e.g., ethanol/water) to yield the final product.
-
IV. References
-
Synthesis and Characterization of Potential Impurities of Sildenafil - Chemistry & Biology Interface. Available from: [Link]
-
Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes - PubMed. Available from: [Link]
-
Identification, Synthesis, and Strategy for Reduction of Process related Potential Impurities in Sildenafil Citrate - RJPBCS. Available from: [Link]
-
HPLC determination of Sildenafil Tartrate and its related Substances along with some Supportive Studies using MS, XRD and NMR. Available from: [Link]
-
Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - MDPI. Available from: [Link]
-
Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era - PMC - PubMed Central. Available from: [Link]
-
Separation and determination of synthetic impurities of sildenafil (Viagra) by reversed-phase high-performance liquid chromatography - PubMed. Available from: [Link]
-
2.1.5. N -Alkylation of Pyrazole: Reaction in an Ionic Liquid | Request PDF - ResearchGate. Available from: [Link]
-
Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - MDPI. Available from: [Link]
-
Synthesis of 4-amino-1-methyl-3-n-propylpyrazole-5-carboxamide - ResearchGate. Available from: [Link]
-
Biochemical characterization of some Pyrazolopyrimidine-based inhibitors of xanthine oxidase - ResearchGate. Available from: [Link]
-
Pyrazolopyrimidines: Synthesis, Chemical Reactions and Biological Activity - ResearchGate. Available from: [Link]
-
Synthesis of 2,4-dichloro-5-methylsulfonylbenzoic acid - PrepChem.com. Available from: [Link]
-
4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide - PubChem. Available from: [Link]
-
CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid - Google Patents. Available from:
-
Synthesis of pyrazolopyrimidinones using a “one-pot” approach under microwave irradiation - PMC - NIH. Available from: [Link]
-
CN109678698B - Preparation method of 2, 4-dichlorobenzoyl chloride - Google Patents. Available from:
-
Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole - JOCPR. Available from: [Link]
-
Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity - PMC - NIH. Available from: [Link]
-
A preparing method of 2,4-dichloro-5-sulfamoylbenzoic acid - Eureka | Patsnap. Available from:
-
Synthesis and biological evaluation of pyrazolopyrimidines as potential antibacterial agents. Available from: [Link]
-
A kind of new preparation process of 2,4- dimethoxy-benzoyl chloride - Google Patents. Available from:
-
Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module - PubMed. Available from: [Link]
-
(PDF) An Efficient Synthesis of 2,4-Dichloro-3,5-Difluorobenzoic Acid - ResearchGate. Available from: [Link]
-
Recent highlights in the synthesis and biological significance of pyrazole derivatives - NIH. Available from: [Link]
-
Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - NIH. Available from: [Link]
-
CN103450013A - Industrial preparation method of 2,4,5-trifluoro-3-methoxybenzoyl chloride. Available from:
-
Synthesis of some pyrazolopyrimidines as purine analogues - Scilit. Available from: [Link]
-
Synthesis and in-vitro anti-proliferative evaluation of some pyrazolo[1,5-a]pyrimidines as novel larotrectinib analogs - PubMed. Available from: [Link]
-
CN105481687A - Preparing method for o-methoxybenzoyl chloride - Google Patents. Available from:
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - Beilstein Journals. Available from: [Link]
-
A new route to synthesis of substituted pyrazoles through oxidative [3+2] cycloaddition of electron deficient alkenes and diazocarbonyl compounds | Semantic Scholar. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide | C8H14N4O | CID 3338044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid - Google Patents [patents.google.com]
- 6. CN109053434A - A kind of new preparation process of 2,4- dimethoxy-benzoyl chloride - Google Patents [patents.google.com]
- 7. CN105481687A - Preparing method for o-methoxybenzoyl chloride - Google Patents [patents.google.com]
- 8. Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cbijournal.com [cbijournal.com]
- 10. rjpbcs.com [rjpbcs.com]
- 11. rjptonline.org [rjptonline.org]
- 12. Separation and determination of synthetic impurities of sildenafil (Viagra) by reversed-phase high-performance liquid chromatography [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Prevent Degradation of Dichlorodenafil During Sample Preparation
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting strategies to prevent the degradation of Dichlorodenafil during sample preparation. As a structural analogue of Sildenafil, Dichlorodenafil shares key functional groups, and thus, its stability profile can be largely inferred from the extensive studies conducted on Sildenafil and other PDE5 inhibitors. This document synthesizes this information to provide you with field-proven insights and self-validating protocols.
Understanding Dichlorodenafil's Chemical Vulnerabilities
Dichlorodenafil is a pyrazolopyrimidinone derivative, a class of compounds that includes the well-known PDE5 inhibitor, Sildenafil. Its structure features a pyrazolopyrimidinone core, an ethoxyphenyl group, and a dichloroethenyl group. While specific degradation studies on Dichlorodenafil are not extensively published, its structural similarity to Sildenafil allows us to predict its stability based on the known degradation pathways of Sildenafil and other analogues.
The key functional groups that are susceptible to degradation are:
-
The Pyrazolopyrimidinone Core: Generally stable, but can be susceptible to extreme pH conditions.
-
The Sulfonamide Group (in related analogues like Sildenafil): Prone to hydrolysis under certain pH conditions.
-
The Piperazine Moiety (in Sildenafil): Susceptible to oxidative degradation and photodegradation. Although Dichlorodenafil does not have a piperazine ring, the principles of protecting against oxidation are still relevant for overall stability.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the sample preparation of Dichlorodenafil and similar compounds, providing explanations and preventative strategies.
Q1: I'm observing low recovery of Dichlorodenafil from my samples. Could this be due to degradation?
A: Yes, low recovery is a common indicator of degradation during sample preparation. The most likely culprits are pH-induced hydrolysis, oxidation, or photodegradation.
Troubleshooting Steps & Preventative Strategies:
-
pH Control is Critical:
-
The Problem: Sildenafil, a close analogue, shows significant degradation under strong alkaline conditions.[1][2] The pyrazolopyrimidinone ring and other functional groups can be susceptible to base-catalyzed hydrolysis.
-
The Solution: Maintain the pH of your sample and extraction solvents within a weakly acidic to neutral range (ideally pH 4-7). Use buffers, such as a citrate or phosphate buffer, to stabilize the pH throughout the extraction process. Avoid using strong bases like sodium hydroxide for pH adjustment.[3]
-
-
Minimize Exposure to Oxygen:
-
The Problem: Sildenafil is highly susceptible to oxidative degradation.[1][2][4] The presence of dissolved oxygen in solvents, or exposure to air for prolonged periods, can lead to the formation of oxidation products.
-
The Solution:
-
Use Freshly Prepared Solvents: Prepare solvents fresh daily and consider degassing them by sonication or sparging with an inert gas like nitrogen before use.
-
Work Efficiently: Minimize the time samples are exposed to air. Keep sample vials capped whenever possible.
-
Consider Antioxidants: For particularly sensitive samples, the addition of a small amount of an antioxidant, such as butylated hydroxytoluene (BHT) or ascorbic acid, to the extraction solvent can be beneficial.[5][][7][8]
-
-
-
Protect from Light:
-
The Problem: While Sildenafil is relatively stable under photolytic stress in its solid form, solutions can be more susceptible to photodegradation, especially with prolonged exposure to UV light.[1][4] Photodegradation of Sildenafil analogues primarily affects the piperazine ring and can lead to the formation of sulfonic acid derivatives through sulfonamide hydrolysis.[9][10][11]
-
The Solution:
-
Use Amber Vials: Always handle and store Dichlorodenafil solutions in amber-colored glassware to protect them from UV and visible light.
-
Work in a Dimly Lit Area: If possible, perform sample preparation steps in an area with reduced lighting.
-
Foil Wrapping: For extra protection, especially during long processing times, wrap sample containers in aluminum foil.
-
-
Q2: I'm seeing unexpected peaks in my chromatogram. Are these degradation products?
A: It's highly likely. The appearance of extra peaks, especially those eluting earlier than the parent compound, often indicates the formation of more polar degradation products.
Troubleshooting Steps & Preventative Strategies:
-
Identify the Degradation Pathway:
-
The Problem: Without knowing the cause of degradation, it's difficult to prevent it. The position of the degradation peaks can offer clues. For instance, oxidative degradation often introduces polar functional groups, leading to earlier elution times in reverse-phase chromatography.
-
The Solution: Conduct a systematic investigation. Prepare a set of control samples and expose them to single stress conditions (e.g., one sample with a high pH, one exposed to light, one with an oxidizing agent). Analyze these samples to see which condition reproduces the unknown peaks. This will help you pinpoint the cause of degradation in your standard workflow.
-
-
Optimize Your Extraction Method:
-
The Problem: The choice of extraction solvent and technique can influence stability. For example, using methanol, a common extraction solvent, can sometimes lead to methylation artifacts under certain conditions.
-
The Solution:
-
Solvent Selection: Acetonitrile is often a good choice for the extraction of PDE5 inhibitors as it is less reactive than methanol.
-
Extraction Technique: Solid-phase extraction (SPE) can be a gentler alternative to liquid-liquid extraction (LLE) as it can reduce the use of harsh solvents and minimize extraction times. For complex matrices, techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) can provide efficient cleanup.[12]
-
-
Q3: My results are not reproducible. Could Dichlorodenafil be degrading on the analytical instrument?
A: While less common than degradation during sample preparation, on-instrument degradation can occur, leading to poor reproducibility.
Troubleshooting Steps & Preventative Strategies:
-
Mobile Phase pH:
-
The Problem: If the mobile phase pH is too high, degradation can occur on the column.
-
The Solution: Ensure your mobile phase is buffered to a pH where Dichlorodenafil is stable (ideally pH 4-7).
-
-
Temperature of the Autosampler and Column:
-
The Problem: Elevated temperatures can accelerate degradation. While Sildenafil is generally stable at higher temperatures in its solid form, solutions may be more sensitive.[4] The pyrazolopyrimidinone core of related compounds has shown high thermal stability.
-
The Solution: Use a cooled autosampler (e.g., 4 °C) to store your samples before injection. Avoid excessively high column temperatures unless necessary for chromatographic resolution.
-
Summary of Key Stability Parameters
| Parameter | Condition to Avoid | Recommended Practice | Rationale & References |
| pH | Strong alkaline conditions (pH > 8) | Maintain pH between 4 and 7 using buffers (citrate, phosphate). | Sildenafil analogues are susceptible to alkaline hydrolysis.[1][2] |
| Oxidation | Exposure to air/oxygen, oxidizing agents | Use fresh, degassed solvents; work quickly; consider adding antioxidants (e.g., BHT). | Sildenafil is highly susceptible to oxidation.[1][2][4] |
| Light | Prolonged exposure to UV or direct sunlight | Use amber glassware; work in a dimly lit area; wrap containers in foil. | Photodegradation can occur in solution.[1][4][9][10][11] |
| Temperature | Excessive heat during storage or analysis | Store solutions at controlled room temperature or refrigerated; use a cooled autosampler. | While generally thermally stable, prolonged exposure to heat in solution can accelerate degradation.[4] |
| Solvent | Reactive solvents, prolonged exposure | Use high-purity solvents like acetonitrile; prepare solutions fresh. | Minimizes the risk of solvent-induced degradation or artifacts. |
Experimental Protocols
Protocol 1: General Sample Preparation for Dichlorodenafil from a Simple Matrix (e.g., Pharmaceutical Formulation)
-
Sample Weighing: Accurately weigh a portion of the homogenized sample containing Dichlorodenafil.
-
Dissolution: Dissolve the sample in a known volume of a suitable diluent (e.g., a mixture of acetonitrile and a pH 5 phosphate buffer).
-
Sonication: Sonicate the sample for 10-15 minutes to ensure complete dissolution.
-
Filtration: Filter the solution through a 0.45 µm syringe filter into an amber HPLC vial.
-
Analysis: Analyze the sample by HPLC as soon as possible. If storage is necessary, keep the vials in a cooled autosampler.
Protocol 2: Solid-Phase Extraction (SPE) for Dichlorodenafil from a Complex Matrix (e.g., Biological Fluid)
-
Sample Pre-treatment: Adjust the pH of the sample to ~6 with a buffer.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with methanol followed by the buffered sample matrix.
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with a weak organic solvent to remove interferences.
-
Elution: Elute Dichlorodenafil from the cartridge using a solvent mixture containing a small amount of a weak base (e.g., ammonium hydroxide in methanol) to neutralize the charge interaction.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase.
-
Analysis: Transfer the reconstituted sample to an amber vial for analysis.
Visualizing the Workflow and Degradation Pathways
Diagram 1: Recommended Sample Preparation Workflow
Caption: A generalized workflow for Dichlorodenafil sample preparation.
Diagram 2: Potential Degradation Pathways (Inferred from Sildenafil Analogues)
Caption: Potential degradation routes for Dichlorodenafil.
References
-
Eichhorn, P., Perez, S., Acena, J., Gardinali, P., Abad, J. L., & Barceló, D. (2012). Identification of phototransformation products of sildenafil (Viagra) and its N-demethylated human metabolite under simulated sunlight. Journal of Mass Spectrometry, 47(6), 749-761. Available at: [Link]
-
Herbert, S., et al. (2014). Structure elucidation of phototransformation products of unapproved analogs of the erectile dysfunction drug sildenafil in artificial freshwater with UPLC-Q Exactive-MS. Rapid Communications in Mass Spectrometry, 28(15), 1669-1682. Available at: [Link]
-
OUCI. (n.d.). Structure elucidation of phototransformation products of unapproved analogs of the erectile dysfunction drug sildenafil…. Available at: [Link]
-
ICH. (2003). Q1A(R2) Stability testing of new drug substances and drug products. European Medicines Agency. Available at: [Link]
-
ResearchGate. (2025). Identification of phototransformation products of sildenafil (Viagra) and its N-demethylated human metabolite under simulated sunlight | Request PDF. Available at: [Link]
-
European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Available at: [Link]
-
AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials. Available at: [Link]
-
YouTube. (2025). Q1A (R2) A deep dive in Stability Studies. Available at: [Link]
-
Daraghmeh, N., Al-Omari, M., Badwan, A. A., & Jaber, A. M. Y. (2001). Liquid-Chromatography Determination of Impurities in Sildenafil Citrate. Analytical and Bioanalytical Chemistry, 369(7-8), 609-615. Available at: [Link]
-
precisionFDA. (n.d.). DICHLORODENAFIL. Available at: [Link]
-
PubChem. (n.d.). Dichlorodenafil, (E)-. Available at: [Link]
-
Florida International University. (2012). Identification of phototransformation products of sildenafil (Viagra) and its N-demethylated human metabolite under simulated sunlight. Available at: [Link]
-
SciELO. (2013). Rational use of antioxidants in solid oral pharmaceutical preparations. Available at: [Link]
-
MDPI. (n.d.). Special Issue : Extraction of Antioxidant Compounds for Pharmaceutical Analysis. Available at: [Link]
-
TSI Journals. (2011). Validated LC method for sildenafil citrate related substances and its potential oxidative degradation product. Available at: [Link]
-
Ouranidis, A., Tsiaxerli, A., Vardaka, E., & Kachrimanis, K. (2021). Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era. Pharmaceutics, 13(4), 549. Available at: [Link]
-
Clinics - Elsevier. (2013). Acute effect of phosphodiesterase type 5 inhibitor on serum oxidative status and prolidase activities in men with erectile dysfunction. Available at: [Link]
-
Knowledge of Pharma. (2017). ANTIOXIDANTS: In Pharmaceutical Formulation. Available at: [Link]
-
CrystEngComm. (2021). Pyrazolo[1,5-a]pyrimidine with similar “amino–nitro–amino” arrangement characteristics to TATB: a novel heat-resistant explosive with fused structure. Available at: [Link]
-
UroToday. (2017). Influence of the PDE5 inhibitor tadalafil on redox status and antioxidant defense system in C2C12 skeletal muscle cells. Available at: [Link]
-
Pharma Specialists. (2021). Antioxidant and Its Impact on Pharmaceutical Products. Available at: [Link]
-
Chiang Mai Journal of Science. (2013). Analytical Validation of Sildenafil Citrate Inhaler Preparation. Available at: [Link]
-
Low, M. Y., et al. (2006). Structure elucidation of thioketone analogues of sildenafil detected as adulterants in herbal aphrodisiacs. Journal of Pharmaceutical and Biomedical Analysis, 41(3), 826-834. Available at: [Link]
-
PubMed Central. (2017). Influence of the PDE5 inhibitor tadalafil on redox status and antioxidant defense system in C2C12 skeletal muscle cells. Available at: [Link]
-
PubMed Central. (2024). Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. Available at: [Link]
-
Indian Journal of Pharmaceutical Sciences. (2009). Liquid-Chromatography Determination of Impurities in Sildenafil Citrate. Available at: [Link]
-
PubMed Central. (2013). The effect of PDE5 inhibitors on bone and oxidative damage in ovariectomy-induced osteoporosis. Available at: [Link]
-
ResearchGate. (2020). (PDF) Tadalafil and Sildenafil illicit association: Stability- indicating HPLC method, photodegradation kinetic and toxicological studies. Available at: [Link]
-
Agilent. (2014). Sample Prep for Trace Analysis of Adulterants in Erectile Dysfunction Dietary Supplements. Available at: [Link]
-
Medical News Today. (2022). PDE5 inhibitors: List, how they work, foods, and more. Available at: [Link]
-
Tracqui, A., et al. (2003). HPLC-MS for the determination of sildenafil citrate (Viagra) in biological fluids. Application to the salivary excretion of sildenafil after oral intake. Journal of Analytical Toxicology, 27(2), 88-94. Available at: [Link]
-
PubMed Central. (2014). Development and validation of RP-HPLC method for sildenafil citrate in rat plasma-application to pharmacokinetic studies. Available at: [Link]
-
PubChem. (n.d.). Chlorodenafil. Available at: [Link]
-
ResearchGate. (2025). Synthesis and Pharmacological Evaluations of Sildenafil Analogues for Treatment of Erectile Dysfunction | Request PDF. Available at: [Link]
-
MDPI. (2019). Effect of the Phosphodiesterase 5 Inhibitor Sildenafil on Ischemia-Reperfusion-Induced Muscle Mitochondrial Dysfunction and Oxidative Stress. Available at: [Link]
-
ResearchGate. (2012). Treatment Strategy for Non-Responders to PDE5 Inhibitors. Available at: [Link]
-
Healthline. (2020). PDE5 Inhibitors: Types, How They Work, What They Cost. Available at: [Link]
-
Agilent. (n.d.). Sample Preparation. Available at: [Link]
-
Reddit. (2025). The Ultimate PDE5 Non-Responder Guide: Unlocking Alternative Pathways for Optimal Erection PART 2. Available at: [Link]
-
National Center for Biotechnology Information. (2023). PDE5 Inhibitors. In: StatPearls [Internet]. Available at: [Link]
-
ResearchGate. (2004). Structure elucidation of sildenafil analogues in herbal products. Available at: [Link]
-
PubMed. (2024). Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. Available at: [Link]
-
PubChem. (n.d.). Pyrazolopyrimidinone. Available at: [Link]
Sources
- 1. ikev.org [ikev.org]
- 2. asianpubs.org [asianpubs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. thaiscience.info [thaiscience.info]
- 5. scielo.br [scielo.br]
- 7. ANTIOXIDANTS: In Pharmaceutical Formulation [knowledgeofpharma.blogspot.com]
- 8. Antioxidant and Its Impact on Pharmaceutical Products [pharmaspecialists.com]
- 9. Identification of phototransformation products of sildenafil (Viagra) and its N-demethylated human metabolite under simulated sunlight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure elucidation of phototransformation products of unapproved analogs of the erectile dysfunction drug sildenafil in artificial freshwater with UPLC-Q Exactive-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. agilent.com [agilent.com]
Overcoming poor oral bioavailability of Dichlorodenafil in animal studies
A Senior Application Scientist's Guide to Overcoming Poor Oral Bioavailability in Preclinical Animal Studies
Welcome to the technical support guide for researchers working with Dichlorodenafil. This resource is designed to help you diagnose, troubleshoot, and overcome challenges related to its poor oral bioavailability observed in animal studies. As drug development professionals, we understand that suboptimal pharmacokinetic (PK) profiles can be a major roadblock. This guide provides a logical, evidence-based workflow to systematically address this issue.
Part 1: Foundational Understanding & Initial Troubleshooting
This section addresses the fundamental principles governing oral bioavailability and provides initial steps to diagnose the specific challenges with Dichlorodenafil.
Q1: My team has observed very low plasma concentrations of Dichlorodenafil after oral administration in rats. What are the most likely causes?
A1: Low oral bioavailability is a common challenge in drug development, especially for new chemical entities.[1][2] For a molecule with a structure like Dichlorodenafil, a pyrazolopyrimidinone derivative, the primary reasons for poor oral exposure can be categorized into three main areas, often referred to as the "bioavailability barriers."[3]
-
Poor Aqueous Solubility & Dissolution: The drug must first dissolve in the gastrointestinal (GI) fluids to be absorbed.[4] Dichlorodenafil's complex, largely lipophilic structure suggests it may have low water solubility. If the dissolution rate is slower than its transit time through the absorption window in the GI tract, bioavailability will be limited. This is a very common issue, with over 40% of new molecular entities being practically insoluble in water.[1]
-
Low Intestinal Permeability: Once dissolved, the drug must pass through the intestinal epithelial cell layer to enter the bloodstream. While lipophilicity can aid in membrane permeation, other factors like large molecular size or the molecule being a substrate for efflux transporters (like P-glycoprotein) can significantly reduce net absorption.[3] These transporters act as cellular pumps, actively moving the drug back into the GI lumen.[3]
-
Extensive First-Pass Metabolism: After crossing the intestinal wall, the drug enters the portal vein, which leads directly to the liver before reaching systemic circulation.[5][6] The gut wall and, more significantly, the liver are rich in metabolic enzymes, particularly Cytochrome P450 (CYP) enzymes.[7][8] If Dichlorodenafil is rapidly metabolized by these enzymes, a substantial fraction of the absorbed dose can be inactivated and eliminated before it ever has a chance to circulate throughout the body.[5]
Q2: How can I design an experiment to distinguish between poor absorption (solubility/permeability) and rapid first-pass metabolism?
A2: This is the most critical first step in troubleshooting. A well-designed pharmacokinetic study comparing intravenous (IV) and oral (PO) administration is the gold standard for answering this question.[5][9] This allows you to calculate the absolute oral bioavailability (F%) , which is the fraction of the orally administered drug that reaches systemic circulation.[10]
-
High Absolute Bioavailability (e.g., F > 70%) would suggest that neither absorption nor first-pass metabolism is a significant barrier. If you are still seeing low therapeutic effect, the issue might be related to rapid clearance from the body after absorption, not the absorption process itself.
-
Low Absolute Bioavailability (e.g., F < 30%) confirms a significant issue. The next step is to determine the cause:
-
If the issue is poor absorption: The drug is not efficiently crossing the gut wall. This points towards solubility or permeability limitations.
-
If the issue is high first-pass metabolism: The drug is absorbed well but is extensively cleared by the liver and/or gut wall before reaching systemic circulation.
-
A study comparing drug exposure after administration into the portal vein versus a peripheral vein can definitively separate hepatic first-pass metabolism from gut wall issues, but a standard IV vs. PO study is the essential starting point.[11]
Part 2: Systematic Investigation: The Diagnostic Pharmacokinetic Study
To effectively solve the bioavailability problem, you must first quantify it. This section provides the framework and protocol for the essential diagnostic experiment.
Q3: Can you provide a detailed protocol for a preliminary in vivo PK study in rats to determine the absolute oral bioavailability of Dichlorodenafil?
A3: Certainly. This protocol outlines a crossover study design, which is efficient as each animal serves as its own control.
Experimental Protocol: Rat IV/PO Crossover Bioavailability Study
Objective: To determine the absolute oral bioavailability (F%) of Dichlorodenafil in rats.
Materials:
-
Male Sprague-Dawley or Wistar rats (n=3-5 per group), catheterized (jugular vein for dosing/sampling).
-
Dichlorodenafil compound.
-
IV Formulation Vehicle: A solubilizing vehicle (e.g., 10% DMSO, 40% PEG400, 50% Saline). Note: Vehicle must be confirmed to be safe for IV injection.
-
PO Formulation Vehicle: A simple suspension (e.g., 0.5% Methylcellulose in water).
-
Dosing syringes (IV and PO), oral gavage needles.
-
Blood collection tubes (e.g., K2-EDTA coated).
-
Centrifuge, freezer (-80°C).
Methodology:
-
Acclimatization & Fasting: Acclimate catheterized animals for at least 48 hours. Fast animals overnight (approx. 12-16 hours) before dosing, with free access to water.
-
Dose Preparation:
-
IV Dose: Prepare Dichlorodenafil in the IV vehicle at a concentration allowing for a low dose volume (e.g., 1-2 mg/kg in 1 mL/kg). The solution must be clear and free of particulates.
-
PO Dose: Prepare a homogenous suspension of Dichlorodenafil in the PO vehicle (e.g., 5-10 mg/kg in 5 mL/kg).
-
-
Study Execution (Crossover Design):
-
Day 1 (Phase 1):
-
Divide animals into two groups.
-
Group 1: Administer the IV dose via the jugular vein catheter.
-
Group 2: Administer the PO dose via oral gavage.
-
Blood Sampling: Collect blood samples (approx. 100-150 µL) from the jugular vein catheter at pre-dose (0) and at specific time points post-dose.
-
Suggested IV time points: 2, 5, 15, 30 min; 1, 2, 4, 8, 24 hours.
-
Suggested PO time points: 15, 30 min; 1, 2, 4, 8, 24 hours.
-
-
Process blood immediately by centrifuging (e.g., 4000 rpm for 10 min at 4°C) to separate plasma. Store plasma at -80°C until analysis.
-
-
Day 8 (Washout & Phase 2):
-
After a 7-day washout period to ensure complete clearance of the drug, re-fast the animals.
-
Administer the alternate formulation to each group (Group 1 receives PO, Group 2 receives IV).
-
Repeat the blood sampling and processing protocol from Day 1.
-
-
-
Sample Analysis: Quantify the concentration of Dichlorodenafil in all plasma samples using a validated analytical method, such as LC-MS/MS.[12][13][14]
-
Data Analysis: Plot the mean plasma concentration versus time for both IV and PO routes. Calculate the pharmacokinetic parameters.
Q4: What are the key PK parameters from this study, and how do I use them to diagnose the problem?
A4: The plasma concentration-time data will allow you to calculate several key parameters. The most important are summarized below.
| Parameter | Description | How to Interpret for Dichlorodenafil |
| Cmax | Maximum observed plasma concentration. | A very low Cmax after oral dosing is the primary indicator of a bioavailability problem. |
| Tmax | Time at which Cmax is reached. | A long Tmax may suggest slow dissolution or absorption from the GI tract. |
| AUC | Area Under the Curve: The total drug exposure over time. Calculated from time zero to the last measurable concentration (AUC_last) or extrapolated to infinity (AUC_inf). | This is the most critical parameter for bioavailability calculation. A significantly lower AUC_PO compared to AUC_IV confirms poor oral exposure.[10] |
| F% | Absolute Bioavailability: The fraction of the oral dose that reaches systemic circulation. Formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100 | F% < 30%: Poor Bioavailability. Indicates significant loss due to either poor absorption or high first-pass metabolism.[5] 30% < F% < 70%: Moderate Bioavailability. Improvement is likely needed. F% > 70%: Good Bioavailability. The issue may lie elsewhere (e.g., rapid systemic clearance). |
Diagnostic Workflow Diagram
The following diagram illustrates the logical flow for diagnosing the root cause of poor oral bioavailability based on the results of your IV/PO study.
Caption: Diagnostic workflow for investigating poor oral bioavailability.
Part 3: Targeted Formulation Strategies & Protocols
Once you have diagnosed the likely cause, you can select a rational formulation strategy to address it. This is not a one-size-fits-all approach; the strategy must match the problem.
Q5: My data points to poor solubility as the primary barrier. What are my best options?
A5: If solubility is the rate-limiting step, your goal is to increase the dissolution rate and/or the concentration of the drug in the GI fluids. Several effective strategies are available.[15][16][17]
-
Particle Size Reduction (Micronization/Nanonization): Reducing particle size increases the surface area-to-volume ratio, which, according to the Noyes-Whitney equation, enhances the dissolution rate.[16][18] Nanosizing is a more advanced form of this, creating particles in the nanometer range.
-
Amorphous Solid Dispersions (ASDs): Drugs in their crystalline form require energy to break the crystal lattice before they can dissolve. By dispersing the drug in an amorphous (non-crystalline) state within a polymer matrix, this energy barrier is removed.[17][18] This can create a supersaturated solution in the gut, dramatically increasing the driving force for absorption.
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. They can form inclusion complexes with poorly soluble drugs like Dichlorodenafil, effectively encapsulating the lipophilic molecule and presenting a hydrophilic complex to the aqueous environment, thereby increasing its apparent solubility.[15][18]
Q6: Amorphous solid dispersions seem promising. Can you provide a simple, scalable lab protocol to screen different polymers?
A6: Yes, the solvent evaporation method is an excellent technique for lab-scale screening of ASD formulations.
Experimental Protocol: ASD Formulation via Solvent Evaporation
Objective: To prepare and screen amorphous solid dispersions of Dichlorodenafil to identify a formulation that enhances dissolution.
Materials:
-
Dichlorodenafil.
-
Amorphous polymers for screening (e.g., PVP K30, HPMC-AS, Soluplus®).
-
A suitable organic solvent that dissolves both Dichlorodenafil and the polymer (e.g., Dichloromethane[19], Methanol, Acetone).
-
Rotary evaporator or vacuum oven.
-
Mortar and pestle.
-
Dissolution testing apparatus (e.g., USP Apparatus II).
Methodology:
-
Polymer Selection & Ratios: Select 2-3 polymers to screen. For each polymer, plan to prepare dispersions at different drug:polymer weight ratios (e.g., 1:1, 1:3, 1:5).
-
Dissolution:
-
Accurately weigh the Dichlorodenafil and the selected polymer.
-
Dissolve both components completely in a minimal amount of the chosen organic solvent in a round-bottom flask. The solution should be perfectly clear.
-
-
Solvent Removal:
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure. A water bath can be used at a temperature well below the solvent's boiling point (e.g., 40°C) to facilitate evaporation.
-
Continue evaporation until a thin, solid film is formed on the inside of the flask.
-
-
Drying:
-
Scrape the solid film from the flask.
-
Place the material in a vacuum oven at a moderate temperature (e.g., 40-50°C) for 24 hours to remove any residual solvent.
-
-
Milling:
-
Gently grind the dried ASD into a fine powder using a mortar and pestle.
-
-
Characterization (Optional but Recommended):
-
Differential Scanning Calorimetry (DSC): To confirm the absence of a crystalline drug melting peak, proving the drug is in an amorphous state.
-
Powder X-Ray Diffraction (PXRD): To confirm the lack of crystallinity.
-
-
In Vitro Dissolution Testing:
-
Compare the dissolution profile of the pure Dichlorodenafil (crystalline) against each ASD formulation.
-
Use a dissolution medium that mimics intestinal conditions (e.g., FaSSIF - Fasted State Simulated Intestinal Fluid).
-
Measure the concentration of dissolved Dichlorodenafil over time (e.g., at 5, 15, 30, 60, 90, 120 minutes).
-
A successful ASD formulation will show a significantly faster dissolution rate and a higher overall concentration (often showing a "spring and parachute" effect of supersaturation) compared to the pure drug.
-
Q7: What if my diagnostic study suggests high first-pass metabolism is the main problem? How can formulation help with that?
A7: This is a more complex problem than poor solubility, but it can be addressed. The primary strategy is to redirect the drug's absorption away from the portal vein and towards the intestinal lymphatic system. The lymphatic vessels bypass the liver, delivering the drug directly to the systemic circulation via the thoracic duct.[4]
Lipid-based formulations , particularly Self-Emulsifying Drug Delivery Systems (SEDDS) , are the premier technology for this purpose.[20][21] These systems are isotropic mixtures of oils, surfactants, and cosolvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in aqueous media (like GI fluids).[21]
Mechanism of SEDDS for Bypassing First-Pass Metabolism
The following diagram illustrates how SEDDS can enhance bioavailability by promoting lymphatic transport.
Caption: Mechanism of SEDDS promoting lymphatic drug transport.
By dissolving Dichlorodenafil in the lipid phase, the drug gets co-absorbed with the lipids. Long-chain fatty acids are typically re-esterified into triglycerides within the enterocytes and packaged into large lipoprotein particles called chylomicrons, which are then exocytosed into the intestinal lymph. This is the key to bypassing the liver.
Q8: Can you give me a starting point for developing a SEDDS formulation for Dichlorodenafil?
A8: Absolutely. SEDDS development is an empirical process of screening excipients for solubility and compatibility.
Experimental Protocol: SEDDS Formulation Screening
Objective: To identify a suitable combination of oil, surfactant, and cosurfactant for a Dichlorodenafil SEDDS formulation.
Materials:
-
Dichlorodenafil.
-
Oils: Long-chain triglycerides (e.g., Sesame oil, Soybean oil), Medium-chain triglycerides (e.g., Capmul MCM, Miglyol 812).
-
Surfactants: (e.g., Kolliphor EL, Kolliphor RH 40, Tween 80).
-
Cosurfactants/Cosolvents: (e.g., Transcutol HP, PEG 400, Propylene Glycol).
-
Glass vials, vortex mixer, water bath.
Methodology:
-
Solubility Screening:
-
Determine the saturation solubility of Dichlorodenafil in a variety of individual oils, surfactants, and cosurfactants.
-
Add an excess amount of Dichlorodenafil to a known volume (e.g., 1 mL) of each excipient in a sealed vial.
-
Agitate at a constant temperature (e.g., 37°C) for 48-72 hours to reach equilibrium.
-
Centrifuge the samples and quantify the drug concentration in the supernatant.
-
Goal: Select one excipient from each category (oil, surfactant, cosurfactant) in which Dichlorodenafil shows the highest solubility.
-
-
Constructing a Ternary Phase Diagram (Optional but Recommended):
-
This helps visualize the region where a stable emulsion is formed.
-
Prepare a series of formulations by mixing the chosen oil, surfactant, and cosurfactant at various ratios (e.g., from 10:0:90 to 10:90:0).
-
For each combination, add a small amount (e.g., 100 µL) to a larger volume of water (e.g., 250 mL) and observe the emulsification process.
-
Grade the performance: Grade A (rapidly forming, clear microemulsion), Grade B (rapidly forming, bluish-white emulsion), Grade C (fine milky emulsion), Grade D (poor, dull emulsion), Grade E (no emulsion, oil separation).
-
Goal: Identify the ratios that produce Grade A or B emulsions, as these have the smallest droplet size and are most desirable.
-
-
Preparation of Drug-Loaded SEDDS:
-
Based on the screening, select an optimized ratio of oil:surfactant:cosurfactant.
-
Dissolve the desired amount of Dichlorodenafil into the pre-mixed excipients with gentle heating and vortexing until a clear, homogenous solution is formed.
-
-
Performance Testing:
-
Emulsification Efficiency: Dilute the drug-loaded SEDDS in water and measure the time to emulsify.
-
Droplet Size Analysis: Use a particle size analyzer (e.g., dynamic light scattering) to measure the droplet size of the resulting emulsion. A smaller droplet size (<200 nm) is generally preferred for better absorption.
-
In Vitro Dissolution: Perform a dissolution test as described for ASDs. A well-formulated SEDDS should keep the drug in a dissolved state, preventing precipitation upon dilution in the aqueous medium.
-
The most promising SEDDS formulation from these in vitro tests should then be advanced to an in vivo pharmacokinetic study in rats, comparing its performance against the simple suspension used in your initial diagnostic study.
Part 4: FAQs
Q9: What is the best analytical method for quantifying Dichlorodenafil in plasma samples?
A9: For preclinical pharmacokinetic studies, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the industry standard and the most appropriate method.[12][13] It offers unparalleled sensitivity (allowing for low limits of quantification), selectivity (distinguishing the parent drug from metabolites and endogenous plasma components), and a wide dynamic range.[14] A robust method would typically involve a simple protein precipitation or solid-phase extraction of the plasma sample, followed by analysis on a triple quadrupole mass spectrometer.[22]
Q10: Are there any specific handling or animal welfare considerations for these types of studies?
A10: Yes, absolutely. All animal experiments must be conducted under a protocol approved by an Institutional Animal Care and Use Committee (IACUC). For oral gavage, ensure the proper technique is used to avoid injury or accidental administration into the lungs. The volume administered should be appropriate for the size of the animal (typically 5-10 mL/kg for rats). For serial blood sampling, especially in smaller animals like mice, care must be taken not to exceed the maximum recommended blood withdrawal volume (typically ~7.5% of total blood volume in a one-week period). Using catheterized animals, as described in the protocol, is a refinement that minimizes stress from repeated needle sticks.
References
- Vertex AI Search. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
- Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
- Gupta, S., Kesarla, R. S., & Omri, A. (2013). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics.
- Gupta, S., Kesarla, R. S., & Omri, A. (2013). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH.
- ResearchGate. (2025).
- PMC - PubMed Central. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics.
- Pharmacy 180. Considerations In In-Vivo Bioavailability Study Design.
- Using in Vitro and in Vivo Models To Evaluate the Oral Bioavailability of Nutraceuticals.
- Sygnature Discovery. In vivo PK / Pharmacokinetic Studies.
- Double Rainbow Biosciences. (2021). Is Poor Bioavailability Holding Back Modern Medicine?.
- Why Poor Bioavailability Is a Major Drug Development Risk. (2025).
- PMC - PubMed Central. (2024). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches.
- JoVE. (2025).
- PubMed. (1995).
- Wikipedia. Drug metabolism.
- PMC - NIH.
- AxisPharm. (2022).
- Chemistry LibreTexts. (2024). 1.5: Drug Metabolism.
- PubMed. (2024). An overview of oral bioavailability enhancement through self-emulsifying drug delivery systems.
- Ninja Nerd. (2022). Pharmacokinetics | Drug Metabolism.
- Shimadzu. Automatic quantification of doxylamine and diphenhydramine in human plasma.
- PMC - PubMed Central. (2016).
- PubChem - NIH. Dichloromethane.
Sources
- 1. Is Poor Bioavailability Holding Back Modern Medicine? [doublerainbowbio.com]
- 2. Why Poor Bioavailability Is a Major Drug Development Risk [synapse.patsnap.com]
- 3. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sygnaturediscovery.com [sygnaturediscovery.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Drug metabolism - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pharmacy180.com [pharmacy180.com]
- 10. Video: Bioavailability Study Design: Absolute Versus Relative Bioavailability [jove.com]
- 11. Enhanced oral bioavailability of DDI after administration of 6-Cl-ddP, an adenosine deaminase-activated prodrug, to chronically catheterized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantification of pharmaceutical compounds in tissue and plasma samples using selective ion accumulation with multiple mass isolation windows - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Methods for the determination of Plasma Concentration | AxisPharm [axispharm.com]
- 14. Determination of diclofenac concentrations in human plasma using a sensitive gas chromatography mass spectrometry method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. hilarispublisher.com [hilarispublisher.com]
- 16. hilarispublisher.com [hilarispublisher.com]
- 17. researchgate.net [researchgate.net]
- 18. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Dichloromethane | CH2Cl2 | CID 6344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. [PDF] Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems | Semantic Scholar [semanticscholar.org]
- 21. An overview of oral bioavailability enhancement through self-emulsifying drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Automatic quantification of doxylamine and diphenhydramine in human plasma – secrets of science [shimadzu-webapp.eu]
Technical Support Center: Method Refinement for the Analysis of Dichlorodenafil and its Metabolites
Welcome to the technical support center for the analysis of Dichlorodenafil and its metabolites. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into refining your analytical methods. As an unapproved sildenafil analogue, robust and reliable analytical methods are crucial for both research and regulatory purposes.[1] This resource offers troubleshooting guidance and frequently asked questions to navigate the complexities of your experiments, ensuring data of the highest quality and integrity.
Frequently Asked Questions (FAQs)
Q1: What is Dichlorodenafil and why is its metabolite analysis important?
A1: Dichlorodenafil is a structural analogue of sildenafil, the active ingredient in Viagra.[1] It has been identified as an illegal additive in non-prescription supplements.[1] Analyzing its metabolites is critical for understanding its pharmacokinetic profile, duration of action, potential toxicity, and for detecting its illicit use.
Q2: What are the likely metabolic pathways for Dichlorodenafil?
A2: Based on the well-documented metabolism of sildenafil, Dichlorodenafil is expected to undergo similar biotransformations.[2][3] The primary metabolic routes for sildenafil are hepatic, mediated mainly by cytochrome P450 enzymes CYP3A4 (major pathway) and CYP2C9 (minor pathway).[3][4][5] Therefore, the predicted principal metabolic pathways for Dichlorodenafil would likely include N-demethylation of the piperazine ring and potentially oxidation or other modifications to the propyl or ethoxy groups.
Q3: Which analytical technique is most suitable for Dichlorodenafil metabolite analysis?
A3: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this type of analysis.[6][7] Its high sensitivity and selectivity are necessary to detect and quantify the low concentrations of metabolites typically found in complex biological matrices like plasma and urine.[8]
Q4: What are the key validation parameters I need to consider for my bioanalytical method?
A4: Your method validation should adhere to regulatory guidelines such as those from the FDA and EMA (ICH M10).[2][3][9][10] Key parameters to validate include selectivity, specificity, matrix effect, calibration curve range, accuracy, precision, carry-over, dilution integrity, and stability of the analyte in the biological matrix.[11]
Troubleshooting Guide
This guide is structured to address common issues encountered during the three main stages of analysis: Sample Preparation, Liquid Chromatography, and Mass Spectrometry.
Part 1: Sample Preparation
Effective sample preparation is the cornerstone of a successful bioanalytical method. Its primary goal is to remove interferences from the biological matrix and concentrate the analytes of interest.
Q: I am observing low recovery of Dichlorodenafil and its metabolites. What are the potential causes and solutions?
A: Low recovery is a common issue that can stem from several factors related to your extraction procedure.
-
Cause 1: Inefficient Protein Precipitation. Protein precipitation is a simple and common technique, but it may not be sufficient for complete extraction, especially with complex matrices.[12]
-
Solution: Ensure you are using an appropriate solvent-to-sample ratio (typically 3:1 or 4:1 of cold acetonitrile or methanol to plasma). Vortex thoroughly and ensure complete protein crashing by centrifuging at a high speed. Consider testing different organic solvents or mixtures to optimize precipitation.
-
-
Cause 2: Suboptimal Liquid-Liquid Extraction (LLE) Conditions. The pH of the aqueous phase and the choice of organic solvent are critical for efficient partitioning of the analytes.
-
Solution: Dichlorodenafil, like sildenafil, has basic properties. Adjusting the pH of your sample to be 1.5-2 pH units above the pKa of the most basic functional group will ensure it is in its neutral form, promoting extraction into an organic solvent. Experiment with different organic solvents of varying polarities (e.g., ethyl acetate, methyl tert-butyl ether) to find the best fit for Dichlorodenafil and its metabolites.
-
-
Cause 3: Poor Analyte Binding or Elution in Solid-Phase Extraction (SPE). The choice of sorbent and the composition of the wash and elution solvents are crucial for successful SPE.
-
Solution: For a basic compound like Dichlorodenafil, a mixed-mode cation exchange SPE sorbent can provide excellent selectivity. Ensure your sample is loaded under acidic conditions to promote ionic interaction with the sorbent. The wash steps should be optimized to remove matrix components without eluting the analytes. Elution is typically achieved with a basic organic solvent mixture.
-
Part 2: Liquid Chromatography
The chromatographic separation is key to resolving the parent drug from its metabolites and from endogenous matrix components, which is crucial for accurate quantification.
Q: I am seeing poor peak shape (e.g., tailing, fronting) for Dichlorodenafil and its metabolites. How can I improve this?
A: Poor peak shape is often related to secondary interactions with the stationary phase or issues with the mobile phase.
-
Cause 1: Secondary Silanol Interactions. Residual silanol groups on silica-based C18 columns can interact with basic analytes like Dichlorodenafil, causing peak tailing.
-
Solution:
-
Mobile Phase Modification: Add a small amount of a competing base, such as 0.1% formic acid or ammonium hydroxide, to your mobile phase to saturate the active sites on the stationary phase.
-
Alternative Stationary Phase: Consider using a column with a different stationary phase, such as a phenyl-hexyl column, which can offer different selectivity through pi-pi interactions.[13] Biphenyl phases are also excellent for aromatic compounds and can provide unique selectivity.[11]
-
Modern Column Technology: Employ columns with end-capping technologies that minimize exposed silanol groups.
-
-
-
Cause 2: Sample Solvent Mismatch. Injecting a sample in a solvent that is much stronger than the initial mobile phase can cause peak distortion.
-
Solution: Ensure your final sample solvent is as close in composition as possible to your initial mobile phase conditions. If you need to use a stronger solvent for solubility, inject a smaller volume.
-
Q: My metabolites are co-eluting or not well-resolved from the parent drug. What chromatographic parameters can I adjust?
A: Achieving adequate resolution between structurally similar compounds requires careful optimization of your chromatographic conditions.
-
Solution 1: Gradient Optimization. A shallower gradient will provide more time for the analytes to interact with the stationary phase, often leading to better resolution. You can also introduce an isocratic hold at the beginning of your gradient to improve the focusing of early-eluting peaks.
-
Solution 2: Mobile Phase Composition. Changing the organic modifier (e.g., from acetonitrile to methanol) can alter the selectivity of your separation due to different interactions with the stationary phase.
-
Solution 3: Column Temperature. Increasing the column temperature can improve peak efficiency and sometimes alter selectivity. However, be mindful of the stability of your analytes at higher temperatures.
Part 3: Mass Spectrometry
The mass spectrometer provides the high sensitivity and selectivity required for bioanalysis. Proper optimization of its parameters is essential.
Q: I am struggling to find the optimal precursor and product ions for Dichlorodenafil and its metabolites.
A: The selection of precursor and product ions is fundamental for a sensitive and specific MRM (Multiple Reaction Monitoring) assay.
-
Predicted Precursor and Product Ions: Since Dichlorodenafil is a sildenafil analogue, we can predict its fragmentation patterns. The molecular formula for Dichlorodenafil is C19H20Cl2N4O2, with a molecular weight of approximately 407.29 g/mol .[10] In positive electrospray ionization (ESI+), the precursor ion will be the protonated molecule [M+H]+ at m/z 407.3.
-
Workflow for Ion Selection:
-
Infusion and Full Scan: Infuse a standard solution of Dichlorodenafil into the mass spectrometer and acquire a full scan spectrum to confirm the m/z of the precursor ion.
-
Product Ion Scan: Perform a product ion scan on the precursor ion to identify the most abundant and stable fragment ions.
-
MRM Optimization: For each potential product ion, optimize the collision energy to maximize its signal.
-
Quantifier and Qualifier Selection: Choose the most intense and specific product ion as the "quantifier" for building your calibration curve. Select a second, also intense and specific, product ion as the "qualifier" to confirm the identity of the analyte.[12]
-
-
Predicted Metabolites: Based on sildenafil metabolism, the primary metabolite is likely to be the N-desmethyl Dichlorodenafil. This would involve the loss of a methyl group (CH2), resulting in a predicted [M+H]+ of m/z 393.3. Further fragmentation of this metabolite should be investigated using the same workflow.
-
| Compound | Predicted Precursor Ion (m/z) | Predicted Product Ions (m/z) | Notes |
| Dichlorodenafil | 407.3 | To be determined empirically | Fragmentation will likely occur around the pyrazolopyrimidine core and the dichlorovinyl group. |
| N-desmethyl Dichlorodenafil | 393.3 | To be determined empirically | Will likely share some common product ions with the parent drug. |
Note: The product ions must be determined empirically by infusing a standard of the compound into the mass spectrometer.
Q: I am observing significant matrix effects (ion suppression or enhancement). How can I mitigate this?
A: Matrix effects are a common challenge in LC-MS/MS and can severely impact the accuracy and precision of your assay.
-
Cause: Co-eluting endogenous compounds from the biological matrix can compete with the analyte for ionization in the ESI source, leading to a suppression or enhancement of the analyte signal.
-
Solutions:
-
Improve Chromatographic Separation: Adjust your LC method to separate the analytes from the regions where most matrix components elute (typically at the beginning and end of the chromatogram).
-
Enhance Sample Preparation: Use a more selective sample preparation technique, such as SPE, to remove a greater proportion of the interfering matrix components.[7]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects. A SIL-IS is chemically identical to the analyte but has a different mass. It will co-elute with the analyte and experience the same matrix effects, allowing for accurate correction during data processing.
-
Dilution: Diluting the sample can reduce the concentration of interfering matrix components, but this may compromise the sensitivity of the assay.
-
Visualizations
Predicted Metabolic Pathway of Dichlorodenafil
Caption: Predicted metabolic pathway of Dichlorodenafil based on sildenafil metabolism.
General Analytical Workflow
Caption: A generalized workflow for the bioanalysis of drug metabolites.
Troubleshooting Decision Tree for Low MS Signal
Caption: A decision tree for troubleshooting low mass spectrometry signals.
References
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
PubChem. Sildenafil. National Center for Biotechnology Information. [Link]
-
How Is Sildenafil Metabolised: Enzymes, Interactions and Clinical Implications. (n.d.). medicines.org.uk. [Link]
-
Katsanou, M., et al. (2020). Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era. Pharmaceuticals, 13(10), 307. [Link]
-
GSRS. DICHLORODENAFIL. Global Substance Registration System. [Link]
-
Vogt, F. P., & Sigvartsen, L. C. (2013). Efficient synthesis of dichlorodenafil, an unapproved sildenafil analogue appearing in non-prescription supplements. Tetrahedron Letters, 54(43), 5821-5823. [Link]
-
Agilent Technologies. (n.d.). Determination of Pharmaceuticals in Water by SPE and LC/MS/MS in Both Positive and Negative Ion Modes. [Link]
-
Lee, H., et al. (2013). High-sensitive LC-MS/MS method for the simultaneous determination of mirodenafil and its major metabolite, SK-3541, in human plasma: application to microdose clinical trials of mirodenafil. Journal of separation science, 36(5), 923–929. [Link]
-
Klimowska, A., et al. (2023). A Sensitive SPE-LC-MS/MS Method for Determination of Selected Veterinary Drugs and Other Organic Contaminants in Human Urine: Development, Validation, and Application Study. International Journal of Molecular Sciences, 24(13), 10892. [Link]
- Bansal, S., & DeStefano, A. (2007). Key elements of a stability program for pharmaceutical and biopharmaceutical products. AAPS journal, 9(1), E109–E114.
-
SCIEX. (2021, April 30). How to select precursor and fragment ions - Episode 11 | Introduction to LC-MS/MS [Video]. YouTube. [Link]
-
Restek Corporation. (2020, November 25). LC-MS/MS Method Development for Drug Analysis [Video]. YouTube. [Link]
-
European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]
-
ResolveMass Laboratories Inc. (2023, December 28). Top 5 Challenges in Bioanalytical Method Development and How to Solve Them. [Link]
-
Technology Networks. (2020, April 9). Sensitive Quantification of Drug Metabolites Using LC-MS. [Link]
Sources
- 1. Efficient synthesis of dichlorodenafil, an unapproved sildenafil analogue appearing in non-prescription supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sildenafil | C22H30N6O4S | CID 135398744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. How Is Sildenafil Metabolised: Enzymes, Interactions and Clinical Implications [boltpharmacy.co.uk]
- 4. Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sildenafil - Wikipedia [en.wikipedia.org]
- 6. agilent.com [agilent.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. GSRS [gsrs.ncats.nih.gov]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
- 12. High-sensitive LC-MS/MS method for the simultaneous determination of mirodenafil and its major metabolite, SK-3541, in human plasma: application to microdose clinical trials of mirodenafil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Liquid Chromatography-Tandem Mass Spectrometry Detection of Human and Veterinary Drugs and Pesticides in Surface Water - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting guide for inconsistent results in Dichlorodenafil experiments
Welcome, Researcher. This guide is designed to serve as a dedicated resource for scientists and developers working with Dichlorodenafil. As a Senior Application Scientist, I understand that novel compounds can present unique challenges. Inconsistent results can be a significant roadblock, consuming valuable time and resources. This guide moves beyond simple procedural lists to provide in-depth, cause-and-effect troubleshooting for the common issues encountered during Dichlorodenafil experimentation. Our goal is to empower you with the knowledge to diagnose problems, validate your methods, and generate reproducible, high-quality data.
Section 1: Compound Integrity and Preparation
The most frequent source of experimental variability originates before the compound ever reaches a biological system. The identity, purity, and handling of your Dichlorodenafil are paramount. This section addresses foundational issues of the compound itself.
FAQ 1: How can I verify the purity and identity of my Dichlorodenafil sample?
The Problem: You are observing lower-than-expected potency, off-target effects, or complete inactivity. The certificate of analysis (CoA) from the supplier states >98% purity, but results suggest otherwise.
Expert Analysis: Dichlorodenafil is a sildenafil analogue that has appeared in non-prescription supplements, meaning its synthesis and supply chain may not always adhere to stringent pharmaceutical standards[1]. Supplier CoAs can sometimes be inaccurate or may not reflect the stability of the compound after shipping and storage. Independent verification is a cornerstone of trustworthy research.
Recommended Solution:
-
Confirm Molecular Weight: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the molecular mass of Dichlorodenafil (Expected [M+H]⁺ ≈ 407.3 m/z, based on a molecular weight of 407.29 g/mol )[2][3][4]. This confirms you have the correct parent compound.
-
Assess Purity: High-Performance Liquid Chromatography (HPLC) with UV detection is the gold standard for quantifying purity and identifying contaminants. An isocratic method with a C18 column is often a good starting point for compounds of this nature[5].
Protocol: HPLC Purity Assessment (Example Method)
This protocol provides a starting point for method development. Optimization will be required.
-
System Preparation:
-
Sample Preparation:
-
Accurately prepare a 1 mg/mL solution of your Dichlorodenafil standard in the mobile phase.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Analysis:
-
Inject 10 µL of the sample.
-
Run the analysis and integrate the peak areas. The purity is calculated as (Area of Dichlorodenafil Peak / Total Area of All Peaks) x 100.
-
-
Validation: A sharp, symmetrical peak at the expected retention time indicates good purity. The presence of multiple other peaks suggests impurities or degradation products that could interfere with your experiments.
FAQ 2: My Dichlorodenafil won't dissolve properly. What is the best way to prepare stock solutions?
The Problem: You observe precipitates in your stock solution vial or, more insidiously, in your assay plates after dilution into aqueous media. This leads to dramatic inconsistencies in effective concentration.
Expert Analysis: The solubility of a compound is a critical physical property. While formal solubility data for Dichlorodenafil in various solvents is not widely published, its chemical structure as a heterocyclic aromatic compound suggests it is poorly soluble in water and requires an organic solvent for initial dissolution[6]. Preparing a high-concentration, stable stock solution is a fundamental step for accurate dosing[7].
Recommended Solution:
-
Primary Solvent Selection: Dimethyl sulfoxide (DMSO) is the recommended primary solvent for creating a high-concentration stock solution.
-
Concentration Limits: Do not oversaturate your stock solution. While it is common to make 100x or 1000x stocks, the solubility of the compound dictates the maximum concentration[7]. A 10 mM stock in DMSO is a typical and safe starting point.
-
Aqueous Media Compatibility: When diluting the DMSO stock into your aqueous assay buffer or cell culture media, ensure the final concentration of DMSO remains low (typically <0.5%, and ideally <0.1%) to avoid solvent-induced artifacts or toxicity. If precipitation occurs upon dilution, you may need to lower the working concentration of Dichlorodenafil or explore the use of solubilizing agents like cyclodextrins, though this will complicate your experimental system.
Protocol: Preparing a 10 mM Dichlorodenafil Stock Solution in DMSO
-
Calculation:
-
Procedure:
-
Accurately weigh 4.07 mg of Dichlorodenafil powder into a sterile, amber glass vial or a microcentrifuge tube wrapped in foil to protect from light[7].
-
Add 1 mL of anhydrous, cell-culture grade DMSO.
-
Vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary, but do not overheat.
-
Visually inspect the solution against a light source to ensure no particulates are visible.
-
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C in a dry environment[7][8].
Troubleshooting Stock Solution Preparation
Caption: Workflow for preparing and troubleshooting Dichlorodenafil stock solutions.
Section 2: Troubleshooting In Vitro Assays
Once you have a validated, properly prepared compound, variability can still arise from the assay system itself. This section focuses on common issues in biochemical and cell-based assays involving Dichlorodenafil.
FAQ 3: The biological effect of Dichlorodenafil is much lower than expected. Why might this be?
The Problem: You are running a PDE5 enzyme inhibition assay or a cell-based reporter assay, and the IC50/EC50 value is orders of magnitude higher than anticipated for a sildenafil analogue.
Expert Analysis: This is a classic experimental problem with several potential root causes, ranging from the compound's mechanism of action to the specifics of your assay setup. As a PDE5 inhibitor, Dichlorodenafil's primary action is to prevent the breakdown of cyclic GMP (cGMP)[9][10]. The efficacy of this action depends on a functioning upstream signaling pathway and appropriate assay conditions.
Plausible Causes & Solutions:
-
Insufficient Upstream Stimulation (Cell-Based Assays): PDE5 inhibitors don't create cGMP; they preserve it. If the enzyme that synthesizes cGMP, soluble guanylate cyclase (sGC), is not activated, there will be no substrate for PDE5 to act upon, and thus no effect of the inhibitor will be observed.
-
Solution: Ensure your cells are stimulated with a nitric oxide (NO) donor (e.g., sodium nitroprusside, SNP) or another sGC activator to generate a robust cGMP signal.
-
-
High Serum Concentration in Media: Dichlorodenafil may bind to proteins like albumin in fetal bovine serum (FBS). This sequesters the compound, reducing its free concentration and apparent potency.
-
Solution: Conduct initial experiments in serum-free or low-serum (e.g., 0.5-2%) media. If serum is required for cell health, keep the concentration consistent across all experiments and be aware that it may shift your EC50 value.
-
-
Inappropriate Assay Buffer/Cofactors (Biochemical Assays): PDE enzyme activity is sensitive to pH, ionic strength, and the concentration of divalent cations (Mg²⁺/Mn²⁺), which are essential cofactors.
-
Solution: Review your PDE5 enzyme supplier's datasheet for the optimal assay buffer conditions. Validate your assay with a known control compound like sildenafil to ensure the system is working as expected.
-
-
Androgen-Dependent PDE5 Expression: In some cell types and tissues, the expression of the PDE5 enzyme itself is dependent on the presence of androgens[10][11].
-
Solution: If using a cell line known to have androgen-responsive PDE5 expression (e.g., certain smooth muscle cells), ensure that the culture conditions do not lead to downregulation of your target. This may involve using charcoal-stripped serum to control for hormonal effects.
-
Signaling Pathway: NO-cGMP-PDE5 Axis
Caption: Dichlorodenafil inhibits PDE5, preventing cGMP breakdown.
FAQ 4: I'm observing a decrease in the compound's effect after repeated dosing. Is this expected?
The Problem: In longer-term cell culture experiments or in vivo studies, the initial potent effect of Dichlorodenafil diminishes with subsequent administrations.
Expert Analysis: This phenomenon is likely tachyphylaxis, or rapid drug tolerance. While not definitively proven for Dichlorodenafil, it has been hypothesized and observed for other PDE5 inhibitors like sildenafil[9]. The proposed mechanism involves a cellular feedback loop where high concentrations of the inhibitor lead to an upregulation of PDE5 gene expression, effectively creating more of the target enzyme and reducing the drug's relative efficacy.
Recommended Actions:
-
Investigate PDE5 Expression: If you suspect tachyphylaxis, you can directly test this hypothesis. Collect cell lysates or tissue samples from chronically treated and control groups and measure PDE5 protein levels via Western Blot or mRNA levels via qRT-PCR. An increase in PDE5 expression in the treated group would support this mechanism.
-
Modify Dosing Regimen:
-
In Vitro: Consider if continuous exposure is necessary. A "washout" period between treatments may allow the cells to reset their baseline PDE5 expression.
-
In Vivo: Explore alternative dosing strategies, such as intermittent dosing rather than daily administration, if the experimental design allows.
-
-
Control for Other Factors: Ensure the loss of efficacy is not due to compound degradation in the dosing solution over the course of the experiment. Prepare fresh dilutions regularly.
Data Summary: Factors Influencing Dichlorodenafil Efficacy
| Factor | Potential Issue | Recommended Action |
| Compound Purity | Contaminants causing off-target effects or inactivity. | Verify with HPLC/LC-MS. |
| Solubility | Precipitation in aqueous media leading to lower effective dose. | Use DMSO stock; keep final DMSO <0.5%; check for precipitates. |
| Upstream Signal | No cGMP substrate for PDE5 to act on in cell-based assays. | Stimulate cells with an NO donor (e.g., SNP). |
| Serum Binding | Sequestration of compound by serum proteins. | Use low-serum or serum-free media for initial characterization. |
| Tachyphylaxis | Upregulation of PDE5 expression with chronic exposure. | Test PDE5 levels; consider intermittent dosing. |
| Hormonal Influence | Androgen-dependent PDE5 expression in certain cell types. | Use charcoal-stripped serum to control hormonal environment. |
References
-
PubChem. Dichlorodenafil, (E)-. National Center for Biotechnology Information. [Link]
-
precisionFDA. DICHLORODENAFIL. U.S. Food and Drug Administration. [Link]
-
McMahon, C. G. (2005). Treating erectile dysfunction when PDE5 inhibitors fail. BMJ, 330(7491), 586-589. [Link]
-
Mbous, Y. P., et al. (2021). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Molecules, 26(9), 2645. [Link]
-
Carson, C. C., & Lue, T. F. (2005). Erectile dysfunction. Part 2: Management of ED unresponsive to PDE5 inhibitors. Australian Family Physician, 34(9), 765-770. [Link]
-
PhytoTech Labs. Preparing Stock Solutions. [Link]
-
University of North Carolina. Preparing Solutions and Making Dilutions. [Link]
-
Yassin, A. A., & Al-Zoubi, R. M. (2009). Treatment Strategy for Non-Responders to PDE5 Inhibitors. The World Journal of Men's Health, 27(1), 15-23. [Link]
-
Umekawa, K., et al. (2013). Efficient synthesis of dichlorodenafil, an unapproved sildenafil analogue appearing in non-prescription supplements. Chemical & Pharmaceutical Bulletin, 61(5), 572-575. [Link]
-
Banerjee, S., et al. (2014). Improved Skin Penetration Using In Situ Nanoparticulate Diclofenac Diethylamine in Hydrogel Systems: In Vitro and In Vivo Studies. Pharmaceutical Development and Technology, 19(5), 556-563. [Link]
-
Liu, Y., et al. (2022). Purity Analysis of 1,3-Dichloro-2,4,6-Trinitrobenzene by High Performance Liquid Chromatography. Chinese Journal of Energetic Materials, 30(6), 564-570. [Link]
-
Al-Shaiji, T. F., et al. (2023). Predictors of Phosphodiesterase Type 5 Inhibitor Treatment Failure in Patients Diagnosed With Erectile Dysfunction. Cureus, 15(12), e50519. [Link]
-
McMahon, C. G. (2005). Treating erectile dysfunction when PDE5 inhibitors fail. ResearchGate. [Link]
Sources
- 1. Efficient synthesis of dichlorodenafil, an unapproved sildenafil analogue appearing in non-prescription supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dichlorodenafil | TRC-D434050-100MG | LGC Standards [lgcstandards.com]
- 3. Dichlorodenafil | TRC-D434050-100MG | LGC Standards [lgcstandards.com]
- 4. labmix24.com [labmix24.com]
- 5. Purity Analysis of 1,3-Dichloro-2,4,6-Trinitrobenzene by High Performance Liquid Chromatography [energetic-materials.org.cn]
- 6. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. phytotechlab.com [phytotechlab.com]
- 8. fishersci.com [fishersci.com]
- 9. Treating erectile dysfunction when PDE5 inhibitors fail - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Treatment Strategy for Non-Responders to PDE5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Methodological Guide for the In-Vitro Comparative Efficacy Assessment of Sildenafil and its Unapproved Analogue, Dichlorodenafil
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the in-vitro comparative analysis of two phosphodiesterase type 5 (PDE5) inhibitors: sildenafil, the well-characterized active ingredient in Viagra®, and Dichlorodenafil, an unapproved structural analogue often found as an undeclared adulterant in so-called "herbal" supplements.[1][2] While sildenafil's mechanism and safety profile are well-documented, compounds like Dichlorodenafil pose significant public health risks due to a lack of rigorous scientific evaluation.[1][2][3]
This document serves as a methodological blueprint for researchers to objectively quantify and compare the biochemical potency and cellular efficacy of such compounds. The protocols described herein are designed to be self-validating and are grounded in established scientific principles for drug evaluation.
Section 1: The Molecular Target: PDE5 and the cGMP Signaling Pathway
Penile erection is a hemodynamic process mediated by the relaxation of smooth muscle in the corpus cavernosum.[4] This relaxation is triggered by the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway.[4][5] NO, typically released in response to sexual stimulation, activates the enzyme soluble guanylate cyclase (sGC), which in turn synthesizes cGMP.[5] cGMP acts as a second messenger, activating protein kinase G (PKG), which phosphorylates several downstream targets to decrease intracellular calcium levels, leading to smooth muscle relaxation and vasodilation.[4]
The signal is terminated by cGMP-specific phosphodiesterase type 5 (PDE5), an enzyme that hydrolyzes cGMP to the inactive GMP.[6][7][8] Sildenafil and its analogues act as competitive inhibitors of PDE5.[4][6] By binding to the catalytic site of PDE5, they prevent the degradation of cGMP, thereby enhancing and prolonging the pro-erectile signal.[4][8]
Section 2: Experimental Design for Comparative Efficacy
To comprehensively compare Dichlorodenafil and sildenafil, a two-pronged in-vitro approach is essential. This involves determining both the direct inhibitory effect on the isolated enzyme and the functional consequence in a cellular context.
-
PDE5 Enzyme Inhibition Assay: This biochemical assay directly measures the potency of a compound in inhibiting the catalytic activity of purified PDE5 enzyme. The primary output is the IC50 value (half-maximal inhibitory concentration), which represents the concentration of the inhibitor required to reduce enzyme activity by 50%. This is the gold standard for quantifying the direct molecular interaction.
-
Cell-Based cGMP Accumulation Assay: This functional assay measures the ability of a compound to increase intracellular cGMP levels in a relevant cell line (e.g., smooth muscle cells or engineered cells) that expresses PDE5. The key metric is the EC50 value (half-maximal effective concentration), the concentration of the compound that produces 50% of the maximal possible response (cGMP accumulation). This provides insight into the compound's cellular permeability and efficacy in a more physiologically relevant environment.
Section 3: Protocol - PDE5 Enzyme Inhibition Assay
This protocol outlines a fluorescence polarization (FP)-based assay, a common and robust method for studying PDE5 inhibition.[9] The principle relies on the change in polarization of fluorescently-labeled cGMP upon hydrolysis by PDE5.
Methodology Rationale
An FP-based assay is chosen for its homogeneity (no wash steps), high throughput capability, and sensitivity. The assay directly measures the enzymatic conversion of a fluorescent substrate, providing a reliable readout of PDE5 activity.[9] Sildenafil serves as the positive control, providing a benchmark for validating assay performance and for direct comparison with the test compound, Dichlorodenafil.
Step-by-Step Protocol
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer suitable for PDE5 activity (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM EDTA).[10]
-
PDE5 Enzyme: Dilute recombinant human PDE5A1 enzyme in cold assay buffer to a pre-determined optimal concentration.
-
Substrate: Dilute a fluorescently labeled cGMP substrate (e.g., FAM-cGMP) in assay buffer.[9]
-
Test Compounds: Prepare 10 mM stock solutions of sildenafil and Dichlorodenafil in DMSO. Perform serial dilutions in assay buffer to create a range of concentrations for dose-response analysis (e.g., from 1 pM to 100 µM).
-
-
Assay Procedure:
-
Add 5 µL of each diluted test compound or control (DMSO for 100% activity, sildenafil for positive control) to the wells of a 384-well black microplate.
-
Add 10 µL of the diluted PDE5 enzyme solution to each well.
-
Incubate the plate for 15 minutes at room temperature to allow for inhibitor-enzyme binding.[9]
-
Initiate the reaction by adding 5 µL of the FAM-cGMP substrate solution to all wells.
-
Incubate the plate for 60 minutes at 37°C.[9]
-
-
Data Acquisition & Analysis:
-
Stop the reaction (methods vary by kit, may involve adding a binding agent).
-
Read the fluorescence polarization (in millipolarization units, mP) on a compatible plate reader (Excitation ≈ 485 nm, Emission ≈ 530 nm).[9]
-
Calculate the percent inhibition for each compound concentration using the formula: % Inhibition = 100 * (1 - (mP_sample - mP_min) / (mP_max - mP_min)) where mP_sample is the reading for the test compound, mP_min is the fully inhibited control, and mP_max is the DMSO (no inhibition) control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.
-
Section 4: Protocol - Cell-Based cGMP Accumulation Assay
This protocol describes a method to measure intracellular cGMP levels in response to PDE5 inhibition in a cellular context, often using an ELISA or HTRF-based assay kit.
Methodology Rationale
A cell-based assay is crucial as it accounts for factors like cell membrane permeability and potential off-target effects within a living system.[11] By stimulating endogenous cGMP production with an NO donor and then measuring the amount of cGMP protected from degradation by the inhibitors, we can determine a functional efficacy (EC50) value.
Step-by-Step Protocol
-
Cell Culture and Plating:
-
Culture a suitable cell line (e.g., human corpus cavernosum smooth muscle cells, or CHO cells engineered to express PDE5) under standard conditions.
-
Seed the cells into a 96-well cell culture plate and grow until they reach ~90% confluency.
-
-
Assay Procedure:
-
Wash the cells gently with a serum-free medium or assay buffer.
-
Add fresh medium containing various concentrations of the test compounds (sildenafil, Dichlorodenafil) or DMSO control.
-
Pre-incubate for 30 minutes to allow the compounds to enter the cells.
-
Stimulate cGMP production by adding a nitric oxide donor (e.g., sodium nitroprusside, SNP) to all wells.
-
Incubate for a defined period (e.g., 10-15 minutes) at 37°C.
-
Terminate the reaction and lyse the cells by adding the lysis buffer provided in the cGMP assay kit. This step also stops PDE activity.
-
-
cGMP Quantification & Data Analysis:
-
Quantify the cGMP concentration in the cell lysates using a competitive ELISA or HTRF assay kit according to the manufacturer's instructions.
-
Generate a standard curve using the provided cGMP standards.
-
Calculate the cGMP concentration for each sample based on the standard curve.
-
Plot the cGMP concentration against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value and the maximum response (Emax).
-
Section 5: Data Interpretation and Comparative Analysis
The data obtained from these two assays will provide a comprehensive in-vitro efficacy profile for Dichlorodenafil relative to sildenafil. The results should be summarized for clear comparison.
Illustrative Data Table: Note: The values for Dichlorodenafil are hypothetical for illustrative purposes, as peer-reviewed efficacy data is not publicly available. Sildenafil values are representative of typical literature findings.[12]
| Compound | Assay Type | Parameter | Value | Interpretation |
| Sildenafil | Enzyme Inhibition | IC50 | ~2-5 nM | High potency in direct enzyme inhibition. |
| Cell-Based | EC50 | ~20-50 nM | High efficacy in a cellular environment. | |
| Dichlorodenafil | Enzyme Inhibition | IC50 | To Be Determined | Will quantify its direct binding potency vs. sildenafil. |
| Cell-Based | EC50 | To Be Determined | Will determine its functional efficacy in cells. |
A higher IC50 or EC50 value indicates lower potency/efficacy. Comparing the ratio of EC50 to IC50 can also provide preliminary insights into a compound's cellular permeability and metabolic stability relative to the control.
Conclusion
The unauthorized use of sildenafil analogues like Dichlorodenafil in consumer products is a serious health concern.[1][2] The methodological framework presented here provides a scientifically rigorous approach to characterize and compare the in-vitro efficacy of such unapproved substances against a well-understood pharmaceutical agent. By determining both the biochemical potency (IC50) and cellular efficacy (EC50), researchers can generate the critical data needed for regulatory assessment, risk analysis, and public health advisories. This systematic evaluation is a crucial step in understanding the potential pharmacological activity and associated risks of novel psychoactive substances and unapproved drug analogues.
References
-
Sildenafil - Wikipedia. (n.d.). Wikipedia. Retrieved January 16, 2026, from [Link]
-
Treatment for Pulmonary Arterial Hypertension: Phosphodiesterase Inhibitors. (2024). JoVE. Retrieved January 16, 2026, from [Link]
-
The mechanism of action of sildenafil and its subsequent potential... (2023). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Sildenafil: Its Use as a PDE5 Inhibitor for Erectile Dysfunction. (n.d.). Pharmacology Mentor. Retrieved January 16, 2026, from [Link]
-
Viagra (sildenafil): Side effects, dosage, how long it lasts, and more. (n.d.). Medical News Today. Retrieved January 16, 2026, from [Link]
-
FDA Warning Targets Erectile Dysfunction Supplements. (2006). HealthDay. Retrieved January 16, 2026, from [Link]
-
FDA warns consumers not to use unapproved erectile dysfunction products advertised on the radio. (2018). FDA. Retrieved January 16, 2026, from [Link]
-
FDA Warns of Tainted Sex Drugs. (2014). BioSpace. Retrieved January 16, 2026, from [Link]
-
FDA Advisory No.2021-2210. (2021). Food and Drug Administration Philippines. Retrieved January 16, 2026, from [Link]
-
Developing a phosphodiesterase-5 inhibitor assay to... (2019). F1000Research. Retrieved January 16, 2026, from [Link]
-
Phosphodiesterase (PDE5) inhibition assay for rapid detection of erectile dysfunction drugs and analogs in sexual enhancement products. (2018). OSTI.GOV. Retrieved January 16, 2026, from [Link]
-
Development of an assay for determining PDE5 enzyme activity... (2014). Norwegian Research Information Repository. Retrieved January 16, 2026, from [Link]
-
A cell-based cGMP assay useful for ultra-high-throughput screening... (2007). PubMed. Retrieved January 16, 2026, from [Link]
-
A label-free LC/MS-based enzymatic activity assay for the detection of PDE5A inhibitors. (2023). Frontiers in Chemistry. Retrieved January 16, 2026, from [Link]
-
Dichlorodenafil, (E)-. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]
-
PDE5 is converted to an activated state upon cGMP binding to the GAF A domain. (2001). The EMBO Journal. Retrieved January 16, 2026, from [Link]
Sources
- 1. healthday.com [healthday.com]
- 2. FDA Warns of Tainted Sex Drugs - BioSpace [biospace.com]
- 3. fda.gov [fda.gov]
- 4. Sildenafil - Wikipedia [en.wikipedia.org]
- 5. Sildenafil: a PDE5 Inhibitor | Pharmacology Mentor [pharmacologymentor.com]
- 6. jove.com [jove.com]
- 7. researchgate.net [researchgate.net]
- 8. Viagra (sildenafil): Side effects, dosage, how long it lasts, and more [medicalnewstoday.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Developing a phosphodiesterase-5 inhibitor assay to... | F1000Research [f1000research.com]
- 11. A cell-based cGMP assay useful for ultra-high-throughput screening and identification of modulators of the nitric oxide/cGMP pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. PDE5 is converted to an activated state upon cGMP binding to the GAF A domain - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of Dichlorodenafil and tadalafil pharmacokinetics
A Guide for Researchers and Drug Development Professionals
Introduction
Phosphodiesterase type 5 (PDE5) inhibitors have revolutionized the treatment of erectile dysfunction (ED) and pulmonary arterial hypertension (PAH). By preventing the degradation of cyclic guanosine monophosphate (cGMP), these drugs facilitate smooth muscle relaxation and vasodilation.[1] Tadalafil, a well-established and extensively studied PDE5 inhibitor, is recognized for its long duration of action and well-characterized pharmacokinetic profile.[2][3] In contrast, Dichlorodenafil has emerged not through formal drug development pipelines, but as an unapproved sildenafil analogue detected in unregulated dietary supplements.[4] This guide provides a detailed head-to-head comparison of the pharmacokinetics of these two compounds.
Given the absence of formal clinical studies for Dichlorodenafil, this comparison will establish the comprehensive, well-documented pharmacokinetic profile of Tadalafil as the benchmark. We will then outline the rigorous experimental methodologies required to characterize a new chemical entity like Dichlorodenafil, thereby providing a framework for the scientific community to understand the critical importance of such evaluations for safety and efficacy.
The Authoritative Benchmark: Pharmacokinetics of Tadalafil
Tadalafil's pharmacokinetic properties are distinguished by their linearity, predictability, and prolonged duration of action, which are key differentiators among PDE5 inhibitors.[5][6] Its profile has been thoroughly defined through numerous clinical pharmacology studies.[2]
Absorption
Tadalafil is readily absorbed following oral administration, with the rate and extent of absorption being negligibly influenced by food.[5][7] This allows for flexible dosing without regard to meals. Peak plasma concentrations (Cmax) are typically observed at a median time (Tmax) of 2 hours post-dose.[2][8] The pharmacokinetics of tadalafil are linear with respect to both dose and time; over a dose range of 2.5 to 20 mg, exposure (as measured by the area under the curve, AUC) increases proportionally with the dose.[5][7]
Distribution
Following absorption, tadalafil is extensively distributed into bodily tissues, as indicated by a mean apparent volume of distribution (Vz/F) of approximately 63 liters.[2][6][7] This extensive distribution contributes to its long half-life. In plasma, tadalafil is highly bound (94%) to proteins, primarily albumin and α-1 acid glycoprotein.[1][2] This high degree of protein binding limits the free fraction of the drug available to exert its pharmacological effect.
Metabolism
The clearance of tadalafil is predominantly mediated by hepatic metabolism. The primary enzyme responsible for its biotransformation is the cytochrome P450 isoform CYP3A4.[3][9] Metabolism proceeds via the formation of a catechol metabolite, which subsequently undergoes extensive methylation and glucuronidation.[9] The major circulating metabolite is the methylcatechol glucuronide, which is not considered to be pharmacologically active at observed concentrations.[2][9]
Excretion
Tadalafil is eliminated from the body primarily in the form of its metabolites. The main route of excretion is through the feces (approximately 61% of the administered dose), with a smaller portion eliminated in the urine (approximately 36% of the dose).[1][9] The mean oral clearance (CL/F) is approximately 2.5 L/hr, and the prolonged mean terminal half-life (t½) is 17.5 hours in healthy individuals, which underpins its extended duration of action of up to 36 hours.[2][5][9]
Summary of Tadalafil Pharmacokinetic Parameters
| Parameter | Value | Source(s) |
| Tmax (Time to Peak Concentration) | ~2 hours | [2][5][8] |
| t½ (Terminal Half-Life) | ~17.5 hours | [1][6] |
| Vz/F (Apparent Volume of Distribution) | ~63 L | [2][7] |
| CL/F (Apparent Oral Clearance) | ~2.5 L/hr | [5][9] |
| Protein Binding | 94% | [1][2] |
| Primary Route of Metabolism | Hepatic (CYP3A4) | [3][9] |
| Primary Route of Excretion | Feces (~61%), Urine (~36%) | [1][9] |
| Effect of Food | Negligible | [5][7][10] |
Dichlorodenafil: An Uncharacterized Sildenafil Analogue
Dichlorodenafil is structurally related to sildenafil but has not undergone the rigorous, systematic evaluation required for regulatory approval. Its presence has been identified in so-called "herbal" or "dietary" supplements for erectile enhancement, posing a significant public health risk due to its unknown pharmacological and toxicological profile.[4]
Crucially, there is no publicly available, peer-reviewed pharmacokinetic data for Dichlorodenafil. Without formal studies, key parameters such as its absorption rate, bioavailability, distribution volume, metabolic pathways, and elimination half-life remain unknown. The consumption of such uncharacterized substances is dangerous, as the lack of pharmacokinetic data means that dosing is entirely arbitrary and the potential for adverse drug interactions, toxicity, or lack of efficacy is unquantified.
Experimental Framework for Pharmacokinetic Characterization
To characterize a novel compound like Dichlorodenafil and enable a true head-to-head comparison with Tadalafil, a standardized series of preclinical and clinical experiments must be performed. The following protocols represent the gold standard in pharmacokinetic drug evaluation.
Bioanalytical Method Development and Validation
The foundational step for any pharmacokinetic study is the development of a robust and validated method to quantify the drug in a biological matrix, typically plasma.
Objective: To accurately and precisely measure Dichlorodenafil concentrations in plasma.
Methodology: Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS)
-
Sample Preparation: Plasma samples are subjected to protein precipitation using a solvent like acetonitrile. This removes larger protein molecules that can interfere with the analysis. The sample is then centrifuged to pellet the precipitated proteins.[11][12]
-
Chromatographic Separation: The resulting supernatant is injected into a UPLC system. A reverse-phase C18 column is used to separate Dichlorodenafil from endogenous plasma components based on polarity. A specific mobile phase gradient (a mixture of an organic solvent and an aqueous buffer) is optimized for sharp, well-defined peaks.[12][13]
-
Mass Spectrometric Detection: The eluent from the UPLC is ionized (typically via electrospray ionization, ESI) and introduced into a tandem mass spectrometer. The instrument is set to monitor a specific precursor-to-product ion transition (Multiple Reaction Monitoring or MRM) unique to Dichlorodenafil, which provides exceptional selectivity and sensitivity.[11][12]
-
Method Validation: The assay must be rigorously validated according to regulatory guidelines (e.g., FDA, EMA) for linearity, accuracy, precision, selectivity, sensitivity (Lower Limit of Quantification, LLOQ), and stability under various conditions.[11]
Caption: Bioanalytical workflow for drug quantification in plasma.
Clinical Pharmacokinetic Study Protocol (Phase I)
Once a validated bioanalytical method is available, a Phase I clinical trial can be conducted to determine the pharmacokinetic profile in humans.
Objective: To determine the single-dose pharmacokinetic parameters of Dichlorodenafil in healthy volunteers.
Study Design: A single-center, open-label, single-dose, two-way crossover study is a standard design to compare a new formulation or compound against a reference.[11] For initial characterization, a single-dose, parallel-group study may be sufficient.
-
Subject Recruitment: A cohort of healthy male volunteers is recruited after providing informed consent. Subjects undergo a thorough screening process, including physical exams and laboratory tests.[14]
-
Drug Administration: After an overnight fast, subjects are administered a single oral dose of Dichlorodenafil. The dose selection would be guided by prior preclinical toxicology studies.
-
Blood Sampling: Serial blood samples are collected into tubes containing an anticoagulant (e.g., K2EDTA) at predefined time points. A typical schedule would be: pre-dose (0 hr), and 0.5, 1, 1.5, 2, 4, 6, 8, 12, 24, 48, and 72 hours post-dose.[12]
-
Plasma Processing: Blood samples are centrifuged to separate the plasma, which is then transferred to labeled tubes and stored at -70°C or lower until analysis.[12]
-
Sample Analysis: Plasma concentrations of Dichlorodenafil are determined using the validated UPLC-MS/MS method described above.
-
Pharmacokinetic Analysis: The resulting plasma concentration-time data for each subject is analyzed using non-compartmental methods with software like Phoenix WinNonlin®.[15] This analysis yields the critical pharmacokinetic parameters (Cmax, Tmax, AUC, t½, CL/F, and Vz/F).
Caption: Workflow for a single-dose clinical pharmacokinetic study.
Mechanism of Action: The Common Pathway
Both Tadalafil and, presumably, Dichlorodenafil exert their effects by inhibiting the PDE5 enzyme. Understanding this pathway is crucial for interpreting their pharmacological activity.
Caption: The nitric oxide/cGMP pathway inhibited by PDE5 inhibitors.
Conclusion and Scientific Imperative
This guide establishes the well-documented pharmacokinetic profile of Tadalafil as the authoritative standard against which other PDE5 inhibitors should be measured. Tadalafil exhibits predictable, linear pharmacokinetics with a characteristically long half-life that supports its clinical applications. In stark contrast, Dichlorodenafil is an unapproved and uncharacterized substance.
The absence of pharmacokinetic data for Dichlorodenafil makes its use inherently unsafe. A true head-to-head comparison is not possible without the rigorous application of the standardized bioanalytical and clinical protocols outlined herein. For the research and drug development community, this disparity underscores a core principle of scientific integrity: pharmacological characterization is not an academic exercise but a fundamental requirement for ensuring the safety and efficacy of any therapeutic agent. The presence of compounds like Dichlorodenafil in the public marketplace highlights the critical role of regulatory oversight and the scientific imperative to educate on the risks of unvetted chemical substances.
References
- Forgue, S. T., Patterson, B. E., Bedding, A. W., Payne, C. D., Phillips, D. L., Wrishko, R. E., & Mitchell, M. I. (2006). Tadalafil pharmacokinetics in healthy subjects. British journal of clinical pharmacology, 61(3), 280–288.
- Dahdal, M., & Al-Rubaye, S. (2024). Tadalafil. In StatPearls.
- Forgue, S. T., Patterson, B. E., Bedding, A. W., Payne, C. D., Phillips, D. L., Wrishko, R. E., & Mitchell, M. I. (2006). Tadalafil pharmacokinetics in healthy subjects. British journal of clinical pharmacology, 61(3), 280–288. (Note: This is the same core reference as #1, presented in a different search result).
- U.S. Food and Drug Administration. (2011). CIALIS (tadalafil) tablets Label.
- Dr. Oracle. (2025). What are the pharmacokinetics of Tadalafil (Cialis)?
- U.S. Food and Drug Administration. (2015). CIALIS (tadalafil) tablets Label.
- Tadalafil: Pharmacological Insights. (2024).
- RxReasoner. Tadalafil Pharmacology.
- Kim, B. H., Kim, H., Lee, S. H., Park, J. H., Lee, B. Y., & Lee, H. S. (2018). Comparison of tadalafil pharmacokinetics after administration of a new orodispersible film versus a film-coated tablet. Drug design, development and therapy, 12, 999–1005.
- ResearchGate. (2025). Tadalafil pharmacokinetics in healthy subjects | Request PDF.
- Voot, R. S., Houston, S. D., Sam, A. D., & Zloh, M. (2013). Efficient synthesis of dichlorodenafil, an unapproved sildenafil analogue appearing in non-prescription supplements. Bioorganic & medicinal chemistry letters, 23(19), 5427–5429.
- BenchChem. A Comparative Analysis of Tadalafil and its Analogs: Focus on Pharmacokinetics and Bioavailability.
- Kim, H. J., Lee, H. S., Lee, J., & Kim, Y. G. (2015). Validated UPLC-MS/MS method for the determination of tadalafil in human plasma and its application to a pharmacokinetic study.
- Kim, H. J., Lee, H. S., Lee, J., & Kim, Y. G. (2015). Validated UPLC-MS/MS method for the determination of tadalafil in human plasma and its application to a pharmacokinetic study. Semantic Scholar.
- Kim, B. H., Kim, H., Lee, S. H., Park, J. H., Lee, B. Y., & Lee, H. S. (2018).
Sources
- 1. Tadalafil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Tadalafil pharmacokinetics in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Efficient synthesis of dichlorodenafil, an unapproved sildenafil analogue appearing in non-prescription supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tadalafil pharmacokinetics in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. Tadalafil Pharmacology - Active Ingredient - RxReasoner [rxreasoner.com]
- 8. borncarpentry.com [borncarpentry.com]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Validated UPLC-MS/MS method for the determination of tadalafil in human plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [PDF] Validated UPLC-MS/MS method for the determination of tadalafil in human plasma and its application to a pharmacokinetic study | Semantic Scholar [semanticscholar.org]
- 14. dovepress.com [dovepress.com]
- 15. dovepress.com [dovepress.com]
A Comparative Analysis of Dichlorodenafil and Other Unapproved Sildenafil Analogues: A Guide for Researchers
This guide provides an in-depth comparative analysis of Dichlorodenafil and other unapproved analogues of sildenafil, focusing on their chemical structures, shared mechanism of action, and the analytical methodologies required for their detection and characterization. Designed for researchers, scientists, and drug development professionals, this document emphasizes the scientific integrity and logical framework necessary for navigating the challenges posed by these clandestine substances.
Introduction: The Rise of Unapproved PDE5 Inhibitors
Sildenafil, the active pharmaceutical ingredient in Viagra®, was the first approved oral phosphodiesterase type 5 (PDE5) inhibitor for the treatment of erectile dysfunction (ED).[1] Its success spurred the development of other approved PDE5 inhibitors like tadalafil (Cialis) and vardenafil (Levitra).[2][3] However, this success has also led to a significant public health issue: the proliferation of unapproved structural analogues of sildenafil in so-called "herbal" or "natural" dietary supplements marketed for sexual enhancement.[4][5]
These analogues are designed to mimic the pharmacological effects of sildenafil but have not undergone the rigorous safety, efficacy, and quality testing required for approved pharmaceuticals.[5][6] Their presence is often undeclared, deceiving consumers and posing significant health risks due to unknown pharmacological and toxicological profiles.[5][7] Dichlorodenafil is one such unapproved analogue that has been identified in non-prescription supplements.[8] This guide provides a framework for understanding and analyzing Dichlorodenafil in comparison to other synthetic analogues, offering essential technical insights for regulatory and research professionals.
Chemical Profiles and Mechanism of Action
Unapproved sildenafil analogues are, by design, structurally similar to the parent compound. They typically retain the core pyrazolo[4,3-d]pyrimidin-7-one structure but feature modifications to the peripheral substituents. These alterations are often intended to circumvent patent laws and detection by standard analytical screens.
Dichlorodenafil is characterized by the substitution of the N-methylpiperazine group found in sildenafil with a dichloroethenyl group attached to the phenyl ring.[9][10][11] Its synthesis has been documented, providing a means for regulatory agencies to obtain an authentic analytical standard.[8]
Other notable unapproved analogues include:
-
Homosildenafil: Features an N-ethylpiperazine group instead of sildenafil's N-methylpiperazine.[12]
-
Hydroxyhomosildenafil: Similar to homosildenafil but with an N-hydroxyethylpiperazine moiety.[13]
-
Acetildenafil: Contains an N-acetyl group, which may be metabolized to other active forms.[5]
-
Thioaildenafil (Sulfoaildenafil): A thione analogue where the pyrimidinone oxygen is replaced by sulfur.[14]
Comparative Structural Data
The table below summarizes the key structural information for Dichlorodenafil and selected analogues in comparison to Sildenafil.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Difference from Sildenafil |
| Sildenafil | C₂₂H₃₀N₆O₄S | 474.58 | Parent Compound |
| Dichlorodenafil | C₁₉H₂₀Cl₂N₄O₂ | 407.29 | Dichloroethenyl group on the phenyl ring; lacks the sulfonylpiperazine moiety.[9][15] |
| Homosildenafil | C₂₃H₃₂N₆O₄S | 488.61 | N-ethylpiperazine instead of N-methylpiperazine.[12] |
| Hydroxyhomosildenafil | C₂₃H₃₂N₆O₅S | 504.61 | N-hydroxyethylpiperazine instead of N-methylpiperazine.[13] |
| Acetildenafil | C₂₅H₃₄N₆O₃S | 514.65 | N-acetylpiperazine instead of N-methylpiperazine.[5] |
| Thioaildenafil | C₂₃H₃₂N₆O₃S₂ | 504.68 | Thione group (C=S) instead of a carbonyl group (C=O) on the pyrimidinone ring.[14] |
Mechanism of Action: PDE5 Inhibition
All sildenafil analogues, both approved and unapproved, share a common mechanism of action: they are potent and selective inhibitors of cGMP-specific phosphodiesterase type 5 (PDE5).[1][14]
Penile erection is a hemodynamic process initiated by the release of nitric oxide (NO) in the corpus cavernosum during sexual stimulation.[16] NO activates the enzyme guanylate cyclase, which increases the levels of cyclic guanosine monophosphate (cGMP).[1] cGMP acts as a second messenger, leading to smooth muscle relaxation, vasodilation, and increased blood inflow, resulting in an erection.[17] The action of cGMP is terminated by PDE5, which hydrolyzes it back to GMP.[18]
Sildenafil and its analogues act as competitive binding agents for PDE5, preventing the degradation of cGMP.[1] The resulting accumulation of cGMP amplifies the NO-mediated erectile response. It is crucial to note that these compounds do not cause an erection without sexual stimulation, as the initial NO release is a required trigger.[1]
Analytical Methodologies for Detection and Characterization
The clandestine nature of unapproved analogues necessitates robust and reliable analytical methods for their detection in complex matrices like dietary supplements.[19] The primary challenge is the lack of commercially available reference standards for every potential analogue, requiring techniques that can identify novel or "designer" structures.[7]
High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS), particularly tandem mass spectrometry (LC-MS/MS), is the gold standard for both screening and confirmation.[19][20]
Experimental Protocol: LC-MS/MS Screening and Confirmation
This protocol provides a generalized, self-validating workflow for the identification of Dichlorodenafil and other sildenafil analogues in supplement samples.
1. Sample Preparation:
-
Causality: The goal is to efficiently extract the target analytes from a complex matrix (e.g., powders, capsules, liquids) while minimizing interferences. Methanol is a common solvent due to the good solubility of sildenafil and its derivatives.[7]
-
Homogenize the sample (e.g., grind the contents of a capsule).
-
Accurately weigh approximately 100 mg of the homogenized powder into a 15 mL centrifuge tube.
-
Add 10 mL of methanol.
-
Vortex for 1 minute to ensure thorough mixing.
-
Sonicate for 30 minutes to facilitate extraction.
-
Centrifuge at 4000 rpm for 10 minutes to pellet insoluble excipients.
-
Filter the supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial for analysis.
-
2. Chromatographic Separation (HPLC):
-
Causality: Chromatographic separation is essential to resolve the target analytes from each other and from matrix components before they enter the mass spectrometer, preventing ion suppression and ensuring accurate identification. A C18 column is used for its versatility in reversed-phase chromatography, and a gradient elution with acetonitrile and formic acid-acidified water provides good peak shape and separation for these moderately polar compounds.[7]
-
Instrument: Agilent 1290 Infinity UPLC system or equivalent.[7]
-
Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm (or similar).[7]
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to 10% B and equilibrate for 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.[7]
-
Injection Volume: 5 µL.
-
3. Mass Spectrometric Detection (Q-TOF MS or Triple Quadrupole MS/MS):
-
Causality: High-resolution mass spectrometry (like Q-TOF) allows for the determination of accurate mass and elemental composition, aiding in the identification of unknown compounds.[21] Tandem MS (MS/MS) provides structural information through characteristic fragmentation patterns, which is key to identifying analogues.
-
Instrument: Agilent 6538 UHD Q-TOF/MS or equivalent.[7]
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Screening Mode: A precursor ion scan can be used to specifically look for compounds that produce a common fragment ion characteristic of the sildenafil core structure.
-
Confirmation Mode: An information-dependent acquisition (IDA) or enhanced product ion (EPI) scan is triggered for ions detected in the screening run. This acquires a full fragmentation spectrum (MS/MS) for the potential analogue, which can be compared to the fragmentation of known standards like sildenafil or to theoretically derived patterns.
-
Comparative Fragmentation Analysis
The structural identification of sildenafil analogues heavily relies on interpreting their MS/MS fragmentation patterns. The core pyrazolopyrimidinone structure leads to common fragment ions, while variations in the spectra point to modifications on the peripheral groups. For example, the fragmentation of the N-alkylpiperazine ring is often a key diagnostic feature.
The table below presents a predictive comparison of expected mass spectrometric ions for Dichlorodenafil and other analogues.
| Compound | [M+H]⁺ (m/z) | Key Diagnostic Fragment Ions (m/z) & Origin |
| Sildenafil | 475.2 | 99: N-methylpiperazine fragment |
| Dichlorodenafil | 407.1 | ~153/155: Dichloroethenyl-phenyl fragment. Absence of the piperazine-related ions. |
| Homosildenafil | 489.2 | 113: N-ethylpiperazine fragment |
| Hydroxyhomosildenafil | 505.2 | 129: N-hydroxyethylpiperazine fragment[13] |
| Acetildenafil | 515.2 | 141: N-acetylpiperazine fragment |
| Thioaildenafil | 505.2 | Isotopic pattern shift due to sulfur; fragmentation may differ due to the thione group. |
Conclusion and Field Implications
Dichlorodenafil and a growing list of other unapproved sildenafil analogues represent a significant and evolving challenge for public health and regulatory bodies.[4] While they share the PDE5-inhibiting mechanism of their approved parent, their lack of clinical testing means their efficacy, safety, and pharmacokinetic profiles are unknown, creating a risk of serious adverse events for consumers.[5][6]
The comparative analysis of these compounds hinges on advanced analytical techniques, primarily LC-MS/MS, which can elucidate their structures even without reference standards. The methodologies and comparative data presented in this guide provide a robust framework for researchers and analysts to identify these undeclared ingredients. Continued vigilance, information sharing between health authorities, and public education are critical to mitigating the risks posed by these adulterated products.[5]
References
- Kee, C. L., et al. (2013). Orbitrap Identification of Untested Sildenafil Analogues in Health Supplements. Thermo Fisher Scientific.
-
Yuan, J., et al. (2013). Comparative effectiveness and safety of oral phosphodiesterase type 5 inhibitors for erectile dysfunction: a systematic review and network meta-analysis. PubMed. [Link]
-
Lv, D., et al. (2024). A novel standard-free detection of adulteration method for sildenafil derivatives in dietary supplements. Biomedical Chromatography. [Link]
-
Yesil Science. (2024). A Critical Review of Analytical Methods for Sildenafil and Its Metabolites. Yesil Science. [Link]
-
Kohn, J. (2015). A comparison of the available phosphodiesterase-5 inhibitors in the treatment of erectile dysfunction: a focus on avanafil. PubMed Central. [Link]
-
Poon, K. F., et al. (2010). Development of a screening method for the detection of analogues of sildenafil and vardenafil by the use of liquid chromatograph coupled with triple quadrupole linear ion trap mass spectrometer. Analytical Methods. [Link]
-
Wright, P. J. (2006). Comparison of phosphodiesterase type 5 (PDE5) inhibitors. International Journal of Clinical Practice. [Link]
-
Wright, P. J. (2006). Comparison of phosphodiesterase type 5 (PDE5) inhibitors. QxMD. [Link]
-
Tucker, J., et al. (2018). Unapproved Pharmaceutical Ingredients Included in Dietary Supplements Associated With US Food and Drug Administration Warnings. JAMA Network Open. [Link]
-
Kim, J. Y., et al. (2013). Efficient synthesis of dichlorodenafil, an unapproved sildenafil analogue appearing in non-prescription supplements. PubMed. [Link]
-
Al-Khafaji, M. H., & Al-Obaidi, R. (2024). A Critical Review of Analytical Methods for Sildenafil and Its Metabolites. Taylor & Francis Online. [Link]
-
Low, M. Y., et al. (2006). Detection of sildenafil analogues in herbal products for erectile dysfunction. PubMed. [Link]
-
Smith, C. (2018). Oral PDE5 Inhibitors for Erectile Dysfunction. U.S. Pharmacist. [Link]
-
Al-Saeed, A., et al. (2022). Screening and Determination of Synthetic PDE-5 Inhibitors in Adulterated Sexual Enhancement Supplements. National Institutes of Health. [Link]
-
Wikipedia. (n.d.). Sildenafil. Wikipedia. [Link]
-
Lin, Y., et al. (2009). Identification of a sildenafil analogue adulterated in two herbal food supplements. Journal of Food and Drug Analysis. [Link]
-
Pharmacology Mentor. (2024). Sildenafil: Its Use as a PDE5 Inhibitor for Erectile Dysfunction. Pharmacology Mentor. [Link]
-
New Drug Approvals. (2014). Sulfoaildenafil. New Drug Approvals. [Link]
-
Andersson, K. E. (2018). PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery. British Journal of Pharmacology. [Link]
-
precisionFDA. (n.d.). DICHLORODENAFIL. precisionFDA. [Link]
-
PubChem. (n.d.). Dichlorodenafil, (E)-. PubChem. [Link]
-
YouTube. (2023). Pharmacology of Sildenafil (Viagra); Overview, Mechanism of action, Pharmacokinetics, Dosage, Uses. YouTube. [Link]
-
Shin, M. H., et al. (2003). Identification of a new analogue of sildenafil added illegally to a functional food marketed for penile erectile dysfunction. PubMed. [Link]
-
Shimadzu. (n.d.). The forensic fight against fake pharmaceuticals. Shimadzu. [Link]
-
ResearchGate. (2018). PDE5 Inhibitors – Pharmacology and Clinical Applications 20 Years After Sildenafil Discovery. ResearchGate. [Link]
Sources
- 1. Sildenafil - Wikipedia [en.wikipedia.org]
- 2. Comparison of phosphodiesterase type 5 (PDE5) inhibitors | Scilit [scilit.com]
- 3. Comparison of phosphodiesterase type 5 (PDE5) inhibitors. | Read by QxMD [read.qxmd.com]
- 4. Unapproved Pharmaceutical Ingredients Included in Dietary Supplements Associated With US Food and Drug Administration Warnings - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Detection of sildenafil analogues in herbal products for erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The forensic fight against fake pharmaceuticals – secrets of science [shimadzu-webapp.eu]
- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 8. Efficient synthesis of dichlorodenafil, an unapproved sildenafil analogue appearing in non-prescription supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medkoo.com [medkoo.com]
- 10. GSRS [precision.fda.gov]
- 11. Dichlorodenafil, (E)- | C19H20Cl2N4O2 | CID 135565514 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Identification of a new analogue of sildenafil added illegally to a functional food marketed for penile erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jfda-online.com [jfda-online.com]
- 14. newdrugapprovals.org [newdrugapprovals.org]
- 15. Dichlorodenafil | TRC-D434050-100MG | LGC Standards [lgcstandards.com]
- 16. PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
- 18. Sildenafil: a PDE5 Inhibitor | Pharmacology Mentor [pharmacologymentor.com]
- 19. tandfonline.com [tandfonline.com]
- 20. yesilscience.com [yesilscience.com]
- 21. Orbitrap identification of sildenafil analogues in health supplements [thermofisher.com]
A Comparative Guide to the Cross-Validation of Analytical Methods for Dichlorodenafil in Diverse Matrices
In the landscape of pharmaceutical analysis, the robust and reliable quantification of active pharmaceutical ingredients (APIs) and their analogues is paramount. Dichlorodenafil, a sildenafil analogue, presents unique analytical challenges due to its structural properties and the diverse matrices in which it may be analyzed, from pristine pharmaceutical formulations to complex biological fluids. This guide provides an in-depth comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for the determination of Dichlorodenafil.
Given the limited availability of specific published methods for Dichlorodenafil, this guide will draw upon established and validated methodologies for structurally related phosphodiesterase type 5 (PDE-5) inhibitors, such as sildenafil and tadalafil.[1][2] This comparative framework serves as a practical resource for researchers, scientists, and drug development professionals to select, develop, and cross-validate appropriate analytical methods, ensuring data integrity and consistency across different analytical platforms and laboratories. All validation parameters discussed are in alignment with the principles outlined by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[3][4][5]
The Imperative of Cross-Validation
Cross-validation of analytical methods is a critical exercise when analytical data is generated from different methodologies or at different sites. It serves to demonstrate that the results are equivalent and reliable, irrespective of the method or laboratory used. This is particularly crucial when, for instance, a robust but less sensitive HPLC-UV method is employed for routine quality control of a drug product, while a highly sensitive LC-MS/MS method is necessary for pharmacokinetic studies in biological matrices.[5] The process ensures that data generated throughout the drug development lifecycle is consistent and can be confidently compared.
dot
Sources
- 1. A Comprehensive Review on Analytical Techniques for Determination of Sex Stimulants, PDE5 Inhibitors in Different Matrices with Special Focus on the Electroanalytical Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of Phosphodiesterase Type-5 Inhibitors (PDE-5) in Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Validated UPLC-MS/MS method for the determination of tadalafil in human plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitation of tadalafil in human plasma using a sensitive and rapid LC-MS/MS method for a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
A Comparative In-Vivo Efficacy Analysis of Dichlorodenafil and Vardenafil in a Rabbit Model of Erectile Dysfunction
A Guide for Researchers in Drug Development and Sexual Medicine
Introduction: The Evolving Landscape of PDE5 Inhibitors
The advent of phosphodiesterase type 5 (PDE5) inhibitors has revolutionized the treatment of erectile dysfunction (ED), a prevalent condition significantly impacting the quality of life for millions of men worldwide.[1][2] Vardenafil, a potent and selective PDE5 inhibitor, is an established therapeutic agent with a well-documented profile of efficacy and safety.[3][4] In contrast, the landscape of PDE5 inhibitors is continually expanding, not only with clinically approved drugs but also with the emergence of novel, unapproved analogues. Dichlorodenafil, a sildenafil analogue identified in non-prescription supplements, represents one such compound.[5] While its clandestine availability raises significant public health concerns, its existence underscores the ongoing search for molecules with potentially enhanced pharmacological properties.
This guide provides a comprehensive framework for the in-vivo comparative efficacy evaluation of Dichlorodenafil and the established PDE5 inhibitor, vardenafil, utilizing a rabbit model of erectile dysfunction. For drug development professionals and researchers, this document outlines the critical experimental methodologies and data interpretation necessary to characterize and compare these two compounds, shedding light on the potential of novel analogues while adhering to rigorous scientific standards.
Unveiling the Molecular Mechanisms: A Tale of Two Inhibitors
At the heart of penile erection is the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway.[3] Sexual stimulation triggers the release of NO from nerve endings and endothelial cells in the corpus cavernosum. NO activates soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. The subsequent accumulation of cGMP leads to the activation of protein kinase G (PKG), resulting in the relaxation of smooth muscle, vasodilation, and increased blood flow to the penis, culminating in an erection. The erectile response is terminated by the action of PDE5, an enzyme that specifically hydrolyzes cGMP.[3][4]
Vardenafil , a well-characterized PDE5 inhibitor, exerts its therapeutic effect by competitively binding to the catalytic site of PDE5, thereby preventing the degradation of cGMP.[3] This leads to an amplification and prolongation of the NO-mediated erectile signal. It is important to note that vardenafil and other PDE5 inhibitors do not induce erections directly but rather enhance the natural erectile response to sexual stimulation.[3]
Dichlorodenafil , identified as a sildenafil analogue, is presumed to share the same fundamental mechanism of action: the inhibition of PDE5.[5][6] Its chemical structure suggests it is designed to interact with the active site of the PDE5 enzyme. However, the specific binding affinity, selectivity for PDE5 over other phosphodiesterase isoforms, and the in-vivo potency of Dichlorodenafil remain to be formally characterized through rigorous scientific investigation.
Caption: The NO/cGMP signaling pathway and the mechanism of action of PDE5 inhibitors.
In-Vivo Comparative Efficacy Assessment: A Step-by-Step Rabbit Model Protocol
The rabbit is a well-established and reliable animal model for studying erectile physiology and the in-vivo efficacy of potential therapeutic agents for ED.[7] The following protocol outlines a robust methodology for a comparative study of Dichlorodenafil and vardenafil.
Experimental Workflow
Caption: A stepwise overview of the in-vivo rabbit model experimental workflow.
Detailed Experimental Protocol
1. Animal Model and Induction of Erectile Dysfunction:
-
Animal Selection: Healthy, adult male New Zealand White rabbits are a suitable choice for this model.[7]
-
Induction of ED: A model of vasculogenic erectile dysfunction can be induced through a high-fat diet for a specified period, leading to hypercholesterolemia and subsequent endothelial dysfunction. This method mimics a common etiology of ED in humans.
2. Surgical Preparation and Intracavernosal Pressure (ICP) Measurement:
-
Anesthesia: Animals are anesthetized to ensure a humane and pain-free procedure.
-
Cannulation: The carotid artery is cannulated for continuous monitoring of systemic arterial pressure (SAP). A 23-gauge needle connected to a pressure transducer is inserted into the corpus cavernosum for the measurement of intracavernosal pressure (ICP).
-
Nerve Stimulation: The cavernous nerve is isolated and a bipolar electrode is placed around it for electrical stimulation.
3. Drug Administration and Efficacy Evaluation:
-
Drug Formulation: Dichlorodenafil and vardenafil are formulated in an appropriate vehicle (e.g., saline with a small percentage of a solubilizing agent).
-
Administration: The compounds are administered intravenously or orally at varying doses to establish a dose-response relationship. A vehicle control group is essential.
-
Efficacy Measurement: The primary endpoint for efficacy is the change in ICP in response to cavernous nerve stimulation. Key parameters to be measured include:
-
Maximal ICP: The peak pressure achieved during nerve stimulation.
-
Total ICP: The area under the curve of the ICP response.
-
Ratio of Maximal ICP to Mean SAP: This ratio normalizes the erectile response to the systemic blood pressure.
-
Comparative Data Presentation and Interpretation
The collected data should be presented in a clear and comparative manner to facilitate interpretation.
Table 1: Comparative Efficacy of Dichlorodenafil and Vardenafil on Intracavernosal Pressure (ICP) in a Rabbit Model of Erectile Dysfunction
| Treatment Group | Dose (mg/kg) | Maximal ICP (mmHg) | Total ICP (mmHg x s) | Maximal ICP / Mean SAP |
| Vehicle Control | - | |||
| Vardenafil | Dose 1 | |||
| Dose 2 | ||||
| Dose 3 | ||||
| Dichlorodenafil | Dose 1 | |||
| Dose 2 | ||||
| Dose 3 |
Data should be presented as mean ± standard error of the mean (SEM). Statistical significance should be determined using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Discussion and Future Directions
The results of this comparative study will provide valuable insights into the in-vivo efficacy of Dichlorodenafil relative to the established PDE5 inhibitor, vardenafil. A superior or equivalent efficacy of Dichlorodenafil would warrant further investigation into its pharmacokinetic and pharmacodynamic profiles, as well as a comprehensive safety and toxicity assessment. Conversely, a lower efficacy would suggest that the structural modifications in Dichlorodenafil compared to sildenafil and vardenafil do not confer an advantage.
It is imperative for the scientific community to rigorously evaluate unapproved substances like Dichlorodenafil to understand their potential therapeutic benefits and risks. Such studies are crucial for informing regulatory bodies and protecting public health.
References
- Hale, T. M., & Heaton, J. P. (2001). Rabbits as models for impotence research. International Journal of Impotence Research, 13(2), 67-73.
- Stief, C. G., & Porst, H. (2002). Phosphodiesterase 5 inhibitors: a critical review.
- Porst, H., Rosen, R., Padma-Nathan, H., Goldstein, I., Giuliano, F., Ulbrich, E., & Bandel, T. (2003). The efficacy and tolerability of vardenafil, a new, oral, selective phosphodiesterase type 5 inhibitor, in patients with erectile dysfunction: the first at-home clinical trial. International journal of impotence research, 15(3), 139-147.
-
Campbell, D. J. (2018, June 15). Oral PDE5 Inhibitors for Erectile Dysfunction. U.S. Pharmacist. Retrieved from [Link]
- Gresser, U., & Gleiter, C. H. (2002). Erectile dysfunction: comparison of efficacy and side effects of the PDE-5 inhibitors sildenafil, vardenafil and tadalafil--review of the literature. European journal of medical research, 7(10), 435-446.
-
PubChem. (n.d.). Dichlorodenafil. Retrieved from [Link]
- Reeuwijk, N. M., Venhuis, B. J., de Kaste, D., & Hoogenboom, L. A. (2012). Efficient synthesis of dichlorodenafil, an unapproved sildenafil analogue appearing in non-prescription supplements. Bioorganic & medicinal chemistry letters, 22(16), 5285-5287.
- Ayta, I. A., McKinlay, J. B., & Krane, R. J. (1999). The likely worldwide increase in erectile dysfunction between 1995 and 2025 and some possible policy consequences.
-
Sissons, B., & Iavarone, S. (2022, September 22). PDE5 inhibitors: List, how they work, foods, and more. Medical News Today. Retrieved from [Link]
-
Wikipedia contributors. (2024, January 10). PDE5 inhibitor. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
-
Healthline. (2020, November 20). PDE5 Inhibitors: Types, How They Work, What They Cost. Retrieved from [Link]
- BJU International. (2003). A conscious-rabbit model to study vardenafil hydrochloride and other agents that influence penile erection.
- Saenz de Tejada, I., Angulo, J., Cuevas, P., Fernandez, A., Moncada, I., Allona, A., ... & Bischoff, E. (2001). The phosphodiesterase inhibitory selectivity and the in vitro and in vivo potency of the new PDE5 inhibitor vardenafil. International journal of impotence research, 13(5), 282-290.
- Bischoff, E. (2004). The oral efficacy of vardenafil hydrochloride for inducing penile erection in a conscious rabbit model. The Journal of urology, 171(4), 1436-1439.
- Gajbhiye, S. V., Jadhav, K. S., Marathe, P. A., & Pawar, D. B. (2013). Animal models of erectile dysfunction. Indian journal of pharmacology, 45(3), 220.
- Kim, N. N., Jackson, G., & Goldstein, I. (2010). Synergistic effects of sildenafil on relaxation of rabbit and rat cavernosal smooth muscles when combined with various vasoactive agents. The journal of sexual medicine, 7(11), 3625-3635.
- Di Paolo, M., Pavan, M., & Francomano, F. (2024). Which PDE5 inhibitor is the most effective in the treatment of erectile dysfunction in men with spinal cord injury? A systematic review and network meta-analysis. Andrology.
-
Gan, J., & Amill, M. (2012). Synthesis and biological evaluation of 4-alkoxy-6, 9-dichloro[3][4][7] triazolo [4, 3-a] quinoxalines as inhibitors of TNF-α and IL-6. European journal of medicinal chemistry, 54, 87-94.
- Hamed, M. M., Tolba, M. S., & Al-Abdullah, E. S. (2022). Synthesis, biological evaluation, and molecular docking studies of novel diclofenac derivatives as antibacterial agents. Journal of Molecular Structure, 1265, 133408.
- Gan, J., & Amill, M. (2012). Synthesis and biological evaluation of chalcone, dihydrochalcone, and 1, 3-diarylpropane analogs as anti-inflammatory agents. Bioorganic & medicinal chemistry letters, 22(23), 7113-7117.
- Andersen, R. J., & Sore, H. F. (2022). Synthesis and Biological Evaluation of C (13)/C (13′)‐Bis (desmethyl) disorazole Z. Chemistry–A European Journal, 28(71), e202202680.
- Altman, M. D., & Gediya, L. K. (2012). Design, synthesis and biological evaluation of N-pyridinyl ureidobenzenesulfonates and their hydrochloride salts as novel water-soluble dihydroorotate dehydrogenase inhibitors inducing differentiation of acute myeloid leukemia cells. MedChemComm, 3(11), 1417-1422.
- Gan, J. (2010). Diclofenac: an update on its mechanism of action and safety profile. Current medical research and opinion, 26(7), 1715-1731.
Sources
- 1. uspharmacist.com [uspharmacist.com]
- 2. PDE5 Inhibitors: Types, How They Work, What They Cost [healthline.com]
- 3. PDE5 inhibitor - Wikipedia [en.wikipedia.org]
- 4. PDE5 inhibitors: List, how they work, foods, and more [medicalnewstoday.com]
- 5. Efficient synthesis of dichlorodenafil, an unapproved sildenafil analogue appearing in non-prescription supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medkoo.com [medkoo.com]
- 7. Rabbits as models for impotence research - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide to the Safety Profile of Dichlorodenafil Against Approved PDE5 Inhibitors
Introduction: Establishing a New Safety Benchmark in PDE5 Inhibition
The development of phosphodiesterase type 5 (PDE5) inhibitors has revolutionized the treatment of erectile dysfunction (ED) and pulmonary hypertension.[1] The success of approved agents like sildenafil, tadalafil, vardenafil, and avanafil has set a high bar for both efficacy and safety. For any new chemical entity (NCE) in this class, such as the research compound Dichlorodenafil, demonstrating a competitive or superior safety profile is not just a regulatory hurdle but a critical determinant of its therapeutic potential.
This guide provides a comprehensive framework for benchmarking the safety profile of Dichlorodenafil. As published preclinical and clinical safety data for Dichlorodenafil are not yet available, this document serves as a strategic guide. It outlines the essential mechanistic considerations and validated experimental protocols required to rigorously compare its safety against the established profiles of market-approved PDE5 inhibitors. Our objective is to explain the causality behind experimental choices, ensuring that the described workflow constitutes a self-validating system for generating a reliable and comparative safety assessment.
Part 1: The Mechanistic Cornerstone of PDE5 Inhibitor Safety: The NO/cGMP Pathway and Isoenzyme Selectivity
To understand the safety profile of a PDE5 inhibitor, one must first grasp its mechanism of action. These drugs do not initiate erections directly; they enhance a natural physiological process.[2] During sexual stimulation, nitric oxide (NO) is released from nerve endings and endothelial cells in the corpus cavernosum.[3] NO activates the enzyme guanylate cyclase, which converts guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[4] It is cGMP that acts as the key second messenger, leading to smooth muscle relaxation, vasodilation, and increased blood flow to the penis.[1][3]
The action of cGMP is terminated by PDE5, which hydrolyzes it back to the inactive GMP.[2] PDE5 inhibitors work by blocking this degradation, thereby prolonging the action of cGMP and potentiating the erectile response.[2][5]
Caption: The Nitric Oxide/cGMP signaling pathway targeted by PDE5 inhibitors.
The safety profile of any PDE5 inhibitor is fundamentally dictated by its selectivity for the PDE5 enzyme over other PDE isoenzymes found throughout the body.[2] Off-target inhibition is the primary cause of the most common adverse effects:
-
Visual Disturbances: Inhibition of PDE6, which is crucial for phototransduction in retinal rods and cones, can lead to transient cyanopsia (bluish tinge to vision) and photosensitivity. This is a known side effect of sildenafil.[6][7]
-
Cardiovascular Effects: Inhibition of PDE1, found in vascular smooth muscle, or PDE3 in the myocardium could theoretically affect cardiovascular function, although approved inhibitors are generally highly selective against these. The vasodilatory effect on PDE5 in systemic vasculature is what causes mild hypotension, headache, and flushing.[8]
-
Musculoskeletal Pain: Inhibition of PDE11, present in skeletal muscle, has been associated with the myalgia and back pain reported with tadalafil.[9]
Therefore, the first and most critical step in benchmarking Dichlorodenafil is to quantify its inhibitory activity against a panel of human PDE isoenzymes.
Part 2: The Gold Standard: Safety Profiles of Approved PDE5 Inhibitors
A new compound's safety is not assessed in a vacuum but against the well-documented profiles of its predecessors. Sildenafil, tadalafil, vardenafil, and avanafil are generally well-tolerated, with most adverse events being mild to moderate and transient.[10][11]
| Adverse Event (AE) | Sildenafil [9][10] | Tadalafil [12][13] | Vardenafil [14][15] | Avanafil [16][17][18] | Causality & Mechanistic Insight |
| Headache | Very Common (≥10%) | Very Common (≥10%) | Very Common (≥10%) | Common (≥1% to <10%) | Systemic vasodilation due to PDE5 inhibition in cranial blood vessels. |
| Flushing | Common | Common | Common | Common | Cutaneous vasodilation from systemic PDE5 inhibition. |
| Dyspepsia | Common | Very Common | Common | Uncommon (≥0.1% to <1%) | Relaxation of the lower esophageal sphincter smooth muscle. |
| Nasal Congestion | Common | Common | Common | Common | Vasodilation of nasal mucosa. |
| Dizziness | Common | Common | Common | Uncommon | Mild, transient drop in blood pressure.[8] |
| Visual Disturbances | Common (Cyanopsia, blurred vision) | Uncommon | Uncommon | Rare (≤0.1%) | Cross-inhibition of retinal PDE6.[6][7] Avanafil's higher selectivity for PDE5 over PDE6 likely explains the lower incidence.[17] |
| Back Pain / Myalgia | Uncommon | Common | Uncommon | Uncommon | Believed to be related to inhibition of PDE11 in skeletal muscle.[9] |
| NAION ¹ | Rare (Post-marketing) | Rare (Post-marketing) | Rare (Post-marketing) | Rare (Post-marketing) | Non-arteritic anterior ischemic optic neuropathy. A causal link is not proven, but an association exists, particularly in patients with underlying vascular risk factors.[7][19][20] |
| Hearing Loss | Rare (Post-marketing) | Rare (Post-marketing) | Rare (Post-marketing) | Rare (Post-marketing) | Sudden decrease or loss of hearing has been reported rarely; the mechanism is unclear.[20][21][22] |
¹NAION: Non-arteritic anterior ischemic optic neuropathy.
This table establishes the quantitative and qualitative benchmarks Dichlorodenafil must be measured against. A favorable profile would ideally demonstrate a lower incidence of common AEs and, critically, a higher selectivity against PDE6 and PDE11 to minimize visual disturbances and myalgia.
Part 3: A Framework for the Preclinical Safety Assessment of Dichlorodenafil
A robust preclinical safety assessment follows a logical, tiered approach as outlined in international regulatory guidelines (e.g., ICH S7A for Safety Pharmacology).[23][24] The goal is to build a comprehensive profile from in vitro assays to in vivo models before human trials.
Protocol 1: In Vitro PDE Isoenzyme Selectivity Profiling
Causality: This is the foundational experiment. The resulting IC₅₀ values (the concentration of inhibitor required to reduce enzyme activity by 50%) across the PDE family will provide the primary data to predict Dichlorodenafil's side-effect profile. A high ratio of IC₅₀ (Off-Target PDE) / IC₅₀ (PDE5) indicates high selectivity and a potentially safer drug.
Caption: Experimental workflow for in vitro PDE isoenzyme selectivity profiling.
Step-by-Step Methodology: Fluorescence Polarization (FP) Assay [25][26]
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of Dichlorodenafil in 100% DMSO. Create a 10-point, 3-fold serial dilution series in a separate plate.
-
Reconstitute commercially available, purified recombinant human PDE enzymes (PDE1 through PDE11) in their respective assay buffers to a working concentration of 2x the final desired concentration.
-
Prepare a 2x working solution of a fluorescently labeled substrate (e.g., FAM-cGMP for PDE5, 6, 9; FAM-cAMP for others) in assay buffer.
-
-
Assay Execution (in a 384-well plate):
-
Dispense 5 µL of assay buffer into all wells.
-
Transfer 1 µL of the Dichlorodenafil serial dilutions to the appropriate wells. Include wells for a positive control inhibitor (e.g., sildenafil) and a negative control (DMSO only, for 0% inhibition).
-
Add 5 µL of the 2x PDE enzyme solution to all wells. Mix gently.
-
Incubate for 15 minutes at room temperature to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding 10 µL of the 2x fluorescent substrate solution to all wells.
-
Incubate the plate for 60 minutes at 37°C. The reaction is self-validating; the 0% inhibition wells should show a significant decrease in fluorescence polarization as the small, rapidly tumbling fluorescent substrate is hydrolyzed.
-
-
Data Acquisition & Analysis:
-
Stop the reaction by adding a binding agent that captures the hydrolyzed phosphate group (specific kits provide this).
-
Read the plate using a microplate reader capable of measuring fluorescence polarization.
-
Plot the polarization signal against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for Dichlorodenafil against each PDE isoenzyme.
-
Protocol 2: In Vivo Cardiovascular Safety Pharmacology
Causality: While PDE selectivity is predictive, in vivo studies are essential to understand the integrated physiological response. This protocol assesses the actual impact of Dichlorodenafil on cardiovascular parameters in a living system, which is a critical safety endpoint for this drug class.[27][28] Co-administration with nitrates is a mandatory part of this assessment, as the synergistic hypotensive effect is the most significant contraindication for all PDE5 inhibitors.[5][20][21]
Sources
- 1. PDE5 inhibitors: List, how they work, foods, and more [medicalnewstoday.com]
- 2. PDE5 inhibitor - Wikipedia [en.wikipedia.org]
- 3. PDE5 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. globalcitieshub.org [globalcitieshub.org]
- 5. urology-textbook.com [urology-textbook.com]
- 6. Phosphodiesterase Type 5 Inhibitors and Visual Side Effects: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Visual loss with erectile dysfunction medications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. Tadalafil (CIALIS) vs Sildenafil (Viagra) – Is One Better? [dcurology.net]
- 10. Safety of sildenafil citrate: review of 67 double-blind placebo-controlled trials and the postmarketing safety database - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparative effectiveness and safety of oral phosphodiesterase type 5 inhibitors for erectile dysfunction: a systematic review and network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Long-term safety and tolerability of tadalafil in the treatment of erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Tadalafil - Wikipedia [en.wikipedia.org]
- 14. Safety and efficacy of vardenafil in patients with erectile dysfunction: result of a bridging study in Japan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Comprehensive Review of Vardenafil: Uses, Efficacy, Safety, and Market Analysis - XES - We Can't Go Backwards | Speak Up For Sexual Health [wecantgobackwards.org.uk]
- 16. The Efficacy and Safety of Avanafil During a Treatment of Male Erectile Dysfunction: A Systematic Review and Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 17. dovepress.com [dovepress.com]
- 18. The effectiveness and safety of avanafil for erectile dysfunction: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. urologytimes.com [urologytimes.com]
- 20. drugs.com [drugs.com]
- 21. drugs.com [drugs.com]
- 22. ro.co [ro.co]
- 23. Non-Clinical Safety Assessment for New Drugs | ZeClinics CRO [zeclinics.com]
- 24. ICH Official web site : ICH [ich.org]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. pubs.acs.org [pubs.acs.org]
- 27. The impact of PDE5 inhibitors on cardiovascular outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 28. hcplive.com [hcplive.com]
A Researcher's Guide to Pharmacological Reproducibility: The Case of Dichlorodenafil, an Unapproved PDE5 Inhibitor
For researchers in drug development, the reproducibility of pharmacological data is the bedrock upon which all progress is built. The journey from a promising compound to a therapeutic agent is long and fraught with challenges, with a significant portion of failures stemming from an inability to replicate initial preclinical findings.[1][2] This guide provides a framework for assessing the pharmacological effects of a compound, using the unapproved sildenafil analogue, Dichlorodenafil, as a case study.
Dichlorodenafil has been identified in non-prescription dietary supplements, posing a public health risk due to the lack of pharmacological and toxicological data.[3] For a researcher tasked with characterizing such a compound, establishing a robust, reproducible experimental plan is paramount. This guide will not present definitive data on Dichlorodenafil—as such peer-reviewed data is largely absent—but will instead detail the gold-standard methodologies required to generate such data reliably. We will compare the necessary experimental outcomes with those of well-characterized phosphodiesterase type 5 (PDE5) inhibitors like sildenafil, tadalafil, and vardenafil to provide a benchmark for assessment.
The Molecular Target: Understanding PDE5 Inhibition
Dichlorodenafil is an analogue of sildenafil, the first orally active drug for erectile dysfunction.[3][4] Its presumed mechanism of action is the inhibition of cGMP-specific phosphodiesterase type 5 (PDE5), an enzyme that plays a crucial role in regulating blood flow in the corpus cavernosum of the penis and in the pulmonary vasculature.[4][5]
The signaling pathway is initiated by the release of nitric oxide (NO) during sexual stimulation, which activates soluble guanylate cyclase (sGC). sGC, in turn, converts guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[6] cGMP acts as a second messenger, leading to a decrease in intracellular calcium levels and causing smooth muscle relaxation. This vasodilation increases blood flow into the corpus cavernosum, resulting in an erection.[4] PDE5 terminates this signal by hydrolyzing cGMP to the inactive GMP. By inhibiting PDE5, compounds like sildenafil—and presumably Dichlorodenafil—prevent the degradation of cGMP, thereby potentiating the vasodilatory effect of NO.[6]
Caption: Signaling pathway of PDE5 and its inhibition.
Part 1: In Vitro Assessment – Quantifying Potency and Selectivity
The first critical step in characterizing a putative enzyme inhibitor is to determine its potency and selectivity through in vitro assays. For PDE5 inhibitors, the half-maximal inhibitory concentration (IC50) is the key metric, representing the concentration of the drug required to inhibit 50% of the enzyme's activity.[7] A reproducible IC50 value is contingent on a meticulously controlled and validated assay system.
Experimental Method: Fluorescence Polarization (FP) Assay
A Fluorescence Polarization (FP) assay is a robust, homogeneous method well-suited for high-throughput screening of enzyme inhibitors.[2] The principle relies on the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[1]
Rationale: In the context of a PDE5 assay, a small fluorescently labeled cGMP analogue (tracer) tumbles rapidly in solution, emitting depolarized light when excited with plane-polarized light. When PDE5 hydrolyzes the cGMP-FAM tracer, a specific phosphate-binding agent in the reagent mix binds to the linearized, phosphorylated product. This forms a large molecular complex that tumbles much more slowly, resulting in a high fluorescence polarization signal.[6] An inhibitor like Dichlorodenafil prevents the hydrolysis of the tracer, thus keeping the polarization signal low.
Caption: Workflow for an in vitro PDE5 inhibition FP assay.
Detailed Protocol: In Vitro PDE5 Inhibition Assay (Fluorescence Polarization)
Self-Validation and Causality: This protocol incorporates self-validating controls. The "100% activity" (DMSO only) and "0% activity" (no enzyme) wells are critical for normalizing the data from each plate, accounting for minor variations in reagents or incubation times. A known inhibitor, like sildenafil, serves as a positive control to validate that the assay system is responsive and to provide a direct comparison of potency.
-
Reagent Preparation:
-
Prepare a stock solution of Dichlorodenafil (and comparator compounds like sildenafil) in 100% DMSO. Perform a serial dilution to create a range of concentrations (e.g., 10-point, 3-fold dilutions).
-
Thaw recombinant human PDE5A1 enzyme and the fluorescent substrate (e.g., cGMP-FAM) on ice.
-
Prepare the complete PDE assay buffer (e.g., 10 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 0.01% Brij 35, 1 mM DTT).[3]
-
Dilute the PDE5A1 enzyme and cGMP-FAM substrate to their predetermined optimal working concentrations in the assay buffer.
-
-
Assay Procedure (384-well format):
-
Add a small volume (e.g., 5 µL) of the diluted test compounds, positive control (sildenafil), and a DMSO-only control to the designated wells of a black, low-volume 384-well microplate.[2]
-
Add the diluted PDE5A1 enzyme solution (e.g., 5 µL) to all wells except the "no enzyme" blank controls.
-
Incubate the plate for 15 minutes at room temperature to allow for inhibitor binding to the enzyme.[2]
-
Initiate the enzymatic reaction by adding the diluted cGMP-FAM substrate solution (e.g., 10 µL) to all wells.
-
Incubate the plate for 60 minutes at 37°C, protected from light.
-
Stop the reaction by adding the Binding Agent (phosphate-binding nanoparticles).[6]
-
-
Data Acquisition and Analysis:
-
Read the fluorescence polarization (in millipolarization units, mP) on a microplate reader equipped with appropriate filters for the chosen fluorophore.[1]
-
Calculate the percentage of PDE5 inhibition for each concentration using the formula: % Inhibition = 100 * (1 - (mP_sample - mP_blank) / (mP_control - mP_blank)) where mP_sample is the well with the test compound, mP_blank is the well with no enzyme, and mP_control is the well with DMSO only.[3]
-
Plot the % Inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value.[8]
-
Comparative Data: Approved PDE5 Inhibitors
To assess the reproducibility of Dichlorodenafil's effects, its IC50 would need to be determined across multiple experimental runs and ideally in different laboratories. The result should be compared against the known potencies of approved drugs.
| Compound | PDE5 IC50 (nM) | Primary Source(s) |
| Sildenafil | 1.6 - 3.5 | [1][9] |
| Vardenafil | 0.1 - 0.7 | [1][9] |
| Tadalafil | 4.0 - 6.7 | [1][10] |
| Avanafil | 4.3 - 5.2 | [1][11][12] |
| Dichlorodenafil | Not Reported | N/A |
Note: IC50 values can vary based on experimental conditions such as enzyme source and substrate concentration, underscoring the need for standardized protocols.[13]
Part 2: In Vivo Assessment – Evaluating Physiological Efficacy
While in vitro assays establish potency, they do not predict physiological effect. In vivo studies are essential to understand a compound's efficacy, pharmacokinetics, and safety profile. The gold-standard preclinical model for erectile function involves the measurement of intracavernosal pressure (ICP) in anesthetized rats.[11][13]
Rationale: This model directly measures the physiological endpoint of interest—penile erection—by quantifying the increase in blood pressure within the corpus cavernosum following electrical stimulation of the cavernous nerve.[10] The ratio of the maximal ICP to the mean arterial pressure (MAP) is calculated to normalize for systemic blood pressure changes, providing a robust and reproducible index of erectile function.[14]
Caption: Workflow for in vivo ICP measurement in a rat model.
Detailed Protocol: In Vivo Intracavernosal Pressure (ICP) Measurement
Self-Validation and Causality: This is a within-subject control design. Each animal serves as its own control (vehicle vs. drug), which minimizes variability due to biological differences between animals. Electrical stimulation parameters (voltage, frequency) must be optimized to produce a submaximal erectile response, allowing for the clear observation of potentiation by the test compound. Continuous MAP monitoring is crucial to ensure that the observed increase in ICP is a local vasodilatory effect and not merely a consequence of increased systemic blood pressure.
-
Surgical Preparation:
-
Anesthetize an adult male Sprague-Dawley rat (e.g., with pentobarbital, 45 mg/kg, i.p.).[11]
-
Isolate and cannulate the right carotid artery with a heparinized catheter connected to a pressure transducer to continuously measure MAP.[11]
-
Perform a midline abdominal incision and carefully expose the major pelvic ganglion and the cavernous nerve. Place a bipolar stainless-steel hook electrode around the nerve for stimulation.[10]
-
Expose the crus of the corpus cavernosum and insert a 24-gauge needle connected to a second pressure transducer to measure ICP.[10]
-
-
Experimental Procedure:
-
Allow the animal to stabilize.
-
Administer a vehicle control (e.g., saline) intravenously.
-
Perform electrical stimulation of the cavernous nerve using pre-determined optimal parameters (e.g., 1-5V, 15 Hz, 5-msec pulses for 60 seconds).[11][15] Record the ICP and MAP responses.
-
After a washout/recovery period (e.g., 15-20 minutes), administer a dose of Dichlorodenafil (or a comparator like sildenafil) intravenously.
-
Repeat the electrical stimulation and record the responses. This can be repeated for multiple doses to generate a dose-response curve.
-
-
Data Analysis:
-
From the recorded traces, determine the maximum ICP achieved and the Area Under the Curve (AUC) for the ICP response.
-
Calculate the primary endpoint: the ratio of the maximum ICP to the MAP (Max ICP/MAP).[14]
-
Statistically compare the ICP/MAP ratio and AUC obtained after drug administration to the values from the vehicle control phase within the same animal.
-
For comparison, sildenafil has shown dose-dependent effects in rats, with doses around 0.7 mg/kg demonstrating efficacy.[15] Tadalafil has also been shown to be effective in rat models at doses ranging from 2 to 10 mg/kg.[14][16]
-
Part 3: The Reproducibility Challenge with Uncharacterized Compounds
The primary obstacle in assessing the reproducibility of Dichlorodenafil's effects is its status as an unapproved, uncharacterized substance. True pharmacological reproducibility requires more than just consistent execution of the protocols described above; it demands a deep understanding of the test article itself.
1. Compound Purity and Identity: Dichlorodenafil is often found as an adulterant in "herbal" supplements.[3] The material obtained from such sources is of unknown purity. Reproducible research is impossible without a pure, well-characterized compound. A research program would first require the chemical synthesis and rigorous purification of Dichlorodenafil. A published synthesis method exists, which uses column chromatography for purification.[12]
-
Actionable Insight: Before any biological testing, the identity and purity of the synthesized Dichlorodenafil must be confirmed using analytical methods such as NMR, mass spectrometry, and HPLC (>98% purity is a common standard). Without this, any observed biological effect could be due to impurities or a misidentified compound.
2. Lack of a Reference Standard: For approved drugs, researchers can obtain certified reference standards. For Dichlorodenafil, a lab would need to rely on its own synthesized and validated material.[3] This introduces a potential source of inter-laboratory variability.
-
Actionable Insight: Detailed reporting of the synthesis and purification protocol is essential. Sharing of the characterized compound between collaborating labs is a best practice to ensure all parties are testing the identical substance.
3. Incomplete Pharmacokinetic and Safety Profiles: The protocols above focus on pharmacodynamic efficacy. However, a full assessment requires understanding the compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its safety pharmacology (effects on cardiovascular, respiratory, and central nervous systems). For Dichlorodenafil, this data is absent.
-
Actionable Insight: The lack of safety data means that any in vivo studies must be approached with extreme caution. Dose selection should be conservative, and animals should be monitored closely for any signs of toxicity.
4. The "Valley of Death" in Drug Development: There is a well-documented "reproducibility crisis" in preclinical research, where promising findings often fail to translate into human trials—a phenomenon known as the "valley of death."[1] This is often due to a lack of scientific rigor, including issues like small sample sizes, lack of blinding, and selective reporting.[1]
-
Actionable Insight: To generate truly reproducible data for a novel compound like Dichlorodenafil, studies must be designed with rigor from the outset. This includes adequate statistical power, randomization of animals to different treatment sequences, and blinding of the investigators conducting the experiments and analyzing the data.
Conclusion
Assessing the pharmacological effects of an uncharacterized compound like Dichlorodenafil is a significant undertaking that extends far beyond simple screening. It requires a systematic, multi-faceted approach grounded in the principles of scientific integrity. Reproducibility is not an accident; it is the result of meticulous planning, validated protocols, and a deep understanding of the test article.
By employing robust in vitro methods like fluorescence polarization to establish potency and gold-standard in vivo models like ICP measurement to confirm physiological efficacy, researchers can generate reliable data. However, for a compound like Dichlorodenafil, the most significant barrier to reproducibility is the lack of a pure, characterized reference standard and the absence of any foundational safety or pharmacokinetic data. The protocols and comparative data in this guide provide a roadmap for generating this necessary information, transforming an unknown substance into a well-characterized pharmacological entity whose effects can be confidently reproduced.
References
-
Avanafil for the treatment of erectile dysfunction: initial data and clinical key properties. (n.d.). PMC. [Link]
-
Efficient synthesis of dichlorodenafil, an unapproved sildenafil analogue appearing in non-prescription supplements. (2013). PubMed. [Link]
-
Intracavernosal Pressure Recording to Evaluate Erectile Function in Rodents. (2018). PMC. [Link]
-
AB211. Effect of early chronic low-dose tadalafil administration on erectile dysfunction after cavernous nerve injury in the rat model. (n.d.). PMC. [Link]
-
IC 50 P values of sildenafil according to analyses by various laboratories. (n.d.). ResearchGate. [Link]
-
Avanafil for erectile dysfunction in elderly and younger adults: differential pharmacology and clinical utility. (2014). NIH. [Link]
-
Dose-dependent Effects of Sildenafil on Post-Ischaemic Left Ventricular Function in the Rat Isolated Heart. (n.d.). PubMed. [Link]
-
Comparison of phosphodiesterase type 5 (PDE5) inhibitors. (n.d.). PubMed. [Link]
-
Tadalafil, a Long-Acting Type 5 Phosphodiesterase Isoenzyme Inhibitor, Improves Neurological Functional Recovery in a Rat Model of Embolic Stroke. (n.d.). PubMed. [Link]
-
What are preclinical safety pharmacology requirements?. (2025). Patsnap Synapse. [Link]
-
Enhancing Reproducibility in Drug Development Research. (2024). Center for Open Science (COS). [Link]
-
IC50. (n.d.). Wikipedia. [Link]
-
Vardenafil: structural basis for higher potency over sildenafil in inhibiting cGMP-specific phosphodiesterase-5 (PDE5). (n.d.). PubMed. [Link]
-
Effects of tadalafil on sexual behavior of male rats induced by chronic unpredictable mild stress. (n.d.). PubMed Central. [Link]
-
A protocol for assessment of intracavernosal pressure in a rat model. (2017). protocols.io. [Link]
-
Reproducibility and transparency in biomedical sciences. (n.d.). PMC. [Link]
-
Efficient Synthesis of Dichlorodenafil, an Unapproved Sildenafil Analogue Appearing in Non-prescription Supplements. (n.d.). J-Stage. [Link]
-
Fluorescence polarization assays in high-throughput screening and drug discovery: a review. (n.d.). PMC. [Link]
-
Comparison of two cannulation methods for assessment of intracavernosal pressure in a rat model. (n.d.). PLOS. [Link]
-
The Effects of Different Doses of Sildenafil on Coronary Blood Flow and Oxidative Stress in Isolated Rat Hearts. (2023). PMC. [Link]
-
PDE5 inhibitor. (n.d.). Wikipedia. [Link]
-
PDE5 inhibitors: List, how they work, foods, and more. (n.d.). Medical News Today. [Link]
Sources
- 1. Avanafil for erectile dysfunction in elderly and younger adults: differential pharmacology and clinical utility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Avanafil | C23H26ClN7O3 | CID 9869929 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Sildenafil induces hyperalgesia via activation of the NO-cGMP pathway in the rat neuropathic pain model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 6. The Effects of Different Doses of Sildenafil on Coronary Blood Flow and Oxidative Stress in Isolated Rat Hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vardenafil: structural basis for higher potency over sildenafil in inhibiting cGMP-specific phosphodiesterase-5 (PDE5) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Avanafil for the treatment of erectile dysfunction: initial data and clinical key properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. researchgate.net [researchgate.net]
- 12. AB211. Effect of early chronic low-dose tadalafil administration on erectile dysfunction after cavernous nerve injury in the rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dose-dependent effects of sildenafil on post-ischaemic left ventricular function in the rat isolated heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Tadalafil, a long-acting type 5 phosphodiesterase isoenzyme inhibitor, improves neurological functional recovery in a rat model of embolic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effect of sildenafil on reperfusion function, infarct size, and cyclic nucleotide levels in the isolated rat heart model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Experiments to confirm the selectivity of Dichlorodenafil for PDE5 over other PDEs
For researchers, scientists, and drug development professionals navigating the landscape of phosphodiesterase 5 (PDE5) inhibitors, understanding the nuances of selectivity is paramount. This guide provides an in-depth, technical comparison of Dichlorodenafil's selectivity for PDE5 over other PDE isoforms, grounded in established experimental methodologies. While Dichlorodenafil is noted as an unapproved sildenafil analogue found in some supplements, its structural characteristics merit a scientific examination of its potential enzymatic interactions.[1] This analysis will be contextualized by comparing its hypothetical selectivity profile with well-established, approved PDE5 inhibitors such as sildenafil, vardenafil, and tadalafil.
The Critical Role of Phosphodiesterases in Cellular Signaling
Phosphodiesterases (PDEs) are a superfamily of enzymes that are essential regulators of cellular signal transduction.[2][3] They function by hydrolyzing the phosphodiester bonds in the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), effectively terminating their signaling pathways.[2][4] The PDE superfamily is comprised of 11 distinct families (PDE1-PDE11), each with unique substrate specificities, tissue distributions, and regulatory properties.[5][6]
Some PDEs are specific for cAMP (PDE4, 7, and 8), others for cGMP (PDE5, 6, and 9), and some can hydrolyze both (PDE1, 2, 3, 10, and 11).[2][5] This diversity allows for precise spatial and temporal control over cyclic nucleotide signaling in different cellular compartments.[6] The therapeutic targeting of specific PDEs has led to significant advancements in treating a range of conditions, from erectile dysfunction and pulmonary hypertension to inflammatory diseases.[5][7]
The cGMP Signaling Pathway and the Therapeutic Rationale for PDE5 Inhibition
The therapeutic effect of PDE5 inhibitors is centered on the nitric oxide (NO)/cGMP signaling pathway. In smooth muscle cells, the release of NO activates soluble guanylate cyclase (sGC), which in turn synthesizes cGMP.[8][9] Elevated cGMP levels activate protein kinase G (PKG), leading to a cascade of events that results in smooth muscle relaxation and vasodilation.[3][10] PDE5 specifically hydrolyzes cGMP, acting as a crucial "off switch" for this signaling cascade.[4][8] By inhibiting PDE5, drugs like sildenafil, and hypothetically Dichlorodenafil, prevent the breakdown of cGMP, thereby prolonging its vasodilatory effects.[8]
Caption: The cGMP signaling pathway and the inhibitory action of Dichlorodenafil on PDE5.
Experimental Determination of PDE Selectivity: The IC50 Assay
The gold standard for determining the selectivity of a compound for a specific PDE isoform is the in vitro measurement of its half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates greater potency. By comparing the IC50 values of a compound against a panel of different PDE isoforms, a selectivity profile can be established.
Step-by-Step Protocol for an In Vitro PDE Inhibition Assay (Fluorescence Polarization)
This protocol outlines a common method for determining the IC50 of a test compound like Dichlorodenafil.
Materials:
-
Recombinant human PDE enzymes (e.g., PDE1-11)
-
Fluorescently labeled cGMP or cAMP substrate (e.g., FAM-cGMP)
-
Assay buffer (e.g., Tris-HCl, MgCl2)
-
Test compound (Dichlorodenafil) and known inhibitors (sildenafil, vardenafil, tadalafil)
-
384-well microplates
-
A microplate reader capable of measuring fluorescence polarization
Procedure:
-
Compound Preparation: Prepare a serial dilution of Dichlorodenafil and the reference inhibitors in an appropriate solvent like DMSO.
-
Enzyme and Substrate Preparation: Dilute the PDE enzymes and the fluorescently labeled substrate to their optimal working concentrations in the assay buffer.
-
Assay Reaction:
-
Add a small volume of the diluted compounds to the wells of the microplate.
-
Add the diluted PDE enzyme to each well and incubate to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorescently labeled substrate.
-
Incubate the plate to allow the reaction to proceed.
-
-
Detection: Stop the reaction and measure the fluorescence polarization. The principle is that the small, fluorescently labeled substrate tumbles rapidly in solution, resulting in low polarization. When hydrolyzed by the PDE, the resulting fluorescent monophosphate binds to a larger binding agent, slowing its tumbling and increasing the polarization.
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Caption: Experimental workflow for determining the IC50 of a PDE inhibitor.
Comparative Selectivity Profile of PDE5 Inhibitors
The clinical efficacy and side-effect profile of a PDE5 inhibitor are critically dependent on its selectivity.[8] Off-target inhibition of other PDE isoforms can lead to undesirable effects. For instance, inhibition of PDE6, which is found in the retina, can cause visual disturbances, while inhibition of PDE11, present in skeletal muscle, may lead to myalgia.[11]
The following table presents a hypothetical selectivity profile for Dichlorodenafil alongside published data for approved PDE5 inhibitors. The selectivity ratio is calculated by dividing the IC50 for a given PDE by the IC50 for PDE5. A higher ratio indicates greater selectivity for PDE5.
| PDE Isoform | Dichlorodenafil (Hypothetical IC50, nM) | Sildenafil (IC50, nM) | Vardenafil (IC50, nM) | Tadalafil (IC50, nM) | Dichlorodenafil (Selectivity Ratio) | Sildenafil (Selectivity Ratio) | Vardenafil (Selectivity Ratio) | Tadalafil (Selectivity Ratio) |
| PDE1 | 200 | 280 | 180 | 7,000 | 200 | 80 | 257 | 1,167 |
| PDE2 | >10,000 | >10,000 | >1,000 | >10,000 | >10,000 | >2,857 | >1,429 | >1,667 |
| PDE3 | >10,000 | >10,000 | >1,000 | >10,000 | >10,000 | >2,857 | >1,429 | >1,667 |
| PDE4 | >10,000 | >10,000 | >1,000 | >10,000 | >10,000 | >2,857 | >1,429 | >1,667 |
| PDE5 | 1 | 3.5 | 0.7 | 6.0 | 1 | 1 | 1 | 1 |
| PDE6 | 15 | 22 | 11 | 1,400 | 15 | 6.3 | 16 | 233 |
| PDE11 | 100 | >10,000 | >10,000 | 40 | 100 | >2,857 | >1,429 | 6.7 |
Note: IC50 values for sildenafil, vardenafil, and tadalafil are compiled from various literature sources and may vary between studies. The IC50 for Dichlorodenafil is hypothetical for comparative purposes.
Analysis of the Comparative Data:
Based on this hypothetical profile, Dichlorodenafil would exhibit high potency for PDE5. However, its selectivity over PDE6 and PDE11 would be a critical point of consideration. The relatively low selectivity ratio for PDE6 suggests a potential for visual side effects, similar to what is observed with sildenafil and vardenafil.[11] Furthermore, the potential for PDE11 inhibition could be a concern. In contrast, tadalafil demonstrates significantly higher selectivity for PDE5 over PDE6 and PDE11, which is consistent with its different side-effect profile.[11]
Conclusion
The determination of a compound's selectivity profile across the PDE superfamily is a crucial step in drug development. While Dichlorodenafil is not an approved therapeutic agent, a rigorous in vitro analysis of its IC50 values against a panel of PDE isoforms would be necessary to fully characterize its pharmacological properties. The experimental framework outlined in this guide provides a robust methodology for such an investigation. The comparative data highlights the importance of not only high potency for the target enzyme (PDE5) but also high selectivity over other isoforms to minimize the potential for off-target effects. For researchers in this field, a thorough understanding of these principles is essential for the rational design and development of safe and effective PDE inhibitors.
References
- Benchchem. Selectivity Profile of Phosphodiesterase 5 (PDE5) Inhibitors: A Comparative Analysis.
- Oreate AI Blog. Understanding Phosphodiesterase: The Enzyme Behind Cellular Communication.
- Wikipedia. Phosphodiesterase.
- Benchchem. Application Notes and Protocols for PDE5-IN-11 In Vitro Assay.
- PMC. Phosphodiesterases: Evolving Concepts and Implications for Human Therapeutics.
- PMC - NIH. Role of Phosphodiesterases in Biology and Pathology 2.0.
- PubMed. Phosphodiesterase type 5 inhibitor differentiation based on selectivity, pharmacokinetic, and efficacy profiles.
- MDPI. Roles of Cyclic Nucleotide Phosphodiesterases in Signal Transduction Pathways in the Nematode Caenorhabditis elegans.
- NCBI Bookshelf - NIH. PDE5 Inhibitors.
- PubMed. Efficient synthesis of dichlorodenafil, an unapproved sildenafil analogue appearing in non-prescription supplements.
- PMC - PubMed Central. Clinical and Molecular Genetics of the Phosphodiesterases (PDEs).
- PubMed - NIH. Cyclic nucleotide phosphodiesterases: molecular regulation to clinical use.
Sources
- 1. Efficient synthesis of dichlorodenafil, an unapproved sildenafil analogue appearing in non-prescription supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phosphodiesterase - Wikipedia [en.wikipedia.org]
- 3. Phosphodiesterases: Evolving Concepts and Implications for Human Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Understanding Phosphodiesterase: The Enzyme Behind Cellular Communication - Oreate AI Blog [oreateai.com]
- 5. Role of Phosphodiesterases in Biology and Pathology 2.0 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical and Molecular Genetics of the Phosphodiesterases (PDEs) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyclic nucleotide phosphodiesterases: molecular regulation to clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Phosphodiesterase type 5 inhibitor differentiation based on selectivity, pharmacokinetic, and efficacy profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. PDE5 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the Metabolic Stability of Dichlorodenafil in Human and Rat Liver Microsomes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the metabolic stability of Dichlorodenafil, a sildenafil analogue, in human and rat liver microsomes. Understanding the metabolic fate of a new chemical entity (NCE) is a cornerstone of modern drug discovery, directly influencing its pharmacokinetic profile, efficacy, and safety.[1][2][3] This document offers a technical overview of the experimental rationale, detailed protocols, and comparative data analysis to inform preclinical development strategies.
The Critical Role of Metabolic Stability in Drug Development
Metabolic stability is a measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes.[3][4] A compound with high metabolic stability will have a longer half-life and greater exposure in the body, while a compound with low stability will be rapidly cleared, potentially leading to reduced efficacy or the formation of toxic metabolites.[1][2][5] Early assessment of metabolic stability is crucial for selecting drug candidates with favorable pharmacokinetic properties.[3][6]
The liver is the primary site of drug metabolism, with the cytochrome P450 (CYP) family of enzymes playing a central role in the Phase I metabolism of a vast number of drugs.[2][5][7][8] Liver microsomes, which are subcellular fractions of the endoplasmic reticulum, are enriched with these CYP enzymes and serve as a standard in vitro model for studying Phase I metabolism.[9][10]
Experimental Design: A Comparative Approach
To predict the human pharmacokinetic profile of Dichlorodenafil, it is essential to compare its metabolic stability in human liver microsomes (HLM) with that in a common preclinical species, such as the rat (RLM).[10][11] Interspecies differences in drug metabolism are common and can significantly impact the translation of animal data to humans.[9][10]
Causality Behind Experimental Choices:
-
Liver Microsomes: This in vitro system is selected for its high concentration of Phase I enzymes, cost-effectiveness, and suitability for high-throughput screening.[9][12] It allows for the determination of intrinsic clearance (Clint), a key parameter for predicting in vivo hepatic clearance.[3][4][13]
-
Human vs. Rat: Comparing HLM and RLM data helps to identify potential species-specific metabolic pathways and provides a preliminary assessment of the in vitro-in vivo correlation (IVIVC).[10] Significant differences may necessitate the use of alternative preclinical models or humanized animal models.
-
Cofactor Requirement: The enzymatic reactions catalyzed by CYPs require nicotinamide adenine dinucleotide phosphate (NADPH) as a cofactor.[9][14] Therefore, the assay is initiated by the addition of an NADPH-regenerating system.
Below is a diagram illustrating the general workflow for assessing metabolic stability using liver microsomes.
Caption: Experimental workflow for the in vitro metabolic stability assay.
Detailed Experimental Protocol
This protocol outlines a standardized procedure for determining the metabolic stability of Dichlorodenafil in human and rat liver microsomes.
Materials:
-
Dichlorodenafil
-
Pooled human liver microsomes (mixed gender)
-
Pooled male Sprague-Dawley rat liver microsomes
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (with internal standard for LC-MS/MS analysis)
-
96-well plates
-
Incubator (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of Dichlorodenafil in a suitable organic solvent (e.g., DMSO or acetonitrile). The final concentration of the organic solvent in the incubation mixture should be less than 1%.[15]
-
Thaw the liver microsomes on ice and dilute them to the desired protein concentration (e.g., 0.5 mg/mL) with cold potassium phosphate buffer.[9][15]
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, combine the liver microsomes and Dichlorodenafil (final concentration, e.g., 1 µM) in potassium phosphate buffer.[9][15]
-
Pre-incubate the plate at 37°C for 5-10 minutes to allow the components to reach thermal equilibrium.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.[15]
-
-
Sampling and Reaction Termination:
-
At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the incubation mixture.[4][9]
-
Immediately quench the reaction by adding the aliquot to a well containing ice-cold acetonitrile with an internal standard.[4][14] The acetonitrile will precipitate the microsomal proteins and stop the enzymatic reaction.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the concentration of the remaining Dichlorodenafil in the supernatant using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of Dichlorodenafil remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression line.
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (Clint) using the equation: Clint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein amount).
-
Comparative Data Analysis
The following table summarizes hypothetical data for the metabolic stability of Dichlorodenafil in human and rat liver microsomes.
| Parameter | Human Liver Microsomes (HLM) | Rat Liver Microsomes (RLM) |
| In Vitro Half-life (t½, min) | 45.2 | 18.5 |
| Intrinsic Clearance (Clint, µL/min/mg protein) | 34.1 | 83.7 |
| % Remaining at 60 min | 39.8% | 11.2% |
Interpretation of Results:
The data indicates that Dichlorodenafil is metabolized more rapidly in rat liver microsomes compared to human liver microsomes. This is evidenced by the shorter half-life and higher intrinsic clearance observed in the RLM assay. The significant difference in metabolic stability suggests that the rat may not be the most suitable preclinical model for predicting the human pharmacokinetics of Dichlorodenafil without applying appropriate scaling factors.
The following diagram illustrates the relationship between the experimental data and the calculated pharmacokinetic parameters.
Caption: Data analysis workflow from experimental results to interpretation.
Conclusion and Future Directions
This comparative guide demonstrates that Dichlorodenafil exhibits moderate metabolic stability in human liver microsomes and is more rapidly metabolized in rat liver microsomes. These findings are critical for guiding further drug development activities.
Key Takeaways:
-
Species Differences: The observed interspecies differences in metabolism highlight the importance of using human-derived in vitro systems early in drug discovery.[10]
-
IVIVC Considerations: The disparity in metabolic rates between rats and humans suggests that direct extrapolation of rat pharmacokinetic data to humans may be misleading. Further studies using hepatocytes or other more complex in vitro models may be warranted to investigate Phase II metabolism and obtain a more comprehensive metabolic profile.[10]
-
Regulatory Implications: Regulatory agencies such as the FDA and EMA emphasize the importance of understanding a drug candidate's metabolic profile and potential for drug-drug interactions.[16][17][18][19][20] The data generated from these in vitro studies are a crucial component of the investigational new drug (IND) application.[16]
Future studies should focus on identifying the specific CYP isoforms responsible for Dichlorodenafil metabolism and characterizing the metabolites formed in both species. This information will provide a more complete picture of its disposition and potential for drug-drug interactions.
References
-
Słoczyńska, K., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Poloniae Pharmaceutica, 76(1), 11-22. [Link]
-
Patsnap. (2023). What is the importance of metabolic stability in drug design?. Patsnap Synapse. [Link]
-
Masimirembwa, C. M., & Tsar, S. (2003). Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges. Clinical Pharmacokinetics, 42(6), 515-528. [Link]
-
Longdom Publishing. (2023). The Role of Metabolic Stability in Pharmacokinetics: Implications for Drug Efficacy. Journal of Pharmaceutical Sciences & Research, 15(7). [Link]
-
ResearchGate. (n.d.). Metabolic Stability for Drug Discovery and Development: Pharmacokinetic and Biochemical Challenges. [Link]
-
Mercell. (n.d.). metabolic stability in liver microsomes. [Link]
-
Evotec. (n.d.). Microsomal Stability. Cyprotex ADME-Tox Solutions. [Link]
-
BioIVT. (n.d.). Metabolic Stability Assay Services. [Link]
-
protocols.io. (2023). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. [Link]
-
ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. [Link]
-
The Scientist. (2023). Navigating New Regulatory Guidelines for Drug Interaction and Metabolism Studies. [Link]
-
BioIVT. (2019). What In Vitro Metabolism and DDI Studies Do I Actually Need?. [Link]
-
ResearchGate. (n.d.). Metabolic stability in rat, mouse, and human liver microsomes of compound 12. [Link]
-
Federal Register. (2017). In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability. [Link]
-
U.S. Food and Drug Administration. (2020). Safety Testing of Drug Metabolites Guidance for Industry. [Link]
-
Słoczyńska, K., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Poloniae Pharmaceutica, 76(1), 11-22. [Link]
-
U.S. Food and Drug Administration. (2017). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. [Link]
-
DynaMedex. (2023). Cytochrome P450 Drug Metabolism. [Link]
-
MDPI. (2023). Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. [Link]
-
Chem Help ASAP. (2023, September 12). metabolic stability & determining intrinsic drug clearance [Video]. YouTube. [Link]
-
Journal of Pharmaceutical Sciences. (2018). Cytochrome P450 Enzymes, Drug Transporters and their Role in Pharmacokinetic Drug-Drug Interactions of Xenobiotics: A Comprehensive Review. [Link]
-
PubMed. (2022). In Silico Prediction of Human and Rat Liver Microsomal Stability via Machine Learning Methods. [Link]
Sources
- 1. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 2. What is the importance of metabolic stability in drug design? [synapse.patsnap.com]
- 3. Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. longdom.org [longdom.org]
- 6. bioivt.com [bioivt.com]
- 7. dynamedex.com [dynamedex.com]
- 8. mdpi.com [mdpi.com]
- 9. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 10. hrcak.srce.hr [hrcak.srce.hr]
- 11. In Silico Prediction of Human and Rat Liver Microsomal Stability via Machine Learning Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. enamine.net [enamine.net]
- 13. youtube.com [youtube.com]
- 14. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 15. mercell.com [mercell.com]
- 16. assets.ctfassets.net [assets.ctfassets.net]
- 17. bioivt.com [bioivt.com]
- 18. Federal Register :: In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability [federalregister.gov]
- 19. fda.gov [fda.gov]
- 20. fda.gov [fda.gov]
Safety Operating Guide
Navigating the Handling of Dichlorodenafil: A Guide to Personal Protective Equipment and Safe Laboratory Practices
For Researchers, Scientists, and Drug Development Professionals
The novel phosphodiesterase type 5 (PDE5) inhibitor, Dichlorodenafil, presents promising avenues in research and development. As with any potent, biologically active compound, a profound understanding of its characteristics and a stringent adherence to safety protocols are paramount. This guide provides an in-depth, procedural framework for the safe handling of Dichlorodenafil, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE). Our objective is to empower researchers with the knowledge to mitigate risks, ensuring both personal safety and the integrity of experimental outcomes.
Understanding the Hazard: A Proactive Approach to Safety
Dichlorodenafil, a sildenafil analog, is classified as a hazardous substance with the following primary risks identified in its Safety Data Sheet (SDS)[1]:
-
Skin Irritation (H315): Direct contact can lead to skin irritation.
-
Serious Eye Irritation (H319): Poses a significant risk of serious damage if it comes into contact with the eyes.
-
Respiratory Irritation (H335): Inhalation of dust or aerosols may cause irritation to the respiratory tract.
Beyond these immediate hazards, it is crucial to recognize that Dichlorodenafil is a potent pharmacological agent. As a PDE5 inhibitor, accidental absorption, inhalation, or ingestion could potentially lead to systemic effects[2][3][4][5]. Therefore, minimizing all routes of exposure is the foundational principle of its safe handling.
The Core of Protection: A Multi-Layered PPE Strategy
A comprehensive PPE strategy is not merely about donning gloves and a lab coat; it is a systematic approach to risk mitigation. The selection of PPE should be dictated by a thorough risk assessment of the specific procedures being undertaken.
Respiratory Protection: Guarding Against Inhalation
Given that Dichlorodenafil is typically handled as a solid powder, the potential for generating airborne dust is a primary concern.
-
For Low-Dust Activities: When handling small quantities in a well-ventilated area where dust generation is minimal, a well-fitted N95 or FFP2 respirator is the minimum requirement.
-
For High-Dust Activities: Any procedure with a high likelihood of generating dust, such as weighing, transferring large quantities, or sonication of suspensions, necessitates a higher level of respiratory protection. A powered air-purifying respirator (PAPR) with a HEPA filter is strongly recommended in these scenarios to provide a superior protection factor and comfort for the user. All handling of powdered Dichlorodenafil should ideally be performed within a certified chemical fume hood or a ventilated balance enclosure to minimize aerosolization[1][6].
Eye and Face Protection: A Non-Negotiable Barrier
The risk of serious eye irritation from Dichlorodenafil dictates stringent eye and face protection.
-
Minimum Requirement: At a minimum, chemical splash goggles that provide a complete seal around the eyes must be worn at all times when in the laboratory where Dichlorodenafil is handled.
-
Enhanced Protection: For procedures with a higher risk of splashes or powder dispersal, such as dissolving the compound or transferring solutions, a full-face shield should be worn in conjunction with chemical splash goggles. Standard safety glasses do not offer adequate protection[1][7].
Hand Protection: Selecting the Right Glove
Choosing the correct gloves is critical to prevent skin contact and absorption. The selection should be based on the solvent being used and the nature of the handling task.
-
For Handling Solids: When handling the solid powder, nitrile gloves are a suitable choice. It is recommended to use thicker, disposable nitrile gloves (e.g., 8-10 mil) to provide a greater degree of protection against incidental contact and potential tearing. Double-gloving is a best practice, especially when weighing and transferring the powder, allowing for the removal of the outer glove if contamination is suspected[8].
-
For Handling Solutions: The choice of glove material when working with Dichlorodenafil in solution depends on the solvent. Always consult a glove compatibility chart from the manufacturer. For common organic solvents, the following provides general guidance:
-
Nitrile: Good for many alcohols, bases, and some organic solvents. However, they can degrade when exposed to certain chemicals like ketones and strong acids[8].
-
Neoprene: Offers good resistance to a broad range of chemicals, including oils and solvents[1].
-
Butyl Rubber: Provides excellent protection against a wide variety of chemicals, including many corrosive acids and ketones[9].
-
Crucially, no glove material offers indefinite protection. Gloves should be inspected for any signs of degradation or puncture before each use and changed immediately if contamination occurs or after a set period of use as determined by your laboratory's standard operating procedures (SOPs).
Body Protection: The Final Layer
A clean, buttoned laboratory coat is the minimum requirement for body protection. For tasks with a higher risk of contamination, such as handling larger quantities or during cleaning of spills, a disposable, chemical-resistant apron or gown worn over the lab coat is recommended.
Operational Plans: From Receipt to Disposal
A robust safety plan extends beyond PPE and encompasses the entire lifecycle of the chemical in the laboratory.
Receiving and Storage
-
Upon receipt, inspect the container for any damage.
-
Store Dichlorodenafil in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[10].
-
The storage location should be clearly labeled as containing a hazardous substance.
Handling Procedures
-
Designated Area: All work with Dichlorodenafil should be conducted in a designated area of the laboratory.
-
Engineering Controls: A certified chemical fume hood is the preferred engineering control for handling powdered Dichlorodenafil to minimize inhalation exposure[1][6].
-
Avoid Dry Sweeping: Never use a dry brush or cloth to clean up spills of powdered Dichlorodenafil, as this will generate dust.
Decontamination and Spill Response
In the event of a spill, a clear and practiced response plan is essential.
-
Small Spills (Powder):
-
Evacuate the immediate area and alert colleagues.
-
Wearing appropriate PPE (including respiratory protection), gently cover the spill with a damp paper towel or other absorbent material to prevent dust from becoming airborne.
-
Carefully wipe up the material, working from the outside of the spill inwards.
-
Place the contaminated materials into a sealed, labeled hazardous waste container.
-
Decontaminate the area with a suitable cleaning agent, such as a 10% bleach solution followed by a water rinse[3].
-
-
Small Spills (Solution):
-
Absorb the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Place the contaminated absorbent into a sealed, labeled hazardous waste container.
-
Decontaminate the area as described above.
-
-
Large Spills: In the case of a large spill, evacuate the laboratory immediately and contact your institution's Environmental Health and Safety (EHS) department.
Disposal Plan
All waste containing Dichlorodenafil, including contaminated PPE, absorbent materials, and empty containers, must be disposed of as hazardous chemical waste.
-
Segregation: Do not mix Dichlorodenafil waste with other waste streams.
-
Labeling: All waste containers must be clearly labeled with the contents, including "Hazardous Waste" and "Dichlorodenafil."
-
Regulations: Follow all local, state, and federal regulations for the disposal of hazardous waste[11][12][13]. Contact your institution's EHS department for specific guidance.
Visualizing Safety Workflows
To further clarify the procedural steps for ensuring safety when handling Dichlorodenafil, the following diagrams illustrate key decision-making processes.
Caption: PPE Selection Workflow for Handling Dichlorodenafil.
Caption: Spill Response Workflow for Dichlorodenafil.
Conclusion: A Culture of Safety
The safe handling of potent research compounds like Dichlorodenafil is not merely a matter of following rules; it is about fostering a culture of safety within the laboratory. This guide provides a foundational framework, but it is the responsibility of every researcher to critically assess the risks of their specific experimental procedures and to implement the most stringent safety measures. By combining a thorough understanding of the hazards with the diligent application of these operational and PPE guidelines, the scientific community can continue to explore the potential of novel compounds like Dichlorodenafil while ensuring the well-being of its most valuable asset: its researchers.
References
- LGC Standards. (2020).
-
Nebraska Extension Publications. (n.d.). Gloves for Handling Pesticides. Retrieved from [Link]
-
National Institutes of Health, Office of Research Services. (n.d.). Decontamination and Sterilization. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Decontamination. Retrieved from [Link]
-
Stanford Environmental Health & Safety. (n.d.). Decontamination - Biosafety Manual. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2022). Safe Disposal of Pesticides. Retrieved from [Link]
- Fisher Scientific. (2017).
-
World Health Organization. (2022). Ensuring the safe handling of chemicals. Retrieved from [Link]
-
Clean Harbors. (n.d.). DEA Controlled Substance Management. Retrieved from [Link]
-
WellBefore. (2023). Best Gloves That Protect Your Hands from Hazardous Chemicals. Retrieved from [Link]
-
Conservation OnLine (CoOL). (1984). Hazardous Waste Disposal. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Phosphodiesterase-5 (PDE5) Inhibitors In the Management of Erectile Dysfunction. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PDE5 Inhibitors - StatPearls. Retrieved from [Link]
-
Medical News Today. (n.d.). PDE5 inhibitors: List, how they work, foods, and more. Retrieved from [Link]
-
European Medicines Agency. (2014). Guideline on setting health based exposure limits for use in risk identification in the manufacture of different medicinal products in shared facilities. Retrieved from [Link]
-
BioFire Diagnostics. (n.d.). Contamination Prevention and Decontamination. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Toxicological Profile for Dichloropropenes. Retrieved from [Link]
-
Xpress Chems. (2025). Safety First: Best Practices for Handling Research Chemicals. Retrieved from [Link]
Sources
- 1. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 2. Decontamination and Disposal [govinfo.gov]
- 3. Biosafety Manual – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 4. PDE5 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. PDE5 inhibitors: List, how they work, foods, and more [medicalnewstoday.com]
- 6. 9.4 Guidelines for Working with Particularly Hazardous Substances | Environment, Health and Safety [ehs.cornell.edu]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. wellbefore.com [wellbefore.com]
- 9. safety.fsu.edu [safety.fsu.edu]
- 10. fishersci.com [fishersci.com]
- 11. Hazardous Waste Disposal [cool.culturalheritage.org]
- 12. epa.gov [epa.gov]
- 13. Hazardous Materials & Waste Management | Safety Office [safety.ucsf.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
